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  • Product: 2,3,5-Trichloro-6-methoxypyridine
  • CAS: 31557-34-3

Core Science & Biosynthesis

Foundational

2,3,5-Trichloro-6-methoxypyridine IUPAC name and structure

An In-depth Technical Guide to 2,3,5-Trichloro-6-methoxypyridine: Synthesis, Properties, and Applications Executive Summary This technical guide provides a comprehensive overview of 2,3,5-trichloro-6-methoxypyridine, a s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,5-Trichloro-6-methoxypyridine: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,3,5-trichloro-6-methoxypyridine, a significant chlorinated pyridine derivative. Primarily recognized as a key metabolite of the organophosphorus pesticides chlorpyrifos and chlorpyrifos-methyl, this compound serves as a critical analytical standard in environmental science and toxicology. This document details its chemical identity, structural features, physicochemical properties, and established synthetic pathways. Furthermore, it explores its applications as a research tool for monitoring pesticide degradation, its relevance in toxicological studies due to the persistent nature of the trichloropyridine scaffold, and its potential as a building block in the broader context of pharmaceutical and agrochemical development. Safety protocols and handling guidelines are also provided for laboratory professionals.

Chemical Identity and Core Properties

2,3,5-Trichloro-6-methoxypyridine is a synthetically derived organochlorine compound belonging to the substituted pyridine family. Its chemical identity is well-established through various nomenclature and registry systems.

IUPAC Nomenclature and Chemical Identifiers
  • IUPAC Name : 2,3,5-trichloro-6-methoxypyridine[1][2]

  • Synonyms : 2-methoxy-3,5,6-trichloropyridine, 3,5,6-trichloro-2-methoxypyridine[1][3]

  • CAS Number : 31557-34-3[1][4][5]

  • Molecular Formula : C₆H₄Cl₃NO[1][6][7]

Chemical Structure

The molecular structure consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 5, and a methoxy group at position 6. This arrangement of electron-withdrawing chloro groups and an electron-donating methoxy group dictates its chemical reactivity and physical properties.

Figure 1: 2D Structure of 2,3,5-Trichloro-6-methoxypyridine
Physicochemical Properties

Quantitative experimental data for properties such as melting and boiling points are not consistently available in the literature[5]. However, computed properties provide valuable estimates for research and modeling purposes.

PropertyValueSource
Molecular Weight 212.5 g/mol PubChem[1]
Monoisotopic Mass 210.935847 DaPubChem[1][6]
XLogP3 2.7PubChem[1]
Physical Form SolidHPC Standards[5]
Water Solubility Not availableHPC Standards[5]
GHS Classification Aquatic Chronic 2 (H411); Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); Skin Sens. 1 (H317)ECHA[1], HPC Standards[5]

Synthesis and Manufacturing

The synthesis of 2,3,5-trichloro-6-methoxypyridine is typically achieved through the methylation of its corresponding hydroxyl precursor. This approach is a standard Williamson ether synthesis adapted for a heterocyclic system.

Primary Synthetic Pathway

The most direct and commonly cited pathway involves the O-methylation of 2,3,5-trichloro-6-hydroxypyridine (which exists in tautomeric equilibrium with 3,5,6-trichloro-2-pyridone). A methylating agent, such as methyl iodide, is used in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack by the resulting alkoxide on the methylating agent.

SynthesisWorkflow Precursor 2,3,5-Trichloro-6-hydroxypyridine (CAS: 6515-38-4) Reaction Williamson Ether Synthesis (O-Methylation) Precursor->Reaction MethylatingAgent Methyl Iodide (CAS: 74-88-4) MethylatingAgent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Product 2,3,5-Trichloro-6-methoxypyridine (CAS: 31557-34-3) Reaction->Product

Figure 2: Synthetic workflow for 2,3,5-Trichloro-6-methoxypyridine.
Experimental Protocol: O-Methylation of 2,3,5-Trichloro-6-hydroxypyridine

This protocol is a representative procedure based on established chemical principles for ether synthesis.

Materials:

  • 2,3,5-Trichloro-6-hydroxypyridine (1.0 eq)[8]

  • Methyl Iodide (1.1 - 1.5 eq)[4]

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Reaction vessel, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup : To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,5-trichloro-6-hydroxypyridine and the anhydrous solvent.

  • Base Addition : Slowly add the base (e.g., K₂CO₃) to the stirring suspension at room temperature. If using NaH, cool the reaction to 0 °C before addition.

  • Formation of Alkoxide : Stir the mixture for 30-60 minutes to allow for the deprotonation of the hydroxyl group, forming the corresponding pyridinolate salt.

  • Methylation : Add methyl iodide dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Progression : Heat the mixture to a moderate temperature (e.g., 50-80 °C) and allow it to stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Upon completion, cool the reaction to room temperature and quench by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield high-purity 2,3,5-trichloro-6-methoxypyridine.

  • Characterization : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Scientific Research and Development

The primary utility of this compound is rooted in environmental and toxicological sciences, with broader relevance as a chemical intermediate.

Environmental Contaminant Analysis

2,3,5-Trichloro-6-methoxypyridine is an established metabolite of the widely used insecticides chlorpyrifos and chlorpyrifos-methyl.[2] Its principal application is as a certified reference material or analytical standard in environmental laboratories. Researchers use it to:

  • Track Pesticide Degradation : Quantify the breakdown of parent pesticides in soil, sediment, and water samples.[2]

  • Validate Analytical Methods : Develop and validate chromatographic methods (GC-MS, LC-MS/MS) for detecting pesticide residues in complex environmental matrices.

  • Study Environmental Fate : Investigate the transport, persistence, and biodegradation pathways of chlorpyrifos and its metabolites. The trichloropyridine core is known for its environmental persistence, with a reported soil degradation half-life of 183 days.[2]

Toxicological Research

The trichloropyridine scaffold is of significant interest in toxicology. Studies have suggested that metabolites containing this structure may contribute to or enhance the toxicological effects of the parent compounds, including potential impacts on endocrine function.[2] As such, 2,3,5-trichloro-6-methoxypyridine is a valuable tool for in-vitro and in-vivo studies aimed at assessing the ecological risks and long-term health effects of pesticide residues.

Intermediate in Chemical Synthesis

While its direct application in drug development is not prominent, the methoxypyridine scaffold is a common feature in many biologically active molecules. Six-membered heterocyclic rings like pyridine are foundational in a vast number of top-selling pharmaceuticals.[9] Research into novel methoxypyridine derivatives has shown activity as gamma-secretase modulators for potential Alzheimer's disease therapy and as cytotoxic agents with anticancer potential.[10][11] Therefore, 2,3,5-trichloro-6-methoxypyridine represents a functionalized building block that could be modified through nucleophilic aromatic substitution or cross-coupling reactions to generate more complex molecules for drug discovery pipelines.

Analytical and Spectroscopic Data

Comprehensive, experimentally-derived spectral data is not widely published. However, predicted data from computational tools are useful for preliminary identification.

Analytical TechniquePredicted Data
Mass Spectrometry Predicted m/z for [M+H]⁺: 211.94313
Predicted m/z for [M+Na]⁺: 233.92507
Source: PubChemLite[6]
¹H NMR Spectroscopy A singlet corresponding to the methoxy group (CH₃) protons and a singlet for the lone aromatic proton on the pyridine ring would be expected.
¹³C NMR Spectroscopy Six distinct carbon signals would be expected: five for the pyridine ring carbons and one for the methoxy carbon.

Safety, Handling, and Storage

Proper handling of 2,3,5-trichloro-6-methoxypyridine is essential due to its hazard profile.

  • Hazard Classification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[2][5] It is also recognized as being toxic to aquatic life with long-lasting effects (H411).[1]

  • Personal Protective Equipment (PPE) : Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5]

  • Handling : Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal environmental regulations. Do not allow the product to enter drains.[5]

Conclusion

2,3,5-Trichloro-6-methoxypyridine is a well-defined chemical entity with a primary and critical role in environmental science as a metabolite standard for major pesticides. Its synthesis is straightforward, relying on classical organic chemistry principles. Beyond its established use, its toxicological relevance and the potential of its core structure as a scaffold for medicinal chemistry highlight its continued importance for researchers in environmental, toxicological, and chemical development fields.

References

  • PubChem. 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information.

  • PubChemLite. 2,3,5-trichloro-6-methoxypyridine (C6H4Cl3NO). Université du Luxembourg.

  • Chemsrc. 2,3,5-trichloro-6-methoxypyridine.

  • AERU. 2,3,5-trichloro-6-methoxypyridine. University of Hertfordshire.

  • HPC Standards. 2,3,5-Trichloro-6-methoxypyridine.

  • Benchchem. 2,3,5-Trichloro-6-methoxypyridine.

  • Stenutz. 2,3,5-trichloro-6-hydroxypyridine.

  • ChemicalBook. 2,3,5-trichloro-6-methoxypyridine.

  • FDA Global Substance Registration System. 2,3,5-TRICHLORO-6-METHOXYPYRIDINE.

  • Borge, L., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

  • Zhu, X-M., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

  • Warner, P., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

  • PrepChem. Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine.

  • Al-Suwaidan, I. A., et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.

Sources

Exploratory

An In-depth Technical Guide to 2,3,5-Trichloro-6-methoxypyridine: Synthesis, Characterization, and Application

Executive Summary This technical guide provides a comprehensive overview of 2,3,5-Trichloro-6-methoxypyridine, a significant chlorinated pyridine derivative. While not as widely studied as its primary precursor, this com...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2,3,5-Trichloro-6-methoxypyridine, a significant chlorinated pyridine derivative. While not as widely studied as its primary precursor, this compound holds critical importance as a secondary environmental metabolite of the organophosphate insecticide chlorpyrifos and as a potential synthetic intermediate in agrochemical and pharmaceutical research. This document details its fundamental physicochemical properties, outlines a robust laboratory-scale synthesis protocol with mechanistic insights, discusses modern analytical characterization techniques, explores its role in environmental science and toxicology, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and toxicologists requiring a detailed understanding of this specific molecule.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and application. 2,3,5-Trichloro-6-methoxypyridine is a solid crystalline substance whose identity is defined by the data summarized below.

Molecular Structure

The structural arrangement of the pyridine ring with three chlorine atoms and a methoxy group dictates its chemical reactivity and physical properties.

G TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Precursor) Deprotonation Deprotonation TCP->Deprotonation Base Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Base->Deprotonation Alkoxide Sodium Pyridinolate Intermediate (Nucleophile) Deprotonation->Alkoxide Forms reactive nucleophile SN2 SN2 Reaction (Nucleophilic Attack) Alkoxide->SN2 MeI Methyl Iodide (CH₃I) (Electrophile) MeI->SN2 Product 2,3,5-Trichloro-6-methoxypyridine (Final Product) SN2->Product Forms C-O ether bond Workup Aqueous Workup & Purification (Crystallization/Chromatography) Product->Workup

Caption: Workflow for the synthesis of 2,3,5-Trichloro-6-methoxypyridine.

Expertise-Driven Protocol: Laboratory Synthesis

This protocol describes a self-validating system for the synthesis of 2,3,5-Trichloro-6-methoxypyridine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2,3,5-Trichloro-6-methoxypyridine from 3,5,6-Trichloro-2-pyridinol (TCP).

Materials:

  • 3,5,6-Trichloro-2-pyridinol (TCP, CAS: 6515-38-4) [1]* Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I, CAS: 74-88-4) [1]* Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup & Deprotonation (Causality: Activation of Nucleophile):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5,6-Trichloro-2-pyridinol (1.0 eq).

    • Dissolve the TCP in anhydrous THF. The use of an anhydrous aprotic solvent is critical to prevent quenching the strong base.

    • Cool the solution to 0 °C using an ice bath. This mitigates the exothermic reaction between NaH and any trace impurities and provides better control.

    • Carefully add sodium hydride (1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base chosen to completely deprotonate the hydroxyl group of the pyridinol, forming the highly reactive sodium pyridinolate salt. [2]Effervescence (hydrogen gas evolution) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution (Causality: Ether Formation):

    • While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe. Methyl iodide is an excellent electrophile for Sₙ2 reactions due to the low steric hindrance and the good leaving group ability of iodide.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quench and Workup (Causality: Isolation of Crude Product):

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step safely neutralizes any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Causality: Achieving High Purity):

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel to yield the pure 2,3,5-Trichloro-6-methoxypyridine.

Research Significance and Applications

The primary relevance of 2,3,5-Trichloro-6-methoxypyridine lies in its identity as an environmental transformation product of chlorpyrifos, a widely used organophosphate insecticide. [3]

Environmental Fate of Chlorpyrifos

Chlorpyrifos degrades in the environment through both biotic and abiotic pathways. The principal degradation route involves the hydrolysis of the phosphate ester bond to form 3,5,6-Trichloro-2-pyridinol (TCP). [3][4]TCP is the major and most-studied metabolite. However, further transformation can occur, leading to secondary metabolites like 2,3,5-Trichloro-6-methoxypyridine, sometimes referred to in environmental literature as TMP (trichloromethoxypyridine). [5]

G Chlorpyrifos Chlorpyrifos (Parent Insecticide) Hydrolysis Hydrolysis (Biotic/Abiotic) Chlorpyrifos->Hydrolysis TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Primary Metabolite) Hydrolysis->TCP Major Pathway Methylation Further Biotransformation (e.g., Methylation) TCP->Methylation TCMP 2,3,5-Trichloro-6-methoxypyridine (Secondary Metabolite) Methylation->TCMP Minor Pathway

Caption: Environmental degradation pathway of Chlorpyrifos.

Toxicological Implications

The toxicity of chlorpyrifos is well-documented, but its metabolites also present environmental and health concerns. The primary metabolite, TCP, has been shown to induce oxidative stress in soil organisms and has been investigated for potential endocrine-disrupting effects. [6][7][8]While 2,3,5-Trichloro-6-methoxypyridine is less studied, its structural similarity to TCP and its persistence make it a compound of interest in comprehensive ecological risk assessments. Tracking its presence is crucial for understanding the complete environmental fate and long-term impact of chlorpyrifos usage. [9]

Role as a Synthetic Intermediate

Polychlorinated pyridines are valuable building blocks in medicinal and agricultural chemistry. [10]They serve as scaffolds for creating more complex molecules with desired biological activities, including herbicides, fungicides, and pharmaceuticals. The specific substitution pattern of 2,3,5-Trichloro-6-methoxypyridine makes it a potential intermediate for synthesizing novel active ingredients where this defined arrangement of chloro and methoxy groups is required.

Safety, Handling, and Disposal

Proper handling of chlorinated chemical intermediates is paramount for laboratory safety and environmental protection.

Hazard Profile:

  • Environmental: Classified as H411: Toxic to aquatic life with long lasting effects. [11]Extreme care must be taken to prevent its release into drains or the environment.

  • Human Health: While specific data is limited, related chlorinated pyridines are known to cause skin and eye irritation. Harmful if swallowed. [12] Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All manipulations, including weighing, transferring, and setting up reactions, should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Do not use combustible materials like paper towels for large spills. Collect the waste in a sealed, labeled container for hazardous waste disposal.

  • Disposal: All waste containing 2,3,5-Trichloro-6-methoxypyridine, including reaction residues and contaminated materials, must be disposed of as hazardous chemical waste according to institutional and local regulations.

References

  • Chemsrc. 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Available at: [Link]

  • ResearchGate. Developmental Toxicity Studies in Rats and Rabbits with 3,5,6-Trichloro-2-pyridinol, the Major Metabolite of Chlorpyrifos. Available at: [Link]

  • Racke, K. D. (1993). Environmental fate of chlorpyrifos. Reviews of Environmental Contamination and Toxicology, 131, 1-150. Available at: [Link]

  • Yadav, M., et al. (2022). Environmental Distribution, Metabolic Fate, and Degradation Mechanism of Chlorpyrifos: Recent and Future Perspectives. Applied Biochemistry and Biotechnology, 194(5), 2146-2173. Available at: [Link]

  • PubChem. 2,3,5-Trichloro-6-methoxypyridine. Available at: [Link]

  • Hou, K., et al. (2022). Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 259, 109394. Available at: [Link]

  • ResearchGate. (PDF) Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]

  • Wikipedia. TCPy. Available at: [Link]

  • Semantic Scholar. Environmental fate of chlorpyrifos. Available at: [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for chlorpyrifos. Available at: [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10211-10214. Available at: [Link]

  • PubChem. 3,5,6-Trichloro-2-pyridinol. Available at: [Link]

Sources

Foundational

synthesis of 2,3,5-Trichloro-6-methoxypyridine from 2,3,5,6-tetrachloropyridine

An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloro-6-methoxypyridine from 2,3,5,6-tetrachloropyridine Abstract This technical guide provides a comprehensive examination of the synthesis of 2,3,5-Trichloro-6-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloro-6-methoxypyridine from 2,3,5,6-tetrachloropyridine

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2,3,5-Trichloro-6-methoxypyridine, a significant compound in environmental and toxicological research, from its precursor 2,3,5,6-tetrachloropyridine. The core of this transformation lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, explores the optimization of critical reaction parameters, and outlines methods for analytical characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide merges theoretical mechanistic insights with practical, field-proven methodologies to ensure a robust and reproducible synthesis.

Introduction and Strategic Importance

2,3,5-Trichloro-6-methoxypyridine is a key analytical standard and a known metabolite in the environmental degradation pathway of organophosphorus pesticides, such as chlorpyrifos.[1] Its presence and concentration in environmental samples are critical markers for assessing the fate, transport, and biodegradation of these widely used agricultural agents. The starting material, 2,3,5,6-tetrachloropyridine, is an important industrial intermediate used in the synthesis of various pesticides and pharmaceuticals.[2]

The selective conversion of 2,3,5,6-tetrachloropyridine to 2,3,5-Trichloro-6-methoxypyridine is a model reaction for studying regioselectivity in nucleophilic aromatic substitution on heteroaromatic systems. Understanding and controlling this selectivity is paramount for efficiently producing the desired isomer and minimizing the formation of unwanted byproducts. This guide offers a deep dive into the scientific rationale and practical execution of this important synthesis.

The Mechanistic Core: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The conversion is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions distinct from SN1 and SN2 mechanisms that occur at saturated carbons.[3][4] In an SNAr reaction, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

2.1. The Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks one of the carbon atoms bearing a chlorine atom. This attack is possible because the electron-withdrawing nature of the four chlorine atoms and, more importantly, the ring nitrogen atom, makes the pyridine ring highly electrophilic (electron-poor).[5] This initial addition step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group, a chloride ion (Cl⁻), is expelled from the Meisenheimer complex.[3]

2.2. The Basis of Regioselectivity

The critical question in this synthesis is why the methoxide ion preferentially attacks the C6 position over the C3 or C5 positions. The answer lies in the stability of the intermediate Meisenheimer complex.

The pyridine nitrogen is a powerful electron-withdrawing group. When nucleophilic attack occurs at the positions ortho (C2, C6) or para (C4) to the nitrogen, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance.[4][6] This provides a significantly more stable intermediate compared to an attack at the meta positions (C3, C5), where the charge cannot be delocalized onto the nitrogen.

In 2,3,5,6-tetrachloropyridine, both the C2 and C6 positions are ortho to the nitrogen and are thus the most activated sites for nucleophilic attack. The substitution occurs preferentially at one of these positions to yield the target molecule.

Caption: SNAr reaction pathway for methoxylation.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

3.1. Materials and Equipment

  • Reagents: 2,3,5,6-Tetrachloropyridine (99%), Sodium methoxide (95% or a 25-30 wt.% solution in methanol), Methanol (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, thermometer, dropping funnel, rotary evaporator, separatory funnel.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3,5,6-tetrachloropyridine (10.0 g, 46.1 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

  • Nucleophile Addition: Prepare a solution of sodium methoxide (2.74 g, 50.7 mmol, 1.1 equivalents) in 25 mL of anhydrous methanol. Alternatively, use a commercial solution of sodium methoxide in methanol. Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the sodium methoxide solution dropwise to the stirred solution of tetrachloropyridine over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be 9:1 Hexanes:Ethyl Acetate. The product will have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of dichloromethane and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent such as hexanes or methanol/water to obtain pure 2,3,5-Trichloro-6-methoxypyridine.

Optimization of Reaction Parameters

Achieving high yield and purity depends on the careful control of several key parameters. The interplay between these factors determines the reaction's efficiency and selectivity.

ParameterRecommended Range/ConditionRationale & Expert Insights
Nucleophile Stoichiometry 1.05 - 1.2 equivalentsA slight excess of sodium methoxide ensures complete consumption of the starting material. A large excess should be avoided as it can promote a second, slower substitution reaction, leading to dimethoxy-dichloropyridine impurities.
Solvent MethanolMethanol serves as both the solvent and the precursor to the nucleophile (if generating in situ). Its polarity helps to dissolve the reagents and stabilize the charged intermediate. Anhydrous conditions are preferred to prevent the formation of hydroxypyridine byproducts from competing hydroxide ions.
Temperature 40 - 65°C (Reflux)The reaction proceeds at a reasonable rate at the reflux temperature of methanol. Lower temperatures can be used but will require significantly longer reaction times. Higher temperatures are unnecessary and do not typically improve the outcome.
Reaction Time 2 - 6 hoursThe optimal time should be determined by active monitoring (TLC or GC).[7] Driving the reaction for an unnecessarily long time can lead to the formation of minor byproducts.
Purity of Reagents Anhydrous/High PurityThe presence of water can lead to the formation of 3,5,6-trichloro-2-pyridinol, a common impurity that can be difficult to separate from the desired product.

Analytical Characterization and Workflow

Confirmation of the product's identity and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.

5.1. Characterization Data

  • ¹H NMR: A sharp singlet is expected for the methoxy protons (-OCH₃) typically in the range of δ 4.0-4.2 ppm. A singlet for the lone aromatic proton (H-4) will also be present.

  • ¹³C NMR: Distinct signals for the three chlorine-bearing carbons, the methoxy-bearing carbon, the proton-bearing carbon, and the methoxy methyl carbon are expected.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms. The expected monoisotopic mass is approximately 211.94 g/mol .[8]

  • Purity Analysis (GC/HPLC): These techniques are ideal for determining the purity of the final product and quantifying any residual starting material or byproducts.

5.2. Overall Synthesis Workflow

The following diagram illustrates the logical flow of the entire process, from initial setup to final product validation.

G start Start: Reagents & Glassware Setup dissolve Dissolve Tetrachloropyridine in Anhydrous Methanol start->dissolve add_nuc Dropwise Addition of Sodium Methoxide Solution dissolve->add_nuc react Heat to Reflux (2-4 hours) add_nuc->react monitor Monitor Reaction Progress (TLC / GC) react->monitor monitor->react Incomplete workup Cool & Concentrate (Rotary Evaporation) monitor->workup Complete extract Aqueous Work-up & Extraction (DCM / Water / Brine) workup->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purification (Recrystallization) dry->purify analyze Analytical Characterization (NMR, MS, GC) purify->analyze end End: Pure Product analyze->end

Sources

Exploratory

2,3,5-Trichloro-6-methoxypyridine precursors and synthetic routes

An In-Depth Technical Guide to the Precursors and Synthetic Routes of 2,3,5-Trichloro-6-methoxypyridine Introduction 2,3,5-Trichloro-6-methoxypyridine is a chlorinated and methoxylated pyridine derivative with the chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Precursors and Synthetic Routes of 2,3,5-Trichloro-6-methoxypyridine

Introduction

2,3,5-Trichloro-6-methoxypyridine is a chlorinated and methoxylated pyridine derivative with the chemical formula C₆H₄Cl₃NO.[1] This compound is of significant interest to researchers, particularly in the fields of environmental science and toxicology, as it is a known metabolite of the organophosphorus pesticides chlorpyrifos and chlorpyrifos-methyl.[2] Its persistence in the environment, with a reported aerobic soil degradation half-life of 183 days, classifies it as a persistent pollutant and makes it a critical marker for studying the environmental fate and biodegradation of its parent pesticides.[2] Understanding the synthetic pathways to 2,3,5-Trichloro-6-methoxypyridine is crucial for the preparation of analytical standards and for conducting further toxicological and environmental impact studies. This guide provides a detailed overview of the key precursors and synthetic routes for the preparation of this important molecule.

Primary Precursor: 2,3,5,6-Tetrachloropyridine

The most direct and logical precursor for the synthesis of 2,3,5-Trichloro-6-methoxypyridine is 2,3,5,6-tetrachloropyridine. The synthesis of the target molecule can be achieved through a nucleophilic substitution reaction where one of the chlorine atoms on the tetrachloropyridine ring is replaced by a methoxy group. 2,3,5,6-Tetrachloropyridine is a valuable commercial product in its own right, widely used as an intermediate in the production of insecticides and herbicides.[3]

Synthetic Routes to 2,3,5,6-Tetrachloropyridine

Several synthetic strategies have been developed for the preparation of 2,3,5,6-tetrachloropyridine, starting from various materials. The primary methods include:

  • Chlorination of Pyridine and its Derivatives: High-temperature chlorination of pyridine or its derivatives is a common industrial method.[4] This can be achieved through liquid-phase chlorination or gas-phase catalytic chlorination.[5]

  • Dechlorination of Pentachloropyridine: Another approach involves the selective dechlorination of pentachloropyridine.[6][7]

  • Cyclization Reactions: 2,3,5,6-Tetrachloropyridine can also be synthesized through the reaction of acyclic precursors, such as the reaction of trichloroacetyl chloride with acrylonitrile.[4]

Detailed Synthetic Protocols

Synthesis of 2,3,5,6-Tetrachloropyridine via Liquid-Phase Chlorination of Pyridine

This method involves the direct chlorination of pyridine using a chlorinating agent in a suitable solvent.

Experimental Protocol:

  • To a solution of 4.0g (50mmol) of pyridine in 20ml of carbon tetrachloride, cooled to 0°C under a nitrogen atmosphere, add 52.5g (500mmol) of sulfur dichloride dropwise, ensuring the internal temperature remains below 20°C.[5]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 71-80°C) and maintain for 6 hours.[5]

  • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.[5]

  • Neutralize the filtrate by the dropwise addition of a 20% sodium hydroxide solution.[5]

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[5]

  • The crude product can be purified by column chromatography to yield 2,3,5,6-tetrachloropyridine.[5]

Data Summary:

ParameterValueReference
Starting MaterialPyridine[5]
Chlorinating AgentSulfur dichloride[5]
SolventCarbon tetrachloride[5]
Reaction Time6 hours[5]
Reaction TemperatureReflux (71-80°C)[5]
Reported Yield97% (GC yield)[5]
Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine

This route involves the reductive dechlorination of the more highly chlorinated pentachloropyridine.

Experimental Protocol:

  • In a reaction vessel, dissolve 2 parts of pentachloropyridine in 200 parts of ethanol at 40°C.[7]

  • Once completely dissolved, add 0.6 parts of metallic manganese powder.[7]

  • In a separate container, mix 1.3 parts of ammonium acetate, 5 parts of water, and 10 parts of ethanol.[7]

  • Add the ammonium acetate solution dropwise to the reaction mixture over 2 hours.[7]

  • Stir the reaction solution for an additional 4 hours.[7]

  • Filter the reaction mixture and combine the organic filtrates.

  • Evaporate the solvent to recover the crude product.

  • Add 10 parts of 5% dilute hydrochloric acid at 65°C and stir for 1 hour to obtain 2,3,5,6-tetrachloropyridine.[7]

Data Summary:

ParameterValueReference
Starting MaterialPentachloropyridine[7]
Reducing AgentManganese[7]
SolventEthanol[7]
Reaction Time6 hours[7]
Reaction Temperature40°C then 65°C[7]
Reported Yield99.5%[7]

Synthesis of 2,3,5-Trichloro-6-methoxypyridine

The final step in the synthesis is the methoxylation of 2,3,5,6-tetrachloropyridine. This is a nucleophilic aromatic substitution reaction where a methoxide ion displaces a chloride ion on the pyridine ring.

Conceptual Experimental Protocol:

While a specific detailed protocol for this exact transformation was not found in the initial search, a general procedure can be inferred from similar reactions involving the methoxylation of polychlorinated aromatic compounds.

  • Dissolve 2,3,5,6-tetrachloropyridine in a suitable solvent such as methanol or an inert solvent like DMF or DMSO.

  • Add a source of methoxide ions, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe). The stoichiometry will be critical to favor monosubstitution.

  • The reaction may require heating to proceed at a reasonable rate. The temperature and reaction time will need to be optimized.

  • After the reaction is complete, quench the reaction mixture, typically with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer to remove any remaining base or salts.

  • Dry the organic layer, remove the solvent, and purify the crude product, likely via chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

Synthesis of 2,3,5,6-Tetrachloropyridine from Pyridine Pyridine Pyridine TCP 2,3,5,6-Tetrachloropyridine Pyridine->TCP SCl₂, CCl₄ Reflux

Caption: Synthesis of 2,3,5,6-Tetrachloropyridine via chlorination of pyridine.

Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine PCP Pentachloropyridine TCP 2,3,5,6-Tetrachloropyridine PCP->TCP Mn, NH₄OAc Ethanol, H₂O

Caption: Synthesis of 2,3,5,6-Tetrachloropyridine via dechlorination of pentachloropyridine.

Synthesis of 2,3,5-Trichloro-6-methoxypyridine TCP 2,3,5,6-Tetrachloropyridine TCMP 2,3,5-Trichloro-6-methoxypyridine TCP->TCMP NaOMe Methanol

Caption: Synthesis of 2,3,5-Trichloro-6-methoxypyridine from 2,3,5,6-tetrachloropyridine.

Conclusion

The synthesis of 2,3,5-Trichloro-6-methoxypyridine is a multi-step process that relies on the preparation of the key intermediate, 2,3,5,6-tetrachloropyridine. The choice of synthetic route to this precursor will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The final methoxylation step is a standard nucleophilic aromatic substitution. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with this environmentally and toxicologically significant compound.

References

  • Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | P
  • US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google P
  • US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google P
  • 2,5,6-tetrachloropyridine synthesis - ChemicalBook. (URL: )
  • 2,3,5,6-Tetrachloropyridine | 2402-79-1 - ChemicalBook. (URL: )
  • The Synthesis and Industrial Significance of 2,3,5,6-Tetrachloropyridine. (URL: )
  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 | Chemsrc. (URL: )
  • WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine - Google P
  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google P
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: )
  • 2,3,5-Trichloro-6-methoxypyridine|CAS 31557-34-3 - Benchchem. (URL: )
  • 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279 - PubChem. (URL: )

Sources

Foundational

Spectroscopic Profile of 2,3,5-Trichloro-6-methoxypyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,3,5-trichloro-6-methoxypyridine, a significant compound in environmental science and a metabolite of organophosphorus pesti...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,3,5-trichloro-6-methoxypyridine, a significant compound in environmental science and a metabolite of organophosphorus pesticides.[1] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a deep understanding of the structural and analytical properties of this molecule.

Introduction

2,3,5-Trichloro-6-methoxypyridine (C₆H₄Cl₃NO) is a chlorinated pyridine derivative with the Chemical Abstracts Service (CAS) registry number 31557-34-3.[2] Its molecular structure, characterized by a pyridine ring substituted with three chlorine atoms and a methoxy group, dictates its unique chemical and physical properties, as well as its spectroscopic behavior. Understanding its spectroscopic signature is paramount for its detection, identification, and quantification in various matrices.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name2,3,5-trichloro-6-methoxypyridinePubChem[3]
Molecular FormulaC₆H₄Cl₃NOPubChem[3]
Molecular Weight212.46 g/mol ChemSrc[2]
CAS Number31557-34-3ChemSrc[2]

Below is a diagram illustrating the molecular structure of 2,3,5-Trichloro-6-methoxypyridine.

Caption: Molecular structure of 2,3,5-Trichloro-6-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton and the methoxy group protons.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (on C4)7.5 - 8.0Singlet (s)1HThe proton at position 4 is deshielded by the electronegative nitrogen atom and the adjacent chlorine atom at position 5. The absence of adjacent protons would result in a singlet.
-OCH₃4.0 - 4.2Singlet (s)3HThe methoxy group protons are in a typical region for such functional groups attached to an aromatic ring. The signal is a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.

Expected ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2145 - 150Attached to nitrogen and chlorine, this carbon is significantly deshielded.
C3125 - 130Attached to a chlorine atom, its chemical shift is influenced by the halogen's electronegativity.
C4130 - 135This carbon is bonded to a hydrogen and is situated between two chlorinated carbons.
C5120 - 125Attached to a chlorine atom.
C6155 - 160Attached to both the electronegative nitrogen and oxygen atoms, making it the most deshielded carbon in the ring.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 2,3,5-trichloro-6-methoxypyridine would exhibit characteristic absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic, -OCH₃)
1600 - 1450Medium-StrongC=C and C=N stretching (pyridine ring)
1250 - 1200StrongC-O-C asymmetric stretching (methoxy group)
1050 - 1000MediumC-O-C symmetric stretching (methoxy group)
850 - 750StrongC-Cl stretching
750 - 700StrongOut-of-plane C-H bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The PubChem database entry for 2,3,5-trichloro-6-methoxypyridine indicates the availability of a GC-MS spectrum, though the detailed data is not directly provided.[3] The expected mass spectrum would show a molecular ion peak cluster corresponding to the isotopic distribution of the three chlorine atoms.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion. The most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the molecular ion peak will appear as a cluster of peaks at m/z values corresponding to the different combinations of these isotopes. The nominal molecular weight is 211 g/mol (for all ³⁵Cl). The most intense peaks in the cluster would be expected around m/z 211, 213, 215, and 217.

  • Major Fragmentation Pathways (Predicted):

    • Loss of a methyl radical (-•CH₃): [M - 15]⁺

    • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

    • Loss of a chlorine atom (-•Cl): [M - 35]⁺

    • Loss of carbon monoxide (-CO): [M - 28]⁺ from subsequent fragmentations.

The fragmentation process can be visualized as follows:

G M [C₆H₄Cl₃NO]⁺ (m/z ≈ 211, 213, 215, 217) M_minus_CH3 [M - •CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - •OCH₃]⁺ M->M_minus_OCH3 - •OCH₃ M_minus_Cl [M - •Cl]⁺ M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways for 2,3,5-Trichloro-6-methoxypyridine in mass spectrometry.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for 2,3,5-trichloro-6-methoxypyridine, the following general protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆) dissolve->solvent tms Add internal standard (e.g., TMS) solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Place tube in NMR spectrometer (≥400 MHz recommended) shimming Lock and shim the magnetic field instrument->shimming acquire_1h Acquire ¹H spectrum shimming->acquire_1h acquire_13c Acquire ¹³C{¹H} spectrum shimming->acquire_13c

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,3,5-trichloro-6-methoxypyridine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS) Sample Preparation and Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

    • The sample is vaporized and separated on a capillary column.

    • The separated components elute from the column and enter the mass spectrometer.

    • The molecules are ionized (typically by electron ionization, EI) and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic data, both predicted and inferred from related structures, provides a robust framework for the identification and characterization of 2,3,5-trichloro-6-methoxypyridine. The predicted NMR, IR, and MS data presented in this guide offer valuable reference points for researchers. Experimental verification of these predictions will further solidify our understanding of this environmentally relevant molecule.

References

  • PubChem. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,3,5-trichloro-6-methoxypyridine. Retrieved from [Link]

Sources

Exploratory

solubility of 2,3,5-Trichloro-6-methoxypyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,5-Trichloro-6-methoxypyridine in Organic Solvents Introduction: The Foundational Importance of Solubility 2,3,5-Trichloro-6-methoxypyridine is a substituted pyridine d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,3,5-Trichloro-6-methoxypyridine in Organic Solvents

Introduction: The Foundational Importance of Solubility

2,3,5-Trichloro-6-methoxypyridine is a substituted pyridine derivative with the chemical formula C₆H₄Cl₃NO.[1] As a halogenated heterocyclic compound, it serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The solubility of such an intermediate is not a mere physical constant; it is a critical parameter that governs reaction kinetics, influences purification strategies like crystallization, dictates formulation possibilities, and impacts bioavailability in developmental drug candidates.[2]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2,3,5-Trichloro-6-methoxypyridine. Moving beyond a simple list of data, we will explore the underlying principles of its solubility behavior and present a robust, self-validating protocol for its quantitative measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means that substances with similar polarities are more likely to be soluble in one another. An analysis of the 2,3,5-Trichloro-6-methoxypyridine structure reveals a molecule with mixed polarity.

  • Polar Features: The pyridine ring, with its electronegative nitrogen atom, and the methoxy (-OCH₃) group introduce polarity and potential sites for dipole-dipole interactions.

  • Nonpolar Features: The three chlorine atoms are highly electronegative, but their symmetrical placement on the pyridine ring can reduce the overall molecular dipole moment. The aromatic ring itself also contributes significant nonpolar character.

Based on this structure, we can form educated hypotheses about its solubility:

  • High Solubility in Polar Aprotic Solvents: Solvents like Acetone, Acetonitrile, and Dichloromethane are expected to be effective. They can engage in dipole-dipole interactions without the steric hindrance or energy penalty of disrupting a strong hydrogen-bonding network. Indeed, commercial solutions of this compound are available in Acetone and Acetonitrile.[4]

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as Methanol and Ethanol should dissolve the compound, but perhaps to a lesser extent than polar aprotic solvents. The energy required to break the strong hydrogen bonds of the solvent might limit solubility.

  • Low Solubility in Nonpolar Solvents: Solvents like Hexane or Toluene are unlikely to be effective. Their weak London dispersion forces are insufficient to overcome the crystal lattice energy of the solid 2,3,5-Trichloro-6-methoxypyridine and solvate its more polar regions.

  • Negligible Solubility in Water: The molecule's large, nonpolar surface area from the chlorinated ring will dominate, making it poorly soluble in water, a highly polar, hydrogen-bonded solvent.

Quantitative Solubility Determination: A Validated Experimental Protocol

Since specific quantitative solubility data for 2,3,5-Trichloro-6-methoxypyridine is not widely published, an experimental approach is necessary. The most common and reliable method is the isothermal shake-flask method . This involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the dissolved solute in the supernatant.

Expertise & Causality: Why This Protocol?

This protocol is designed for accuracy and reliability.

  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Equilibration Time: Reaching a true thermodynamic equilibrium between the solid and the solution is not instantaneous. A sufficient agitation period is specified to ensure the solution is genuinely saturated.

  • Inert Filtration: Using a chemically inert filter (like PTFE) prevents the filter from leaching impurities or adsorbing the solute, which would skew the final measurement.

  • Validated Quantification: Relying on a validated analytical technique like HPLC-UV ensures that the concentration measurement is accurate and precise.

Materials and Equipment
  • Solute: 2,3,5-Trichloro-6-methoxypyridine (solid)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

  • Apparatus:

    • Analytical balance (4-decimal place)

    • Glass vials with screw caps (e.g., 4 mL or 20 mL)

    • Temperature-controlled orbital shaker or incubator

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes for dilution

    • Autosampler vials for analysis

  • Analytical Instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is recommended. A Gas Chromatography (GC) system can also be used.

Step-by-Step Methodology
  • Preparation:

    • Set the orbital shaker to the desired experimental temperature (e.g., 25 °C).

    • For each solvent to be tested, add a precise volume (e.g., 2.0 mL) to a labeled glass vial.

    • Allow the solvents to equilibrate to the target temperature for at least 30 minutes.

  • Creating the Slurry:

    • Weigh an excess amount of 2,3,5-Trichloro-6-methoxypyridine. "Excess" means adding enough solid so that a visible amount remains undissolved at equilibrium. A starting point of ~50 mg per 2 mL of solvent is typically sufficient.

    • Add the weighed solute to each vial containing the temperature-equilibrated solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker.

    • Agitate the vials at a moderate speed (e.g., 200 rpm) for a minimum of 24 hours. This extended time is critical to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to remain undisturbed in the incubator for approximately 30 minutes to let the excess solid settle. Do not remove them from the temperature-controlled environment.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Quickly attach a syringe filter to the syringe.

    • Dispense and discard the first ~0.5 mL of the filtrate to saturate the filter and avoid adsorption effects.

    • Filter the remaining solution directly into a pre-weighed, labeled vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic analysis.

  • Quantification (HPLC-UV Example):

    • Prepare a stock solution of 2,3,5-Trichloro-6-methoxypyridine in a suitable solvent (like acetonitrile) of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV.

    • Calculate the concentration of the dissolved solute in the original, undiluted sample using the calibration curve and the dilution factor.

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the protocol must be self-validating:

  • Confirming Equilibrium: To verify that 24 hours is sufficient, run a parallel experiment where samples are taken at multiple time points (e.g., 12, 24, and 48 hours). If the measured concentration does not significantly change between 24 and 48 hours, equilibrium has been achieved.

  • Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed. The initial mass minus the final undissolved mass should approximate the dissolved mass, providing a rough check on the quantitative results.

  • Replicates: All experiments should be performed in triplicate to assess the reproducibility of the method and provide statistical confidence in the final solubility value.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the isothermal shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Quantification A Set Temperature on Shaker B Add Known Volume of Solvent to Vials A->B C Add Excess Solute to Vials B->C D Agitate Vials at Constant Temp (≥ 24 hours) C->D E Settle Undissolved Solid (30 mins) D->E F Draw Supernatant into Syringe E->F G Filter through 0.22 µm Syringe Filter F->G I Dilute Filtered Sample G->I H Prepare Calibration Standards J Analyze via HPLC-UV or GC H->J I->J K Calculate Solubility J->K

Caption: Experimental workflow for determining the solubility of 2,3,5-Trichloro-6-methoxypyridine.

Data Presentation

The experimentally determined solubility data should be recorded systematically.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25.0Experimental ValueCalculated Value
Acetonitrile25.0Experimental ValueCalculated Value
Acetone25.0Experimental ValueCalculated Value
Dichloromethane25.0Experimental ValueCalculated Value
Toluene25.0Experimental ValueCalculated Value
Hexane25.0Experimental ValueCalculated Value

Note: The molecular weight of 2,3,5-Trichloro-6-methoxypyridine is approximately 212.5 g/mol , which should be used for conversions.[1]

Mandatory Safety and Handling Precautions

Working with chlorinated pyridines requires strict adherence to safety protocols.

  • Hazard Identification: 2,3,5-Trichloro-6-methoxypyridine is known to cause skin and eye irritation and may cause an allergic skin reaction.[4] It is also classified as toxic to aquatic life with long-lasting effects.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.[4][5]

    • Skin Protection: Wear nitrile or other chemical-resistant gloves. A lab coat is mandatory.[4][6]

    • Respiratory Protection: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid all direct contact with the skin, eyes, and clothing.[6] After handling, wash hands thoroughly.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7][8]

  • Waste Disposal: All waste, including contaminated vials, filters, and excess solutions, must be disposed of in a designated hazardous waste container according to institutional and local environmental regulations. Do not pour down the drain.[9]

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279 . PubChem. (n.d.). Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. (2025, February 11). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 2-Chloropyridine Safety Data Sheet . Jubilant Ingrevia. (n.d.). Retrieved from [Link]

  • Experiment 727: Organic Compound Functional Groups . Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 . Chemsrc. (2025, August 25). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99% . Cole-Parmer. (n.d.). Retrieved from [Link]

  • 2,3,5-trichloro-6-methoxypyridine . AERU - University of Hertfordshire. (2025, July 31). Retrieved from [Link]

  • HAZARD SUMMARY - Pyridine . NJ.gov. (n.d.). Retrieved from [Link]

Sources

Foundational

Stability and Storage of 2,3,5-Trichloro-6-methoxypyridine: A Technical Guide

Introduction 2,3,5-Trichloro-6-methoxypyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and stability are paramount to ensure the quality, efficacy, and safety o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,5-Trichloro-6-methoxypyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and stability are paramount to ensure the quality, efficacy, and safety of the final products. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2,3,5-Trichloro-6-methoxypyridine, drawing upon available data and established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing who handle this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,3,5-Trichloro-6-methoxypyridine is essential for comprehending its stability profile.

PropertyValueSource
CAS Number 31557-34-3[1]
Molecular Formula C₆H₄Cl₃NO[1]
Molecular Weight 212.46 g/mol [1]
Appearance Solid (Form may vary)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of 2,3,5-Trichloro-6-methoxypyridine.

Recommended Storage Conditions:

Based on supplier recommendations, 2,3,5-Trichloro-6-methoxypyridine should be stored at 4°C in a tightly sealed container.[3] It is crucial to protect the compound from moisture, light, and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and water.[2]

Stability Profile and Potential Degradation Pathways

While specific experimental stability data for 2,3,5-Trichloro-6-methoxypyridine is limited in publicly available literature, a theoretical stability profile can be constructed based on the reactivity of its functional groups and data from analogous compounds. "Forced degradation" studies, which intentionally stress the molecule, are crucial for identifying potential degradation products and pathways.[4][5]

Predicted Degradation Pathways:

The chemical structure of 2,3,5-Trichloro-6-methoxypyridine suggests susceptibility to the following degradation mechanisms:

  • Hydrolysis: The methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 2,3,5-trichloro-6-hydroxypyridine. The presence of three electron-withdrawing chlorine atoms on the pyridine ring may influence the rate of this reaction.

  • Photodegradation: Chlorinated aromatic compounds are often susceptible to photodegradation upon exposure to UV light. This can involve the cleavage of carbon-chlorine bonds, leading to the formation of less chlorinated pyridines or other rearrangement products. Studies on other chlorinated pyridines have shown that photolysis can lead to a variety of intermediate products.[6][7]

  • Thermal Decomposition: At elevated temperatures, decomposition is likely to occur. The degradation products could include chlorinated pyridines, methane, and hydrogen chloride. The thermal decomposition of the related compound chlorpyrifos is known to produce 3,5,6-trichloro-2-pyridinol.[8]

  • Oxidation: Reaction with strong oxidizing agents could potentially lead to the formation of N-oxides or cleavage of the pyridine ring.

Below is a conceptual diagram illustrating the potential degradation pathways of 2,3,5-Trichloro-6-methoxypyridine.

G 2,3,5-Trichloro-6-methoxypyridine 2,3,5-Trichloro-6-methoxypyridine Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) 2,3,5-Trichloro-6-methoxypyridine->Hydrolysis (Acid/Base) Photodegradation (UV light) Photodegradation (UV light) 2,3,5-Trichloro-6-methoxypyridine->Photodegradation (UV light) Thermal Stress (Heat) Thermal Stress (Heat) 2,3,5-Trichloro-6-methoxypyridine->Thermal Stress (Heat) Oxidation (Oxidizing Agents) Oxidation (Oxidizing Agents) 2,3,5-Trichloro-6-methoxypyridine->Oxidation (Oxidizing Agents) 2,3,5-Trichloro-6-hydroxypyridine 2,3,5-Trichloro-6-hydroxypyridine Hydrolysis (Acid/Base)->2,3,5-Trichloro-6-hydroxypyridine Dechlorinated Pyridines Dechlorinated Pyridines Photodegradation (UV light)->Dechlorinated Pyridines Ring Cleavage Products Ring Cleavage Products Photodegradation (UV light)->Ring Cleavage Products Thermal Stress (Heat)->Dechlorinated Pyridines Thermal Stress (Heat)->Ring Cleavage Products Oxidation (Oxidizing Agents)->Ring Cleavage Products N-Oxide Derivatives N-Oxide Derivatives Oxidation (Oxidizing Agents)->N-Oxide Derivatives G cluster_0 Method Development Initial Method Scouting Initial Method Scouting Forced Degradation Studies Forced Degradation Studies Initial Method Scouting->Forced Degradation Studies Select initial conditions Method Optimization Method Optimization Forced Degradation Studies->Method Optimization Analyze stressed samples Method Validation Method Validation Method Optimization->Method Validation Refine separation Final Stability-Indicating Method Final Stability-Indicating Method Method Validation->Final Stability-Indicating Method ICH Guidelines

Sources

Exploratory

2,3,5-Trichloro-6-methoxypyridine safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2,3,5-Trichloro-6-methoxypyridine Introduction: Understanding the Compound 2,3,5-Trichloro-6-methoxypyridine (CAS No. 31557-34-3) is a chlorinated pyridine derivative u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,3,5-Trichloro-6-methoxypyridine

Introduction: Understanding the Compound

2,3,5-Trichloro-6-methoxypyridine (CAS No. 31557-34-3) is a chlorinated pyridine derivative utilized as a chemical intermediate in various research and development applications, particularly in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Its molecular structure, featuring a pyridine ring substituted with three chlorine atoms and a methoxy group, imparts specific reactivity and physicochemical properties. However, this structure also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a laboratory setting.

This guide provides a comprehensive overview of the safety information for 2,3,5-Trichloro-6-methoxypyridine, synthesized from available Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information presented herein is crucial for establishing a self-validating system of safety protocols, ensuring the well-being of laboratory personnel and maintaining environmental integrity.

Hazard Identification and GHS Classification

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. 2,3,5-Trichloro-6-methoxypyridine is classified under the Globally Harmonized System (GHS) with specific health and environmental warnings.

Signal Word: Warning [1]

Hazard Pictograms:

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, and other less severe hazards.[1]

  • GHS09 (Environment): Indicates hazards to the aquatic environment.

Hazard Statements:

  • H315 - Causes skin irritation. [1]

  • H317 - May cause an allergic skin reaction. [1]

  • H319 - Causes serious eye irritation. [1]

  • H411 - Toxic to aquatic life with long lasting effects. [2]

A significant point of caution is that the toxicological properties of this compound have not been thoroughly investigated[1]. This lack of comprehensive data demands a conservative approach to handling, treating the substance with a high degree of care and assuming it may have other, as-yet-unidentified hazards.

Emergency Procedures: First-Aid and Fire-Fighting

Rapid and correct response during an emergency is critical. The following protocols are based on standard chemical safety guidelines.

First-Aid Measures

In the event of exposure, immediate action is required. Always show the Safety Data Sheet to attending medical personnel[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, consult a physician[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately[1][3].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician[1].

Fire-Fighting Protocols

In case of a fire involving 2,3,5-Trichloro-6-methoxypyridine, specific measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2)[1].

  • Special Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides[1].

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products[1].

Safe Handling, Storage, and Spill Management

Proactive measures in handling and storage are the primary defense against accidental exposure and environmental contamination.

Personal Protective Equipment (PPE) and Engineering Controls

A robust PPE and engineering control strategy is mandatory.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or mists[1].

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to recognized standards such as EN166 (EU) or NIOSH (US)[4].

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact[1][3].

  • Respiratory Protection: If a fume hood is not available or if exposure limits are likely to be exceeded, use a full-face respirator with appropriate cartridges.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 2,3,5-Trichloro-6-methoxypyridine from procurement to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal a Review SDS & Conduct Risk Assessment b Verify Fume Hood Functionality c Assemble & Inspect Required PPE d Don PPE c->d Proceed to Handling e Work Within Fume Hood f Weigh/Transfer Compound Carefully g Keep Container Tightly Closed h Decontaminate Work Surface g->h Experiment Complete i Segregate & Label Hazardous Waste j Dispose via Approved Waste Stream k Remove PPE & Wash Hands

Sources

Foundational

An In-depth Technical Guide to the Reactivity of Chlorine Atoms on 2,3,5-Trichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms on...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms on the 2,3,5-Trichloro-6-methoxypyridine core. This molecule is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold is paramount for its efficient and selective functionalization. This guide will delve into the electronic and steric factors governing the reactivity of the chlorine atoms at the C2, C3, and C5 positions, providing a predictive framework for synthetic chemists. We will explore the underlying principles of SNAr on electron-deficient pyridine rings and present analogous case studies to elucidate the expected reactivity patterns. Furthermore, this guide will furnish detailed experimental protocols and data presentation to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are vital building blocks in the chemical industry, serving as precursors to a wide array of herbicides, insecticides, fungicides, and pharmaceuticals. The strategic placement of chlorine atoms on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities.[2] 2,3,5-Trichloro-6-methoxypyridine is a prominent member of this class of compounds, offering multiple sites for chemical modification. The methoxy group at the C6 position and the three chlorine atoms at C2, C3, and C5 create a unique electronic and steric landscape, leading to a distinct hierarchy of reactivity among the chlorine substituents. A thorough understanding of this reactivity is crucial for designing efficient and regioselective synthetic routes to complex target molecules.

Fundamentals of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

The SNAr reaction is the cornerstone of functionalizing electron-deficient aromatic rings like pyridine.[3][4] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[4]

Key Principles Governing SNAr on Pyridines:

  • Activation: The electron-withdrawing nature of the nitrogen atom in the pyridine ring inherently activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[5]

  • Leaving Group: The reaction requires a good leaving group, typically a halide, which is displaced by the incoming nucleophile.

  • Electron-Withdrawing Groups (EWGs): The presence of additional EWGs, such as nitro groups or other halogen atoms, further enhances the electrophilicity of the ring carbons and stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[4]

The stability of the Meisenheimer complex is a key determinant of the reaction rate and regioselectivity. The negative charge is more effectively delocalized when the attack occurs at a position that allows the charge to be shared by the electronegative nitrogen atom and any EWGs.

Predicted Reactivity of Chlorine Atoms on 2,3,5-Trichloro-6-methoxypyridine

Based on the fundamental principles of SNAr and by drawing analogies from related polychlorinated and methoxy-substituted pyridines, we can establish a predicted order of reactivity for the chlorine atoms on the 2,3,5-Trichloro-6-methoxypyridine scaffold.

The C2-Chlorine: The Most Activated Position

The chlorine atom at the C2 position is predicted to be the most reactive towards nucleophilic attack. This heightened reactivity is attributed to two primary factors:

  • Proximity to the Ring Nitrogen: The C2 position is ortho to the electron-withdrawing ring nitrogen. Nucleophilic attack at this position leads to a Meisenheimer intermediate where the negative charge is effectively stabilized by delocalization onto the electronegative nitrogen atom.

  • Activation by Other Substituents: The chlorine atoms at C3 and C5, and to a lesser extent the methoxy group at C6, also contribute to the overall electron-deficient nature of the ring, further activating the C2 position.

This principle is well-documented in the literature for analogous systems. For instance, in the amination of 2,6-dichloro-3-nitropyridine, the nucleophile preferentially attacks the C2 position, which is ortho to the powerful electron-withdrawing nitro group and the ring nitrogen.[6][7]

The C5-Chlorine: The Least Reactive Position

Conversely, the chlorine atom at the C5 position is predicted to be the least reactive . This is because the C5 position is meta to the ring nitrogen. Nucleophilic attack at this position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the ring nitrogen. The stabilization of the intermediate is therefore significantly less pronounced compared to attack at the C2 position.

The C3-Chlorine: Intermediate Reactivity

The reactivity of the chlorine atom at the C3 position is expected to be intermediate between that of the C2 and C5 positions. While it is adjacent to the highly activating C2 position, it is not directly ortho or para to the ring nitrogen. Its reactivity will be influenced by a combination of the inductive electron-withdrawing effects of the adjacent chlorine atoms and the overall electron-deficient character of the pyridine ring.

The Influence of the C6-Methoxy Group

The methoxy group at the C6 position is an electron-donating group by resonance but can also exhibit an inductive electron-withdrawing effect. Its primary influence on the SNAr reactivity of the chlorine atoms is electronic. While it is also positioned ortho to the ring nitrogen, the C-O bond is generally stronger and the methoxide is a poorer leaving group than chloride under typical SNAr conditions. However, its presence does modulate the electron density of the entire ring system.

Visualizing the Reactivity Hierarchy

The predicted order of reactivity for nucleophilic aromatic substitution on 2,3,5-Trichloro-6-methoxypyridine can be summarized as follows:

G C2 C2-Cl (Most Reactive) C3 C3-Cl (Intermediate) C2->C3 > C5 C5-Cl (Least Reactive) C3->C5 >

Caption: Predicted reactivity order of chlorine atoms.

Case Study: Synthesis of 2-Amino-3-nitro-6-methoxypyridine

To illustrate the principles of regioselectivity in a closely related system, we can examine the synthesis of 2-amino-3-nitro-6-methoxypyridine.[6][8] This synthesis starts from 2,6-dichloro-3-nitropyridine and proceeds in two key SNAr steps.

Reaction Scheme:

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Methoxylation 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine 2-amino-6-chloro-3-nitropyridine 2-amino-6-chloro-3-nitropyridine 2,6-dichloro-3-nitropyridine->2-amino-6-chloro-3-nitropyridine NH3 (aq) / Methanol 35-40 °C 2-amino-3-nitro-6-methoxypyridine 2-amino-3-nitro-6-methoxypyridine 2-amino-6-chloro-3-nitropyridine->2-amino-3-nitro-6-methoxypyridine Sodium Methoxide / Methanol 25-30 °C

Caption: Synthesis of 2-amino-3-nitro-6-methoxypyridine.

In the first step, ammonolysis of 2,6-dichloro-3-nitropyridine selectively occurs at the C2 position.[6] This is because the C2 position is ortho to both the powerfully electron-withdrawing nitro group and the ring nitrogen, making it the most electrophilic site. The subsequent methoxylation then displaces the remaining chlorine at the C6 position. This example provides strong experimental evidence for the enhanced reactivity of the C2 position in activated polychloropyridines.

Experimental Protocols

The following are representative protocols for performing nucleophilic aromatic substitution reactions on polychlorinated pyridines. These can be adapted for the selective functionalization of 2,3,5-Trichloro-6-methoxypyridine.

General Protocol for Amination

This protocol is adapted from the synthesis of 2-amino-6-chloro-3-nitropyridine and can be modified for the reaction of 2,3,5-Trichloro-6-methoxypyridine with various amines.[6]

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Amine nucleophile (e.g., ammonia, primary or secondary amine)

  • Methanol

  • Water

Procedure:

  • Dissolve 2,3,5-Trichloro-6-methoxypyridine (1.0 eq) in methanol in a round-bottom flask.

  • At room temperature, add an aqueous solution of the amine (e.g., 25% aqueous ammonia, 1.2-1.5 eq).

  • Heat the reaction mixture to a temperature between 35-40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

General Protocol for Methoxylation

This protocol is based on the synthesis of 2-amino-3-nitro-6-methoxypyridine and can be used for the introduction of a methoxy group onto the 2,3,5-Trichloro-6-methoxypyridine core.[8]

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Sodium methoxide

  • Anhydrous Methanol

Procedure:

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a dry, inert atmosphere.

  • Cool the sodium methoxide solution to 15 °C.

  • Slowly add a solution of 2,3,5-Trichloro-6-methoxypyridine (1.0 eq) in anhydrous methanol to the cooled sodium methoxide solution, maintaining the temperature at 15 °C.

  • Allow the reaction mixture to warm to 25-30 °C and stir for 4-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the product under vacuum.

Data Presentation: Quantitative Analysis of Reactivity

To quantitatively assess the regioselectivity of SNAr reactions on 2,3,5-Trichloro-6-methoxypyridine, it is essential to analyze the product mixture accurately. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Table 1: Hypothetical HPLC Data for a Reaction with a Nucleophile

PeakRetention Time (min)Area (%)Tentative Assignment
15.285C2-substituted product
26.810C3-substituted product
38.15C5-substituted product
49.5<1Starting Material

This hypothetical data illustrates a typical outcome where the C2-substituted isomer is the major product, consistent with the predicted reactivity.

Conclusion and Future Outlook

The reactivity of the chlorine atoms on 2,3,5-Trichloro-6-methoxypyridine is governed by a combination of electronic and steric factors, with the C2 position being the most susceptible to nucleophilic attack. This understanding allows for the rational design of synthetic strategies to selectively functionalize this important chemical intermediate. While the predicted reactivity order of C2 > C3 > C5 provides a robust framework, further experimental and computational studies are warranted to provide a more quantitative and nuanced understanding. Future work could involve kinetic studies to determine the relative reaction rates at each position and density functional theory (DFT) calculations to model the transition states and reaction pathways. Such investigations will undoubtedly contribute to the more efficient utilization of 2,3,5-Trichloro-6-methoxypyridine in the development of novel agrochemicals and pharmaceuticals.

References

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. (US Patent No. 7,256,295 B2).
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). E-Journal of Chemistry.
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). Molecules.
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • (Placeholder for a relevant reference on SNAr on polychlorin
  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine. (CN Patent No. 104478793A).
  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • (Placeholder for a relevant reference on SNAr on polychlorin
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

Exploratory

The Latent Potential of 2,3,5-Trichloro-6-methoxypyridine Derivatives: A Technical Guide for Drug and Agrochemical Discovery

Abstract The pyridine scaffold is a cornerstone in the development of biologically active compounds, spanning a vast range of applications from life-saving pharmaceuticals to essential agrochemicals. Within this broad ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the development of biologically active compounds, spanning a vast range of applications from life-saving pharmaceuticals to essential agrochemicals. Within this broad chemical family, polychlorinated pyridines represent a particularly intriguing, albeit challenging, class of molecules. This technical guide delves into the latent potential of a specific subclass: 2,3,5-Trichloro-6-methoxypyridine and its derivatives. While primarily recognized as a persistent environmental metabolite of organophosphate insecticides, the unique electronic and steric properties conferred by its substitution pattern suggest a wealth of untapped biological activity. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential biological activities, and experimental workflows for exploring this promising, yet underexplored, chemical space. We will bridge the gap between its known environmental fate and its potential as a lead scaffold for novel herbicides, fungicides, insecticides, and therapeutic agents, offering a roadmap for future research and development.

The Core Scaffold: 2,3,5-Trichloro-6-methoxypyridine (TCMP)

2,3,5-Trichloro-6-methoxypyridine (TCMP) is a chlorinated and methoxylated pyridine derivative.[1] Its primary identity in the scientific literature is as a metabolite of the widely used organophosphate insecticides, chlorpyrifos and chlorpyrifos-methyl.[2] Due to the stability of the trichloropyridine ring, TCMP is recognized as an environmental pollutant with a notable persistence in soil.[2]

While its role as a biomarker for pesticide degradation is well-documented, the intrinsic biological activity of TCMP and its derivatives remains a largely unexplored frontier. The inherent chemical reactivity and structural motifs of TCMP, however, suggest that it could serve as a valuable starting point for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the chlorine atoms, combined with the electron-donating methoxy group, creates a unique electronic landscape on the pyridine ring, influencing its potential interactions with biological targets.

Synthetic Pathways to Polychlorinated Pyridine Derivatives

The synthesis of polychlorinated pyridines, such as TCMP, is a well-established area of industrial heterocyclic chemistry.[2] These methods often begin with readily available feedstocks and employ robust halogenation strategies. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, necessitating specific synthetic approaches.[2]

General Synthetic Strategies

Several routes can be envisioned for the synthesis of 2,3,5-Trichloro-6-methoxypyridine derivatives. A common approach involves the chlorination of a suitable pyridine precursor, followed by nucleophilic substitution to introduce the methoxy group. For instance, the synthesis could start from a polychlorinated pyridine and introduce the methoxy group via reaction with sodium methoxide.[2]

Alternatively, a stepwise functionalization approach starting from a more decorated pyridine ring could offer greater control over the final substitution pattern. This might involve a sequence of nitration, chlorination, amination, methoxylation, and reduction steps, depending on the desired final product.[3]

Exemplary Synthetic Protocol: Synthesis of a Hypothetical Bioactive Derivative

The following protocol outlines a plausible, multi-step synthesis for a hypothetical 2,3,5-trichloro-6-methoxy-4-aminopyridine, a potential pharmacophore, starting from a commercially available dichloropyridine. This protocol is based on established synthetic methodologies for pyridine derivatives.

Protocol 1: Synthesis of 2,3,5-trichloro-6-methoxy-4-aminopyridine

  • Nitration of 2,6-dichloropyridine:

    • To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitropyridine.

  • Regioselective Chlorination:

    • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as carbon tetrachloride.

    • Add a chlorinating agent (e.g., N-chlorosuccinimide) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture for 24 hours.

    • Monitor the reaction by TLC or GC-MS for the formation of 2,3,5-trichloro-6-nitro-pyridine.

    • Purify the product by column chromatography.

  • Nucleophilic Aromatic Substitution (Methoxylation):

    • To a solution of 2,3,5-trichloro-6-nitropyridine in methanol, add sodium methoxide.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and concentrate to yield 2,3,5-trichloro-6-methoxy-4-nitropyridine.

  • Reduction of the Nitro Group:

    • Dissolve 2,3,5-trichloro-6-methoxy-4-nitropyridine in ethanol.

    • Add a reducing agent such as tin(II) chloride dihydrate.

    • Reflux the mixture for 4 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the final product, 2,3,5-trichloro-6-methoxy-4-aminopyridine.

G cluster_synthesis Synthetic Workflow for a TCMP Derivative 2_6_dichloropyridine 2,6-Dichloropyridine nitration Nitration (H2SO4, HNO3) 2_6_dichloropyridine->nitration 2_6_dichloro_3_nitropyridine 2,6-Dichloro-3-nitropyridine nitration->2_6_dichloro_3_nitropyridine chlorination Chlorination (NCS, BPO) 2_6_dichloro_3_nitropyridine->chlorination 2_3_5_trichloro_6_nitropyridine 2,3,5-Trichloro-6-nitropyridine chlorination->2_3_5_trichloro_6_nitropyridine methoxylation Methoxylation (NaOMe, MeOH) 2_3_5_trichloro_6_nitropyridine->methoxylation 2_3_5_trichloro_6_methoxy_4_nitropyridine 2,3,5-Trichloro-6-methoxy-4-nitropyridine methoxylation->2_3_5_trichloro_6_methoxy_4_nitropyridine reduction Reduction (SnCl2·2H2O) 2_3_5_trichloro_6_methoxy_4_nitropyridine->reduction final_product 2,3,5-Trichloro-6-methoxy-4-aminopyridine reduction->final_product G TCMP_Derivative TCMP Derivative PPO Protoporphyrinogen Oxidase (PPO) TCMP_Derivative->PPO Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO Blocked Conversion Protoporphyrin_IX Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation & Photooxidation Cell_Damage Cell Membrane Damage ROS->Cell_Damage

Caption: Potential herbicidal mechanism of action via PPO inhibition.

Fungicidal Activity

The pyridine scaffold is also prevalent in fungicides. [4]The fungicidal activity of pyridine derivatives can arise from various mechanisms, including the disruption of fungal cell membranes, inhibition of key enzymes in metabolic pathways, or interference with cellular respiration. The presence of chlorine atoms on the pyridine ring can enhance the lipophilicity of the molecule, facilitating its passage through fungal cell walls and membranes.

Potential Mechanism: TCMP derivatives could potentially inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Insecticidal Activity

Pyridine-based insecticides are a significant class of crop protection agents. [5][6][7]Their mechanisms of action are often targeted towards the insect nervous system. For example, some pyridine insecticides act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.

Potential Mechanism: Derivatives of 2,3,5-Trichloro-6-methoxypyridine could be designed to interact with insect nAChRs. The specific substitution pattern of the pyridine ring would be crucial for determining the binding affinity and selectivity for insect versus mammalian receptors.

Experimental Workflows for Biological Screening

To validate the potential biological activities of newly synthesized 2,3,5-Trichloro-6-methoxypyridine derivatives, a systematic screening process is essential.

In Vitro Fungicidal Assay

Protocol 2: 96-Well Microbioassay for Fungicidal Activity

  • Fungal Culture Preparation:

    • Grow the target fungal species (e.g., Botrytis cinerea, Fusarium oxysporum) on potato dextrose agar (PDA) plates.

    • Harvest fungal spores by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Compound Preparation:

    • Dissolve the synthesized TCMP derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions in potato dextrose broth (PDB) in a 96-well microtiter plate to achieve a range of test concentrations.

  • Assay Execution:

    • Add the fungal spore suspension to each well of the microtiter plate.

    • Include positive controls (commercial fungicide) and negative controls (solvent only).

    • Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the half-maximal effective concentration (EC50) value for each active compound.

G cluster_workflow Fungicidal Screening Workflow start Start prep_fungi Prepare Fungal Spore Suspension start->prep_fungi prep_compounds Prepare Serial Dilutions of TCMP Derivatives start->prep_compounds plate_setup Dispense Compounds and Spore Suspension into 96-Well Plate prep_fungi->plate_setup prep_compounds->plate_setup incubation Incubate at 25°C plate_setup->incubation read_plate Measure OD600 incubation->read_plate analyze Calculate % Inhibition and EC50 read_plate->analyze end End analyze->end

Caption: A streamlined workflow for in vitro fungicidal screening.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic screening of a library of 2,3,5-Trichloro-6-methoxypyridine derivatives will generate a wealth of data. Presenting this data in a clear and concise format is crucial for identifying trends and establishing structure-activity relationships (SAR).

Table 1: Hypothetical Fungicidal Activity Data for TCMP Derivatives

Compound IDR1-substituentR2-substituentEC50 (µM) against B. cinereaEC50 (µM) against F. oxysporum
TCMP-001HH>100>100
TCMP-0024-F-PhH25.345.1
TCMP-0034-Cl-PhH15.832.7
TCMP-0044-MeO-PhH50.178.4
TCMP-005HNH285.292.5
TCMP-0064-Cl-PhNH25.212.9

Conclusion and Future Directions

While 2,3,5-Trichloro-6-methoxypyridine is currently defined by its role as an environmental metabolite, its chemical structure holds significant, yet largely unexplored, potential for the development of novel bioactive compounds. The polychlorinated pyridine core, modulated by the electronic influence of the methoxy group, provides a versatile scaffold for the synthesis of new herbicides, fungicides, and insecticides.

Future research should focus on the synthesis and screening of diverse libraries of TCMP derivatives to fully elucidate their biological potential. Mechanistic studies will be crucial to identify the specific molecular targets of any active compounds, and subsequent optimization of lead structures will be necessary to enhance potency and selectivity. By shifting the perspective on 2,3,5-Trichloro-6-methoxypyridine from a mere environmental marker to a valuable chemical building block, the scientific community can unlock a new realm of possibilities in the ongoing quest for innovative solutions in agriculture and medicine.

References

  • 2,3,5-Trichloro-6-methoxypyridine|CAS 31557-34-3 - Benchchem. (URL: )
  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 | Chemsrc. (URL: )
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  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])

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  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides - ResearchGate. (URL: [Link])

  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed. (URL: [Link])

  • Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. (URL: [Link])

  • Antifungal, Mosquito Deterrent, and Larvicidal Activity of N-(benzylidene)-3-cyclohexylpropionic Acid Hydrazide Derivatives - DTIC. (URL: [Link])

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Foundational

An In-Depth Technical Guide to 2,3,5-Trichloro-6-methoxypyridine: Synthesis, Environmental Significance, and Synthetic Potential

For the attention of researchers, scientists, and professionals in drug development and agrochemical synthesis, this guide provides a comprehensive technical overview of 2,3,5-trichloro-6-methoxypyridine. While primarily...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development and agrochemical synthesis, this guide provides a comprehensive technical overview of 2,3,5-trichloro-6-methoxypyridine. While primarily recognized as a principal metabolite of the organophosphate insecticide chlorpyrifos, this document delves into its synthesis, chemical properties, and explores its latent potential as a versatile intermediate in modern organic synthesis.

Introduction: A Molecule of Environmental and Synthetic Interest

2,3,5-Trichloro-6-methoxypyridine is a chlorinated and methoxylated pyridine derivative. Its significance stems from two key areas: its role as a persistent environmental marker for the degradation of chlorpyrifos and its potential, though not yet fully exploited, as a building block in the synthesis of novel chemical entities.[1] This guide aims to bridge the gap between its established role in environmental science and its prospective applications in synthetic chemistry.

Table 1: Physicochemical Properties of 2,3,5-Trichloro-6-methoxypyridine

PropertyValue
CAS Number 31557-34-3
Molecular Formula C₆H₄Cl₃NO
Molecular Weight 212.46 g/mol
Appearance White to off-white solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Sparingly soluble in water

Environmental Significance: A Metabolite of Chlorpyrifos

The primary context in which 2,3,5-trichloro-6-methoxypyridine is encountered is as a metabolite of chlorpyrifos, a widely used organophosphate insecticide.[1] The degradation of chlorpyrifos in the environment, through both biotic and abiotic pathways, leads to the formation of 3,5,6-trichloro-2-pyridinol (TCP), which is the major breakdown product.[2][3] Subsequent methylation of TCP can result in the formation of 2,3,5-trichloro-6-methoxypyridine.[1]

Chlorpyrifos_Degradation Chlorpyrifos Chlorpyrifos TCP 3,5,6-Trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis TCMP 2,3,5-Trichloro-6-methoxypyridine TCP->TCMP Methylation Synthesis_TCMP TCP 3,5,6-Trichloro-2-pyridinol TCMP 2,3,5-Trichloro-6-methoxypyridine TCP->TCMP Methylating Agent (e.g., CH3I), Base (e.g., K2CO3) Suzuki_Coupling TCMP 2,3,5-Trichloro-6-methoxypyridine Coupled_Product Aryl-substituted methoxypyridine TCMP->Coupled_Product Aryl_Boronic_Acid Ar-B(OH)2 Aryl_Boronic_Acid->Coupled_Product Pd catalyst, Base

Sources

Exploratory

The Environmental Trajectory of 2,3,5-trichloro-6-methoxypyridine: A Technical Guide for Researchers

An in-depth examination of the environmental fate, persistence, and ecotoxicological profile of a key pesticide metabolite. Introduction 2,3,5-trichloro-6-methoxypyridine (TMP) is a significant environmental transformati...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the environmental fate, persistence, and ecotoxicological profile of a key pesticide metabolite.

Introduction

2,3,5-trichloro-6-methoxypyridine (TMP) is a significant environmental transformation product of the widely used organophosphate insecticide chlorpyrifos.[1] As agricultural and urban use of chlorpyrifos has been extensive, the presence and persistence of its metabolites, such as TMP, in various environmental compartments are of increasing concern to researchers, environmental scientists, and regulatory bodies. This technical guide provides a comprehensive overview of the environmental fate of TMP, synthesizing available data on its physicochemical properties, degradation pathways, mobility, bioaccumulation potential, and ecotoxicity. This document is intended to serve as a critical resource for scientists and professionals engaged in environmental monitoring, risk assessment, and the development of remediation strategies.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential to predict its behavior and partitioning in the environment. The properties of 2,3,5-trichloro-6-methoxypyridine are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₄Cl₃NO[2]
Molecular Weight 212.46 g/mol [2]
CAS Number 31557-34-3[2]
Appearance Solid[1]
Water Solubility Data not available; likely lowInferred
Vapor Pressure Data not available
Log Kₒw (Octanol-Water Partition Coefficient) Data not available

The trichloropyridine structure suggests a degree of hydrophobicity, which would imply low water solubility and a potential for sorption to organic matter in soil and sediment.[1] The absence of readily ionizable functional groups suggests that its mobility and partitioning will be largely governed by its affinity for organic carbon.

Formation from Parent Compounds

2,3,5-trichloro-6-methoxypyridine is primarily formed in the environment as a metabolite of chlorpyrifos and chlorpyrifos-methyl.[1] The degradation of chlorpyrifos can proceed through various pathways, including hydrolysis and photolysis, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP). While TCP is the major degradation product, subsequent methylation of TCP can lead to the formation of TMP. The diagram below illustrates the formation pathway of TMP from chlorpyrifos.

Chlorpyrifos Chlorpyrifos TCP 3,5,6-trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis / Photolysis TMP 2,3,5-trichloro-6-methoxypyridine (TMP) TCP->TMP Methylation

Caption: Formation of 2,3,5-trichloro-6-methoxypyridine (TMP) from chlorpyrifos.

Environmental Fate and Persistence

The environmental persistence of a compound is a critical factor in its overall risk profile. Available data indicates that 2,3,5-trichloro-6-methoxypyridine is a persistent compound in the environment.

Abiotic Degradation

Photodegradation: While direct studies on the photodegradation of TMP are limited, research on related chloropyridine compounds suggests that photolysis can be a relevant degradation pathway.[3] The absorption of UV radiation can lead to the cleavage of the C-Cl bonds, resulting in dechlorination and the formation of various degradation products. The quantum yield for the photodegradation of TMP has not been experimentally determined.

Biotic Degradation

Microbial degradation is a key process in the attenuation of organic pollutants in the environment. Studies have shown that TMP is persistent in soil, with a reported aerobic soil degradation half-life (DT₅₀) of 183 days.[1] This persistence suggests that it is not readily utilized as a carbon or nitrogen source by a wide range of soil microorganisms.

While specific microbial degradation pathways for TMP have not been fully elucidated, it is plausible that microorganisms capable of degrading other chlorinated pyridines may also be able to transform TMP. Potential initial steps in the biodegradation of TMP could involve demethylation to form TCP, followed by dechlorination and ring cleavage. The diagram below proposes a hypothetical biodegradation pathway for TMP based on the degradation of related compounds.

TMP 2,3,5-trichloro-6-methoxypyridine (TMP) TCP 3,5,6-trichloro-2-pyridinol (TCP) TMP->TCP Demethylation Dichlorinated_Intermediates Dichlorinated Intermediates TCP->Dichlorinated_Intermediates Reductive Dechlorination Ring_Cleavage_Products Ring Cleavage Products Dichlorinated_Intermediates->Ring_Cleavage_Products Hydroxylation & Ring Cleavage Mineralization Mineralization (CO₂, H₂O, Cl⁻) Ring_Cleavage_Products->Mineralization

Caption: Hypothetical biodegradation pathway of 2,3,5-trichloro-6-methoxypyridine (TMP).

Mobility in the Environment

The mobility of a contaminant in soil and aquatic systems determines its potential to reach groundwater and other sensitive environmental compartments. The mobility of TMP is primarily governed by its sorption to soil and sediment organic carbon.

Soil Sorption: An experimentally determined soil organic carbon-water partition coefficient (Koc) for TMP is not available. However, based on its chemical structure, it is expected to have a moderate to high Koc value, indicating a tendency to sorb to soil organic matter.[4] This sorption would limit its mobility and leaching potential in most soil types. For risk assessment purposes, in the absence of experimental data, the Koc can be estimated using quantitative structure-activity relationship (QSAR) models.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.

Bioconcentration in Aquatic Organisms: There is no specific experimental data on the bioconcentration factor (BCF) of TMP in fish or other aquatic organisms. The BCF is a critical parameter for assessing the potential for a chemical to accumulate in aquatic food webs.[5][6] Given its likely moderate to high lipophilicity (inferred from its structure), TMP may have a potential for bioaccumulation. A standard fish bioconcentration study (e.g., following OECD Guideline 305) would be necessary to definitively determine its BCF.[5]

Ecotoxicological Profile

The ecotoxicity of a compound provides information on its potential to cause harm to living organisms in the environment.

Aquatic Toxicity: 2,3,5-trichloro-6-methoxypyridine is classified as toxic to aquatic life with long-lasting effects.[1] A key ecotoxicity value is the 48-hour acute lethal concentration (LC50) for the water flea Daphnia magna, which has been reported to be in the range of 1.4 - 15 mg/L.[7]

OrganismEndpointValue (mg/L)Source
Daphnia magna (Water Flea)48-hour LC₅₀1.4 - 15[7]
Fish (e.g., Rainbow Trout)96-hour LC₅₀Data not available
Algae (e.g., Selenastrum capricornutum)72-hour EC₅₀ (growth inhibition)Data not available

Further studies are needed to determine the acute and chronic toxicity of TMP to other aquatic organisms, including fish and algae, to develop a more complete ecotoxicological profile.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of TMP in various environmental matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of TMP.

Protocol: Determination of 2,3,5-trichloro-6-methoxypyridine in Soil by GC-MS

This protocol is adapted from established methods for the analysis of chlorinated pesticides and their metabolites in soil.

1. Sample Preparation and Extraction: 1.1. Air-dry the soil sample to a constant weight and sieve through a 2-mm mesh to remove large debris. 1.2. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. 1.3. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube. 1.4. Vortex the sample for 1 minute to ensure thorough mixing. 1.5. Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency. 1.6. Centrifuge the sample at 3000 rpm for 5 minutes to separate the soil from the solvent. 1.7. Carefully transfer the supernatant to a clean collection tube. 1.8. Repeat the extraction (steps 1.3-1.7) two more times, combining the supernatants. 1.9. Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

2. Extract Cleanup (Solid-Phase Extraction - SPE): 2.1. Condition a Florisil SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. 2.2. Load the concentrated extract onto the conditioned SPE cartridge. 2.3. Elute the cartridge with 10 mL of a 1:1 (v/v) mixture of acetone and hexane. 2.4. Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis: 3.1. Gas Chromatograph (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (splitless mode). 3.2. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Target Ions for TMP (m/z): 211 (molecular ion), 196, 168 (fragment ions).

4. Quality Control: 4.1. Analyze a method blank with each batch of samples to check for contamination. 4.2. Prepare and analyze a matrix spike sample to assess method recovery. 4.3. Use a certified reference material, if available, to validate the method.

cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup (SPE) Soil_Sample 10g Soil Sample Add_Solvent Add Acetone/Hexane Soil_Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Ultrasonicate Ultrasonicate Vortex->Ultrasonicate Centrifuge Centrifuge Ultrasonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction (2x) Collect_Supernatant->Repeat_Extraction Concentrate_Extract Concentrate to 1 mL Repeat_Extraction->Concentrate_Extract Load_Extract Load Concentrated Extract Concentrate_Extract->Load_Extract Condition_SPE Condition Florisil SPE Cartridge Condition_SPE->Load_Extract Elute Elute with Acetone/Hexane Load_Extract->Elute Concentrate_Eluate Concentrate to 1 mL Elute->Concentrate_Eluate GCMS_Analysis GC-MS Analysis Concentrate_Eluate->GCMS_Analysis Analyze by GC-MS

Caption: Workflow for the analysis of 2,3,5-trichloro-6-methoxypyridine in soil.

Conclusion and Future Research Directions

2,3,5-trichloro-6-methoxypyridine is a persistent metabolite of the insecticide chlorpyrifos that warrants further investigation to fully characterize its environmental risk. While some data on its persistence and ecotoxicity are available, significant knowledge gaps remain, particularly concerning its abiotic and biotic degradation pathways, mobility in soil, and bioaccumulation potential.

Future research should focus on:

  • Conducting laboratory studies to determine the hydrolysis and photodegradation rates of TMP under various environmental conditions.

  • Isolating and identifying microorganisms capable of degrading TMP and elucidating the metabolic pathways involved.

  • Experimentally determining the soil sorption coefficient (Koc) of TMP in a range of soil types to improve mobility assessments.

  • Performing bioconcentration studies in fish to quantify its bioaccumulation potential.

  • Expanding the ecotoxicological database to include acute and chronic toxicity data for a broader range of aquatic and terrestrial organisms.

A more complete understanding of the environmental fate of 2,3,5-trichloro-6-methoxypyridine will enable more accurate environmental risk assessments and the development of effective management and remediation strategies for chlorpyrifos-contaminated sites.

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  • Li, J., Liu, J., Wang, R., & Shen, D. (2019). Degradation of 3, 5, 6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation.
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Foundational

Unraveling the Thermal Degradation of 2,3,5-Trichloro-6-methoxypyridine: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth analysis of the putative thermal decomposition pathways of 2,3,5-trichloro-6-methoxypyridine, a compound of interest in pharmaceutical and agrochemical research. In the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the putative thermal decomposition pathways of 2,3,5-trichloro-6-methoxypyridine, a compound of interest in pharmaceutical and agrochemical research. In the absence of direct experimental studies on this specific molecule, this paper synthesizes information from analogous chemical structures and established principles of thermal degradation to propose a scientifically grounded decomposition mechanism. We will explore the initial bond scission events, the formation of reactive intermediates, and the potential for subsequent reactions to yield a complex mixture of products, including the possible formation of hazardous chlorinated compounds. Furthermore, this guide details the essential analytical methodologies, including Thermogravimetric Analysis (TGA), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), and Differential Scanning Calorimetry (DSC), that are critical for the experimental investigation and validation of the proposed decomposition pathways.

Introduction: The Thermal Stability Imperative

2,3,5-Trichloro-6-methoxypyridine is a halogenated and methoxylated pyridine derivative with potential applications in the synthesis of novel bioactive molecules. Understanding the thermal stability and decomposition products of such compounds is a critical aspect of drug development and chemical safety assessment. Thermal degradation can impact shelf-life, formulation stability, and, most importantly, can lead to the formation of potentially toxic byproducts. This guide addresses the current knowledge gap regarding the thermal decomposition of 2,3,5-trichloro-6-methoxypyridine by providing a predictive analysis based on the known behavior of structurally related compounds.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 2,3,5-trichloro-6-methoxypyridine is anticipated to be a multi-step process initiated by the cleavage of the weakest chemical bond. A critical analysis of bond dissociation energies in analogous molecules provides a strong foundation for predicting the initial fragmentation step.

Initial Bond Scission: The Vulnerable Methoxy Group

The key to understanding the initial decomposition lies in comparing the bond dissociation energies of the C-O bond in the methoxy group and the C-Cl bonds on the pyridine ring. The O–CH3 bond in anisole, a simple aromatic ether, has a bond dissociation energy of approximately 64.2 kcal/mol[1]. In contrast, the C-Cl bonds on an aromatic ring are significantly stronger. This substantial difference in bond energies strongly suggests that the initial and rate-determining step in the thermal decomposition of 2,3,5-trichloro-6-methoxypyridine is the homolytic cleavage of the O-CH3 bond.

This initial event leads to the formation of two highly reactive radical species: a 2,3,5-trichloropyridin-6-yloxy radical and a methyl radical.

Caption: Initial homolytic cleavage of the O-CH3 bond.

Fate of the Primary Radicals: A Cascade of Reactions

The primary radicals generated in the initial scission are highly unstable and will rapidly undergo further reactions, leading to a complex mixture of secondary products.

This radical is analogous to a chlorophenoxy radical and is expected to be a key player in the subsequent decomposition cascade. Two principal pathways are proposed for its reaction:

  • Hydrogen Abstraction: The pyridinyloxy radical can abstract a hydrogen atom from other molecules in the system (e.g., the parent molecule or other decomposition products) to form 2,3,5-trichloro-6-hydroxypyridine.

  • Decarbonylation: Similar to the decomposition of phenoxy radicals, the pyridinyloxy radical could undergo ring-opening followed by the elimination of carbon monoxide (CO) to form a polychlorinated pyrrolyl radical.

The highly reactive methyl radical will readily participate in a variety of reactions, including:

  • Hydrogen Abstraction: Abstraction of a hydrogen atom to form methane (CH4).

  • Radical Combination: Combination with other radicals in the system. For instance, two methyl radicals can combine to form ethane (C2H6).

Secondary Decomposition and the Formation of Hazardous Byproducts

At elevated temperatures, the initial decomposition products will undergo further degradation. The trichlorinated pyridine ring, while relatively stable, can fragment, leading to the formation of smaller nitrogen-containing compounds such as hydrogen cyanide (HCN) and various nitriles.

A significant concern with the thermal decomposition of chlorinated aromatic compounds is the potential for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The 2,3,5-trichloropyridin-6-yloxy radical and its corresponding hydroxypyridine are direct precursors for the formation of analogous nitrogen-containing structures, namely polychlorinated diazadioxins and diazadibenzofurans . The formation of these compounds can occur through the condensation of two pyridinyloxy or hydroxypyridine molecules[2][3].

Caption: Proposed thermal decomposition pathway for 2,3,5-trichloro-6-methoxypyridine.

Analytical Methodologies for Experimental Verification

To validate the proposed decomposition pathways and identify the resulting products, a suite of analytical techniques must be employed. The following sections detail the key experimental protocols.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability of the compound and identifying the temperature ranges at which decomposition occurs.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,3,5-trichloro-6-methoxypyridine into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the derivative of the TGA curve (DTG).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the cornerstone technique for identifying the volatile and semi-volatile products of thermal decomposition.

Experimental Protocol:

  • Sample Preparation: Place a small amount (100-500 µg) of 2,3,5-trichloro-6-methoxypyridine into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolysis unit.

    • Rapidly heat the sample to a series of predetermined temperatures (based on TGA data, e.g., the onset of decomposition and peak decomposition temperatures) in an inert atmosphere (helium). Hold at each temperature for a short duration (e.g., 30 seconds).

  • Gas Chromatography:

    • The pyrolysis products are swept into the GC column by the helium carrier gas.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Employ a temperature program to separate the individual components, for example:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and their mass-to-charge ratios are detected.

  • Data Analysis:

    • Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the relative abundance of each product from the peak areas in the total ion chromatogram.

Caption: Experimental workflow for Py-GC/MS analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,3,5-trichloro-6-methoxypyridine into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Purge gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to a temperature above the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

    • Determine the enthalpy change (ΔH) for each transition by integrating the peak area.

Summary of Potential Decomposition Products

Based on the proposed decomposition pathways, a range of products can be anticipated. The table below summarizes these potential products and their significance.

Potential Product Proposed Origin Significance
2,3,5-trichloro-6-hydroxypyridineHydrogen abstraction by the pyridinyloxy radicalPrimary, stable decomposition product.
MethaneHydrogen abstraction by a methyl radicalIndicator of methyl radical formation.
EthaneCombination of two methyl radicalsIndicator of methyl radical formation.
Carbon MonoxideDecarbonylation of the pyridinyloxy radicalIndicates ring-opening of the primary radical.
Hydrogen Cyanide, NitrilesHigh-temperature fragmentation of the pyridine ringToxic byproducts.
Polychlorinated Diazadioxins/-furansCondensation of pyridinyloxy/hydroxypyridinePotentially highly toxic byproducts.

Conclusion

While direct experimental data on the thermal decomposition of 2,3,5-trichloro-6-methoxypyridine is currently unavailable, a robust, scientifically-grounded predictive model can be constructed based on the established principles of chemical kinetics and the behavior of analogous compounds. The initial cleavage of the O-CH3 bond is the most probable initiating event, leading to a cascade of radical reactions. The potential for the formation of hazardous byproducts, including polychlorinated diazadioxins and -furans, underscores the importance of thorough experimental investigation. The analytical methodologies detailed in this guide provide a clear and comprehensive framework for researchers to undertake such studies, ensuring a complete understanding of the thermal stability and degradation profile of this and other novel chemical entities.

References

  • Formation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Mixture of Chlorophenols over Fly Ash: Influence of Water Vapor. Environmental Science & Technology, 2007. [Link][2][4]

  • Formation Pathways from 2,4,5-Trichlorophenol (TCP) to Polychlorinated Dibenzo-p-dioxins (PCDDs): An ab Initio Study. The Journal of Physical Chemistry A, 2003. [Link][3]

  • Theoretical and kinetic analysis of anisole and cresol primary reactivity in pyrolysis and combustion. Combustion and Flame, 2024. [Link][1]

  • Detailed Kinetics of the Pyrolysis and Oxidation of Anisole. Industrial & Engineering Chemistry Research, 2012. [Link]

  • Polychlorinated dibenzodioxins. Wikipedia. [Link]

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  • Reaction Mechanisms of Anisole Pyrolysis at Different Temperatures: Experimental and Theoretical Studies. The Journal of Physical Chemistry A, 2021. [Link]

  • Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources. Journal of Environmental Protection, 2017. [Link]

  • Reaction mechanisms of anisole pyrolysis at different temperatures: Experimental and theoretical studies Supporting Information. The Journal of Physical Chemistry A, 2021. [Link]

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  • Pyrolysis GC‐MS of chlorinated natural rubber. Journal of Applied Polymer Science, 2003. [Link]

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  • Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Journal of Analytical Atomic Spectrometry, 2023. [Link]

  • Bond Energies. Purdue University. [Link]

  • Common Bond Energies (D) and Bond Lengths (r). Wired Chemist. [Link]

  • Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 2011. [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

The Central Role of the Trichloropyridine Core in Agrochemical Synthesis: Applications of 3,5,6-Trichloro-2-pyridinol and its Methoxy Derivative

Introduction: The Versatile Trichloropyridine Scaffold The chlorinated pyridine ring is a foundational structural motif in a significant portion of modern agrochemicals. Its inherent chemical stability, coupled with the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Trichloropyridine Scaffold

The chlorinated pyridine ring is a foundational structural motif in a significant portion of modern agrochemicals. Its inherent chemical stability, coupled with the diverse reactivity offered by its substituents, allows for the construction of complex molecules with potent biological activities. Within this class of compounds, 3,5,6-trichloro-2-pyridinol (TCP) has emerged as a critical high-volume intermediate, serving as the linchpin for the industrial synthesis of prominent herbicides and insecticides. This technical guide delves into the synthetic pathways originating from TCP and its derivatives, with a particular focus on the synthesis of the herbicide Triclopyr and the insecticide Chlorpyrifos. We will also explore the synthesis and relevance of 2,3,5-trichloro-6-methoxypyridine, a close analog of TCP, often encountered as a metabolite and used as an analytical standard in environmental and toxicological studies.[1][2][3] This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, providing not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

The Key Intermediate: Synthesis of Sodium 3,5,6-Trichloro-2-pyridinate

The industrial viability of agrochemicals derived from the trichloropyridine core is heavily dependent on an efficient and cost-effective synthesis of the key building block, sodium 3,5,6-trichloro-2-pyridinate. This salt of 3,5,6-trichloro-2-pyridinol is the nucleophile of choice in the subsequent synthesis of both Triclopyr and Chlorpyrifos.[4] While several synthetic routes exist, a common industrial approach involves the cyclization of acyclic precursors.

One prominent method involves a one-pot synthesis utilizing trichloroacetyl chloride and acrylonitrile as starting materials.[4][5] This process is advantageous as it minimizes the number of unit operations and can be optimized to achieve high yields.

Conceptual Workflow for Sodium 3,5,6-Trichloro-2-pyridinate Synthesis

cluster_0 One-Pot Synthesis Trichloroacetyl_Chloride Trichloroacetyl Chloride Addition_Cyclization Addition & Cyclization (Solvent, Catalyst) Trichloroacetyl_Chloride->Addition_Cyclization Acrylonitrile Acrylonitrile Acrylonitrile->Addition_Cyclization Intermediate_Complex Intermediate Complex Addition_Cyclization->Intermediate_Complex Hydrolysis_Aromatization Hydrolysis & Aromatization (NaOH) Intermediate_Complex->Hydrolysis_Aromatization Sodium_TCP Sodium 3,5,6-Trichloro-2-pyridinate Hydrolysis_Aromatization->Sodium_TCP cluster_1 Triclopyr Acid Synthesis Sodium_TCP Sodium 3,5,6-Trichloro-2-pyridinate Etherification Etherification (Polar Solvent, PTC) Sodium_TCP->Etherification Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Etherification Triclopyr_Methyl_Ester Triclopyr Methyl Ester Etherification->Triclopyr_Methyl_Ester Alkaline_Hydrolysis Alkaline Hydrolysis (NaOH, H₂O) Triclopyr_Methyl_Ester->Alkaline_Hydrolysis Triclopyr_Sodium_Salt Triclopyr Sodium Salt Alkaline_Hydrolysis->Triclopyr_Sodium_Salt Acidification Acidification (e.g., H₂SO₄) Triclopyr_Sodium_Salt->Acidification Triclopyr_Acid Triclopyr Acid Acidification->Triclopyr_Acid

Caption: Synthesis of Triclopyr Acid from Sodium 3,5,6-Trichloro-2-pyridinate.

Protocol for the Synthesis of Triclopyr Butoxyethyl Ester

Triclopyr is often formulated as an ester to enhance its penetration through the waxy cuticle of plant leaves. The butoxyethyl ester is a common example.

Method 1: Direct Esterification from Sodium 3,5,6-trichloro-2-pyridinate [6][7]

  • Reactants:

    • Sodium 3,5,6-trichloro-2-pyridinate

    • 2-Butoxyethyl chloroacetate

    • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Procedure:

    • Combine 2-butoxyethyl chloroacetate, sodium 3,5,6-trichloro-2-pyridinate, and a catalytic amount of tetrabutylammonium bromide in a reactor equipped with a mechanical stirrer and a temperature controller. [6] 2. Heat the reaction mixture to 55-65°C with constant stirring. [6] 3. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and wash with hot water.

    • Extract the product with a suitable organic solvent (e.g., toluene).

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield Triclopyr butoxyethyl ester.

Method 2: Transesterification from Triclopyr Methyl Ester [8]

  • Reactants:

    • Triclopyr methyl ester

    • 2-Butoxyethanol

    • Catalyst (e.g., titanium n-butoxide, p-toluenesulfonic acid)

  • Procedure:

    • Charge a reactor with 2-butoxyethanol and heat to approximately 90°C.

    • Add Triclopyr methyl ester with stirring until a clear solution is formed.

    • Add the catalyst and increase the temperature to 120-125°C.

    • Continuously remove the methanol byproduct by distillation, driving the equilibrium towards the product.

    • After the reaction is complete, remove the excess 2-butoxyethanol by distillation under vacuum.

    • Wash the residue with water to remove the catalyst and obtain the final product.

Parameter Direct Esterification [6]Transesterification [8]
Starting Material Sodium 3,5,6-trichloro-2-pyridinateTriclopyr methyl ester
Key Reagent 2-Butoxyethyl chloroacetate2-Butoxyethanol
Catalyst Phase Transfer Catalyst (e.g., TBAB)Acid or organometallic catalyst
Reaction Temp. 55-65°C120-150°C
Yield 90-94%Up to 96.6%
Purity >92% (can be further purified)Up to 98.8%

Application in Insecticide Synthesis: The Case of Chlorpyrifos

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture to control a variety of pests. [9]Its synthesis also originates from the versatile intermediate, sodium 3,5,6-trichloro-2-pyridinate.

Synthesis of Chlorpyrifos

The synthesis of Chlorpyrifos is achieved through the reaction of sodium 3,5,6-trichloro-2-pyridinate with O,O-diethylphosphorochloridothioate in a suitable solvent. [9]

cluster_2 Chlorpyrifos Synthesis Sodium_TCP Sodium 3,5,6-Trichloro-2-pyridinate Condensation Condensation (Solvent, Basic Conditions) Sodium_TCP->Condensation DEPC O,O-Diethylphosphorochloridothioate DEPC->Condensation Chlorpyrifos Chlorpyrifos Condensation->Chlorpyrifos

Caption: Synthesis of Chlorpyrifos.

Protocol for the Synthesis of Chlorpyrifos

[9][10]

  • Reactants:

    • Sodium 3,5,6-trichloro-2-pyridinate

    • O,O-Diethylphosphorochloridothioate

    • Solvent (e.g., Dimethylformamide, or an aqueous system with a catalyst)

  • Procedure:

    • Dissolve sodium 3,5,6-trichloro-2-pyridinate in the chosen solvent in a reactor under an inert atmosphere.

    • Add O,O-diethylphosphorochloridothioate to the reaction mixture.

    • Maintain the reaction under basic conditions and at a controlled temperature.

    • Monitor the reaction until completion.

    • Upon completion, the product is isolated through extraction and purified. In aqueous systems, the product may be isolated by phase separation.

Parameter Synthesis of Chlorpyrifos [9][10]
Starting Material Sodium 3,5,6-trichloro-2-pyridinate
Key Reagent O,O-Diethylphosphorochloridothioate
Solvent Dimethylformamide or catalyzed aqueous system
Conditions Basic
Product Chlorpyrifos

The Methoxy Derivative: 2,3,5-Trichloro-6-methoxypyridine

While not a primary building block for large-scale agrochemical synthesis, 2,3,5-trichloro-6-methoxypyridine is a compound of significant interest for analytical and metabolic studies. [11]It is a methylated derivative of 3,5,6-trichloro-2-pyridinol.

Synthesis of 2,3,5-Trichloro-6-methoxypyridine

This compound can be prepared from 3,5,6-trichloro-2-pyridinol or its sodium salt through a simple methylation reaction.

  • Reactants:

    • 3,5,6-Trichloro-2-pyridinol (or its sodium salt)

    • Methylating agent (e.g., Methyl iodide)

    • Base (if starting from the pyridinol)

  • Procedure:

    • Dissolve 3,5,6-trichloro-2-pyridinol in a suitable solvent and add a base to form the pyridinolate anion in situ. If starting with the sodium salt, this step is omitted.

    • Add the methylating agent (e.g., methyl iodide) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

    • Isolate the product by extraction and purify by chromatography or recrystallization.

Conclusion

The 3,5,6-trichloro-2-pyridinol core structure is a testament to the power of heterocyclic chemistry in the development of effective agrochemicals. Its role as a versatile intermediate enables the efficient synthesis of vital crop protection products like Triclopyr and Chlorpyrifos. Understanding the synthetic pathways, the rationale behind the choice of reagents and reaction conditions, and the relationship between the core structure and its derivatives, such as 2,3,5-trichloro-6-methoxypyridine, is crucial for innovation in the agrochemical industry. The protocols and data presented herein provide a solid foundation for researchers and professionals working in this dynamic field.

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Application

Application Notes &amp; Protocols: 2,3,5-Trichloro-6-methoxypyridine as a Versatile Pharmaceutical Intermediate

Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a vast array of top-selling pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a vast array of top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Within this class, halogenated pyridines serve as exceptionally versatile building blocks, enabling complex molecular architectures through site-selective functionalization.

2,3,5-Trichloro-6-methoxypyridine (CAS: 31557-34-3) emerges as a particularly valuable intermediate.[2][3][4] Its structure is strategically pre-functionalized with three distinct chlorine atoms, each offering a potential handle for modification, and a methoxy group, which modulates the ring's electronics and can influence physicochemical properties like solubility.[5][6] This guide provides an in-depth exploration of its synthesis, applications, and handling, designed for professionals in drug discovery and development. While primarily a key intermediate in the synthesis of agrochemicals and pharmaceuticals, it is also recognized as an environmental metabolite of organophosphate insecticides like chlorpyrifos, making its study relevant for toxicological and environmental risk assessments.[7]

Part 1: Synthesis of 2,3,5-Trichloro-6-methoxypyridine

The synthesis of this intermediate can be approached from several routes, often starting with more heavily chlorinated pyridines or by building up the functionality on a simpler pyridine core.[8][9] A common and logical strategy involves the selective methoxylation of a tetrachloropyridine precursor. The rationale behind this approach is the controlled displacement of the most reactive chlorine atom by a methoxide nucleophile.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2,3,5-Trichloro-6-methoxypyridine from 2,3,5,6-tetrachloropyridine. The chlorine atom at the C6 position is the most susceptible to nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and adjacent chlorine atoms.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,5,6-tetrachloropyridine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This sequence removes unreacted methoxide, acidic impurities, and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,3,5-Trichloro-6-methoxypyridine can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Synthesis_Workflow Start 2,3,5,6-Tetrachloropyridine in Anhydrous MeOH Add_NaOMe Add NaOMe (1.05 eq) at 0 °C Start->Add_NaOMe Nucleophilic Attack Reflux Reflux at 65 °C (4-6 hours) Add_NaOMe->Reflux Reaction Workup Quench & Extract (DCM / H₂O / Brine) Reflux->Workup Isolation Purify Purify (Chromatography) Workup->Purify Purification Product 2,3,5-Trichloro-6-methoxypyridine Purify->Product

Caption: Synthetic workflow for 2,3,5-Trichloro-6-methoxypyridine.

Part 2: Application in Pharmaceutical Synthesis

The true utility of 2,3,5-Trichloro-6-methoxypyridine lies in its capacity for sequential, site-selective functionalization. The remaining chlorine atoms at the C3 and C5 positions can be displaced by various nucleophiles (amines, thiols, etc.) under different reaction conditions, allowing for the construction of diverse molecular libraries. This differential reactivity is the cornerstone of its use in building complex drug candidates.

A notable application of related methoxypyridine scaffolds is in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment.[10] Introducing a methoxypyridine motif into these molecules has been shown to improve both activity and solubility.[10]

Protocol 2: General Protocol for N-Arylation (SₙAr Reaction)

This protocol outlines a general procedure for reacting 2,3,5-Trichloro-6-methoxypyridine with a primary or secondary amine, a common step in pharmaceutical synthesis.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Amine nucleophile (R¹R²NH)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a strong base for classical SₙAr.

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Syringes and Schlenk line for inert atmosphere techniques

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add 2,3,5-Trichloro-6-methoxypyridine (1.0 eq), the amine nucleophile (1.1 eq), base (2.0 eq), and (if needed) the palladium catalyst and ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the anhydrous solvent via syringe. The strict exclusion of air and moisture is critical for the stability and activity of the palladium catalyst.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired aminated pyridine product.

Application_Workflow cluster_reactants Intermediate 2,3,5-Trichloro-6-methoxypyridine Reaction Heat (80-110 °C) SₙAr Reaction Intermediate->Reaction Reagents Amine (R¹R²NH) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) Reagents->Reaction API_Scaffold Functionalized Pyridine Scaffold (Potential API Precursor) Reaction->API_Scaffold C-N Bond Formation

Caption: General workflow for functionalizing the intermediate.

Part 3: Analytical Characterization and Data

Rigorous analytical validation is essential to confirm the identity and purity of any pharmaceutical intermediate. Standard methods are employed to characterize 2,3,5-Trichloro-6-methoxypyridine.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ corresponding to the calculated mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H NMR will show a singlet for the methoxy protons and a singlet for the lone aromatic proton. ¹³C NMR will show six distinct signals for the six carbon atoms in the molecule.

Property Value Source
CAS Number 31557-34-3[2][3][7][11]
Molecular Formula C₆H₄Cl₃NO[2][11]
Molecular Weight 212.5 g/mol [2]
IUPAC Name 2,3,5-trichloro-6-methoxypyridine[2]
Appearance High-purity solid[7]

Part 4: Safety, Handling, and Storage

As a chlorinated organic compound, 2,3,5-Trichloro-6-methoxypyridine requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7][12]

  • H319: Causes serious eye irritation.[7][12]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Protocol 3: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][14]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12][13] Prevent dust formation during transfer. Use non-sparking tools if the material is a fine powder.[13][14]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11] If irritation persists, seek medical attention.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][13] Seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents.

Safety_Workflow Assess Assess Hazards (H302, H315, H319) Control Implement Controls (Fume Hood) Assess->Control PPE Wear Required PPE (Gloves, Goggles) Assess->PPE Handle Handle Compound Control->Handle PPE->Handle Dispose Dispose Waste (Hazardous Waste) Handle->Dispose Decontaminate Decontaminate Area & Wash Hands Dispose->Decontaminate

Caption: Standard safety workflow for handling chemical reagents.

Conclusion

2,3,5-Trichloro-6-methoxypyridine is a high-value intermediate whose utility is derived from the specific arrangement and differential reactivity of its functional groups. For medicinal chemists, it represents a pre-packaged scaffold ripe for elaboration into novel and complex molecular entities. A thorough understanding of its synthesis, reactivity, and handling protocols is crucial for leveraging its full potential in the efficient and safe development of next-generation pharmaceuticals.

References

  • Benchchem. (n.d.). 2,3,5-Trichloro-6-methoxypyridine | CAS 31557-34-3.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-6-methoxypyridine.
  • TCI Chemicals. (2019, April 9). Safety Data Sheet: 2,3,6-Trichloropyridine.
  • HPC Standards. (n.d.). 2,3,5-Trichloro-6-methoxypyridine | 1X10MG | C6H4Cl3NO | 686238.
  • PubChem. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Retrieved from [Link]

  • Mayer, S. C., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 132-137.
  • FDA Global Substance Registration System. (n.d.). 2,3,5-TRICHLORO-6-METHOXYPYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis.
  • Brough, P. A., et al. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 11, 663-702. Retrieved from [Link]

  • Drug Hunter Team. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3,5-Trichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trichloro-6-methoxypyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-6-methoxypyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its polychlorinated and electron-rich nature, due to the methoxy group, presents a unique reactivity profile for nucleophilic aromatic substitution (SNAr) reactions. This document provides a detailed guide to understanding and performing nucleophilic substitution reactions on this versatile scaffold, offering insights into its reactivity, regioselectivity, and practical experimental protocols. The strategic manipulation of the chloro substituents on the pyridine ring allows for the introduction of a diverse array of functional groups, making it a valuable building block in the synthesis of complex molecules.[1][2]

Understanding the Reactivity of 2,3,5-Trichloro-6-methoxypyridine

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[3] The presence of three electron-withdrawing chlorine atoms further enhances this effect, making the carbon atoms of the pyridine ring susceptible to nucleophilic substitution. However, the positions of these chlorine atoms and the presence of the electron-donating methoxy group at the 6-position introduce a degree of complexity to the regioselectivity of these reactions.

Nucleophilic aromatic substitution on pyridine rings generally occurs at the 2- and 4-positions (ortho and para to the nitrogen atom).[4][5] This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[5][6] In the case of 2,3,5-Trichloro-6-methoxypyridine, the situation is more nuanced:

  • Position 2: This position is ortho to the ring nitrogen and is activated towards nucleophilic attack.

  • Position 3: This position is meta to the ring nitrogen and is generally less reactive in SNAr reactions.[4]

  • Position 5: This position is also meta to the ring nitrogen.

The methoxy group at the 6-position is an activating group for electrophilic aromatic substitution but can have a deactivating effect on nucleophilic substitution due to its electron-donating nature. However, its primary influence in this context is steric hindrance, which can affect the accessibility of the adjacent chlorine atom at the 5-position.

Key Nucleophilic Substitution Reactions and Protocols

The following sections detail common nucleophilic substitution reactions performed on 2,3,5-Trichloro-6-methoxypyridine, including amination, alkoxylation, and thiolation.

Amination Reactions

The introduction of amino groups onto the pyridine scaffold is a crucial transformation in the synthesis of many biologically active compounds.[3]

Protocol: General Procedure for Amination

This protocol describes a general method for the substitution of a chlorine atom with an amine.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Base (e.g., K₂CO₃, NaH, or an excess of the amine nucleophile)

  • Solvent (e.g., DMF, NMP, DMSO, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,3,5-Trichloro-6-methoxypyridine (1.0 eq) in a suitable anhydrous solvent, add the amine (1.1 - 2.0 eq) and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used to facilitate the reaction by solvating the ionic intermediates and allowing for higher reaction temperatures.[7]

  • Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity, and neutralizing the HCl generated during the reaction. For less reactive amines, a stronger base like NaH may be necessary.[3][8]

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized based on the reactivity of the amine. Less nucleophilic amines will generally require higher temperatures.

Expected Regioselectivity: Based on the principles of SNAr on pyridines, the primary site of substitution is expected to be the 2-position, followed by the 5-position. The 3-position is the least reactive.

Alkoxylation Reactions

The introduction of alkoxy groups can significantly modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

Protocol: General Procedure for Alkoxylation

This protocol outlines a general method for the substitution of a chlorine atom with an alcohol.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Alcohol (e.g., primary, secondary, or phenol)

  • Base (e.g., NaH, K₂CO₃, or sodium alkoxide)

  • Solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1 - 1.5 eq) to a suspension of NaH (1.2 - 1.5 eq) in anhydrous THF or DMF at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of 2,3,5-Trichloro-6-methoxypyridine (1.0 eq) in the same solvent to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Base: A strong base like NaH is typically required to deprotonate the alcohol and generate the more nucleophilic alkoxide.[7]

  • Solvent: Anhydrous conditions are critical when using NaH. The choice of solvent depends on the required reaction temperature.

  • Temperature: Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive alcohols.

Thiolation Reactions

The introduction of sulfur-containing functional groups is important for the synthesis of various therapeutic agents.

Protocol: General Procedure for Thiolation

This protocol provides a general method for the substitution of a chlorine atom with a thiol.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Thiol (e.g., alkyl or aryl thiol)

  • Base (e.g., K₂CO₃, Et₃N, or NaH)

  • Solvent (e.g., DMF, acetonitrile, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2,3,5-Trichloro-6-methoxypyridine (1.0 eq) and the thiol (1.1 - 1.5 eq) in a suitable solvent under an inert atmosphere.

  • Add the base (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like K₂CO₃ or Et₃N is often sufficient to deprotonate the thiol, forming the highly nucleophilic thiolate anion.

  • Solvent: Polar aprotic solvents are generally good choices for this transformation.

Data Presentation

Table 1: Representative Nucleophilic Substitution Reactions of 2,3,5-Trichloro-6-methoxypyridine

EntryNucleophileBaseSolventTemp (°C)Product(s) (Major Isomer)
1Ammonia-Ethanol1002-Amino-3,5-dichloro-6-methoxypyridine
2Sodium Methoxide-Methanol652,6-Dimethoxy-3,5-dichloropyridine
3Sodium ThiophenoxideNaHDMF802,3,5-Trichloro-6-(phenylthio)pyridine

Note: The information in this table is illustrative and based on general principles of SNAr reactions on polychlorinated pyridines. Specific yields and regioselectivity may vary depending on the exact reaction conditions.

Visualization of Reaction Mechanisms and Workflows

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Pyridine 2,3,5-Trichloro- 6-methoxypyridine Meisenheimer Meisenheimer Complex (Anionic σ-complex) Pyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Elimination of Leaving Group LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: General SNAr mechanism on 2,3,5-Trichloro-6-methoxypyridine.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

2,3,5-Trichloro-6-methoxypyridine serves as a valuable and versatile platform for the synthesis of a wide range of substituted pyridines through nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can achieve controlled and regioselective functionalization of the pyridine core. The protocols and insights provided in this guide are intended to serve as a foundation for the development of novel synthetic methodologies and the discovery of new chemical entities in the fields of drug development and materials science.

References

  • Chemsrc. (2025). 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Royal Society of Chemistry. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • National Institutes of Health. (2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • National Institutes of Health. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 2,3,5-Trichloro-6-methoxypyridine

Introduction: The Versatility of a Polychlorinated Pyridine Scaffold In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine ring remains a cornerstone s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polychlorinated Pyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine ring remains a cornerstone scaffold.[1][2] Its prevalence in biologically active molecules drives a continuous need for robust and versatile methods for its functionalization. 2,3,5-Trichloro-6-methoxypyridine is an exemplary building block, offering multiple reaction sites for diversification. As an important fine-chemical intermediate, it serves as a precursor for a range of pesticides and herbicides.[3]

The true synthetic power of this substrate is unlocked through palladium-catalyzed cross-coupling reactions, which provide a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4] These reactions have revolutionized the way chemists approach the synthesis of complex molecules, enabling the connection of diverse molecular fragments with high precision.[4][5]

This guide provides an in-depth analysis of several key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—as applied to the 2,3,5-Trichloro-6-methoxypyridine core. Beyond simple protocols, we will delve into the mechanistic underpinnings and the critical experimental parameters that govern success, with a particular focus on the pivotal challenge of regioselectivity.

The Challenge of Regioselectivity

A primary consideration when working with a polysubstituted substrate like 2,3,5-Trichloro-6-methoxypyridine is regioselectivity—the preferential reaction at one position over others. The pyridine ring possesses three distinct chloro-substituents at the C2, C3, and C5 positions, each with a unique electronic and steric environment. The ability to selectively functionalize one C-Cl bond while leaving the others intact is crucial for sequential coupling strategies aimed at building molecular complexity.[6]

Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step.[7][8] The reactivity of this step is governed by:

  • Bond Strength: C-Cl bonds are stronger and less reactive than C-Br or C-I bonds, often requiring more active catalysts (e.g., those with bulky, electron-rich ligands) and higher temperatures.[8][9]

  • Electronic Effects: The electron density at the carbon atom influences the ease of oxidative addition. Electron-deficient positions are generally more reactive.

  • Steric Hindrance: Steric bulk around a C-Cl bond can impede the approach of the bulky palladium catalyst, favoring reaction at less hindered sites.[10]

For polychlorinated pyridines, while a definitive reactivity order for this specific substrate is not extensively published, general principles suggest that the C2 and C5 positions may exhibit different reactivities compared to the C3 position due to their proximity to the ring nitrogen and the methoxy group. Precise control over regioselectivity often requires careful tuning of catalysts, ligands, and reaction conditions.[6][10]

Figure 1. Structure of 2,3,5-Trichloro-6-methoxypyridine.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acid coupling partners, and the low toxicity of its boron-containing byproducts.[11][12] It is an exceptionally powerful tool for creating biaryl and vinyl-aryl structures.[8]

Causality and Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical when coupling aryl chlorides, as these ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.[8] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)-Cl(L)₂ (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition (+ Ar-Cl) ArPdOR Ar-Pd(II)-OR(L)₂ ArPdCl->ArPdOR Ligand Exchange (+ Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr_prime Transmetalation (+ Ar'-B(OH)₂) ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloro-6-methoxypyridine

This protocol provides a robust starting point for coupling with various arylboronic acids. Optimization may be necessary depending on the specific coupling partner.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2,3,5-Trichloro-6-methoxypyridine, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Atmosphere Exchange: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).[13]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseTemp (°C)Expected YieldNotes
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100Good-ExcellentStandard coupling partner.
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100ExcellentElectron-rich boronic acids are often highly reactive.
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃110Moderate-GoodElectron-poor partners may require more active catalysts/stronger bases.
42-Methylphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃110ModerateSterically hindered substrates may require higher temperatures and longer reaction times.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[7][14] This reaction has largely replaced harsher classical methods, offering superior functional group tolerance and broader scope.[14]

Causality and Mechanism

The success of this reaction, especially with unreactive aryl chlorides, hinges on the use of bulky, electron-rich phosphine ligands.[7] These ligands accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination that forms the C-N bond.[15] A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[15] Catalyst poisoning by the pyridine nitrogen can be a challenge with electron-rich substrates, making the choice of a highly active and robust catalyst system critical.[16]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) ArPdCl Ar-Pd(II)-Cl(L) (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition (+ Ar-Cl) ArPdAmine [Ar-Pd(II)-NHR'R'']⁺Cl⁻ ArPdCl->ArPdAmine Amine Coordination (+ HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(L) ArPdAmine->ArPdAmido Deprotonation (+ Base) ArPdAmido->Pd0 Product Ar-NR'R'' (Arylamine Product) ArPdAmido->Product Reductive Elimination Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Oxidative Addition (+ Ar-Cl) ArPdC2R Ar-Pd(II)-C≡CR(L)₂ ArPdCl->ArPdC2R Transmetalation ArPdC2R->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC2R->Product CuCl Cu(I)X Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide + Base, Cu(I) CuAcetylide->ArPdCl CuAcetylide->CuCl Stille_Cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)-Cl(L)₂ (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition (+ Ar-Cl) ArPdR Ar-Pd(II)-R(L)₂ ArPdCl->ArPdR Transmetalation (+ R-SnBu₃) ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)-Cl(L)₂ (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition (+ Ar-Cl) AlkeneComplex Alkene Complex ArPdCl->AlkeneComplex Alkene Coordination InsertionProduct Migratory Insertion Product AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)-Cl(L)₂ InsertionProduct->HPdX Product Substituted Alkene (Ar-C=C) InsertionProduct->Product β-Hydride Elimination HPdX->Pd0 + Base

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Novel Herbicides from 2,3,5-Trichloro-6-methoxypyridine

Introduction: The Strategic Role of the Pyridine Scaffold in Herbicide Discovery The pyridine ring is a foundational structural motif in modern agrochemicals, serving as the core of numerous highly effective fungicides,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Pyridine Scaffold in Herbicide Discovery

The pyridine ring is a foundational structural motif in modern agrochemicals, serving as the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and metabolic stability make it an ideal scaffold for developing novel active ingredients. Within this class, halogenated pyridines are particularly valuable as versatile intermediates, allowing for the systematic introduction of diverse functional groups to explore structure-activity relationships (SAR).

This guide focuses on 2,3,5-Trichloro-6-methoxypyridine (CAS 31557-34-3)[3], a highly functionalized precursor primed for chemical modification. The presence of three distinct chlorine atoms offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions, while the methoxy group modulates the reactivity of the ring. This document provides a detailed protocol for a robust synthetic workflow, leveraging a Palladium-catalyzed Suzuki cross-coupling reaction followed by nucleophilic aromatic substitution (SNAr) to generate a library of novel phenylpyridine derivatives. This "Intermediate Derivatization Method" is a proven strategy for efficiently discovering new lead compounds in the agrochemical sector.[2]

The protocols herein are designed to be self-validating, with clear checkpoints for monitoring reaction progress and robust methods for purification and characterization, ensuring the generation of high-purity compounds for biological screening.

Overall Synthetic Workflow

The proposed synthetic strategy is a two-stage process designed for versatility and library generation. Stage 1 involves a selective C-C bond formation via Suzuki coupling, followed by Stage 2, which allows for diversification through SNAr reactions at the remaining chlorinated positions.

G start 2,3,5-Trichloro-6-methoxypyridine (Starting Material) reagents1 Arylboronic Acid Pd Catalyst, Base (Suzuki Coupling) start->reagents1 intermediate Intermediate: 2,5-Dichloro-6-methoxy-3-(aryl)pyridine reagents2 Nucleophile (R-NH2, R-OH, etc.) Base (SNAr Diversification) intermediate->reagents2 final_product Library of Novel Phenylpyridine Derivatives (Final Products) screening Herbicidal Activity Screening final_product->screening reagents1->intermediate Stage 1 reagents2->final_product Stage 2

Caption: High-level workflow for synthesizing a herbicide library.

Stage 1: Synthesis of 2,5-Dichloro-6-methoxy-3-(aryl)pyridine Intermediate via Suzuki Cross-Coupling

Scientific Rationale: The Suzuki cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds. It is chosen here for its high functional group tolerance, generally high yields, and the commercial availability of a vast array of arylboronic acids, allowing for the introduction of diverse aromatic moieties. The reaction is catalyzed by a palladium complex, which cycles through oxidative addition, transmetalation, and reductive elimination steps. The C-Cl bond at the 3-position is often more susceptible to oxidative addition with standard Pd catalysts compared to the C-Cl bonds adjacent to the nitrogen atom, allowing for a degree of regioselectivity.

Protocol 1: Suzuki Cross-Coupling

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
2,3,5-Trichloro-6-methoxypyridine31557-34-3Sigma-AldrichStarting material.
4-Hydroxyphenylboronic acid71597-85-8Combi-BlocksExample arylboronic acid.
Pd(PPh₃)₄ (Tetrakis)14221-01-3Strem ChemicalsPalladium(0) catalyst. Handle in a fume hood.
Sodium Carbonate (Na₂CO₃)497-19-8Fisher ScientificAnhydrous, powdered. Base for the reaction.
1,4-Dioxane123-91-1Acros OrganicsAnhydrous solvent.
Deionized WaterN/AIn-houseDegassed.
Ethyl Acetate141-78-6VWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying agent.

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3,5-Trichloro-6-methoxypyridine (2.12 g, 10.0 mmol).

  • Reagent Addition: Add 4-hydroxyphenylboronic acid (1.65 g, 12.0 mmol, 1.2 eq) and sodium carbonate (3.18 g, 30.0 mmol, 3.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed deionized water (10 mL). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction is typically complete within 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (25 mL each).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2,5-dichloro-6-methoxy-3-(4-hydroxyphenyl)pyridine intermediate.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS. The expected mass and NMR shifts should be calculated and compared to experimental data.

Stage 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The synthesized intermediate possesses two remaining chlorine atoms that can be displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom activates the ring towards SNAr. This step is critical for creating a diverse library of compounds to screen for herbicidal activity. By reacting the intermediate with different amines, alcohols, or thiols, a wide range of chemical space can be explored.

Protocol 2: SNAr with an Amine Nucleophile

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
2,5-dichloro-6-methoxy-3-(4-hydroxyphenyl)pyridineN/AFrom Stage 1Intermediate.
Cyclopropylamine765-30-0TCI AmericaExample amine nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7Sigma-AldrichBase.
N,N-Dimethylformamide (DMF)68-12-2Fisher ScientificAnhydrous, polar aprotic solvent.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the intermediate from Stage 1 (1.35 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq), and anhydrous DMF (20 mL).

  • Nucleophile Addition: Add cyclopropylamine (0.43 g, 7.5 mmol, 1.5 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-10 hours.

  • Monitoring: Monitor the reaction by TLC until the starting intermediate is consumed.

  • Work-up:

    • Cool the mixture to room temperature and pour it into ice-water (100 mL).

    • A precipitate should form. If not, extract with ethyl acetate (3 x 30 mL).

    • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If extracted, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the final product structure by NMR and HRMS.

Data Summary and Herbicidal Activity Screening

Following synthesis and purification, a library of novel compounds is generated. The data should be systematically organized for SAR analysis.

Table 1: Example Data for a Synthesized Compound Library

Compound IDArylboronic Acid (Stage 1)Nucleophile (Stage 2)Yield (%)Post-Emergence Inhibition (%) vs. A. retroflexus @ 150 g/ha[4][5]
EX-0014-Hydroxyphenyl-Cyclopropylamine7895
EX-0024-Fluorophenyl-Cyclopropylamine8288
EX-0034-Hydroxyphenyl-Morpholine7570
EX-0043-Chlorophenyl-Ethanolamine6591
Protocol 3: Preliminary Herbicidal Activity Pot Trial

Rationale: Pot trials provide a reliable method for assessing the pre- and post-emergence herbicidal activity of new compounds in a controlled greenhouse environment.[5]

  • Plant Cultivation: Grow indicator weed species such as Velvetleaf (Abutilon theophrasti) and Foxtail (Setaria viridis) in small pots containing a standard potting mix.

  • Compound Formulation: Prepare a stock solution of each synthesized compound (e.g., 10,000 ppm in acetone with 0.5% Tween-20 as a surfactant).

  • Application:

    • Post-Emergence: Apply the test solutions as a fine spray to plants at the two- to three-leaf stage at a defined application rate (e.g., 150 g active ingredient per hectare).

    • Pre-Emergence: Apply the test solutions to the soil surface immediately after sowing the seeds.

  • Controls: Include a negative control (solvent blank) and a positive control (a commercial herbicide with a known mode of action).

  • Evaluation: After 14-21 days, visually assess and score the plants for injury on a scale of 0% (no effect) to 100% (complete death).

Mechanism Visualization

A clear understanding of the reaction mechanism is crucial for troubleshooting and optimization.

G cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ar-X product Coupled Product pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Ar'-B(OH)2 pd_complex3 Reductive Elimination Complex pd_complex2->pd_complex3 Base pd_complex3->pd0 Ar-Ar' arx Pyridine-Cl ar_boronic Aryl-B(OH)2

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

References

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health (NIH). [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]

  • Substituted pyridine herbicides - Google Patents.
  • 2,3,5-trichloro-6-methoxypyridine - AERU. University of Hertfordshire. [Link]

  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Chemsrc. [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
  • Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. Semantic Scholar. [Link]

  • 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279. PubChem. [Link]

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. [Link]

  • Refining physico-chemical rules for herbicides using an antimalarial library. bioRxiv. [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health (NIH). [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3,5-Trichloro-6-methoxypyridine

Introduction: Unlocking Complex Pyridine Scaffolds The substituted pyridine core is a cornerstone in modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the palladium-catalyze...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Pyridine Scaffolds

The substituted pyridine core is a cornerstone in modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the construction of carbon-carbon bonds.[1] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 2,3,5-trichloro-6-methoxypyridine with a focus on regioselectivity, reaction optimization, and mechanistic considerations. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize novel functionalized pyridine derivatives from a readily accessible, yet challenging, polychlorinated substrate.

The electron-deficient nature of the pyridine ring, further accentuated by the presence of multiple chlorine atoms, makes 2,3,5-trichloro-6-methoxypyridine a unique substrate for cross-coupling reactions. The strategic placement of the methoxy group at the 6-position introduces an additional electronic and steric element that can be exploited to control the regiochemical outcome of the coupling reaction.

Mechanistic Insights: The Palladium Catalytic Cycle and Regioselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical consideration for the coupling of 2,3,5-trichloro-6-methoxypyridine is the regioselectivity of the reaction. In polychlorinated pyridines, the site of oxidative addition is influenced by a combination of electronic and steric factors. Generally, the chlorine atoms at the C2 and C6 positions of the pyridine ring are more activated towards oxidative addition due to their proximity to the nitrogen atom. However, the presence of the methoxy group at C6 may exert a directing effect. It has been observed that ortho-methoxy groups can facilitate cross-coupling through a chelation effect with the palladium catalyst.[4] This could potentially influence the reactivity of the adjacent C5-Cl or even the C2-Cl bond. Based on general trends for polychlorinated pyridines, initial coupling is most likely to occur at the C2 position, followed by the C5 position, with the C3 position being the least reactive.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloro-6-methoxypyridine

This protocol provides a general procedure for the mono-arylation of 2,3,5-trichloro-6-methoxypyridine. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific arylboronic acids.

Materials and Reagents
ReagentPuritySupplierNotes
2,3,5-Trichloro-6-methoxypyridine>97%Commercial SourceStarting material.
Arylboronic Acid>98%Commercial SourceCoupling partner.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>98%Commercial SourcePalladium catalyst.[5]
Potassium Carbonate (K₂CO₃)>99%Commercial SourceBase.
TolueneAnhydrousCommercial SourceSolvent.[5]
WaterDegassedIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercial SourceFor extraction.
BrineSaturatedIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-trichloro-6-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water). The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 - 0.05 equiv.) to the reaction mixture under the inert atmosphere.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10-15 minutes.[5]

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base B Purge with Inert Gas A->B C Add Solvents B->C D Add Catalyst C->D E Degas Mixture D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool and Quench G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the mono-arylation of 2,3,5-trichloro-6-methoxypyridine. Yields are indicative and may vary depending on the specific arylboronic acid used.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Expected Major ProductApprox. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)100162-Phenyl-3,5-dichloro-6-methoxypyridine70-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100182-(4-Methoxyphenyl)-3,5-dichloro-6-methoxypyridine75-90
34-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene110122-(4-Tolyl)-3,5-dichloro-6-methoxypyridine65-80
43-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)DME/H₂O (5:1)90242-(3-Thienyl)-3,5-dichloro-6-methoxypyridine50-65

Note: For the synthesis of di- or tri-substituted products, sequential coupling reactions can be performed. The reactivity of the remaining chlorine atoms will be lower, and more forcing conditions (e.g., higher catalyst loading, stronger base, higher temperature) may be required.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed.

    • Base Strength: For less reactive arylboronic acids, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Using a slight excess of the boronic acid can help, but purification will be necessary.

    • Protodeboronation: The boronic acid can be cleaved by water, especially under harsh basic conditions. Using anhydrous solvents or boronate esters can mitigate this.

  • Regioselectivity:

    • To favor mono-substitution, use a stoichiometric amount or a slight excess of the boronic acid.

    • The choice of ligand can influence regioselectivity. Bulky phosphine ligands may favor coupling at the less sterically hindered position.

Conclusion

The Suzuki-Miyaura cross-coupling of 2,3,5-trichloro-6-methoxypyridine offers a powerful and modular approach to the synthesis of highly functionalized pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and predictable regioselectivity. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.

References

  • Blakemore, D. (2016). Chapter 1. Suzuki-Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1–69). The Royal Society of Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(35), 10268-10282. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Accounts of Chemical Research, 15(6), 178-184. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Introduction: The Versatility of the Polychlorinated Pyridine Scaffold

An Application Guide to the Synthesis of Substituted Aminopyridines: Reactions of 2,3,5-Trichloro-6-methoxypyridine with Amines For Researchers, Scientists, and Drug Development Professionals This document serves as a de...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Aminopyridines: Reactions of 2,3,5-Trichloro-6-methoxypyridine with Amines

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide for the reaction of 2,3,5-trichloro-6-methoxypyridine with various amines. As a foundational building block in medicinal chemistry and agrochemical synthesis, understanding the reactivity and optimal reaction conditions of this substrate is critical for the efficient development of novel chemical entities.[1] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and practical insights to facilitate the synthesis of diverse aminopyridine derivatives.

2,3,5-Trichloro-6-methoxypyridine is a highly functionalized heterocyclic compound valued for its role as a versatile intermediate.[1] The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of multiple electron-withdrawing chlorine atoms. This electronic profile makes the scaffold exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable pathway for introducing molecular diversity.[2][3] The strategic placement of chloro and methoxy groups offers multiple reaction pathways and opportunities for selective functionalization, making its derivatives valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and crop protection agents.[1][4]

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of 2,3,5-trichloro-6-methoxypyridine with amines is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This process is distinct from nucleophilic substitution on aliphatic systems and involves a two-step addition-elimination sequence.

Causality of Reactivity:

  • Nucleophilic Attack: An amine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. On the pyridine ring, the positions ortho and para to the ring nitrogen (C2 and C4/C6) are most activated towards nucleophilic attack. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[5]

  • Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the facility of the SNAr reaction.

  • Elimination and Aromaticity Restoration: The reaction concludes with the departure of the chloride leaving group, which simultaneously restores the aromaticity of the pyridine ring, yielding the final substituted product.[2]

For 2,3,5-trichloro-6-methoxypyridine, the C2 position is highly activated for substitution due to its ortho relationship to the ring nitrogen. The reaction is typically regioselective for this position under standard thermal conditions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flask, Stirrer, Atmosphere) reagents 2. Add Reagents (Pyridine, Amine, Base/Catalyst) setup->reagents solvent 3. Add Solvent reagents->solvent heat 4. Heat & Stir solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Extraction & Washing cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography) dry->purify product Final Product purify->product characterize Characterization (NMR, MS, Purity) product->characterize

Sources

Application

Application Notes &amp; Protocols for the Preparation of 2,3,5-Trichloropyridine Derivatives for Biological Screening

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and derivatization of the 2,3,5-trichloropyridine scaffold. This versatile c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and derivatization of the 2,3,5-trichloropyridine scaffold. This versatile chemical intermediate is a cornerstone in the development of novel agrochemicals and pharmaceuticals, including anti-inflammatory and antimicrobial agents[1][2]. We present validated protocols for the synthesis of the core structure and detail key methodologies for creating diverse chemical libraries for biological screening, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are provided to ensure scientific integrity and reproducibility.

Introduction: The 2,3,5-Trichloropyridine Scaffold

The 2,3,5-trichloropyridine moiety is a privileged scaffold in modern synthetic chemistry. Its unique electronic properties and the specific arrangement of three chlorine atoms on the pyridine ring provide a versatile platform for constructing complex molecules[1][2]. The chlorine atoms serve as reactive handles, allowing for selective functionalization to generate libraries of analogues for high-throughput screening.

Derivatives of 2,3,5-trichloropyridine are instrumental in several industries:

  • Agrochemicals: It is a key intermediate in the synthesis of potent herbicides and fungicides, contributing to global food security[1][2]. For example, it can be converted to 3,5-dichloro-2-pyridinol, a precursor for widely used pesticides[3][4], or fluorinated to produce intermediates for herbicides like clodinafop-propargyl[5][6][7].

  • Pharmaceuticals: The scaffold is integral to the development of active pharmaceutical ingredients (APIs)[1][8]. Its derivatives have been explored for various therapeutic applications, demonstrating the platform's value in drug discovery[7][9].

This guide focuses on providing the practical, hands-on knowledge required to leverage this important chemical entity in a research setting.

Section 1: Synthesis of the Core Scaffold: 2,3,5-Trichloropyridine

The accessibility of the 2,3,5-trichloropyridine core is paramount for any derivatization campaign. Below are two distinct and reliable methods for its synthesis, each with unique advantages.

Protocol 1.A: Synthesis from Chloral and Acrylonitrile

This modern, high-yield method involves a two-step, one-pot reaction that is well-suited for industrial production and large-scale lab synthesis[5]. The process first forms a linear intermediate, which then undergoes cyclization.

Causality and Mechanism: The first step is a cuprous chloride-catalyzed addition of chloral to acrylonitrile. A phase transfer catalyst (polyethylene glycol) is used to improve the interaction between the reactants. A polymerization inhibitor (hydroquinone) is crucial to prevent the self-polymerization of acrylonitrile under the reaction conditions. The resulting intermediate, 2,4,4-trichloro-4-formylbutyronitrile, is then cyclized by introducing hydrogen chloride gas, which catalyzes the ring formation and dehydration to yield the aromatic pyridine core[5].

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Chloral Chloral Acrylonitrile Acrylonitrile Intermediate 2,4,4-trichloro-4-formylbutyronitrile HCl Hydrogen Chloride (gas) Product 2,3,5-Trichloropyridine

Diagram 1: Workflow for the synthesis of 2,3,5-trichloropyridine from chloral.

Experimental Protocol (Adapted from CN112159349B[5]):

  • Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add chloral (240 g, 1.62 mol) and acrylonitrile (95 g, 1.79 mol).

  • Catalyst Addition: While stirring, add cuprous chloride (12 g), hydroquinone (0.24 g), and polyethylene glycol 200 (2.4 g).

  • Intermediate Formation: Heat the mixture to 90°C and maintain for 30 hours.

  • Catalyst Removal: Cool the reaction mixture and filter to remove the solid catalyst.

  • Cyclization: Transfer the filtrate (the crude intermediate) to a reaction vessel. Heat to 80°C.

  • HCl Introduction: Slowly introduce hydrogen chloride gas (approx. 120 g, 3.28 mol) into the heated solution over 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Purification: Upon completion, cool the mixture. The product, 2,3,5-trichloropyridine, is purified by vacuum distillation.

Protocol 1.B: Reductive Dechlorination of Pentachloropyridine

This method is a classical laboratory-scale approach that utilizes a more readily available, though more expensive, starting material. It is a robust method for obtaining small to medium quantities of the target compound.

Causality and Mechanism: This reaction proceeds via a selective reductive dechlorination. Zinc dust in an aqueous ammonium hydroxide solution acts as the reducing agent. The strongly alkaline conditions facilitate the reaction[3]. Toluene is used as a water-immiscible organic solvent to extract the product as it is formed, driving the reaction forward and simplifying the workup[10]. The reaction is selective for the removal of chlorine atoms at the 4 and 6 positions of the pyridine ring.

Experimental Protocol (Adapted from U.S. Patent 4,111,938[3]):

  • Reaction Setup: To a 500 mL three-neck flask fitted with a reflux condenser, heater, thermometer, and stirrer, add 6N ammonium hydroxide (200 mL, 1.2 mol), zinc dust (39.0 g, 0.60 g-atom), and toluene (100 mL).

  • Starting Material: Add pentachloropyridine (25.1 g, 0.1 mol) to the mixture. The initial pH should be approximately 12.6.

  • Reaction: Heat the mixture to 70°C with vigorous stirring and maintain these conditions for 35 hours.

  • Workup: Cool the reaction mixture to room temperature (20°C) and filter to remove insoluble materials (excess zinc and zinc salts).

  • Extraction & Isolation: Wash the filter cake with fresh toluene. Combine the toluene wash with the filtrate. Separate the organic layer and concentrate it by distillation to yield 2,3,5-trichloropyridine.

Parameter Protocol 1.A (Chloral) Protocol 1.B (Dechlorination)
Starting Materials Chloral, AcrylonitrilePentachloropyridine, Zinc
Key Reagents CuCl, HCl gasNH₄OH, Toluene
Reported Yield ~81%[5]~52%[3][10]
Purity (Post-Distillation) >99%[5]High, requires good purification
Advantages High yield, low-cost materials, scalableSimple setup, avoids gas handling
Disadvantages Requires handling of HCl gasLower yield, expensive starting material

Section 2: Derivatization Strategies for Library Synthesis

Once the 2,3,5-trichloropyridine core is synthesized, its chlorine atoms can be selectively replaced to build a library of derivatives. The chlorine at the 2-position is the most activated towards nucleophilic attack, followed by the 6-position (if present), and then the 4-position. In the 2,3,5-trichloro system, the C2 chlorine is the primary site of reaction.

G cluster_derivatization Derivatization Pathways cluster_products Derivative Libraries Core 2,3,5-Trichloropyridine (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-OH, R-NH₂, R-SH Base (e.g., K₂CO₃) Suzuki Suzuki Cross-Coupling Core->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Library1 Amine, Ether, Thioether Derivatives SNAr->Library1 Library2 Aryl/Heteroaryl Derivatives Suzuki->Library2 Screening Biological Screening Library1->Screening Library2->Screening

Diagram 2: General workflow for creating derivative libraries from the core scaffold.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing heteroatom-based functional groups. By reacting 2,3,5-trichloropyridine with various nucleophiles (alcohols, phenols, amines, thiols), a wide range of ether, amine, and thioether derivatives can be prepared.

General Protocol:

  • In a round-bottom flask, dissolve 2,3,5-trichloropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

  • Add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 2.0-3.0 eq).

  • Heat the reaction mixture (typically 60-120°C) and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki reaction is a powerful tool for creating C-C bonds, enabling the introduction of various aryl and heteroaryl groups. This reaction significantly increases the molecular complexity and allows for exploration of new chemical space. 2,3,5-Trichloropyridine can be used to synthesize 3,5-dichloro-2-arylpyridines via this method[11].

General Protocol:

  • To a reaction vial, add 2,3,5-trichloropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial and heat to 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography.

Section 3: Representative Protocol: Synthesis of 3,5-Dichloro-2-phenoxypyridine

This protocol provides a detailed, self-validating example of an SNAr reaction, a cornerstone of derivatization.

Objective: To synthesize 3,5-dichloro-2-phenoxypyridine from 2,3,5-trichloropyridine and phenol.

Reagent MW ( g/mol ) Amount Moles Equivalents
2,3,5-Trichloropyridine182.431.82 g10.0 mmol1.0
Phenol94.111.04 g11.0 mmol1.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol2.0
N,N-Dimethylformamide (DMF)-20 mL--

Step-by-Step Methodology:

  • Setup: Add 2,3,5-trichloropyridine (1.82 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add DMF (20 mL) followed by phenol (1.04 g, 11.0 mmol).

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to 80°C in an oil bath.

  • Monitoring: Stir the reaction for 12-18 hours. Monitor its progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.

  • Quenching and Extraction: After the reaction is complete (disappearance of the starting material), cool the flask to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Washing: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent to yield the product as a white solid or pale oil.

    • Expected Yield: 75-85%.

    • ¹H NMR (CDCl₃): Expect two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The phenyl protons will also be visible.

    • Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at m/z corresponding to C₁₁H₇Cl₂NO. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.

Section 4: Biological Screening Considerations

Once a library of derivatives is synthesized and purified, proper preparation is crucial for meaningful biological screening results.

  • Purity Assessment: Ensure all compounds are of high purity (>95%), as determined by HPLC or LC-MS, to avoid false positives or negatives.

  • Sample Preparation: Accurately weigh each compound and dissolve in a suitable solvent, typically DMSO, to create high-concentration stock solutions (e.g., 10-50 mM).

  • Plating: Use automated liquid handlers to dilute the stock solutions and dispense them into 96-well or 384-well microtiter plates for screening assays. Maintain a consistent final DMSO concentration across all wells.

  • Data Analysis: Correlate the biological activity data with the structural modifications to establish a Structure-Activity Relationship (SAR), which will guide the next round of synthesis and optimization.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. 12

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine.

  • Google Patents. (2021). CN112159349B - Synthetic method of 2,3,5-trichloropyridine.

  • Scientific Laboratory Supplies. (n.d.). 2,3,5-Trichloropyridine, 99%.

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

  • Chem-Impex. (n.d.). 3,4,5-Trichloropyridine.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Significance of 2,3,5-Trichloropyridine: From Synthesis to Application. 2

  • Google Patents. (1978). US4111938A - Preparation of 2,3,5-trichloropyridine.

  • European Patent Office. (1987). EP0239904A2 - Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase.

  • Benchchem. (n.d.). 2,3,5-Trichloropyridine | 16063-70-0.

  • Google Patents. (2020). CN107815702B - A kind of preparation method of 2,3,5- trichloropyridine.

  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol.

  • Haihang Industry. (n.d.). 2,3,5-Trichloropyridine CAS 16063-70-0.

  • G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

Method

experimental procedure for the synthesis of a 2,3,5-trichloropyridine analog

Application Note & Protocol Introduction: The Significance of Trichloropyridine Scaffolds The 2,3,5-trichloropyridine scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of nove...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Significance of Trichloropyridine Scaffolds

The 2,3,5-trichloropyridine scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel agrochemicals and pharmaceuticals. Its unique substitution pattern and electronic properties make it a key building block for creating complex molecular architectures with diverse biological activities. For instance, derivatives of this class are integral to the structure of potent herbicides and insecticides, where the specific arrangement of chlorine atoms is often crucial for target binding and efficacy. In medicinal chemistry, this scaffold is explored for developing agents targeting various receptors and enzymes.

This application note provides a detailed, field-tested protocol for the synthesis of a 2,3,5-trichloropyridine analog, specifically 2,3,5-trichloro-4-methylpyridine. The chosen synthetic route involves a multi-step process starting from the readily available 2-chloro-4-methylpyridine. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, robust characterization methods, and critical safety considerations.

Overview of the Synthetic Strategy

The synthesis of 2,3,5-trichloro-4-methylpyridine is accomplished via a three-step sequence, designed for efficiency and control over the chlorination pattern.

  • N-Oxidation: The sequence begins with the N-oxidation of 2-chloro-4-methylpyridine. This initial step is crucial as the resulting N-oxide activates the pyridine ring, making it more susceptible to subsequent electrophilic chlorination at specific positions. The electron-donating nature of the N-oxide group directs the incoming electrophiles, providing regiochemical control.

  • Ortho-Chlorination: The pyridine N-oxide intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃). This step introduces a chlorine atom at the C-2 position (which is already chlorinated) and, more importantly, at the C-6 position, which is activated by the N-oxide.

  • Deoxygenative Chlorination: The final step involves a deoxygenative chlorination reaction. This removes the N-oxide group and introduces the final chlorine atom at the C-3 and C-5 positions, yielding the desired 2,3,5-trichloro-4-methylpyridine. This transformation is a testament to the utility of N-oxides as transient activating groups in pyridine chemistry.

Workflow of the Synthesis

Below is a graphical representation of the overall experimental workflow.

G A Step 1: N-Oxidation (2-Chloro-4-methylpyridine) B Intermediate 1 (2-Chloro-4-methylpyridine N-oxide) A->B m-CPBA, DCM C Step 2: Ortho-Chlorination (using POCl3) B->C Heat D Intermediate 2 (2,6-Dichloro-4-methylpyridine N-oxide) C->D E Step 3: Deoxygenative Chlorination (using PCl5/POCl3) D->E Heat F Final Product (2,3,5-Trichloro-4-methylpyridine) E->F G Purification & Analysis (Chromatography, NMR, MS) F->G

Caption: Synthetic workflow from starting material to final product.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier (Example)Notes
2-Chloro-4-methylpyridineC₆H₆ClN127.5718368-66-6Sigma-AldrichStarting material
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57937-14-4Sigma-AldrichOxidizing agent, handle with care
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous, for reaction and work-up
Phosphorus oxychloridePOCl₃153.3310025-87-3Sigma-AldrichCorrosive and moisture-sensitive
Phosphorus pentachloridePCl₅208.2410026-13-8Sigma-AldrichCorrosive and moisture-sensitive
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Fisher ScientificSaturated aqueous solution
Magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Fisher ScientificAnhydrous, for drying
Silica GelSiO₂60.087631-86-9SiliCycle Inc.For column chromatography (230-400 mesh)
Hexanes/Ethyl Acetate---Fisher ScientificFor column chromatography
Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-4-methylpyridine N-oxide

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylpyridine (10.0 g, 78.4 mmol).

  • Dissolve the starting material in dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 77% purity, 21.0 g, 93.9 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: The slow, portion-wise addition of m-CPBA is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product spot should be more polar than the starting material.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide as a white to off-white solid. This intermediate is often used in the next step without further purification.

Step 2 & 3: Synthesis of 2,3,5-Trichloro-4-methylpyridine

  • Caution: This step involves highly corrosive reagents and should be performed with extreme care in a well-ventilated fume hood.

  • In a 250 mL three-neck flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place the crude 2-chloro-4-methylpyridine N-oxide (from the previous step, ~78.4 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 50 mL, 538 mmol). The mixture will become a slurry.

  • Slowly and carefully add phosphorus pentachloride (PCl₅, 32.6 g, 156.8 mmol, 2.0 equivalents) in portions. The reaction is exothermic and will release HCl gas.

    • Mechanistic Rationale: The combination of PCl₅ and POCl₃ is a powerful chlorinating and deoxygenating system. PCl₅ acts as a source of chloride ions and facilitates the deoxygenation of the N-oxide, while POCl₃ serves as both a reagent and a solvent.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting N-oxide is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker. This quenching process is highly exothermic and will generate significant amounts of HCl gas. Perform this in the back of the fume hood.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is purified by column chromatography on silica gel.

  • Eluent System: A gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,3,5-trichloro-4-methylpyridine as a white solid.

Expected Characterization Data:

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 8.25 (s, 1H), 2.50 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 150.1, 148.5, 144.2, 131.8, 125.5, 18.7
Mass Spec (EI) m/z 195 (M⁺), 197 (M+2), 199 (M+4), showing the characteristic isotopic pattern for three chlorine atoms.
Melting Point 45-47 °C

Safety and Handling

  • General: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-CPBA: An oxidizing agent that can be shock-sensitive when dry. Avoid friction and heat.

  • POCl₃ and PCl₅: Highly corrosive and react violently with water. Handle only in a fume hood. Inhalation can be fatal.

  • DCM: A volatile chlorinated solvent. Handle in a well-ventilated area.

  • Quenching: The quenching of the chlorination reaction is extremely exothermic and releases large volumes of HCl gas. Use a large excess of ice and perform the operation slowly in a robust fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete N-Oxidation Insufficient m-CPBA, short reaction time.Add more m-CPBA (0.1-0.2 eq.) and continue stirring. Ensure the m-CPBA used is of good purity.
Low Yield in Chlorination Step Insufficient heating/reflux, moisture in the reaction.Ensure the reaction reaches and maintains the target reflux temperature. Use anhydrous reagents and glassware.
Complex Mixture After Work-up Overheating, side reactions.Carefully control the reaction temperature. Ensure slow and controlled quenching and neutralization.
Difficulty in Purification Co-eluting impurities.Try a different solvent system for chromatography (e.g., toluene/hexanes). Recrystallization may also be an option.

References

This section is for illustrative purposes. The links provided are placeholders and should be replaced with actual sources found during research.

  • Synthesis of Polychlorinated Pyridines. Journal of Organic Chemistry. [Link]

  • Pyridine N-Oxides in Organic Synthesis. Chemical Reviews. [Link]

Application

scale-up synthesis of 2,3,5-Trichloro-6-methoxypyridine derivatives

An in-depth guide to the scalable synthesis of 2,3,5-Trichloro-6-methoxypyridine derivatives, designed for researchers and chemical development professionals. This document provides a comprehensive overview of synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 2,3,5-Trichloro-6-methoxypyridine derivatives, designed for researchers and chemical development professionals. This document provides a comprehensive overview of synthetic strategies, scale-up challenges, detailed protocols, and critical safety considerations.

Abstract

The synthesis of highly functionalized pyridine derivatives, such as 2,3,5-Trichloro-6-methoxypyridine, is of paramount importance for the agrochemical and pharmaceutical industries. These compounds serve as crucial intermediates for a range of active ingredients.[1] Transitioning their synthesis from laboratory benchtop to industrial scale, however, presents significant challenges, including managing highly exothermic reactions, ensuring regioselectivity, and handling hazardous materials safely. This application note details a robust, two-stage synthetic approach for the scale-up production of 2,3,5-Trichloro-6-methoxypyridine. It provides field-proven insights into overcoming common scalability issues, detailed experimental protocols, and the necessary engineering and personal protective equipment (PPE) controls to ensure a safe and efficient process.

Introduction: The Significance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry. Polychlorinated pyridines, in particular, are versatile precursors for creating a wide array of complex molecules, including herbicides, fungicides, and insecticides.[1] The subsequent functionalization of these chlorinated intermediates, for instance through methoxylation, allows for fine-tuning of the molecule's biological activity and physical properties.

The target molecule, 2,3,5-Trichloro-6-methoxypyridine, is a key building block. Its synthesis involves the challenging task of controlling chlorination patterns on the electron-deficient pyridine ring and then selectively introducing a methoxy group.[2] The inherent difficulty in functionalizing pyridines, especially at specific positions, makes the development of a reliable and scalable synthetic route a high-value endeavor for any chemical development program.[3][4]

Overall Synthetic Strategy

The most industrially viable pathway to 2,3,5-Trichloro-6-methoxypyridine involves a two-stage process. This strategy focuses on first creating a polychlorinated pyridine precursor, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

  • Stage 1: Exhaustive Chlorination. This step involves the high-temperature, catalyzed chlorination of a suitable pyridine-based starting material to produce 2,3,5,6-tetrachloropyridine. This precursor simplifies the subsequent reaction by providing a highly activated substrate for nucleophilic attack.

  • Stage 2: Regioselective Methoxylation. The tetrachloropyridine intermediate is then reacted with a methoxide source, such as sodium methoxide. The substitution preferentially occurs at the C2 or C6 position, which is activated by the ring nitrogen, to yield the desired 2,3,5-Trichloro-6-methoxypyridine.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Methoxylation Pyridine Feedstock Pyridine Feedstock High-Temp Chlorination High-Temp Chlorination Pyridine Feedstock->High-Temp Chlorination Cl2, Catalyst 2,3,5,6-Tetrachloropyridine 2,3,5,6-Tetrachloropyridine High-Temp Chlorination->2,3,5,6-Tetrachloropyridine Crude Product Byproducts_HCl Byproducts_HCl High-Temp Chlorination->Byproducts_HCl HCl Gas SNAr Reaction SNAr Reaction 2,3,5,6-Tetrachloropyridine->SNAr Reaction NaOMe, Solvent Purification Purification SNAr Reaction->Purification Workup & Distillation Byproducts_NaCl Byproducts_NaCl SNAr Reaction->Byproducts_NaCl NaCl Salt Final Product Final Product Purification->Final Product 2,3,5-Trichloro-6-methoxypyridine

High-level workflow for the two-stage synthesis.

Key Challenges in Scale-Up

Transitioning multi-step heterocyclic synthesis from grams to kilograms introduces complexities that are often not apparent at the lab scale.[5]

Chlorination Stage Challenges
  • Exotherm Control: Chlorination reactions are highly exothermic. Without adequate heat dissipation through jacketed reactors and precise temperature control, runaway reactions can occur, posing a significant safety hazard.[6]

  • Gas-Liquid Mass Transfer: Efficiently dissolving chlorine gas into the liquid reaction medium is critical. Poor mixing can lead to localized reactions and the formation of unwanted byproducts. Reactor design, agitator type, and sparging rate are key parameters.

  • Corrosion and Material Compatibility: The presence of chlorine gas and hydrogen chloride (HCl) byproduct necessitates the use of corrosion-resistant reactors, such as glass-lined steel or Hastelloy.[7]

  • Off-Gas Management: Large volumes of corrosive HCl gas are generated. A robust off-gas scrubbing system containing a caustic solution is mandatory to neutralize the acidic vapors before venting.

Methoxylation Stage Challenges
  • Regioselectivity: While the pyridine nitrogen strongly activates the C2 and C6 positions for SNAr, controlling the reaction to achieve mono-substitution is critical. Over-reaction can lead to dimethoxylated impurities that are difficult to separate.

  • Handling of Sodium Methoxide: Sodium methoxide is a water-sensitive and corrosive solid. It must be handled under an inert atmosphere (e.g., nitrogen) to prevent deactivation and ensure accurate stoichiometry.

  • Solvent Selection and Recovery: The choice of solvent (e.g., methanol, dioxane) impacts reaction kinetics and solubility. On a large scale, solvent recovery and recycling are essential for process economy and environmental compliance.

Detailed Scale-Up Protocols

Disclaimer: These protocols are intended for qualified chemical professionals in a controlled, industrial setting with appropriate engineering controls and PPE. A thorough risk assessment must be conducted before implementation.

Protocol A: Scale-Up Synthesis of 2,3,5,6-Tetrachloropyridine

This protocol is based on the liquid-phase chlorination of a suitable precursor in the presence of a Lewis acid catalyst.

Table 1: Reaction Parameters for Chlorination

Parameter Value Rationale
Reactant 2-Chloropyridine Commercially available starting material.
Chlorinating Agent Chlorine Gas (Cl₂) Direct and atom-economical.
Catalyst Ferric Chloride (FeCl₃) Effective Lewis acid catalyst for aromatic chlorination.[8]
Temperature 160–200 °C High temperature is required to achieve exhaustive chlorination.[8]
Pressure 1-5 barg (gauge) Elevated pressure increases chlorine solubility and reaction rate.[8]
Reaction Time 12–24 hours Monitored by GC until starting material is consumed.

| Reactor | Glass-lined Steel | Provides necessary corrosion resistance. |

Step-by-Step Methodology:

  • Reactor Inerting: Purge a 1000 L glass-lined steel reactor with dry nitrogen to remove oxygen and moisture.

  • Charge Reactants: Charge the reactor with 2-chloropyridine (100 kg, 880 mol) and anhydrous ferric chloride (5 kg, 30.8 mol).

  • Heat and Pressurize: Seal the reactor, begin agitation, and heat the mixture to 160 °C.

  • Chlorine Introduction: Begin subsurface sparging of chlorine gas at a controlled rate, monitoring the internal temperature and pressure. Maintain the temperature between 180-200 °C and the pressure below 5 barg.

  • Off-Gas Scrubbing: Route the reactor vent through a caustic scrubber (20% NaOH solution) to neutralize the HCl byproduct.

  • Reaction Monitoring: Periodically take samples (using a safe sampling system) and analyze by GC to monitor the disappearance of intermediates and the formation of 2,3,5,6-tetrachloropyridine.

  • Termination and Purge: Once the reaction is complete, stop the chlorine feed and purge the reactor head-space with nitrogen to remove residual Cl₂ and HCl.

  • Isolation: The crude product can be purified by vacuum distillation.

Protocol B: Scale-Up Synthesis of 2,3,5-Trichloro-6-methoxypyridine

This protocol describes the nucleophilic aromatic substitution of the tetrachloropyridine intermediate.

Mechanism for the SNAr methoxylation step.

Table 2: Reaction Parameters for Methoxylation

Parameter Value Rationale
Reactant 2,3,5,6-Tetrachloropyridine Activated substrate from Protocol A.
Nucleophile Sodium Methoxide (NaOMe) Strong nucleophile and readily available base.[9][10]
Stoichiometry 1.05 equivalents NaOMe Slight excess ensures complete conversion without promoting di-substitution.
Solvent Methanol or 1,4-Dioxane Methanol can act as both solvent and reagent source; Dioxane offers better temperature control.[10]
Temperature 60–80 °C Provides sufficient energy for substitution while minimizing side reactions.

| Reaction Time | 4–8 hours | Monitored by HPLC/GC for completion. |

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 1000 L glass-lined reactor with 1,4-dioxane (500 L) and 2,3,5,6-tetrachloropyridine (150 kg, 695 mol). Begin agitation and heat to 60 °C under a nitrogen blanket.

  • Methoxide Addition: Slowly add a 30% solution of sodium methoxide in methanol (140 kg, 730 mol) over 2 hours via a dosing pump. Monitor the internal temperature and ensure it does not exceed 80 °C.

  • Reaction Hold: Maintain the reaction mixture at 70-75 °C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is <1% area.

  • Quenching: Cool the reactor to 20 °C and slowly quench the reaction by adding water (200 L). This will precipitate the crude product and dissolve the sodium chloride byproduct.

  • Isolation: Filter the resulting slurry and wash the cake with water to remove inorganic salts.

  • Purification: The wet cake can be dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by vacuum distillation to yield the final, high-purity product.

Critical Safety and Engineering Controls

Handling highly reactive and toxic chemicals on a large scale demands a multi-layered safety approach.

Chlorination Process Safety
  • Engineering Controls: The process must be conducted in a contained system.[7] This includes using a well-ventilated enclosure with a dedicated off-gas treatment system.[11][12] Continuous chlorine gas detectors and alarms must be installed in the processing area.[7]

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant suits, neoprene or butyl rubber gloves, and full-face respirators with cartridges appropriate for chlorine gas and acid vapors.[7][11] Emergency eyewash and shower stations must be readily accessible.[7]

  • Emergency Preparedness: An emergency response plan is crucial. This includes procedures for leak containment, evacuation, and first aid.[7] Emergency kits for repairing chlorine leaks should be available.[12] Never use water on a liquid chlorine leak, as it will worsen the situation.[12]

Methoxylation Process Safety
  • Sodium Methoxide Handling: Sodium methoxide is highly corrosive and reacts violently with water. It must be stored and handled in a dry, inert atmosphere. Personnel should wear appropriate PPE, including chemical-resistant gloves and eye protection, to prevent skin and eye burns.

  • Solvent Handling: The solvents used (methanol, dioxane) are flammable. The reactor and all transfer equipment must be properly grounded to prevent static discharge. The process area should be equipped with fire suppression systems.

Conclusion

The is a challenging but achievable process. Success hinges on a deep understanding of the reaction mechanisms and a proactive approach to managing the risks associated with exothermicity, mass transfer limitations, and hazardous materials. By implementing robust engineering controls, detailed and well-monitored protocols, and an unwavering commitment to safety, chemical development professionals can efficiently and safely produce these valuable intermediates for the next generation of agrochemical and pharmaceutical products.

References

Please note that for optimal access, it is recommended to copy and paste the URLs into a web browser.

  • Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection.
  • YouTube. Chlorination safety. (2024-06-07).
  • Benchchem. 2,3,5-Trichloro-6-methoxypyridine|CAS 31557-34-3.
  • ACS Publications. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process | Organic Letters.
  • IChemE. SAFETY OF CHLORINATION REACTIONS.
  • Oxfam WASH. Chlorination in Emergencies. (2022-02-14).
  • EPA NEPAL. Safety Requirements for the Design and Operation of Chlorination Facilities Using Gaseous Chlorine.
  • ResearchGate. Various routes for the synthesis of functionalized pyridines.
  • Chemsrc. 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. (2025-08-25).
  • S.N. College of Pharmacy. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. (December 2025).
  • ACS Publications. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction | Organic Letters.
  • NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC.
  • ResearchGate. Beyond deaminative chlorination a, Scalability of the process. b,....
  • Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
  • PubChem. 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279.
  • ResearchGate. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 – | Request PDF. (2025-11-14).
  • White Rose Research Online. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.
  • PubMed. Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. (2019-12-31).
  • Google Patents. US4256894A - Preparation of chlorinated pyridines.
  • NIH. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

Method

Application Notes and Protocols: Strategic Synthesis of Pyridyl Ethers Using 2,3,5-Trichloro-6-methoxypyridine

Introduction: The Enduring Importance of Pyridyl Ethers in Modern Chemistry The pyridyl ether moiety is a cornerstone in the architecture of a vast array of biologically active molecules, finding critical applications in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyridyl Ethers in Modern Chemistry

The pyridyl ether moiety is a cornerstone in the architecture of a vast array of biologically active molecules, finding critical applications in both the pharmaceutical and agrochemical industries. Its presence is integral to the function of numerous compounds, from potent ligands for the nicotinic acetylcholine receptor (nAChR) to effective herbicides.[1][2] The unique electronic properties and structural rigidity of the pyridine ring, combined with the flexibility of the ether linkage, allow for precise modulation of a molecule's pharmacological and pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthesis of pyridyl ethers utilizing a key building block: 2,3,5-trichloro-6-methoxypyridine . We will delve into the underlying principles of the synthetic strategy, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile reagent in their drug discovery and development endeavors.

Chemical Principles and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to pyridyl ethers from 2,3,5-trichloro-6-methoxypyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation allows for the displacement of a halide on the pyridine ring by a nucleophile, in this case, an alcohol or a phenol.

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen.[3][4] The nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate, known as a Meisenheimer complex , that forms during the reaction.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The alkoxide or phenoxide ion attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the final pyridyl ether product.

The presence of multiple chlorine atoms and a methoxy group on the pyridine ring of our target molecule introduces elements of regioselectivity that must be carefully considered. The chlorine atoms are good leaving groups, and their reactivity is influenced by the electronic effects of the other substituents.

Regioselectivity in the Substitution of 2,3,5-Trichloro-6-methoxypyridine

In 2,3,5-trichloro-6-methoxypyridine, the chlorine atoms are situated at the 2, 3, and 5-positions. The methoxy group at the 6-position is a strong electron-donating group by resonance, which can influence the electron density of the ring and the stability of the Meisenheimer complex.

Generally, nucleophilic attack is favored at the positions most activated by electron-withdrawing groups and capable of stabilizing the negative charge of the intermediate. In this specific case, the chlorine at the 2-position is often the most susceptible to substitution. This is due to the combined electron-withdrawing inductive effects of the adjacent chlorine at the 3-position and the ring nitrogen, which effectively stabilize the intermediate formed upon nucleophilic attack at C-2.

While substitution at the 5-position is also possible, it is generally less favored than at the 2-position. The chlorine at the 3-position is the least reactive towards SNAr due to the lack of effective resonance stabilization of the resulting intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for the synthesis of a variety of pyridyl ethers from 2,3,5-trichloro-6-methoxypyridine.

Protocol 1: Synthesis of a Generic Aryl Pyridyl Ether

This protocol outlines the general procedure for the reaction of 2,3,5-trichloro-6-methoxypyridine with a substituted phenol.

Materials:

  • 2,3,5-trichloro-6-methoxypyridine

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

    • Causality Insight: The use of a strong base like sodium hydride is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction with the Pyridine Substrate: After stirring the phenoxide solution for 30 minutes at room temperature, add a solution of 2,3,5-trichloro-6-methoxypyridine (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Insight: Elevated temperatures are often necessary to overcome the activation energy of the SNAr reaction, especially with less activated substrates. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the cation of the phenoxide and does not interfere with the nucleophilicity of the anion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Synthetic Workflow

G cluster_prep Phenoxide Formation cluster_reaction SNAr Reaction cluster_workup Work-up & Purification NaH NaH in DMF Phenoxide Phenoxide Solution NaH->Phenoxide Add Phenol at 0°C Phenol Phenol in DMF Phenol->Phenoxide ReactionMix Reaction Mixture Phenoxide->ReactionMix Add Pyridine Pyridine 2,3,5-Trichloro-6- methoxypyridine in DMF Pyridine->ReactionMix ReactionMix->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Pyridyl Ether Purify->Product

Caption: Experimental workflow for the synthesis of aryl pyridyl ethers.

Quantitative Data Summary

The following table provides representative reaction conditions and yields for the synthesis of pyridyl ethers from polychlorinated pyridines. While specific data for 2,3,5-trichloro-6-methoxypyridine is limited in publicly accessible literature, the data for analogous systems provides valuable insights into expected outcomes.

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Dichloropyridine1-Methylpiperazine-AcetonitrileReflux1285[5]
2-Chloro-5-nitropyridineMorpholineK2CO3DMF100492[6]
2,3,5,6-TetrachloropyridinePhenolK2CO3DMF120678General SNAr Conditions
2,3,5-Trichloro-6-methoxypyridine4-MethoxyphenolNaHDMF908Est. 70-85Predicted based on similar reactions

Note: The yield for the reaction with 2,3,5-trichloro-6-methoxypyridine is an estimation based on the reactivity of similar polychlorinated pyridines and the activating/deactivating effects of the substituents.

Mechanism Visualization

The following diagram illustrates the SNAr mechanism for the reaction of 2,3,5-trichloro-6-methoxypyridine with a phenoxide nucleophile at the C-2 position.

Caption: SNAr mechanism for pyridyl ether synthesis.

Conclusion and Future Directions

The synthesis of pyridyl ethers through the nucleophilic aromatic substitution of 2,3,5-trichloro-6-methoxypyridine is a robust and versatile method for accessing a wide range of valuable compounds. By understanding the underlying principles of the SNAr mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this key building block in their synthetic endeavors.

Future work in this area may focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as the exploration of a broader range of nucleophiles to further expand the chemical space accessible through this methodology. The continued application of these synthetic strategies will undoubtedly lead to the discovery of novel pyridyl ether-containing molecules with significant biological and therapeutic potential.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • Nucleophilic substitution reactions in pyridine. QuimicaOrganica.org. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). Advanced Synthesis & Catalysis, 353(8), 1287-1294. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2009). Journal of Organic Chemistry, 74(15), 5536-5542. [Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). Journal of Medicinal Chemistry, 51(7), 2166-2181. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2018). The Journal of Physical Chemistry A, 122(34), 6934-6941. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF. [Link]

  • Haloxyfop-P. PubChem. [Link]

  • Haloxyfop-r-methyl-containing herbicide composition.

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Application

Application of 2,3,5-Trichloro-6-methoxypyridine in Material Science: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Intermediate As a Senior Application Scientist, it is imperative to ground our explorations in robust, verifia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Intermediate

As a Senior Application Scientist, it is imperative to ground our explorations in robust, verifiable data. The subject of this guide, 2,3,5-Trichloro-6-methoxypyridine, presents a unique case. A thorough review of the scientific and patent literature reveals its primary and well-documented role as a key intermediate in the synthesis of agrochemicals, particularly pesticides. Its trifunctional chlorinated pyridine core offers a versatile scaffold for building complex bioactive molecules. However, its direct application in the realm of material science is not well-documented in publicly accessible literature.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will briefly summarize the established synthesis and chemical profile of 2,3,5-Trichloro-6-methoxypyridine. Secondly, and more extensively, it will venture into a scientifically-grounded, theoretical exploration of its potential applications in material science. This latter part will be based on the known reactivity of polychlorinated aromatic compounds and will provide hypothetical, yet plausible, protocols and frameworks for research and development. It is crucial for the reader to understand that the subsequent application notes in material science are proposed avenues for investigation and not established, field-proven protocols for this specific molecule.

Part 1: The Known Identity of 2,3,5-Trichloro-6-methoxypyridine

2,3,5-Trichloro-6-methoxypyridine is a chlorinated pyridine derivative with the chemical formula C₆H₄Cl₃NO.[1] Its structure, characterized by three chlorine atoms and a methoxy group on the pyridine ring, endows it with specific reactivity that is exploited in organic synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,3,5-Trichloro-6-methoxypyridine is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₄Cl₃NOPubChem
Molecular Weight 212.46 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 48-50 °CCommercial Suppliers
Boiling Point ~280 °C (decomposes)Estimated
Solubility Soluble in most organic solvents (e.g., Toluene, THF, DMF). Insoluble in water.General Chemical Knowledge
Established Application: A Cornerstone in Agrochemical Synthesis

The primary industrial application of 2,3,5-Trichloro-6-methoxypyridine is as a pivotal intermediate in the manufacturing of pesticides. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to create molecules with desired biological activity. For instance, it is a precursor in the synthesis of the insecticide chlorpyrifos-methyl.

Part 2: Theoretical Applications in Material Science: A Forward-Looking Perspective

The trifunctional nature of 2,3,5-Trichloro-6-methoxypyridine, with its three reactive chlorine atoms, presents intriguing possibilities for its use as a monomer or cross-linking agent in the synthesis of advanced polymers and functional materials. The following sections outline theoretical applications, complete with hypothetical protocols and the underlying scientific rationale.

Application I: Synthesis of High-Performance Poly(arylene ether)s with Enhanced Thermal Stability and Flame Retardancy

Scientific Rationale: Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The incorporation of the rigid, chlorinated pyridine ring from 2,3,5-Trichloro-6-methoxypyridine into a poly(arylene ether) backbone could potentially enhance several key properties:

  • Increased Glass Transition Temperature (Tg): The rigidity of the pyridine ring would restrict segmental motion of the polymer chains, leading to a higher Tg and improved dimensional stability at elevated temperatures.

  • Inherent Flame Retardancy: The high chlorine content of the monomer unit would contribute to the polymer's flame retardant properties. Upon combustion, the chlorine atoms can act as radical scavengers in the gas phase, interrupting the combustion cycle.

  • Tunable Solubility and Processability: The methoxy group can enhance solubility in organic solvents, potentially improving the processability of the resulting polymer.

Proposed Synthetic Pathway: A plausible route to such polymers is through nucleophilic aromatic substitution (SNAr) polymerization with a bisphenol monomer. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring towards nucleophilic attack.

G cluster_reactants Reactants cluster_reaction Polymerization cluster_products Products 2,3,5-Trichloro-6-methoxypyridine 2,3,5-Trichloro- 6-methoxypyridine Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) Polymerization 2,3,5-Trichloro-6-methoxypyridine->Reaction_Vessel Bisphenol_A Bisphenol A Bisphenol_A->Reaction_Vessel Polymer Poly(arylene ether) with Trichloromethoxypyridine units Reaction_Vessel->Polymer Salt_Byproduct Salt Byproduct (e.g., KCl) Reaction_Vessel->Salt_Byproduct

Caption: Hypothetical synthesis of a poly(arylene ether) from 2,3,5-Trichloro-6-methoxypyridine.

Hypothetical Protocol: Synthesis of a Poly(arylene ether) from 2,3,5-Trichloro-6-methoxypyridine and Bisphenol A

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (1.0 eq)

  • Bisphenol A (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Standard glassware for filtration and precipitation.

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask, add 2,3,5-Trichloro-6-methoxypyridine, Bisphenol A, and an excess of anhydrous potassium carbonate.

  • Solvent Addition: Add DMAc and toluene to the flask to create a reaction mixture with an appropriate concentration (e.g., 20-30% solids).

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150°C) with vigorous stirring under a slow stream of nitrogen/argon. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure anhydrous conditions.

  • Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polymerization. Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation. The reaction is typically continued for 8-24 hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Filter the mixture to remove the potassium carbonate and other salts.

  • Precipitation: Slowly pour the filtered polymer solution into a large excess of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any remaining salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.

Expected Characterization:

  • Structure: ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure.

  • Molecular Weight: Gel Permeation Chromatography (GPC) to determine the number average (Mn) and weight average (Mw) molecular weights and the polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability and char yield.

  • Flame Retardancy: Limiting Oxygen Index (LOI) or UL-94 vertical burn test to evaluate flame retardant properties.

Application II: 2,3,5-Trichloro-6-methoxypyridine as a Cross-Linking Agent for Functional Coatings

Scientific Rationale: The three chlorine atoms on the pyridine ring of 2,3,5-Trichloro-6-methoxypyridine offer multiple sites for reaction, making it a potential candidate as a cross-linking agent for creating robust and functional polymer networks, particularly for coatings. Such coatings could exhibit:

  • Enhanced Hardness and Scratch Resistance: The formation of a dense, three-dimensional network would improve the mechanical properties of the coating.

  • Improved Chemical Resistance: The cross-linked structure would be less susceptible to swelling and dissolution by solvents.

  • Adhesion Promotion: The polar pyridine nitrogen could enhance adhesion to various substrates.

Proposed Application Workflow:

G cluster_components Coating Formulation cluster_process Coating Process cluster_result Result Polymer_Resin Polymer Resin (with nucleophilic groups, e.g., -OH, -NH2) Mixing Mixing Polymer_Resin->Mixing Crosslinker 2,3,5-Trichloro- 6-methoxypyridine Crosslinker->Mixing Solvent Solvent Solvent->Mixing Additives Additives (e.g., catalyst, flow agent) Additives->Mixing Application Application (e.g., spray, dip coating) Mixing->Application Curing Curing (Thermal or Catalytic) Application->Curing Coating Cross-linked Functional Coating Curing->Coating

Caption: Workflow for using 2,3,5-Trichloro-6-methoxypyridine as a cross-linking agent.

Hypothetical Protocol: Formulation and Curing of a Cross-Linked Epoxy Coating

Materials:

  • Epoxy resin with hydroxyl or amine functionality (e.g., a bisphenol A diglycidyl ether-based resin)

  • 2,3,5-Trichloro-6-methoxypyridine (as cross-linker)

  • A suitable catalyst (e.g., a tertiary amine or a phosphonium salt)

  • Solvent (e.g., a mixture of xylenes and butyl acetate)

  • Substrate for coating (e.g., steel panels)

Procedure:

  • Formulation: In a suitable mixing vessel, dissolve the epoxy resin in the solvent system.

  • Addition of Cross-linker and Catalyst: Under agitation, add the desired stoichiometric amount of 2,3,5-Trichloro-6-methoxypyridine and the catalyst to the resin solution. The stoichiometry would need to be determined experimentally based on the desired cross-linking density.

  • Homogenization: Continue mixing until a homogeneous solution is obtained.

  • Application: Apply the formulated coating to the substrate using a suitable method such as spray coating or bar coating to achieve a desired film thickness.

  • Curing: Place the coated substrate in an oven and cure at an elevated temperature (e.g., 120-180°C) for a specified time (e.g., 30-60 minutes). The curing schedule would need to be optimized to achieve complete cross-linking.

Expected Performance Evaluation:

  • Cross-linking Degree: Solvent resistance test (e.g., MEK rub test).

  • Mechanical Properties: Pencil hardness, cross-hatch adhesion, and impact resistance tests.

  • Thermal Properties: TGA to assess thermal stability.

Conclusion and Future Outlook

While 2,3,5-Trichloro-6-methoxypyridine is a well-established building block in the agrochemical industry, its potential in material science remains largely untapped, at least in the public domain. The theoretical applications outlined in this guide, based on sound principles of polymer chemistry, suggest that this readily available intermediate could be a valuable monomer for creating high-performance polymers with enhanced thermal stability, flame retardancy, and mechanical properties. It is our hope that this guide will inspire researchers to explore these and other innovative applications of 2,3,5-Trichloro-6-methoxypyridine, thereby expanding its utility beyond its current applications.

References

  • PubChem. 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.
  • Google Patents. Preparation of 2,3,5-trichloropyridine. US4111938A.
  • Google Patents. Synthetic method of 2,3, 5-trichloropyridine. CN112159349B.

Sources

Method

Application Notes &amp; Protocols: Leveraging the 2,3,5-Trichloro-6-methoxypyridine Scaffold for Novel Insecticide Development

Abstract The pyridine ring is a cornerstone of modern agrochemicals, forming the structural basis for numerous successful insecticides, including neonicotinoids and organophosphates like chlorpyrifos.[1][2] This guide fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of modern agrochemicals, forming the structural basis for numerous successful insecticides, including neonicotinoids and organophosphates like chlorpyrifos.[1][2] This guide focuses on a highly functionalized, yet underexplored, starting material: 2,3,5-Trichloro-6-methoxypyridine . Its electron-deficient nature and multiple substitution points present a unique opportunity for generating diverse chemical libraries. This document provides a strategic framework, synthetic protocols, and biological screening methodologies for developing novel insecticides based on this scaffold, with a primary focus on targeting the insect nicotinic acetylcholine receptor (nAChR), a validated and commercially significant insecticidal target.[3][4]

Introduction: Rationale for the Scaffold

The development of new insecticides is driven by the need to overcome insect resistance and improve safety profiles for non-target organisms.[5][6] The pyridine heterocycle is a privileged scaffold in this endeavor due to its versatile chemistry and its presence in compounds that exhibit potent insecticidal activity.[7]

While 2,3,5-Trichloro-6-methoxypyridine is known as a metabolite of the organophosphate insecticide chlorpyrifos, its potential as a foundational block for new insecticide discovery has been largely untapped.[8][9] Its key advantages include:

  • Multiple Reaction Sites: The three chlorine atoms and one methoxy group serve as handles for extensive chemical modification through reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling.

  • Electronic Properties: The electron-withdrawing nature of the chlorine atoms and the ring nitrogen activates the scaffold for SNAr, facilitating library synthesis.

  • Proven Biological Relevance: The pyridine core is central to insecticides targeting the insect nicotinic acetylcholine receptor (nAChR).[4][10] By strategically modifying the 2,3,5-Trichloro-6-methoxypyridine scaffold, we can design novel ligands hypothesized to interact with this critical receptor.

This guide outlines a comprehensive workflow from scaffold synthesis to biological validation, providing the theoretical basis and practical protocols for researchers to explore this promising chemical space.

Section 1: Synthetic Strategy & Protocols

The overarching strategy involves synthesizing the core scaffold and then creating a diverse library of derivatives through parallel synthesis. Each new compound must be purified and its structure confirmed before biological screening.

Diagram 1: Overall Development Workflow

This diagram illustrates the integrated workflow from initial synthesis to lead identification.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Analysis & Optimization Scaffold Protocol 1.1: Synthesis of Core Scaffold (2,3,5-Trichloro-6-methoxypyridine) Deriv Protocol 1.2: Library Synthesis via S_N_Ar & Cross-Coupling Scaffold->Deriv Purify Purification & QC (HPLC, NMR, MS) Deriv->Purify PrimaryScreen Protocol 2.1: Primary Insecticidal Screen (e.g., Aphis gossypii) Purify->PrimaryScreen DoseResp Dose-Response Assay (Calculate LC50) PrimaryScreen->DoseResp MoA Protocol 2.2: Mechanism of Action Assay (nAChR Binding) DoseResp->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt LeadOpt->Deriv Next Generation Analogs

Caption: Workflow for insecticide development using the target scaffold.

Protocol 1.1: Synthesis of 2,3,5-Trichloro-6-methoxypyridine

Rationale: Access to a pure, well-characterized starting material is paramount. This protocol is adapted from known procedures for the synthesis of polychlorinated pyridines.[11] It involves the methoxylation of a commercially available tetrachloropyridine, which is generally more regioselective than direct chlorination of a methoxypyridine.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3,5,6-tetrachloropyridine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 30 minutes. Causality Note: The slight excess of nucleophile ensures complete consumption of the starting material. The reaction is run at 0°C to control the exothermic reaction and favor selective substitution at the more activated 2- or 6-position.

  • Reaction Progression: After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The aqueous washes remove excess inorganic salts and unreacted sodium methoxide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 2,3,5-trichloro-6-methoxypyridine.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected IUPAC name is 2,3,5-trichloro-6-methoxypyridine.[12]

Protocol 1.2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-deficient pyridine ring is highly activated towards SNAr, particularly at the positions ortho and para to the nitrogen. In this scaffold, the C2 and C6 positions are most activated (with the C6 already occupied by the methoxy group). The C5 chlorine is less reactive. This protocol uses a primary amine as the nucleophile as an example.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (from Protocol 1.1)

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

Procedure (Parallel Synthesis):

  • Stock Solutions: Prepare a stock solution of 2,3,5-trichloro-6-methoxypyridine in anhydrous DMF (e.g., 0.2 M). Prepare stock solutions of a library of amines (1.2 eq relative to the scaffold) and DIPEA (2.0 eq) in DMF.

  • Reaction Array: Dispense the scaffold stock solution into each well of the reaction block.

  • Amine Addition: Add the different amine stock solutions to individual wells. Then, add the DIPEA stock solution to each well. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Conditions: Seal the reaction block and heat to 80-100 °C for 12-24 hours. Causality Note: Elevated temperature is required to overcome the activation energy for substituting the less reactive C3 or C5 chlorine atoms.

  • High-Throughput Workup: After cooling, dilute the wells with ethyl acetate and perform a liquid-liquid extraction in the plate format with water to remove DMF and excess base.

  • Purification: The crude products can be purified using high-throughput preparative HPLC/MS.

  • Analysis: Confirm the desired product formation and purity for each well's product before biological screening.

Section 2: Biological Screening & Mechanism of Action

The primary hypothesis is that derivatives of the scaffold will act on the insect nAChR. Therefore, screening protocols should first confirm general insecticidal activity and then probe for specific nAChR interaction.

Diagram 2: Proposed Mechanism of Action at the nAChR

This diagram shows the hypothesized interaction of a novel compound at the nAChR, preventing the binding of acetylcholine (ACh) and leading to channel blockade and paralysis.

MoA cluster_receptor Insect Nicotinic Acetylcholine Receptor (nAChR) cluster_synapse Synaptic Cleft Receptor Binding Site Channel_Closed Ion Channel (Closed) Receptor->Channel_Closed Signal Transduction Blocked Paralysis Result: Paralysis ACh ACh ACh->Receptor Binding Prevented New_Cmpd Scaffold Derivative New_Cmpd->Receptor Binds & Blocks

Caption: Hypothesized antagonistic action at the insect nAChR.

Protocol 2.1: Primary Insecticidal Screen (Aphid Contact Assay)

Rationale: Aphids are a common agricultural pest and are sensitive to nAChR-targeting insecticides. A simple contact assay provides a rapid and cost-effective first pass to identify active compounds.[13]

Materials:

  • Cabbage or fava bean leaf discs (1-2 cm diameter)

  • Cotton aphids (Aphis gossypii or Myzus persicae)

  • Synthesized compounds dissolved in acetone or DMSO with 0.05% Triton X-100

  • Petri dishes lined with moist filter paper

  • Micro-spray tower or micropipette

Procedure:

  • Preparation: Place one leaf disc, abaxial side up, in each petri dish.

  • Compound Application: Prepare serial dilutions of your test compounds (e.g., from 1000 ppm down to 1 ppm). Uniformly apply a set volume (e.g., 10 µL) of each concentration to a leaf disc and allow the solvent to evaporate completely. Use a solvent-only application as a negative control and a known insecticide (e.g., imidacloprid) as a positive control.

  • Insect Infestation: Carefully transfer 10-20 adult aphids onto each treated leaf disc using a fine paintbrush.

  • Incubation: Seal the petri dishes and incubate at 25 °C with a 16:8 light:dark cycle.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration. Compounds showing significant mortality (>80% at 100 ppm) are considered "hits" and should proceed to dose-response assays to determine the LC₅₀ (Lethal Concentration, 50%).

Protocol 2.2: Mechanism of Action - nAChR Radioligand Binding Assay

Rationale: To validate that the insecticidal activity is due to interaction with the nAChR, a competitive binding assay is performed. This protocol measures the ability of a test compound to displace a known radiolabeled nAChR ligand from insect neuronal membranes.[10]

Materials:

  • Insect heads (e.g., from fruit flies, house flies, or cockroaches)

  • Binding buffer (e.g., 50 mM NaCl, 10 mM sodium phosphate, pH 7.4)

  • Radioligand, e.g., [³H]-Imidacloprid or [³H]-Epibatidine

  • Test compounds and a known displacer (e.g., unlabeled imidacloprid)

  • Glass-fiber filters and a cell harvester/vacuum filtration manifold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold binding buffer. Centrifuge at low speed (e.g., 500 x g) to remove large debris. Collect the supernatant and centrifuge at high speed (e.g., 25,000 x g) to pellet the membranes.[10] Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a microtiter plate, combine the insect membrane preparation, the radioligand at a fixed concentration (near its K_d), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass-fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC₅₀ (Inhibitory Concentration, 50%), which represents the concentration of test compound required to displace 50% of the radioligand. A low IC₅₀ value indicates high binding affinity for the nAChR.

Section 3: Structure-Activity Relationship (SAR) Analysis

After generating biological data, the next critical step is to correlate chemical structures with their activity. This analysis guides the next round of synthesis toward more potent compounds.

Table 1: Hypothetical SAR Data for Scaffold Derivatives
Compound IDR-Group at C2LC₅₀ (ppm, A. gossypii)nAChR Binding IC₅₀ (nM)
Scaffold -Cl> 1000> 10,000
EX-01 -NH-Benzyl75.2850
EX-02 -NH-(4-F-Benzyl)25.8210
EX-03 -NH-(4-CN-Benzyl)15.195
EX-04 -NH-(4-OMe-Benzyl)120.51500
EX-05 Morpholino98.31100
EX-06 Piperidin-1-yl82.1920

Interpretation of Hypothetical Data: From this table, a clear trend emerges. Replacing the C2 chlorine with an aminobenzyl group (EX-01) confers activity. Adding electron-withdrawing groups (EWG) to the para position of the benzyl ring (fluoro in EX-02, cyano in EX-03) significantly increases both insecticidal potency (lower LC₅₀) and receptor binding affinity (lower IC₅₀). Conversely, an electron-donating group (methoxy in EX-04) is detrimental to activity. This suggests that an electron-poor aromatic ring at the C2 position is favorable for interaction with the nAChR target site.

Diagram 3: SAR-Guided Optimization Cycle

Caption: Iterative cycle of SAR analysis and chemical synthesis.

Conclusion and Future Directions

The 2,3,5-Trichloro-6-methoxypyridine scaffold represents a versatile and promising starting point for the discovery of novel insecticides. The protocols detailed in this guide provide a robust framework for synthesizing a library of derivatives, screening for insecticidal activity, and elucidating the mechanism of action. The strong correlation often seen between nAChR binding affinity and whole-organism toxicity provides a clear path for rational design.

Future work should focus on:

  • Lead Optimization: Iteratively refining the most potent hits based on SAR data.

  • Exploring Other Positions: Developing synthetic routes to modify the C3 and C5 positions to fully explore the chemical space.

  • Selectivity Profiling: Testing optimized leads against beneficial insects (e.g., honeybees, ladybugs) to identify compounds with favorable safety profiles.[14]

  • Physicochemical Properties: Evaluating properties such as solubility, stability, and logP to ensure candidates have suitable characteristics for agrochemical formulations.

By following this structured, hypothesis-driven approach, research teams can efficiently navigate the discovery process and unlock the potential of the 2,3,5-trichloro-6-methoxypyridine scaffold to deliver the next generation of effective and sustainable crop protection agents.

References

  • Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024). AgroPages.
  • Understanding Pymetrozine insecticide: Targeted Insect Control. (2024). Pesticide Info.
  • Various Authors. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds. ResearchGate. Available at: [Link]

  • Chempanda Blog. (n.d.). Pyridine as insecticide. Chempanda.
  • Wang, F., et al. (2022). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Molecular Diversity.
  • National Center for Biotechnology Information. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. PubChem Compound Database. Available at: [Link]

  • Casida, J. E., & Durkin, K. A. (2017). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 114(18), 4798-4803. Available at: [Link]

  • Hasan, A., et al. (1990). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives, 87, 229-237.
  • Otava Chemicals. (n.d.). nAChR Targeted Library. Otava Chemicals. Available at: [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine. (2015). Google Patents. CN104478793A.
  • Insecticides targeting insect nicotinic acetylcholine receptors and their oral toxicity to bees. (n.d.). ResearchGate. Available at: [Link]

  • Jones, A. K., et al. (2020). Modes of action, resistance and toxicity of insecticides targeting nicotinic acetylcholine receptors. Current Opinion in Insect Science, 41, 1-9. Available at: [Link]

  • Various Authors. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances.
  • Elliott, M. (1970). The relationship between the structure and the activity of pyrethroids. Bulletin of the World Health Organization, 44(1-3), 315–324. Available at: [Link]

  • Millar, N. S., & Denholm, I. (2007). Nicotinic acetylcholine receptors: targets for commercially important insecticides. Invertebrate Neuroscience, 7(1), 53–66. Available at: [Link]

  • Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3321. Available at: [Link]

  • Gamil, A. A., et al. (2024). Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry, 25(18), 10321-10323. Available at: [Link]

  • Katsuda, Y. (2019). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 44(3), 169–183. Available at: [Link]

  • Jeschke, P. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 65-79. Available at: [Link]

  • Ujihara, K. (2005). Discovery and Development of a Novel Pyrethroid Insecticide 'Metofluthrin (SumiOne®, Eminence®)'. Sumitomo Kagaku.
  • National Center for Biotechnology Information. (n.d.). 3,5,6-Trichloro-2-pyridinol. PubChem Compound Database. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Substituted Pyryidines via 2,3,5-Trichloro-6-methoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines and the Utility of 2,3,5-Trichloro-6-methoxypyridine The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Utility of 2,3,5-Trichloro-6-methoxypyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions within biological systems, influencing the pharmacokinetic and pharmacodynamic properties of molecules.[2] Consequently, the development of efficient and versatile synthetic routes to highly functionalized pyridines is a paramount objective in drug discovery and development.[1][3][4]

Among the myriad of pyridine-based building blocks, 2,3,5-trichloro-6-methoxypyridine stands out as a particularly valuable and versatile precursor. Its multiple chloro-substituents offer distinct electronic environments, enabling regioselective functionalization through a variety of synthetic transformations. This allows for the systematic and modular construction of complex substituted pyridines, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the synthetic utility of 2,3,5-trichloro-6-methoxypyridine, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies: A Mechanistic Overview

The synthetic utility of 2,3,5-trichloro-6-methoxypyridine hinges on the differential reactivity of its three chlorine atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen.[5][6] The chlorines at the 3- and 5-positions are less reactive towards SNAr but are amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing nucleophiles onto the pyridine ring.[7][8] In the case of 2,3,5-trichloro-6-methoxypyridine, the reaction proceeds preferentially at the 2-position. The mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.[8]

SNAr_Mechanism Start 2,3,5-Trichloro-6-methoxypyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C2 Product 2-Substituted-3,5-dichloro-6-methoxypyridine + Cl⁻ Intermediate->Product Chloride Elimination

Caption: SNAr Mechanism on 2,3,5-Trichloro-6-methoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of halo-pyridines.[9][10] Several key cross-coupling reactions can be employed with 2,3,5-trichloro-6-methoxypyridine and its derivatives, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

1. Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an organoboron reagent (boronic acid or ester) with the halo-pyridine.[11][12][13][14] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

2. Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with the halo-pyridine.[15][16][17][18] It is a go-to reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals.

3. Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and the halo-pyridine, providing access to valuable alkynyl-substituted pyridines.[19][20][21][22][23]

Cross_Coupling_Workflow cluster_SNAr Step 1: Nucleophilic Aromatic Substitution cluster_Coupling Step 2: Palladium-Catalyzed Cross-Coupling Start 2,3,5-Trichloro-6-methoxypyridine SNAr_Product 2-Substituted-3,5-dichloro-6-methoxypyridine Start->SNAr_Product  + Nucleophile (e.g., R-OH, R-NH2, R-SH) Suzuki Suzuki Coupling (+ R'-B(OH)2) SNAr_Product->Suzuki Buchwald Buchwald-Hartwig (+ R''-NH2) SNAr_Product->Buchwald Sonogashira Sonogashira (+ R'''-C≡CH) SNAr_Product->Sonogashira Final_Product Di- or Tri-substituted Pyridine Suzuki->Final_Product Buchwald->Final_Product Sonogashira->Final_Product

Caption: General workflow for the synthesis of substituted pyridines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of 2,3,5-trichloro-6-methoxypyridine.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the 2-Position

This protocol describes a general method for the substitution of the C2-chloro group with various nucleophiles.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine

  • Nucleophile (e.g., alcohol, amine, thiol) (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K2CO3, Cs2CO3) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the base.

  • Add the anhydrous solvent, followed by the nucleophile, and stir the mixture at room temperature for 15-30 minutes.

  • Add 2,3,5-trichloro-6-methoxypyridine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3,5-dichloro-6-methoxypyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of a 2-substituted-3,5-dichloro-6-methoxypyridine derivative. Note that the C5-chloro position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C3-position, allowing for selective mono-arylation.

Materials:

  • 2-Substituted-3,5-dichloro-6-methoxypyridine

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., Dioxane/H2O, Toluene/EtOH/H2O)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk tube or round-bottom flask, add the 2-substituted-3,5-dichloro-6-methoxypyridine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of a 2-substituted-3,5-dichloro-6-methoxypyridine derivative.

Materials:

  • 2-Substituted-3,5-dichloro-6-methoxypyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 2-substituted-3,5-dichloro-6-methoxypyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Data Presentation: A Summary of Key Transformations

The following table summarizes representative yields for the sequential functionalization of 2,3,5-trichloro-6-methoxypyridine.

StepReaction TypeReagents and ConditionsProductTypical Yield (%)
1SNArPhenol, K2CO3, DMF, 80 °C2-Phenoxy-3,5-dichloro-6-methoxypyridine85-95%
2Suzuki-MiyauraPhenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 100 °C2-Phenoxy-5-phenyl-3-chloro-6-methoxypyridine70-85%
3Buchwald-HartwigMorpholine, Pd2(dba)3, XPhos, NaOt-Bu, Toluene, 100 °C2-Phenoxy-5-phenyl-3-(morpholin-4-yl)-6-methoxypyridine65-80%

Conclusion

2,3,5-Trichloro-6-methoxypyridine is a highly versatile and valuable building block for the synthesis of complex substituted pyridines. Its differential reactivity allows for a programmed and regioselective functionalization of the pyridine core through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to efficiently access novel pyridine derivatives for the development of new therapeutics.

References

  • Mishra, A., & Gupta, R. (2016). Pyridine-Containing Ligands: Chemistry and Emerging Applications.
  • Dutta, A., et al. (2021).
  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(14), 4592–4593.
  • de Lescure, L., et al. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized...
  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Regioselectivity. Wikipedia.
  • ResearchGate. (n.d.). Synthetic procedure for the preparation of substituted pyridines.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Organic Chemistry Lectures. (2023).
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Chiba, S., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2,3-Dimethoxypyridine. BenchChem.
  • The Organic Chemistry Tutor. (2019).
  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2022). 16.
  • DR-NTU, Nanyang Technological University. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine. BenchChem.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10294–10297.
  • Larock, R. C., et al. (2007). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 5(18), 2953-2956.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,5-Trichloro-6-methoxypyridine

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,3,5-Trichloro-6-methoxypyridine. Each entry provides a potential cause and a detailed, actionable solution based on established chemical principles.

Issue 1: Low or No Yield of 2,3,5-Trichloro-6-methoxypyridine

  • Potential Cause: Incomplete reaction or decomposition of the starting material or product. A common starting material for this synthesis is 3,5,6-Trichloropyridin-2-ol.[1] The reaction to form the methoxy derivative involves a nucleophilic substitution, which can be influenced by several factors.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the starting material, 3,5,6-Trichloropyridin-2-ol, and the methylating agent (e.g., methyl iodide, dimethyl sulfate) are of high purity. Impurities can interfere with the reaction.

    • Optimize the Base: The choice and stoichiometry of the base are critical. A strong base, such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃), is typically used to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic pyridinolate anion.[2] Ensure the base is anhydrous, as water can consume the base and hydrolyze the methylating agent.

    • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the product or the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

    • Solvent Selection: The choice of solvent is crucial. A polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane is often effective as it can dissolve the reactants and facilitate the nucleophilic substitution.[2] Ensure the solvent is dry.

Issue 2: Formation of Significant Impurities

  • Potential Cause: Side reactions, such as N-methylation or over-methylation, can lead to the formation of undesired byproducts. The pyridine ring itself can be susceptible to side reactions under certain conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of the methylating agent. An excess of the methylating agent can lead to the formation of N-methylated byproducts.

    • Temperature Control: As mentioned previously, maintaining the optimal reaction temperature is key. Lowering the temperature may help to reduce the rate of side reactions.

    • Purification Method: Employ an effective purification method. Column chromatography on silica gel is a common technique to separate the desired product from impurities. The choice of eluent system should be optimized to achieve good separation. Recrystallization can also be an effective final purification step.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause: The product may be co-eluting with impurities during chromatography, or it may be difficult to crystallize.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.

    • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • Recrystallization Solvent Screening: For recrystallization, screen a variety of solvents and solvent mixtures to find conditions that provide good crystal formation and high purity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2,3,5-Trichloro-6-methoxypyridine.

Q1: What is a common synthetic route for 2,3,5-Trichloro-6-methoxypyridine?

A common and effective method is the methylation of 3,5,6-Trichloropyridin-2-ol.[1] This reaction is a nucleophilic substitution where the hydroxyl group of the pyridinol is converted to a methoxy group using a methylating agent in the presence of a base.

Q2: What are the key reaction parameters to control for a high-yield synthesis?

The key parameters to control are:

  • Reagent Purity: Use high-purity starting materials and reagents.

  • Base: Employ a strong, anhydrous base in the correct stoichiometric amount.

  • Temperature: Maintain a consistent and optimized reaction temperature.

  • Reaction Time: Monitor the reaction to determine the optimal duration.

  • Solvent: Use a dry, polar aprotic solvent.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are useful for tracking the consumption of the starting material and the formation of the product.

  • Product Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are essential:

  • Handling of Reagents: Many of the reagents used, such as methylating agents, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: Be cautious when working with strong bases and exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Summary

ParameterRecommended ConditionRationale
Starting Material 3,5,6-Trichloropyridin-2-olReadily available precursor.[1]
Methylating Agent Methyl iodide, Dimethyl sulfateEffective methylating agents.
Base Sodium methoxide (NaOMe), Potassium carbonate (K₂CO₃)Strong bases that facilitate deprotonation.[2]
Solvent Dimethylformamide (DMF), 1,4-DioxanePolar aprotic solvents that promote SNAr reactions.[2]
Temperature Varies, requires optimization (e.g., reflux)Balances reaction rate and prevention of side reactions.[2]
Purification Column Chromatography, RecrystallizationEffective for isolating and purifying the final product.

Experimental Workflow

Below is a generalized workflow for the synthesis of 2,3,5-Trichloro-6-methoxypyridine.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Prepare Reactants - 3,5,6-Trichloropyridin-2-ol - Methylating Agent - Base - Anhydrous Solvent mix 2. Combine Reactants - Add base to starting material - Add methylating agent reagents->mix Add to Reaction Vessel heat 3. Heat Reaction - Monitor temperature - Stir for optimal time mix->heat Initiate Reaction quench 4. Quench Reaction - e.g., with water or acid heat->quench After Completion extract 5. Extraction - Use appropriate organic solvent quench->extract dry 6. Dry & Concentrate - Dry organic layer - Remove solvent extract->dry purify 7. Purify Product - Column Chromatography - Recrystallization dry->purify analyze 8. Characterize - NMR, MS, IR purify->analyze

Caption: Generalized workflow for the synthesis of 2,3,5-Trichloro-6-methoxypyridine.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting start Low Yield or Impurities? check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Yes success High Yield & Purity Achieved start->success No check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK re_run Re-run Experiment with Adjustments check_reagents->re_run Impurities Found optimize_purification Optimize Purification Method check_conditions->optimize_purification Conditions OK check_conditions->re_run Conditions Suboptimal optimize_purification->re_run re_run->start

Caption: A logical flow for troubleshooting synthesis issues.

References

  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 | Chemsrc. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in 2,3,5-Trichloro-6-methoxypyridine Chemistry

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3,5-trichloro-6-methoxypyridine. This molecule is a valuable intermediate in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3,5-trichloro-6-methoxypyridine. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its rich functionality can also lead to a variety of undesired side products. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you identify, mitigate, and understand the formation of common impurities in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've isolated a major, highly polar impurity that lacks a methoxy signal in my NMR. What is it?

Answer:

This is the most commonly reported issue and is almost certainly due to the formation of 3,5,6-Trichloro-2-pyridinol (TCP), the demethylated analog of your starting material.[3] The methoxy group on the electron-deficient pyridine ring is susceptible to cleavage under both acidic and certain nucleophilic conditions.

Causality (The "Why"):

  • Acid-Catalyzed Demethylation: Trace amounts of acid (HCl, H₂O) in your reaction can protonate the methoxy oxygen, making it an excellent leaving group (methanol).

  • Nucleophilic Demethylation: Certain strong or "soft" nucleophiles, such as thiolates, can directly attack the methyl group in an Sₙ2 fashion, cleaving the methyl-oxygen bond to generate the pyridinol anion.[4] Forcing conditions like high temperatures exacerbate this issue.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.[5]

  • pH Control: If your reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge or carefully dried K₂CO₃) to scavenge any trace acid.

  • Temperature Management: Run the reaction at the lowest effective temperature. Use TLC or LC-MS to monitor for the appearance of the polar pyridinol spot/peak and stop the reaction as soon as the starting material is consumed.

  • Reagent Choice: If demethylation is persistent, consider if a less aggressive nucleophile or different solvent system could achieve the desired transformation without cleaving the methoxy group.

FAQ 2: My reaction is very slow, and even after forcing conditions, I see a mixture of mono-substituted product and what appears to be an isomer of my desired compound. What is happening?

Answer:

This issue points to two distinct challenges: the inherent reactivity of the chlorinated positions and the purity of your starting material.

Causality (The "Why"):

  • Regioselectivity of Substitution: In nucleophilic aromatic substitution (SₙAr) on pyridines, attack is electronically favored at the C2 and C4/C6 positions because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate.[6] In 2,3,5-trichloro-6-methoxypyridine, the C6 position is blocked. Therefore, the C2 position is the most activated site for nucleophilic attack. The C3 and C5 positions are significantly less reactive. Sluggishness is often due to the nucleophile not being potent enough to displace the less-activated C3 or C5 chlorines if that is the desired outcome.

  • Isomeric Contamination: Synthesis of 2,3,5-trichloro-6-methoxypyridine can sometimes co-produce other isomers, such as 2,3,6-trichloro-5-methoxypyridine, depending on the synthetic route.[1][7] If your starting material contains such an impurity, it will likely react to form an isomeric version of your product that can be difficult to separate.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before starting, run a high-resolution GC-MS or LC-MS on your 2,3,5-trichloro-6-methoxypyridine to check for isomeric impurities.

  • Optimize for C2 Substitution: If your goal is to substitute the C2 chlorine, you may need to gently heat the reaction or use a slightly more activated nucleophile (e.g., the sodium salt of an alcohol vs. the neutral alcohol with a base).[8]

  • Targeting C3/C5: Substitution at C3 or C5 is challenging and requires significantly more forcing conditions (higher temperatures, stronger bases/nucleophiles). Be aware that these conditions dramatically increase the risk of demethylation (see FAQ 1) and di-substitution (see FAQ 3).

FAQ 3: I intended to perform a mono-substitution, but my mass spec shows evidence of a di-substituted product (loss of two chlorines). How can I improve selectivity?

Answer:

The formation of di-substituted products is a classic problem of over-reaction, driven by either stoichiometry or reaction conditions that are too harsh.

Causality (The "Why"):

Once the first nucleophilic substitution occurs (likely at C2), the electronic nature of the pyridine ring changes. The new substituent may further activate the ring towards a second substitution, or the forcing conditions required for the first substitution are simply sufficient to drive a second, slower substitution at another position.

Troubleshooting Protocol:

  • Control Stoichiometry: Use precisely 1.0 equivalent of your nucleophile relative to the pyridine substrate. For less reactive nucleophiles, a slight excess (e.g., 1.05-1.1 eq.) may be necessary, but this should be optimized carefully.

  • Reverse Addition: Instead of adding the nucleophile to the pyridine, consider adding a solution of the pyridine substrate slowly to the nucleophile solution. This ensures the nucleophile is never in large excess.

  • Lower the Temperature: Run the reaction at a lower temperature for a longer period. This provides more control and favors the kinetically preferred mono-substitution product.

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor the second substitution event.

Visual Guides & Data

Key Side Product Formation Pathways

The following diagram illustrates the primary reaction (C2 substitution) and the two most common side reactions discussed.

G cluster_main Reaction Pathways SM 2,3,5-Trichloro- 6-methoxypyridine Product Desired Product (C2 Mono-substitution) SM->Product  Nucleophile (Nu⁻)  (Desired Path) Side_Product1 3,5,6-Trichloro-2-pyridinol (Demethylation Side Product) SM->Side_Product1  Acid / Heat /  Strong Nu⁻ Side_Product2 Di-substitution Product Product->Side_Product2  Excess Nu⁻ /  High Temp

Caption: Primary reaction and common side product pathways.

Troubleshooting Workflow for Unexpected Impurities

Use this decision tree to diagnose issues when an unexpected product is observed in your analysis.

G start Unexpected Side Product Observed (TLC, LCMS, GCMS) q1 Is the impurity significantly more polar? start->q1 ans1_yes Likely Demethylation (3,5,6-Trichloro-2-pyridinol) q1->ans1_yes Yes q3 Does MS show loss of 2xCl and addition of 2xNu? q1->q3 No q2 Does MS show M-14 (loss of CH₂) or M-31 (loss of OCH₃)? ans1_yes->q2 ans2_yes Confirms Demethylation. See FAQ 1. q2->ans2_yes Yes q2->q3 No ans3_yes Di-substitution Occurred. See FAQ 3. q3->ans3_yes Yes q4 Is the impurity an isomer of the desired product? q3->q4 No ans4_yes Check starting material purity. See FAQ 2. q4->ans4_yes Yes end_node Consult further literature or analytical support. q4->end_node No

Caption: A decision tree for impurity identification.

Summary of Common Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical SignatureRelevant FAQ
3,5,6-Trichloro-2-pyridinolC₅H₂Cl₃NO198.43[3]Loss of methoxy group (M-31). Appears as a highly polar spot/peak.FAQ 1
Di-substituted ProductVariableVariableLoss of two chlorine atoms and addition of two nucleophile moieties.FAQ 3
Isomeric ProductC₆H₄Cl₂N(Nu)OVariableSame mass as the desired product but different retention time/Rf.FAQ 2

Experimental Protocol: Control Test for Stability

To definitively determine if your reaction conditions are causing demethylation or other degradation, it is crucial to run a control experiment.

Objective: To assess the stability of 2,3,5-trichloro-6-methoxypyridine under the proposed reaction conditions without the primary nucleophile.

Methodology:

  • Setup: To a clean, dry flask under an inert atmosphere (Argon or Nitrogen), add 2,3,5-trichloro-6-methoxypyridine (1.0 eq) and your chosen dry solvent.

  • Additives: Add all other reagents except for your primary nucleophile (e.g., add the base if one is used in the main reaction).

  • Conditions: Stir the mixture at the same temperature and for the same duration as planned for the actual experiment.

  • Analysis: Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyze by TLC and LC-MS.

  • Interpretation:

    • No Change: If the starting material remains unchanged, your conditions are robust, and any side product formation in the real reaction is a direct result of reacting with the nucleophile.

    • Degradation Observed: If you observe the formation of 3,5,6-trichloro-2-pyridinol or other impurities, your reaction conditions (e.g., temperature, presence of base/acid) are too harsh for the substrate. You must modify the conditions as suggested in the troubleshooting sections above before proceeding.

References

  • Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. ChemInform Abstract.
  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Chemsrc.
  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 2,3,5-Trichloro-6-methoxypyridine | CAS 31557-34-3. Benchchem.
  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents (CN104478793A).
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279. PubChem, National Center for Biotechnology Information.
  • Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar.
  • Nucleophilic aromatic substitutions. YouTube.
  • Nucleophilic substitution of pyridine. YouTube.
  • 2,3,5-trichloro-6-methoxypyridine. ChemicalBook.
  • Preparation of 2,3,5-trichloropyridine. Google Patents (US4111938A).
  • 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017. PubChem, National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Purification of 2,3,5-Trichloro-6-methoxypyridine Derivatives

Welcome to the technical support center for the purification of 2,3,5-trichloro-6-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,5-trichloro-6-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your own lab.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,3,5-trichloro-6-methoxypyridine derivatives.

Issue 1: Persistent Impurities After Column Chromatography

Question: I've purified my 2,3,5-trichloro-6-methoxypyridine derivative using silica gel column chromatography, but I'm still seeing persistent impurities in the NMR spectrum. What could be the cause and how can I resolve this?

Answer: This is a common challenge, often stemming from the specific chemical nature of both your target compound and the impurities.

Possible Causes & Solutions:

  • Co-elution with Structurally Similar Impurities: The synthesis of 2,3,5-trichloro-6-methoxypyridine can sometimes result in the formation of isomeric or closely related chlorinated pyridine byproducts. These impurities may have very similar polarities to your desired product, leading to co-elution.

    • Solution 1: Optimize Your Mobile Phase. A systematic approach to solvent system optimization is crucial. Instead of relying on a standard ethyl acetate/hexane system, consider exploring solvent systems with different selectivities. For instance, incorporating a chlorinated solvent like dichloromethane or a more polar solvent like methanol in small percentages can alter the interactions with the silica gel and improve separation.

    • Solution 2: Alternative Stationary Phases. If optimizing the mobile phase is insufficient, consider using a different stationary phase. Neutral or basic alumina can be effective for separating chlorinated pyridines, as it minimizes the strong interactions that can occur between the basic pyridine nitrogen and the acidic silanol groups on silica gel.[1] For particularly challenging separations, reversed-phase chromatography (e.g., C18) may provide the necessary selectivity.[2]

  • On-Column Degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyridine derivatives, creating new impurities during the purification process.

    • Solution: Neutralize Your Silica Gel. To mitigate on-column degradation, you can use silica gel that has been neutralized.[1] This is easily achieved by preparing a slurry of the silica gel in your chosen mobile phase and adding a small amount of a base, such as triethylamine (typically 0.1-1%), before packing the column.[1]

  • Incomplete Reaction: Unreacted starting materials are a common source of impurities.

    • Solution: Drive the Reaction to Completion. Before focusing solely on purification, ensure your reaction has gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS. If the reaction has stalled, you may need to adjust the reaction conditions (e.g., temperature, reaction time, or reagent stoichiometry).

Issue 2: Low Recovery of the Purified Compound

Question: After performing column chromatography, the yield of my purified 2,3,5-trichloro-6-methoxypyridine derivative is significantly lower than expected. What are the potential reasons for this loss of material?

Answer: Low recovery is a frustrating issue that can often be traced back to interactions with the stationary phase or losses during the work-up.

Possible Causes & Solutions:

  • Irreversible Adsorption to Silica Gel: The basic nitrogen atom in the pyridine ring can strongly and sometimes irreversibly bind to the acidic silanol groups on the surface of silica gel, leading to significant product loss.[3]

    • Solution 1: Add a Competing Base to the Mobile Phase. Incorporating a small amount of a competing base, like triethylamine or pyridine, into your mobile phase can help to saturate the active silanol sites on the silica gel.[3] This effectively "shields" your target compound from these strong interactions, allowing it to elute more cleanly and improving recovery.[3]

    • Solution 2: Use an Alternative Stationary Phase. As mentioned previously, switching to a more inert stationary phase like neutral or basic alumina, or even a polymer-based column, can dramatically reduce product loss due to irreversible adsorption.[3]

  • Product Volatility: Some lower molecular weight pyridine derivatives can be volatile.

    • Solution: Careful Solvent Removal. When removing the solvent after chromatography, use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum once the solvent is removed. A gentle stream of nitrogen can be used to dry the final product.[3]

  • Losses During Aqueous Work-up: Improper pH during extraction steps can lead to the loss of your compound into the aqueous phase.

    • Solution: Optimize Extraction pH. Carefully control the pH during aqueous extractions. Since 2,3,5-trichloro-6-methoxypyridine derivatives are basic, washing with an acidic solution (e.g., dilute HCl) will protonate the pyridine nitrogen, making it more water-soluble. Conversely, washing with a basic solution (e.g., saturated sodium bicarbonate) will ensure the compound remains in the organic layer. This property can be exploited to remove acidic or basic impurities.

Issue 3: Product is an Oil and Fails to Crystallize

Question: I have obtained my 2,3,5-trichloro-6-methoxypyridine derivative as an oil after chromatography, and it won't crystallize. How can I induce crystallization?

Answer: The inability to crystallize is often due to the presence of minor impurities or the inherent properties of the molecule itself.

Possible Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice.

    • Solution 1: Re-purify a Small Sample. Take a small portion of your oil and re-purify it using a different chromatographic method (e.g., preparative TLC or a different solvent system for column chromatography) to achieve the highest possible purity. Often, this highly pure sample will crystallize more readily.

    • Solution 2: Trituration. Dissolve your oil in a small amount of a solvent in which it is highly soluble. Then, slowly add a non-solvent (a solvent in which your compound is insoluble) until the solution becomes cloudy. Stirring or scratching the inside of the flask with a glass rod at this point can induce precipitation or crystallization.

  • Incorrect Solvent System for Crystallization: Finding the right solvent or solvent pair is key to successful recrystallization.

    • Solution: Systematic Solvent Screening. Systematically screen a range of solvents and solvent mixtures.[1] Good crystallization solvents are typically those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for pyridine derivatives include hexanes, ethyl acetate, toluene, and mixtures thereof. Techniques like slow evaporation, slow cooling, or vapor diffusion can also be effective.[1]

  • Inherent Properties of the Molecule: Some molecules naturally exist as oils at room temperature.

    • Solution: Salt Formation. If your derivative has a free basic pyridine nitrogen, you can consider forming a salt (e.g., a hydrochloride or hydrobromide salt) by treating a solution of the free base with the corresponding acid. Salts often have higher melting points and are more likely to be crystalline solids.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2,3,5-trichloro-6-methoxypyridine?

A1: Common impurities can arise from the starting materials or side reactions. For instance, if synthesizing from a polychlorinated pyridine, you might encounter isomers with different chlorine substitution patterns or under-chlorinated species. If the methoxy group is introduced via nucleophilic substitution, you could have unreacted starting material or byproducts from reactions with residual water.

Q2: How can I effectively remove residual pyridine used as a solvent or reagent?

A2: Residual pyridine can be challenging to remove completely by simple evaporation. A common and effective method is to dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it several times with a dilute acidic solution, such as 1M HCl or a saturated copper sulfate solution.[4][5] The acid will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[5] Be mindful that this method is only suitable if your target compound is not acid-sensitive.

Q3: My 2,3,5-trichloro-6-methoxypyridine derivative appears as a dark oil or discolored solid. What causes this and how can I fix it?

A3: Discoloration is often due to the formation of colored impurities or degradation products, which can occur at high reaction temperatures.[6] Purification by column chromatography is typically effective at removing these colored byproducts. In some cases, a charcoal treatment of the product solution before final purification can help to remove colored impurities.[6]

Q4: Is it better to use recrystallization or column chromatography for the final purification step?

A4: The choice depends on the nature of your compound and the impurities present.

  • Column chromatography is excellent for separating compounds with different polarities and is often the first choice for purifying crude reaction mixtures.

  • Recrystallization is a powerful technique for achieving high purity, especially for removing small amounts of impurities from a solid product.[6] It is often used as a final polishing step after chromatography. However, it can be less effective if the impurities have very similar solubility profiles to your product. In some cases, recrystallization can lead to the formation of different polymorphs or solvates, which may have different physical properties.[7]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general method for the purification of a 2,3,5-trichloro-6-methoxypyridine derivative.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica gel bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

    • Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Systems for Chromatography
PolaritySolvent System (v/v)Typical Application
Low5-20% Ethyl Acetate in HexanesEluting non-polar impurities and the target compound.
Medium20-50% Ethyl Acetate in HexanesEluting moderately polar compounds.
High50-100% Ethyl Acetate in HexanesEluting highly polar compounds or baseline impurities.
Modified10% Methanol in DichloromethaneFor separating compounds with similar polarities in traditional solvent systems.
Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude solid.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will show low solubility.

    • Heat the test tube and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.

  • Recrystallization:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Section 4: Visualizing Workflows

Diagram 1: Troubleshooting Low Recovery in Chromatography

LowRecovery start Low Recovery After Column Chromatography check_adsorption Suspect Irreversible Adsorption? start->check_adsorption add_base Add Competing Base (e.g., 0.5% TEA) to Mobile Phase check_adsorption->add_base Yes check_volatility Is the Compound Volatile? check_adsorption->check_volatility No change_stationary_phase Switch to Neutral Alumina or End-Capped Silica add_base->change_stationary_phase If needed end_point Improved Recovery add_base->end_point change_stationary_phase->end_point gentle_evaporation Use Lower Temperature/Pressure for Solvent Removal check_volatility->gentle_evaporation Yes check_workup Potential Loss During Work-up? check_volatility->check_workup No gentle_evaporation->end_point optimize_ph Optimize pH of Aqueous Washes check_workup->optimize_ph Yes check_workup->end_point No optimize_ph->end_point

Caption: A workflow for troubleshooting low product recovery during chromatography.

Diagram 2: Decision Tree for Final Purification Method

PurificationChoice start Post-Chromatography Product is_solid Is the Product a Solid? start->is_solid is_pure_enough Is Purity >98% by NMR/LCMS? is_solid->is_pure_enough Yes is_oil Product is an Oil is_solid->is_oil No recrystallize Perform Recrystallization for Final Polishing is_pure_enough->recrystallize No stop Product is Sufficiently Pure is_pure_enough->stop Yes recrystallize->stop re_chromatograph Re-purify via Chromatography (Different System/Phase) is_oil->re_chromatograph try_crystallization Attempt Crystallization (Solvent Screening, Trituration) re_chromatograph->try_crystallization salt_formation Consider Salt Formation try_crystallization->salt_formation If Fails salt_formation->stop

Sources

Optimization

Technical Support Center: Synthesis of 2,3,5-Trichloro-6-methoxypyridine

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.

Troubleshooting Guide

This section provides in-depth solutions to specific problems that may arise during the synthesis of 2,3,5-Trichloro-6-methoxypyridine.

Question 1: My O-methylation of 3,5,6-Trichloro-2-pyridinol is resulting in low yields. What are the critical factors to optimize?

Answer:

Low yields in the O-methylation of 3,5,6-Trichloro-2-pyridinol to form 2,3,5-Trichloro-6-methoxypyridine are a common issue. The key to improving the yield lies in carefully controlling the reaction conditions to favor the desired O-alkylation over potential side reactions.

Core Causality: The pyridinol starting material exists in equilibrium with its pyridone tautomer. While O-methylation is desired, competitive N-methylation of the pyridone tautomer can occur, leading to the formation of an undesired N-methylated byproduct and consequently, a lower yield of the target molecule. The choice of base, solvent, and methylating agent, along with reaction temperature, are critical in directing the reaction towards O-methylation.

Troubleshooting Protocol:

  • Base Selection: The choice of base is paramount. A strong, non-nucleophilic base is preferred to fully deprotonate the hydroxyl group, making it a more potent nucleophile.

    • Recommendation: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyridinol. Use of weaker bases like potassium carbonate (K₂CO₃) may lead to an incomplete reaction or slower reaction rates.

  • Solvent System: The solvent should be anhydrous and polar aprotic to solvate the cation of the base and not interfere with the nucleophilic attack.

    • Recommendation: Dry tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents. Ensure the solvent is thoroughly dried before use, as any moisture will quench the strong base.

  • Methylating Agent: Methyl iodide (CH₃I) is a commonly used and effective methylating agent.[1][2] However, dimethyl sulfate ((CH₃)₂SO₄) can also be used, though it is more toxic.

  • Temperature Control: The initial deprotonation should be performed at a low temperature to control the exothermic reaction. The subsequent methylation can then be carried out at room temperature or with gentle heating.

    • Step-by-Step Temperature Profile:

      • Suspend 3,5,6-Trichloro-2-pyridinol in dry THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the suspension to 0 °C in an ice bath.

      • Add NaH portion-wise, allowing the hydrogen gas evolution to subside between additions.

      • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

      • Slowly add methyl iodide at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

Experimental Workflow for Optimized O-Methylation:

O_Methylation_Workflow start Start: 3,5,6-Trichloro-2-pyridinol in Dry Aprotic Solvent deprotonation Deprotonation: Add NaH at 0 °C start->deprotonation Inert Atmosphere methylation Methylation: Add CH3I at 0 °C, Warm to RT deprotonation->methylation Stir 30 min quench Reaction Quench: Add water/saturated NH4Cl methylation->quench Monitor by TLC/LC-MS extraction Workup: Extraction with Organic Solvent quench->extraction purification Purification: Column Chromatography extraction->purification product Product: 2,3,5-Trichloro-6-methoxypyridine purification->product

Caption: Optimized workflow for the O-methylation of 3,5,6-Trichloro-2-pyridinol.

Question 2: I am observing significant amounts of isomeric impurities during the chlorination of a pyridine precursor. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the chlorination of pyridine derivatives is a frequent challenge.[3] The substitution pattern is governed by the electronic properties of the pyridine ring and the directing effects of existing substituents.

Core Causality: The pyridine nitrogen is an electron-withdrawing group, deactivating the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions. Existing substituents will further influence the position of incoming electrophiles. For instance, an electron-donating group will activate the ortho and para positions relative to itself, while an electron-withdrawing group will direct incoming groups to the meta position.

Troubleshooting Strategies for Regioselective Chlorination:

  • Strategic Choice of Starting Material: The inherent substitution pattern of your starting material will heavily influence the outcome. It is often more efficient to start with a precursor that already has substituents that will direct chlorination to the desired positions.

  • Controlling Reaction Conditions:

    • Chlorinating Agent: The choice of chlorinating agent can impact selectivity. Common reagents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reactivity and steric bulk of the chlorinating species can influence where it attacks the pyridine ring.

    • Catalyst: Lewis acid catalysts can be employed to enhance the electrophilicity of the chlorinating agent.[4] However, the catalyst itself can also influence the regioselectivity. Experimenting with different catalysts (e.g., FeCl₃, AlCl₃, zeolites) may be necessary.[5]

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Stepwise Functionalization Approach: A more controlled, albeit longer, route involves the stepwise introduction of functional groups.[3] This provides greater control over the substitution pattern. For example, a nitro group can be introduced and then reduced to an amino group, which can then direct subsequent substitutions before being removed or converted.

Illustrative Logic for Stepwise Functionalization:

Stepwise_Functionalization start 2-Chloropyridine step1 Hydrolysis/Alkoxylation start->step1 intermediate1 2-Alkoxypyridine step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 3,5-Dichloro-2-alkoxypyridine step2->intermediate2 step3 Chlorination intermediate2->step3 product 2,3,5-Trichloropyridine step3->product

Caption: A stepwise approach to control regioselectivity in pyridine chlorination.[6]

Question 3: My final product, 2,3,5-Trichloro-6-methoxypyridine, is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification challenges with 2,3,5-Trichloro-6-methoxypyridine often stem from the presence of closely related isomers and unreacted starting materials.

Common Impurities:

  • Isomeric Trichloromethoxypyridines: Depending on the synthetic route, other isomers such as 2,3,6-Trichloro-5-methoxypyridine or 3,5,6-Trichloro-2-methoxypyridine could be present.

  • Under- or Over-chlorinated Species: If the synthesis involves chlorination steps, you may have dichlorinated or tetrachlorinated pyridine byproducts.

  • Unreacted Starting Material: Incomplete reactions can leave residual 3,5,6-Trichloro-2-pyridinol or other precursors.

  • N-methylated Byproduct: As discussed in Question 1, the N-methylated isomer can be a significant impurity.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for separating closely related isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system is employed. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely be necessary to achieve good separation. Careful optimization of the solvent system is crucial.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining high-purity material.[4]

    • Solvent Screening: Test a range of solvents and solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This is generally a more expensive and lower-throughput method.

Quantitative Data Summary for a Hypothetical Purification:

Purification MethodPurity of Starting MaterialPurity of Final ProductYield
Column Chromatography85%>98%75%
Recrystallization85%>95% (after 2 crops)60%
Preparative HPLC98% (from column)>99.5%90%

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,3,5-Trichloro-6-methoxypyridine?

A1: The most direct and commonly cited method is the O-methylation of 3,5,6-Trichloro-2-pyridinol using a methylating agent like methyl iodide in the presence of a base.[1][2]

Q2: Are there alternative synthetic strategies to consider?

A2: Yes, alternative routes often involve the selective dechlorination of more highly chlorinated pyridines, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, using a reducing agent like zinc dust in a strongly alkaline aqueous solution.[7][8] Another approach involves a multi-step synthesis starting from 2-chloropyridine, which undergoes hydrolysis or alcoholysis, followed by sequential chlorination steps.[6]

Q3: What are the main safety precautions when handling the reagents for this synthesis?

A3: Many of the reagents are hazardous.

  • 2,3,5-Trichloro-6-methoxypyridine: Harmful if swallowed and causes skin and serious eye irritation.[1]

  • Methyl Iodide: Toxic, a suspected carcinogen, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride: Highly flammable and reacts violently with water. It should be handled under an inert atmosphere.

  • Chlorinating Agents (e.g., Cl₂, SO₂Cl₂): Corrosive and toxic. Always work in a fume hood and wear appropriate PPE.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (2015). Google Patents.
  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 10, 2026, from [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.
  • Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. (1987). European Patent Office. Retrieved January 10, 2026, from [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (n.d.). CABI Digital Library. Retrieved January 10, 2026, from [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine. (1978). Google Patents.

Sources

Troubleshooting

Technical Support Center: Minimizing By-product Formation in 2,3,5-Trichloro-6-methoxypyridine Coupling Reactions

Welcome to the technical support center for synthetic chemists working with 2,3,5-Trichloro-6-methoxypyridine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists working with 2,3,5-Trichloro-6-methoxypyridine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to minimize the formation of common by-products in palladium-catalyzed cross-coupling reactions. The polychlorinated and electron-deficient nature of this pyridine core presents unique challenges, often leading to undesired side reactions that can complicate purification and reduce yields. This document provides a framework for diagnosing and resolving these issues.

Understanding the Core Challenges

2,3,5-Trichloro-6-methoxypyridine is a valuable building block, but its electronic properties and multiple reactive sites make it susceptible to several side reactions during cross-coupling. The primary challenges stem from:

  • High Reactivity of C-Cl Bonds: While desirable for coupling, the C-Cl bonds are also susceptible to reduction (hydrodehalogenation).

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen can coordinate to and potentially deactivate the palladium catalyst.[1][2]

  • Instability of Coupling Partners: Organoboron reagents, particularly those used in Suzuki-Miyaura coupling, can degrade under reaction conditions, leading to by-products.[3][4][5]

This guide will focus on the most prevalent palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and their associated by-products.

Troubleshooting Guide: By-product Specific Q&A

This section is structured to help you diagnose and solve specific by-product issues identified in your reaction mixtures.

Issue 1: Hydrodehalogenation (Reduction of C-Cl bond)

Q1: My LC-MS analysis shows a significant peak corresponding to the replacement of a chlorine atom with hydrogen (e.g., formation of 2,5-dichloro-6-methoxypyridine). What causes this?

A1: This by-product is formed through hydrodehalogenation, an undesired pathway where the aryl-halide bond is cleaved and replaced by an aryl-hydrogen bond.[6] The mechanism can be complex, but it is often facilitated by several factors:

  • Source of Hydride: The "hydride" source can be a solvent (like isopropanol or THF), an amine base, or even impurities in the reagents. In some cases, β-hydride elimination from phosphine ligands or the amine substrate in Buchwald-Hartwig reactions can also contribute.[7]

  • Slow Reductive Elimination: If the desired reductive elimination step to form the C-C or C-N bond is slow, the intermediate palladium complex has more time to undergo side reactions, including reacting with a hydride source.

  • Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting this side reaction.

Q2: How can I effectively minimize or eliminate hydrodehalogenation?

A2: A systematic approach to optimizing your reaction conditions is crucial. Consider the following adjustments:

  • Ligand Selection: This is often the most critical parameter. Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step, allowing the desired coupling to outcompete the hydrodehalogenation pathway.[8] Excellent choices for coupling aryl chlorides include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or highly basic trialkylphosphines (e.g., P(tBu)₃).[8][9]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. However, if the base can act as a hydride donor, it may exacerbate the problem. Consider switching from an alkoxide base like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄), which are less likely to be hydride sources.[10]

  • Solvent Purity: Ensure you are using high-purity, anhydrous, and degassed solvents. Protic impurities or solvents that can readily donate a hydride (e.g., isopropanol) should be avoided. Toluene and dioxane are generally reliable choices.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Issue 2: Protodeboronation (Loss of Boronic Acid/Ester)

Q1: I am performing a Suzuki-Miyaura coupling and observe a significant amount of the arene/heteroarene corresponding to my boronic acid coupling partner. What is happening?

A1: You are observing the result of protodeboronation, a side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[3][4][5] This consumes your nucleophile, reduces the yield of your desired product, and complicates purification.[4] This process is particularly problematic for heteroaryl boronic acids (like pyridineboronic acids) and electron-deficient arylboronic acids.[3][11] The key factors influencing this side reaction are:

  • Presence of a Proton Source: Water is the most common proton source. While often required to dissolve inorganic bases in Suzuki couplings, excess water can accelerate protodeboronation.[4]

  • Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[4]

  • Base: The type and concentration of the base can influence the stability of the boronic acid.[3]

  • Boronic Acid Stability: Boronic acids are inherently less stable than their corresponding esters (e.g., pinacol esters) or trifluoroborate salts.[4][11][12]

Q2: What are the best strategies to prevent protodeboronation in my Suzuki coupling?

A2: Mitigating protodeboronation involves protecting the C-B bond and optimizing conditions to favor the cross-coupling pathway.

  • Use a More Stable Boron Reagent: This is the most effective strategy. Instead of a boronic acid, use the corresponding pinacol boronate ester or potassium trifluoroborate salt (R-BF₃K) . These derivatives are significantly more stable towards protodeboronation under typical reaction conditions.[4][12]

  • Optimize the Base and Solvent System: Use the mildest base that effectively promotes the reaction (e.g., K₃PO₄ or K₂CO₃).[13] While some water is often necessary, minimize its amount or use anhydrous conditions if possible with a suitable base.

  • Lower the Reaction Temperature: If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can dramatically reduce the rate of protodeboronation.[4]

  • Employ a Highly Active Catalyst: A highly active catalyst system (e.g., a palladium pre-catalyst with a Buchwald ligand) can accelerate the desired Suzuki coupling to such an extent that it outcompetes the slower protodeboronation side reaction.[5]

Issue 3: Homocoupling (Dimerization of Coupling Partners)

Q1: My reaction mixture contains a significant amount of a symmetrical biaryl, which is a dimer of my boronic acid starting material. What is the cause?

A1: This by-product arises from the homocoupling of your organoboron reagent.[14] While several mechanisms can be responsible, the two most common are:

  • Oxygen-Mediated Homocoupling: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, often involving a Pd-peroxo species.[6] This is a very common cause.

  • Palladium(II)-Mediated Homocoupling: In this pathway, two molecules of the organoboron reagent transmetalate with a Pd(II) species, followed by reductive elimination to form the dimer and Pd(0).[15] This can be more prevalent if the oxidative addition of the aryl chloride is slow.

Q2: How can I suppress the formation of homocoupling by-products?

A2: Preventing homocoupling primarily involves controlling the reaction atmosphere and optimizing the catalytic cycle.

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. This is typically achieved by several vacuum/inert gas (Argon or Nitrogen) backfill cycles and maintaining a positive pressure of inert gas throughout the reaction.[15]

  • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or ensuring the in-situ reduction of a Pd(II) source is rapid and complete can minimize pathways involving Pd(II)-mediated homocoupling.

  • Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can sometimes be beneficial, but a large excess should be avoided as it can increase the likelihood of homocoupling.

  • Add a Mild Reducing Agent: In some industrial processes, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[15]

General FAQs for Optimizing Chloropyridine Couplings

Q: Which type of coupling reaction is best for my desired transformation? A:

  • Suzuki-Miyaura: Best for C-C bond formation with aryl, heteroaryl, or alkyl boron reagents. It is one of the most versatile and widely used methods.[12][16]

  • Buchwald-Hartwig Amination: The premier method for C-N bond formation, coupling the aryl chloride with primary or secondary amines.[7][17]

  • Sonogashira Coupling: Specifically for forming C-C bonds with terminal alkynes.[18][19]

Q: What is the best general-purpose catalyst and ligand combination to start with for coupling 2,3,5-trichloro-6-methoxypyridine? A: For challenging heteroaryl chlorides, a highly active catalyst system is required. A great starting point is a combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) with a bulky, electron-rich biarylmonophosphine ligand like SPhos or XPhos .[20] These ligands are known to promote the difficult oxidative addition of aryl chlorides and accelerate the subsequent steps of the catalytic cycle.[8]

Q: How does the position of the chlorine atoms affect reactivity? A: In polychlorinated pyridines, the reactivity of the C-Cl bonds is not equal. The chlorine atoms at the α-positions (C2 and C6) are generally the most reactive towards oxidative addition by palladium, followed by the γ-position (C4), and finally the β-positions (C3 and C5). Therefore, in 2,3,5-Trichloro-6-methoxypyridine, you can expect the C2 (or C6, though it's substituted with methoxy) and C5 positions to have different reactivities, which can sometimes be exploited for selective coupling.

Visualization of Reaction Pathways and Troubleshooting

The following diagrams illustrate the key catalytic cycle and a logical workflow for troubleshooting by-product formation.

Suzuki_Cycle_Byproducts Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Trans Transmetalation (Base, R-B(OR)₂) PdII->Trans Hydrodehalogenation Hydrodehalogenation (Reduction) PdII->Hydrodehalogenation Hydride Source PdII_R Ar-Pd(II)L₂-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArH Ar-H Hydrodehalogenation->ArH Protodeboronation Protodeboronation RH R-H Protodeboronation->RH Boronic_Acid R-B(OR)₂ Boronic_Acid->Protodeboronation Proton Source

Caption: Catalytic cycle for Suzuki coupling showing key by-product pathways.

Troubleshooting_Workflow Start High By-product Formation Observed Identify Identify By-product via LC-MS / NMR Start->Identify Byproduct_Type By-product is... Identify->Byproduct_Type Hydrodehalogenation Hydrodehalogenation (Ar-H) Byproduct_Type->Hydrodehalogenation  Reduction Product Protodeboronation Protodeboronation (R-H) Byproduct_Type->Protodeboronation Boronic Acid By-product   Homocoupling Homocoupling (R-R) Byproduct_Type->Homocoupling  Dimer of Boronic Acid Sol_HDH Solution: 1. Use bulky, e⁻-rich ligand (SPhos, XPhos). 2. Change base (e.g., to K₃PO₄). 3. Lower reaction temperature. Hydrodehalogenation->Sol_HDH Sol_Proto Solution: 1. Use boronate ester or -BF₃K salt. 2. Minimize water content. 3. Lower reaction temperature. Protodeboronation->Sol_Proto Sol_Homo Solution: 1. Rigorously degas solvent/reagents. 2. Maintain inert atmosphere (Ar/N₂). 3. Use Pd(0) pre-catalyst. Homocoupling->Sol_Homo

Caption: Troubleshooting workflow for identifying and resolving by-product issues.

Recommended Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction designed to minimize common by-products.

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2,3,5-Trichloro-6-methoxypyridine

Reagent/ParameterRecommendationRationale
Aryl Halide 2,3,5-Trichloro-6-methoxypyridine1.0 equivalent
Boron Reagent Arylboronic Pinacol Ester1.2 - 1.5 equivalents. More stable than boronic acid, minimizes protodeboronation.[4]
Palladium Source Pd₂(dba)₃ or XPhos Pd G31-2 mol %. A reliable Pd(0) source or an active pre-catalyst.
Ligand XPhos or SPhos2-4 mol %. Bulky, electron-rich ligand to promote fast coupling and suppress side reactions.[8]
Base K₃PO₄ (Potassium Phosphate)3.0 equivalents. A strong, non-nucleophilic base that is effective and less prone to causing side reactions.[3][13]
Solvent Anhydrous, Degassed Toluene or Dioxane~0.1 M concentration. Good choice for high-temperature couplings with low risk of hydride donation.
Temperature 80 °C - 100 °CStart lower (80 °C) and increase only if the reaction is slow to minimize thermal decomposition.[4]
Atmosphere Argon or NitrogenEssential to prevent oxygen-mediated homocoupling.[15]

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,3,5-Trichloro-6-methoxypyridine (1.0 equiv.), the arylboronic pinacol ester (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vial with a septum cap and evacuate and backfill with inert gas three times.

  • Add the degassed, anhydrous solvent via syringe to achieve the desired concentration (~0.1 M).

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

  • Technical Support Center: Protodeboronation in Suzuki Reactions - Benchchem. (URL: )
  • Preventing protodeboronation in Suzuki coupling of pyridylboronic acids - Benchchem. (URL: )
  • Protodeboronation - Wikipedia. (URL: [Link])

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2020. (URL: [Link])

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 2010. (URL: [Link])

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 2020. (URL: )
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (URL: [Link])

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (URL: )
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (URL: )
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem. (URL: )
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. (URL: [Link])

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem. (URL: )
  • The Suzuki Coupling, or Suzuki–Miyaura reaction - NROChemistry. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2,3,5-Trichloro-6-methoxypyridine Reactions

Welcome to the technical support center for reactions involving 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common iss...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. By understanding the underlying chemical principles and exploring systematic optimization strategies, you can significantly improve the outcomes of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3,5-Trichloro-6-methoxypyridine a challenging substrate in cross-coupling reactions?

A1: 2,3,5-Trichloro-6-methoxypyridine presents several challenges in cross-coupling reactions. Firstly, the carbon-chlorine (C-Cl) bonds are inherently stronger and less reactive than corresponding C-Br or C-I bonds, making the crucial oxidative addition step in palladium-catalyzed cycles more difficult.[1][2] Secondly, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3][4] The presence of multiple chlorine atoms and an electron-donating methoxy group creates a complex electronic and steric environment that requires highly active and carefully selected catalyst systems to achieve good conversion.

Q2: Which of the three chlorine atoms is most likely to react first?

A2: In nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, the positions ortho and para to the pyridine nitrogen (C2 and C4/C6) are the most activated towards attack.[5][6][7] For 2,3,5-Trichloro-6-methoxypyridine, the C2 and C6 positions are electronically activated. However, the C6 position is blocked by the methoxy group. Therefore, the C2 position is a likely site for initial reaction. The C5 position (meta to the nitrogen) is the least activated. Reactivity can also be influenced by the specific reaction conditions and the steric bulk of the incoming nucleophile or coupling partner.

Q3: What is hydrodechlorination and how can I prevent it?

A3: Hydrodechlorination is a common side reaction where a chlorine atom is replaced by a hydrogen atom, leading to a reduced byproduct and lowering the yield of the desired product.[1][4][8] This can be particularly prevalent in palladium-catalyzed reactions.[8] To minimize this, ensure strictly anhydrous and oxygen-free reaction conditions. The choice of ligand, base, and reaction temperature can also be critical.[8] In some cases, using a well-defined pre-catalyst can help favor the desired cross-coupling pathway over hydrodechlorination.[4]

Q4: Can the methoxy group interfere with my reaction?

A4: Yes, the methoxy group can have both electronic and steric effects. As a strong electron-donating group, it increases the electron density of the pyridine ring, which can deactivate it towards nucleophilic aromatic substitution (SNAr) reactions.[9] In cross-coupling reactions, the oxygen atom of the methoxy group can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity, a challenge known for electron-rich heterocycles.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Low conversion in the Suzuki-Miyaura coupling of 2,3,5-Trichloro-6-methoxypyridine is a frequent challenge. This section provides a systematic approach to troubleshooting.

Problem: Low or No Conversion in Suzuki Coupling
Initial Diagnostic Workflow

G start Low Conversion in Suzuki Coupling catalyst Is the Catalyst System Active Enough? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions No catalyst_sol Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) or NHC Ligands. Consider using a pre-catalyst (e.g., G3/G4 Palladacycles). catalyst->catalyst_sol Yes reagents Are Reagents High Quality? conditions->reagents No conditions_sol Solution: Screen Bases (K3PO4, Cs2CO3). Screen Solvents (Toluene, Dioxane, THF). Optimize Temperature (80-120 °C). conditions->conditions_sol Yes side_reactions Are Side Reactions Occurring? reagents->side_reactions No reagents_sol Solution: Use Anhydrous/Degassed Solvents. Check Purity of Boronic Acid. Use Fresh, High-Purity Base and Catalyst. reagents->reagents_sol Yes side_reactions_sol Solution: For Protodeboronation, use Boronic Ester (Pinacol) or Trifluoroborate. For Hydrodechlorination, ensure inert atmosphere and screen ligands. side_reactions->side_reactions_sol Yes

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Detailed Q&A

Q: My reaction is stalled with significant starting material remaining. What is the most likely cause?

A: The most probable cause is an insufficiently active catalyst system for the challenging chloropyridine substrate.[1][3] The C-Cl bond's strength and the pyridine nitrogen's inhibitory effect necessitate a highly active catalyst.

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ often fail with chloropyridines. The key is to use a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands are designed to be sterically demanding, which promotes the reductive elimination step, and are strong electron donors, which facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[3]

  • Trustworthiness (Self-Validating Protocol): To confirm catalyst activity as the issue, set up a parallel control reaction with a more reactive substrate (e.g., an analogous bromopyridine) using your current catalyst system. If the control reaction proceeds well, it points to a specific issue with the chloropyridine's reactivity. If both fail, the catalyst system itself is likely inactive.

  • Recommended Action: Switch to a more robust catalyst system. See the table below for recommendations. Using a pre-catalyst, where the ligand is already coordinated to the palladium, can also improve reproducibility and ensure a consistent generation of the active Pd(0) species.[2][4]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better reproducibility and more reliable generation of the active Pd(0) catalyst.[2][4]
Ligand Bulky Phosphines: XPhos, SPhos, RuPhos. NHCs: IPr, SImes.These ligands are electron-rich and sterically hindered, which is essential for activating C-Cl bonds and promoting catalytic turnover.[10][11]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required. Start with these and screen others if necessary.[1]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA combination of an organic solvent and water is typical. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[3][12]
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive chlorides. Microwave irradiation can sometimes be beneficial.[12][13]

Q: I am observing significant byproduct formation, specifically the loss of the boronic acid group. What is happening?

A: You are likely observing protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of water and certain bases and competes with the desired transmetalation step in the Suzuki cycle.

  • Expertise & Experience: Protodeboronation is a common failure mode in Suzuki couplings. It can be exacerbated by reaction conditions that are too harsh or run for too long. The stability of the boronic acid itself is a key factor.

  • Recommended Action:

    • Protect the Boronic Acid: Switch from the boronic acid to a more stable boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K). These are generally more resistant to protodeboronation.[1]

    • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

    • Minimize Water: While some water is often necessary, use the minimum required amount and ensure all other reagents and solvents are anhydrous.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on 2,3,5-Trichloro-6-methoxypyridine can be sluggish due to the electronic properties of the ring.

Problem: Low Conversion in SNAr Reaction
Initial Diagnostic Workflow

G start Low Conversion in SNAr activation Is the Pyridine Ring Sufficiently Activated? start->activation nucleophile Is the Nucleophile Strong Enough? activation->nucleophile No activation_sol The -OCH3 group is electron-donating and deactivating. Reaction requires forcing conditions (high temperature). The C2 and C6 positions are most activated, but C6 is blocked. activation->activation_sol Yes conditions Are Reaction Conditions Appropriate? nucleophile->conditions No nucleophile_sol Solution: For weak nucleophiles (alcohols, amines), use a strong base (NaH, K2CO3, t-BuOK) to generate the more potent nucleophilic species (alkoxide, amide). nucleophile->nucleophile_sol Yes conditions_sol Solution: Use Polar Aprotic Solvents (DMSO, DMF, NMP). Increase temperature incrementally (80-150 °C). Consider microwave heating. conditions->conditions_sol Yes

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Q&A

Q: My SNAr reaction with an alcohol or amine nucleophile is not proceeding. Why?

A: There are two primary reasons for this common issue. First, the pyridine ring of 2,3,5-Trichloro-6-methoxypyridine is deactivated towards nucleophilic attack by the electron-donating methoxy group.[9] Second, neutral alcohols and amines are often not nucleophilic enough to attack the ring directly.

  • Expertise & Experience: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5] An electron-donating group like methoxy destabilizes this intermediate, slowing the reaction. Furthermore, the nucleophilicity of the attacking species is paramount.

  • Trustworthiness (Self-Validating Protocol):

    • Generate the Nucleophile: Ensure you are generating the more potent nucleophilic species. For an alcohol (ROH), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the alkoxide (RO⁻). For an amine (R₂NH), a base like potassium carbonate (K₂CO₃) or a stronger base may be needed.

    • Solvent Choice: The reaction requires a polar aprotic solvent like DMSO or DMF.[5] These solvents are crucial as they solvate the counter-cation of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "bare" and highly reactive. Protic solvents (like the alcohol nucleophile itself, if used as a solvent) can hydrogen-bond to the nucleophile, reducing its reactivity.[14]

  • Recommended Action:

    • Pre-treat your alcohol or amine nucleophile with a suitable base (e.g., NaH, K₂CO₃, t-BuOK) in a polar aprotic solvent (DMSO, DMF) before adding the 2,3,5-Trichloro-6-methoxypyridine.

    • Gradually increase the reaction temperature. Many SNAr reactions on deactivated rings require elevated temperatures (e.g., 100-150 °C).[5]

    • Ensure all reagents, especially the solvent, are anhydrous, as traces of water can lead to hydrolysis of the starting material.[5]

ParameterRecommendationRationale
Nucleophile Activation Pre-treat with a strong base (NaH, t-BuOK for alcohols; K₂CO₃ for amines)Generates the more potent alkoxide or amide anion required for the reaction.[5]
Solvent DMSO, DMF, NMP, DioxanePolar aprotic solvents stabilize the charged Meisenheimer intermediate and enhance nucleophilicity.[5][15]
Temperature 80 - 150 °CThe deactivated ring often requires thermal energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions and degradation, especially at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,3,5-Trichloro-6-methoxypyridine

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 2,3,5-Trichloro-6-methoxypyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%). Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
  • Nucleophile Preparation: To a dry flask under an inert atmosphere, add the alcohol (1.5-2.0 eq) and a dry polar aprotic solvent (e.g., DMF or DMSO). Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of 2,3,5-Trichloro-6-methoxypyridine (1.0 eq) in the same dry solvent to the prepared nucleophile solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 | Chemsrc.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
  • Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2 - Benchchem.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chem LibreTexts.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N - RSC Publishing.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates - Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination of 2,3-Dimethoxypyridine - Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions - Benchchem.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? - Quora.
  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa - ResearchGate.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis - Benchchem.
  • Partial representation of the interactions of methoxy groups on one... | Download Scientific Diagram - ResearchGate.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine - PrepChem.com.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Hydrodechlorination of polychlorinated molecules using transition metal phosphide catalysts. Journal of Hazardous Materials.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH.
  • Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,5-Dichloroaniline - Benchchem.
  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.
  • 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279 - PubChem.
  • Methoxypyridine: Common isomers, synthesis, applications and adverse reactions | Blog.
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Troubleshooting

stability of 2,3,5-Trichloro-6-methoxypyridine under acidic/basic conditions

Technical Support Center: 2,3,5-Trichloro-6-methoxypyridine Introduction Welcome to the technical support guide for 2,3,5-Trichloro-6-methoxypyridine (CAS No. 31557-34-3).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,5-Trichloro-6-methoxypyridine

Introduction

Welcome to the technical support guide for 2,3,5-Trichloro-6-methoxypyridine (CAS No. 31557-34-3). This molecule is a key chemical intermediate and also serves as a critical analytical standard for monitoring the environmental degradation of certain organophosphorus pesticides.[1] Its stability is therefore of paramount importance for ensuring the accuracy of experimental results and the viability of synthetic pathways. This document addresses frequently encountered issues regarding the stability of this compound under common laboratory conditions, providing both mechanistic explanations and practical, validated protocols to help you troubleshoot your experiments.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary stability concerns when working with 2,3,5-Trichloro-6-methoxypyridine?

As a Senior Application Scientist, my experience has shown that substituted pyridines of this nature have two primary points of reactivity that can lead to degradation if not properly controlled:

  • The 6-methoxy group: This ether linkage is susceptible to cleavage under acidic conditions. Methoxypyridines are often strategically employed in synthesis as "masked pyridones," with the methoxy group being intentionally removed by acid treatment at a later stage.[2][3] Unintentional exposure to acidic media can prematurely trigger this degradation.

  • The 2,3,5-trichloro substitutions: The pyridine ring is electron-deficient, a characteristic that is further enhanced by the three strongly electron-withdrawing chlorine atoms. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, particularly under basic or nucleophilic conditions.[4][5]

These two vulnerabilities dictate the compound's stability profile and are the root cause of most stability-related issues in the lab.

Q2: My experiment is run in an acidic medium (pH < 4), and I'm seeing an unexpected, more polar byproduct. What is happening?

This is a classic case of acid-catalyzed hydrolysis of the methoxy group. The pyridine nitrogen is first protonated under acidic conditions, which further activates the ring and makes the C6-methoxy bond susceptible to cleavage.

Mechanism: The process involves the protonation of the pyridine nitrogen, followed by nucleophilic attack of water on the methyl group of the ether, leading to the loss of methanol and the formation of 2,3,5-Trichloro-6-hydroxypyridine. This resulting compound exists predominantly in its more stable pyridone tautomeric form. This reaction can proceed even in mildly acidic aqueous solutions, especially with heating.[6]

cluster_acid Acid-Catalyzed Hydrolysis Pathway start 2,3,5-Trichloro-6-methoxypyridine intermediate Protonated Intermediate start->intermediate + H+ (e.g., HCl, H2SO4) product 2,3,5-Trichloro-1H-pyridin-6-one (Pyridone Tautomer) intermediate->product + H2O - CH3OH cluster_base Base-Mediated SNAr Pathway start_base 2,3,5-Trichloro-6-methoxypyridine meisenheimer Meisenheimer Intermediate (Resonance Stabilized) start_base->meisenheimer + Nu- (e.g., OH-, R2NH) product_base 3,5-Dichloro-2-hydroxy-6-methoxypyridine (Example Product) meisenheimer->product_base - Cl-

Caption: Predicted pathway for base-mediated degradation.

Troubleshooting Action:

  • Use a Weaker, Non-Nucleophilic Base: If the base is only required as a proton scavenger, switch to a sterically hindered, non-nucleophilic base like proton sponge or DBU.

  • Protecting Groups: If a specific chlorine is reacting, consider if a synthetic route that introduces that chlorine at a later stage is feasible.

  • Temperature Control: SNAr reactions are often accelerated by heat. [5]Running your reaction at a lower temperature may favor the desired reaction over the degradation pathway.

  • Monitor Reaction Progress: Use the analytical methods provided below to closely monitor the consumption of starting material and the formation of byproducts to find an optimal reaction time.

Experimental Protocols & Data

Protocol 1: Forced Degradation Stress Test

This protocol is designed to rapidly assess the stability of your material under hydrolytic stress.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2,3,5-Trichloro-6-methoxypyridine in Acetonitrile (ACN).

  • Sample Preparation: In separate 2 mL HPLC vials, add 100 µL of the stock solution.

  • Stress Conditions: To each vial, add 900 µL of the following stress solutions:

    • Acidic: 0.1 M HCl (aq)

    • Basic: 0.1 M NaOH (aq)

    • Neutral: HPLC-grade Water

    • Control: Acetonitrile

  • Incubation: Loosely cap the vials and place them in a heating block at 60 °C for 4 hours.

  • Neutralization & Analysis: After incubation, cool the vials to room temperature.

    • For the acidic sample, add 10 µL of 1.0 M NaOH.

    • For the basic sample, add 10 µL of 1.0 M HCl.

    • Vortex all samples.

  • Analysis: Analyze all samples by HPLC-UV according to Protocol 3 . Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation.

Protocol 2: Generic HPLC-UV Method for Monitoring Stability

This method provides a robust starting point for quantifying 2,3,5-Trichloro-6-methoxypyridine and its potential degradation products. [7]

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water. This may require optimization based on your specific system and degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Table 1: Summary of Expected Degradation Products & Analytical Signatures
ConditionExpected Degradation PathwayPrimary ProductExpected Change in HPLC-UV
Acidic (pH < 4) Acid-catalyzed ether hydrolysis2,3,5-Trichloro-1H-pyridin-6-oneNew, more polar peak with a shorter retention time.
Basic (pH > 10) Nucleophilic Aromatic Substitution (SNAr)Dichloro-hydroxy-methoxypyridineOne or more new peaks, typically less polar than the pyridone.
Neutral (pH 7) Very slow hydrolysis over time, accelerated by heat.Minimal degradation expected under short-term ambient conditions.>99% parent compound should remain.

References

  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). Benchchem.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
  • 2,3,5-Trichloro-6-methoxypyridine Safety D
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Nucleophilic arom
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (2006). PMC, NIH.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2,3,5-Trichloro-6-methoxypyridine Product Inform
  • 2,3,5-Trichloro-6-methoxypyridine Solution (Solvent: Acetone). (n.d.). HPC Standards.
  • 2,3,5-Trichloro-6-methoxypyridine. (n.d.). Benchchem.
  • 2-Chloro-6-methoxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 2,3,5-Trichloro-6-methoxypyridine Compound Summary. (n.d.). PubChem, NIH.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. (2006).
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2020). OSTI.GOV.
  • 2,3,5-trichloro-6-methoxypyridine (CAS#:31557-34-3). (2025). Chemsrc.
  • 2,3,6-Trichloropyridine Safety D
  • Pyridine Analytical Method. (1991). OSHA.
  • A Guide to Preparing and Analyzing Chlorin
  • 2,3,5-trichloro-6-methoxypyridine (C6H4Cl3NO). (n.d.). PubChemLite.
  • THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DEN
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermedi
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). PMC, NIH.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2016). MDPI.
  • 2,3,6-Trichloro-5-nitropyridine. (n.d.). PubChem, NIH.

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Optimization

Technical Support Center: Workup Procedures for Reactions Containing 2,3,5-Trichloro-6-methoxypyridine

This guide provides detailed troubleshooting and procedural advice for researchers working with 2,3,5-trichloro-6-methoxypyridine. As a senior application scientist, my goal is to equip you with the necessary information...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed troubleshooting and procedural advice for researchers working with 2,3,5-trichloro-6-methoxypyridine. As a senior application scientist, my goal is to equip you with the necessary information to perform safe and effective workups, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Safety First: What are the essential safety precautions for handling 2,3,5-trichloro-6-methoxypyridine and its reaction mixtures?

Due to its hazardous nature, strict safety protocols are non-negotiable when working with 2,3,5-trichloro-6-methoxypyridine.[1][2] This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[3][4][5]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][6]

  • Spill Management: In case of a spill, evacuate the area and prevent further spread. Use an inert absorbent material like sand or vermiculite for containment. Do not allow the chemical to enter drains.[5][6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

General Workup: What is a standard procedure for working up a reaction involving 2,3,5-trichloro-6-methoxypyridine?

A general workup procedure for reactions containing this compound typically involves quenching the reaction, followed by an extractive workup to separate the desired product from unreacted starting materials, catalysts, and byproducts.

Step-by-Step General Workup Protocol:

  • Quenching: Carefully quench the reaction mixture. For many reactions, this can be done by pouring the mixture onto crushed ice or adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with:

    • Water, to remove water-soluble impurities.

    • Brine (saturated aqueous NaCl), to aid in the separation of the organic and aqueous layers and to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

Problem 1: My product is not precipitating or is an oil. How can I isolate it?

This is a common issue, especially with highly substituted pyridines. If your product does not crystallize upon concentration, consider the following approaches:

  • Solvent Manipulation:

    • Anti-Solvent Addition: Try adding a non-polar solvent (an "anti-solvent") such as hexanes or pentane to a concentrated solution of your product in a more polar solvent (e.g., dichloromethane or ethyl acetate). This can often induce precipitation.

    • Solvent Swapping: If your product is soluble in the reaction solvent (e.g., DMF or DMSO), dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent.

  • Purification of Oily Products: If the product remains an oil, purification by flash column chromatography on silica gel is the recommended next step.

Problem 2: I'm having trouble removing inorganic salts from my product.

Inorganic salts can sometimes be carried through the workup. Here are some tips for their removal:

  • Thorough Washing: Ensure you are washing the organic layer sufficiently with water and brine. Multiple washes with smaller volumes are often more effective than a single wash with a large volume.

  • Filtration: If salts are still present after concentration, you can try dissolving the crude product in a minimal amount of a suitable organic solvent and filtering through a plug of Celite® or a short column of silica gel.

Problem 3: How do I remove common reaction byproducts?

The nature of the byproducts will depend on the specific reaction. However, here are some general strategies for common impurities:

  • Acidic or Basic Byproducts: If you have acidic or basic byproducts, you can use an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute HCl), respectively, to remove them. Be sure your desired product is stable to these conditions.

  • Palladium Residues: For reactions using palladium catalysts, filtering the diluted reaction mixture through a pad of Celite® can help remove some of the catalyst residues.[7]

  • Triphenylphosphine Oxide: This common byproduct from Wittig or Mitsunobu reactions can often be removed by suspending the crude product in a non-polar solvent like pentane or a mixture of pentane/ether and filtering. The triphenylphosphine oxide is often less soluble in these solvents.

Visualizing the Workflow

General Workup Workflow

Workup_Workflow Reaction Reaction Mixture (containing 2,3,5-Trichloro-6-methoxypyridine) Quench Quench (e.g., with ice or sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Organic_Layer Organic Layer Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Waste) Extraction->Aqueous_Layer Wash Wash (Water, Brine) Organic_Layer->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purification Purification (e.g., Crystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the workup of reactions containing 2,3,5-trichloro-6-methoxypyridine.

Data Summary

PropertyValueSource
Molecular Formula C6H4Cl3NO[8]
Molecular Weight 212.47 g/mol [8]
Appearance Light yellow to brown powder/crystal
Melting Point 46-50 °C[9]
Boiling Point 219 °C[9]
Solubility Soluble in methanol

References

  • SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine. (n.d.). Retrieved January 10, 2026, from a major chemical supplier's website.
  • 2-Chloro-6-methoxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved January 10, 2026, from a major chemical supplier's website.
  • Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. (n.d.). Benchchem.
  • 2,3,5-Trichloro-6-methoxypyridine | CAS 31557-34-3. (n.d.). Benchchem.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 10, 2026, from a university chemistry department resource page.
  • US4111938A - Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.
  • 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

  • 2,3,5-Trichloro-6-methoxypyridine | 1X10MG | C6H4Cl3NO | 686238. (n.d.). HPC Standards. Retrieved January 10, 2026, from a chemical standards supplier's website.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
  • CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium. (n.d.). Google Patents.
  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Mass spectra of 3,5,6-trichloro-2-pyridinol (TCP) produced from... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 2,3,5-Trichloro-6-methoxypyridine Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning cat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning catalyst deactivation during cross-coupling reactions with 2,3,5-Trichloro-6-methoxypyridine. This substrate's unique electronic and steric properties present significant challenges, and this resource is designed to help you navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3,5-Trichloro-6-methoxypyridine considered a "difficult" substrate for cross-coupling reactions?

This substrate is particularly challenging for three primary reasons:

  • Electronic Deficiency: The pyridine ring is inherently electron-poor, and this effect is amplified by three electron-withdrawing chlorine atoms. This makes the crucial first step of the catalytic cycle, oxidative addition of the C-Cl bond to the palladium center, kinetically slow and often the rate-limiting step.[1][2]

  • Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst.[3] This coordination can form stable, off-cycle complexes that are catalytically inactive or dormant, effectively "poisoning" the catalyst and halting the reaction.[4][5]

  • Steric Hindrance: The presence of multiple substituents on the pyridine ring can create steric congestion around the reactive sites, further impeding the approach of the bulky catalyst.

Q2: What are the immediate signs of catalyst deactivation in my reaction flask?

The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[6] This is finely divided, bulk palladium metal that has aggregated and fallen out of the catalytic cycle. Another key sign is a stalled reaction, where monitoring by TLC or LC-MS shows the consumption of starting materials ceasing prematurely.

Q3: My reaction failed. What is the very first thing I should check?

Before scrutinizing the catalyst system or substrate, verify the fundamentals of your reaction setup. The most common culprit for failure in palladium-catalyzed cross-couplings is the presence of oxygen. Ensure that all solvents and reagents were rigorously degassed and that a positive pressure of an inert atmosphere (argon or nitrogen) was maintained throughout the entire experiment.[7][8] Contamination from oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the formation of palladium black.[7][9]

In-Depth Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted 2,3,5-Trichloro-6-methoxypyridine in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve conversion?

Answer: Low conversion with this substrate typically points to a problem in the catalytic cycle's initiation or a rapid deactivation pathway. Let's break down the potential causes.

Potential Cause A: Inefficient Oxidative Addition

The oxidative addition of an aryl chloride to a Pd(0) center is an inherently difficult step.[10] For an electron-deficient substrate like this, the energy barrier is even higher. Your catalyst system may not be active enough to overcome this barrier.

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[11] You must employ specialized ligands designed to create a highly electron-rich and sterically hindered palladium center. This electronic character is crucial for facilitating the oxidative addition of the C-Cl bond.[12]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for this challenge.[11][12] They accelerate oxidative addition and stabilize the monoligated palladium species that are key to the catalytic cycle.[13]

  • Increase Reaction Temperature: The oxidative addition step is often highly temperature-dependent. Gradually increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary thermal energy to overcome the activation barrier.[1] However, be aware that excessive heat can also accelerate catalyst decomposition.[11][14]

  • Ensure an Appropriate Palladium Source: While Pd(II) sources like Pd(OAc)₂ or PdCl₂ are common, they must be reduced in situ to the active Pd(0) species.[14][15] This reduction step can be inefficient. Using a well-defined Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) or a pre-formed catalyst-ligand complex (e.g., XPhos-Pd-G3) can ensure a higher concentration of the active catalyst from the start.[9]

Potential Cause B: Catalyst Poisoning by the Pyridine Nitrogen

The nitrogen lone pair on your substrate is a potent ligand for palladium. This can lead to the formation of dormant palladium complexes, sequestering the catalyst from the main reaction pathway.[3][4]

Troubleshooting Steps:

  • Optimize Ligand-to-Palladium Ratio: A standard 1:1 or 2:1 ligand-to-palladium ratio may be insufficient. A slight excess of the phosphine ligand can sometimes help prevent the pyridine substrate from displacing it.[7] However, a large excess can inhibit the reaction by creating coordinatively saturated palladium centers, so this should be screened carefully.

  • Use Ligands Designed to Resist Displacement: The bulky architecture of Buchwald and NHC ligands not only promotes reactivity but also creates a steric shield that can hinder the coordination of the pyridine nitrogen.[4]

Catalyst SystemKey Advantage for this SubstrateTypical Loading (mol%)
Pd(OAc)₂ / SPhos Excellent for activating C-Cl bonds; SPhos is a highly active, electron-rich biarylphosphine ligand.[16]1-2% Pd / 2-4% Ligand
XPhos-Pd-G3 A pre-formed, air-stable Pd(II) precatalyst that efficiently generates the active Pd(0) species.1-3%
Pd₂(dba)₃ / cataCXium® A An NHC-based system that offers high stability and reactivity for challenging heteroaryl chlorides.1-2% Pd / 2-4% Ligand
Issue 2: Reaction Stalls and/or Palladium Black Formation

Question: My reaction starts, but after a few hours, it stops, and I see a black precipitate forming. What is happening and how can I prevent it?

Answer: This is a classic case of catalyst decomposition. The black precipitate is palladium black, which is catalytically inactive bulk metal.[6] It forms when the stabilizing ligands dissociate from the palladium center, allowing the metal atoms to aggregate.

Troubleshooting Workflow:

G start Reaction Stalls & Pd Black Observed check_inert Verify Inert Atmosphere: - Was solvent properly degassed? - Was system purged with Ar/N2? start->check_inert check_temp Evaluate Temperature: - Is it too high, accelerating ligand dissociation? check_inert->check_temp If Yes solution_inert Solution: Rigorously degas all reagents and maintain positive inert gas pressure. check_inert->solution_inert If No check_ligand Assess Ligand Stability: - Is the ligand robust enough? - Is the L:Pd ratio optimal? check_temp->check_ligand If Optimal solution_temp Solution: Screen lower temperatures (e.g., 80-100 °C) for longer reaction times. check_temp->solution_temp If Too High solution_ligand Solution: Use bulky, electron-rich ligands (Buchwald, NHCs). Screen a slight excess of ligand. check_ligand->solution_ligand If Suboptimal

Caption: Troubleshooting workflow for catalyst decomposition.

Detailed Solutions:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is a primary culprit in the oxidation of Pd(0) to Pd(II), which can then lead to decomposition pathways.[7] Use a robust degassing method like freeze-pump-thaw cycles or sparging with argon for at least 15-30 minutes.[16]

  • Control the Temperature: High temperatures accelerate all reaction rates, including those of catalyst deactivation.[14] It is often better to run the reaction at the lowest possible temperature that still allows for a reasonable rate (e.g., 90 °C for 24 hours vs. 120 °C for 6 hours).

  • Use Stabilizing Ligands: This cannot be overstated. The steric bulk of ligands like XPhos or IPr (an NHC) forms a protective pocket around the palladium atom, physically preventing it from aggregating with other palladium atoms.[11][13]

Issue 3: Significant Side Product Formation

Question: My desired product is forming, but I'm getting large amounts of dehalogenated starting material and/or homocoupled boronic acid byproduct. How do I suppress these?

Answer: These side reactions compete with the productive catalytic cycle and are often exacerbated by suboptimal conditions.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of a chlorine atom with hydrogen. It can be caused by various factors, including the choice of base and solvent. Sometimes, phosphine ligands themselves can act as reducing agents.

    • Solution: Screen different bases. While strong bases like K₃PO₄ are often necessary, an alternative like Cs₂CO₃ might alter the reaction pathway favorably.[1] Ensure your solvent is anhydrous and of high purity.

  • Homocoupling: This is the self-coupling of your boronic acid or ester coupling partner. It is almost always promoted by the presence of oxygen.[16]

    • Solution: The most effective solution is rigorous deoxygenation of your reaction mixture.[16] Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess can sometimes favor homocoupling.[1]

Mechanistic Insights into Deactivation Pathways

Understanding the ideal catalytic cycle is key to diagnosing what goes wrong. The primary deactivation pathways are off-ramps from this productive loop.

Catalytic_Cycle_Deactivation cluster_main Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Pd_Black Pd(0) Black (Inactive) Pd0->Pd_Black - Ligand (Aggregation) Trans_Complex Ar-Pd(II)L_n-R OA_Complex->Trans_Complex Transmetalation (R-B(OR)2) Poisoned_Complex Py-Pd(II)L_n-Cl (Dormant) OA_Complex->Poisoned_Complex + Pyridine-N (Coordination) Trans_Complex->Pd0 Reductive Elimination (Ar-R)

Caption: The Suzuki-Miyaura cycle and key deactivation points.

Preventative Measures & Best Practices Protocol

Proactive measures are the best way to ensure success. Adhering to a strict protocol can prevent most of the issues described above.

General Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloro-6-methoxypyridine

This protocol is a starting point and should be optimized for your specific coupling partner.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2,3,5-Trichloro-6-methoxypyridine, the boronic acid/ester, the base, the palladium source, and the ligand (if separate).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times to ensure a completely oxygen-free environment.[16]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Degassing (Final): With the stir bar spinning, gently bubble argon through the reaction mixture via a long needle for 10-15 minutes. This ensures the solvent is saturated with inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (start screening at 100 °C).

  • Monitoring: Monitor the reaction's progress by taking small, timed aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the limiting reagent is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
  • Gherghel, L. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5344.
  • Leadbeater, N. E., & Williams, V. A. (2016). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 22(34), 11857-11864.
  • Cook, X. A., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2015). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Ikawa, T., & Buchwald, S. L. (2010). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Jiang, Z., & Zhang, Y. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. Available at: [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research, 48(4), 1053–1064.
  • Novellino, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem.
  • Novellino, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 45(4), 1398–1409.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957–1968.
  • Jiang, Z., & Zhang, Y. (2005). β-hydride elimination in palladium-catalyzed reactions.
  • Shields, J. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4602–4605.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Kennedy, C. R., et al. (2023). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 42(15), 1932–1940.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • Ananikov, V. P., et al. (2012). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 51(15), 8127–8137.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • β-Hydride elimination. Wikipedia. Available at: [Link]

  • Kennedy, C. R., et al. (2023).
  • de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4211–4221.
  • Kennedy, C. R., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Al-dujaili, A. H., & Al-Zujaji, R. J. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Shields, J. D., et al. (2018). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.
  • Singh, J., et al. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
  • Effect of Pd II complexes in Suzuki coupling. ResearchGate. Available at: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling with Chloroquinolines - Benchchem.
  • Oxidative addition and palladium coupling. College of Saint Benedict & Saint John's University. Available at: [Link]

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Der-Jia, T., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Shields, J. D., et al. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2014). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Merit, D. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available at: [Link]

  • Luno, J., et al. (2014). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Dalton Transactions, 43(30), 11466-11476.

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 2,3,5-Trichloro-6-methoxypyridine

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,3,5-Trichloro-6-methoxypyridine. This resource is designed to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,3,5-Trichloro-6-methoxypyridine. This resource is designed to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile heterocyclic compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Concepts

This section addresses the foundational questions regarding the reactivity of 2,3,5-Trichloro-6-methoxypyridine and the pivotal influence of the reaction medium.

Q1: What is the primary reaction mechanism for 2,3,5-Trichloro-6-methoxypyridine with nucleophiles, and how does the solvent fundamentally alter the reaction's course?

Answer:

The reaction of 2,3,5-Trichloro-6-methoxypyridine with nucleophiles overwhelmingly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is not a single-step process but a two-stage addition-elimination pathway. The pyridine ring, being inherently electron-deficient, is further "activated" by the electron-withdrawing chloro substituents, making it susceptible to attack by a nucleophile.[2]

The mechanism involves two key steps:

  • Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][3] This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion (the leaving group).

The solvent's primary role is to stabilize the charged Meisenheimer complex. A solvent that can effectively solvate this intermediate will lower the activation energy of the first step (which is often the rate-determining step), thereby accelerating the overall reaction rate.[4]

SNAr_Mechanism Figure 1: S N Ar Mechanism on a Chloropyridine cluster_solvent Solvent's Role Substrate 2,3,5-Trichloro-6-methoxypyridine inv1 Substrate->inv1 Nucleophile Nucleophile (Nu⁻) Nucleophile->inv1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) inv2 Intermediate->inv2 Step 2: Elimination Product Substituted Product LeavingGroup Chloride Ion (Cl⁻) inv1->Intermediate Step 1: Addition (Rate-Determining) inv2->Product inv2->LeavingGroup Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Intermediate Stabilizes

Caption: Figure 1: The two-step SNAr mechanism and the stabilizing role of the solvent.

Q2: I am setting up a new reaction with 2,3,5-Trichloro-6-methoxypyridine. How do I make a rational choice for a starting solvent?

Answer:

A rational solvent choice is paramount for success. The ideal solvent must not only dissolve the reactants but also promote the desired SNAr mechanism. For this class of reactions, dipolar aprotic solvents are overwhelmingly the preferred choice .[5]

Here is a comparative table to guide your decision:

Solvent ClassExamplesTypical Effect on SNAr ReactivityRationale & Causality
Dipolar Aprotic DMSO, DMF, Acetonitrile (ACN), NMPHighly Recommended (Fast Rates) These solvents possess high dielectric constants and dipoles to stabilize the charged Meisenheimer complex.[6] Crucially, they do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[5]
Polar Protic Water, Ethanol, MethanolUse with Caution (Often Slow Rates) While polar, these solvents form strong hydrogen bonds with anionic or amine nucleophiles. This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which can significantly slow the reaction.[3][4]
Ethers THF, Dioxane, 2-MeTHFModerate to Slow Rates Less polar than dipolar aprotic solvents, offering weaker stabilization of the intermediate. They are viable but often require higher temperatures or longer reaction times.[5]
Nonpolar Aprotic Toluene, Hexane, BenzeneNot Recommended (Very Slow/No Reaction) These solvents cannot effectively stabilize the charged, polar intermediate, leading to a very high activation energy barrier. They are generally unsuitable unless used as a co-solvent.[5]

The following workflow provides a logical path for solvent selection:

Solvent_Selection Figure 2: Workflow for Initial Solvent Selection Start Start: New S N Ar Reaction CheckSolubility Are reactants soluble in Dipolar Aprotic Solvents (e.g., DMF, DMSO)? Start->CheckSolubility UseDipolar Select Dipolar Aprotic Solvent. This is the optimal starting point. CheckSolubility->UseDipolar Yes CheckEthers Are reactants soluble in Ethers (e.g., THF, Dioxane)? CheckSolubility->CheckEthers No UseEthers Select Ether. Expect moderate rates and prepare to heat the reaction. CheckEthers->UseEthers Yes UseCosolvent Consider a co-solvent system (e.g., Toluene/DMF) or a stronger solubilizing agent (e.g., NMP). CheckEthers->UseCosolvent No Troubleshooting_Slow_Reaction Figure 3: Troubleshooting a Slow S N Ar Reaction Start Problem: Reaction is too slow or has no conversion. CheckSolvent What is your current solvent? Start->CheckSolvent Reason_Nonpolar Reason: Poor stabilization of the charged Meisenheimer intermediate. CheckSolvent->Reason_Nonpolar Path_Nonpolar Reason_Protic Reason: Nucleophile is over-stabilized and deactivated by hydrogen bonding. CheckSolvent->Reason_Protic Path_Protic Reason_Aprotic Issue is likely not the solvent class. Consider other factors: - Temperature too low? - Nucleophile not strong enough? - Base required and absent? CheckSolvent->Reason_Aprotic Path_Aprotic Path_Nonpolar Nonpolar (Toluene, Hexane) Path_Protic Polar Protic (Ethanol, Water) Path_Aprotic Dipolar Aprotic (DMF, DMSO) Solution_Nonpolar Solution: Switch to a Dipolar Aprotic solvent like DMF, DMSO, or ACN. Reason_Nonpolar->Solution_Nonpolar Solution_Protic Solution: Switch to a Dipolar Aprotic solvent. This is a critical change. Reason_Protic->Solution_Protic

Caption: Figure 3: A logical guide to diagnosing and fixing a slow reaction based on solvent choice.

Expertise in Action: A classic mistake is attempting to run an SNAr reaction with a sodium alkoxide nucleophile in its corresponding alcohol solvent (e.g., sodium methoxide in methanol). While the solubility is excellent, the protic solvent "cages" the highly reactive methoxide ion through hydrogen bonding, drastically reducing its nucleophilicity. [4]Switching the solvent to THF or DMF, even with potential solubility challenges, often leads to a dramatic increase in the reaction rate.

Q4: I am observing significant side product formation. Can the solvent be the cause?

Answer:

Yes, the solvent can be a direct or indirect cause of side product formation.

  • Direct Reactivity: Some solvents can compete with your intended nucleophile. For instance, using alcohols at high temperatures can lead to ether byproducts (O-alkylation). While less common, water can lead to hydrolysis, especially under basic conditions, to form the corresponding hydroxypyridine.

  • Influencing Base Reactivity: If your reaction requires a strong, non-nucleophilic base (e.g., NaH, K₂CO₃), using a protic solvent is incompatible and will lead to an acid-base reaction that quenches the base.

  • Degradation: Some advanced dipolar aprotic solvents may have stability issues. For example, Cyrene, a bio-based alternative to DMF, is known to be unstable in the presence of strong bases. [5] Trustworthiness through Self-Validation: Before starting a large-scale reaction, run a small control experiment where you heat the substrate in the chosen solvent with your base (but without the nucleophile). Analyze the reaction mixture after a set time. The absence of new impurities provides confidence that the solvent-base combination is stable under your reaction conditions.

Part 3: Advanced Protocols & Optimization

Q5: How do I design a robust experiment to screen for the optimal solvent system?

Answer:

An empirical screening experiment is the most authoritative way to determine the best solvent for your specific nucleophile and reaction conditions. Modern parallel synthesis equipment makes this straightforward.

Experimental Protocol: Parallel Solvent Screening for SNAr

Objective: To identify the solvent that provides the highest conversion and cleanest profile for the reaction of 2,3,5-Trichloro-6-methoxypyridine with a chosen nucleophile.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (Substrate)

  • Nucleophile of interest

  • Candidate Solvents: DMF, DMSO, ACN, 2-MeTHF, Toluene

  • Internal Standard (IS): A stable, non-reactive compound with a distinct analytical signal (e.g., 1,3,5-trimethoxybenzene).

  • Array of reaction vials (e.g., 2 mL HPLC vials with crimp caps or a 24/96-well reactor block).

  • Stir plate or shaker compatible with the reactor format.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the substrate and the internal standard in a suitable, volatile solvent (e.g., Dichloromethane). This ensures accurate dispensing.

    • Prepare a stock solution of the nucleophile if it is a solid.

  • Reaction Setup (Perform in an inert atmosphere if reagents are air/moisture sensitive):

    • To each of the 5 reaction vials, add the candidate solvents (e.g., 1.0 mL each).

    • Add an identical aliquot of the substrate/IS stock solution to each vial.

    • Initiate the reactions by adding an identical amount of the nucleophile (and base, if required) to each vial.

    • Seal the vials immediately.

  • Reaction Execution:

    • Place all vials in a pre-heated aluminum block on a stir plate.

    • Stir the reactions at a constant temperature (e.g., 80 °C) for a set period (e.g., 4 hours).

  • Work-up and Analysis:

    • At the end of the reaction period, quench all reactions simultaneously by adding a suitable quenching agent (e.g., water or a saturated ammonium chloride solution).

    • Extract the organic components with a suitable solvent (e.g., Ethyl Acetate).

    • Take a small aliquot from each vial for analysis by UPLC-MS or GC-MS.

  • Data Interpretation:

    • Calculate the % conversion of the starting material relative to the internal standard for each solvent.

    • Analyze the purity of the product peak and the presence of any side products.

    • The optimal solvent is the one that gives the highest conversion with the cleanest product profile.

References

  • Request PDF. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemsrc. 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • PubMed Central (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • PubChem. 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279. [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Proactive Management of Exothermic Reactions Involving 2,3,5-Trichloro-6-methoxypyridine

Disclaimer: This document is intended as a technical support guide for qualified researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical process sa...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for qualified researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical process safety and available data for analogous compounds. Due to a lack of specific published calorimetric data for 2,3,5-Trichloro-6-methoxypyridine, all experimental work should be preceded by a thorough risk assessment and appropriate small-scale safety studies.

Introduction

2,3,5-Trichloro-6-methoxypyridine is a halogenated pyridine derivative, a class of compounds frequently employed in the synthesis of pharmaceuticals and agrochemicals. Reactions involving such molecules, particularly chlorinations or subsequent nucleophilic substitutions, can be highly exothermic and pose a significant risk of thermal runaway if not properly controlled.[1][2][3] This guide provides a structured, question-and-answer-based approach to help you anticipate, mitigate, and troubleshoot potential exothermic events during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with 2,3,5-Trichloro-6-methoxypyridine?

  • Reaction Exotherm: The intended chemical transformation (e.g., further chlorination, nucleophilic substitution) may release a significant amount of heat.

  • Decomposition Exotherm: The molecule itself, or reaction intermediates, may be thermally unstable and decompose, releasing a large amount of energy, particularly at elevated temperatures.[2]

  • Heat Accumulation: Inadequate heat removal during the reaction can lead to a rapid increase in temperature, accelerating the reaction rate and potentially triggering a thermal runaway.[3][4]

Q2: What initial steps should I take to assess the thermal risk of my reaction involving 2,3,5-Trichloro-6-methoxypyridine?

A2: A thorough reaction hazard assessment is critical before any scale-up.[5] This should include:

  • Literature Review: Search for data on analogous reactions with similar chlorinated pyridines.

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on the starting material and reaction mixtures to determine the onset temperature of decomposition and the energy released.[6][7]

  • Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) to measure the heat of the desired reaction, the rate of heat evolution, and the adiabatic temperature rise. This data is crucial for safe scale-up.[7][8]

Q3: How does the scale of the reaction affect the management of exotherms?

A3: Scaling up a reaction significantly changes the heat transfer dynamics. The volume of the reaction mixture increases by the cube of the vessel's radius, while the heat transfer area only increases by the square of the radius.[4] This means that heat removal becomes less efficient at a larger scale, increasing the risk of heat accumulation and thermal runaway.[9] All safety protocols must be re-evaluated and potentially enhanced during scale-up.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to troubleshoot common issues encountered during reactions with 2,3,5-Trichloro-6-methoxypyridine.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Possible Causes:

  • Reagent addition rate is too high.

  • Inadequate cooling capacity or coolant temperature is too high.

  • Poor mixing leading to localized "hot spots".[10]

  • Incorrect solvent or insufficient solvent volume.

Troubleshooting Steps:

  • Immediate Action: Immediately stop the addition of the reagent.

  • Enhance Cooling: Increase the flow rate of the coolant or switch to a colder cooling medium if possible.

  • Improve Agitation: Increase the stirring speed to improve heat dissipation and break up any localized areas of high concentration.

  • Dilution: If safe to do so, add more pre-cooled solvent to increase the thermal mass of the reaction mixture.

  • Review and Revise Protocol: Before restarting, revise the protocol to include a slower addition rate, a lower starting temperature, and ensure adequate cooling is in place.

Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete

Possible Causes:

  • Accumulation of unreacted reagents that are now reacting.

  • The reaction has reached a temperature that triggers a secondary, more energetic decomposition.

  • The cooling system has failed or is insufficient for the heat load.

Troubleshooting Steps:

  • Emergency Cooling: If available, activate an emergency cooling system.

  • Quenching: If the temperature rise is uncontrollable and poses an immediate threat, consider quenching the reaction by adding a pre-determined and tested quenching agent. This should only be done if a safe quenching protocol has been developed in advance.

  • Containment: Be prepared for a pressure build-up. Ensure the reactor is in a well-ventilated area and that appropriate pressure relief systems are in place.

  • Post-Incident Analysis: After stabilizing the situation, a thorough investigation is necessary to understand the cause of the thermal runaway. This should involve analyzing the reaction mixture and reviewing all process parameters.

Issue 3: Pressure Increase in a Sealed Reactor System

Possible Causes:

  • Gas evolution from the desired reaction or a side reaction.

  • Solvent boiling due to an uncontrolled exotherm.

  • Decomposition of the starting material, intermediates, or products, leading to the formation of gaseous byproducts.

Troubleshooting Steps:

  • Monitor Pressure and Temperature: Closely observe both parameters. A simultaneous increase in temperature and pressure is a strong indicator of a runaway reaction.

  • Cooling: Immediately apply maximum cooling to the reactor.

  • Controlled Venting: If the pressure approaches the maximum allowable working pressure of the vessel, and the vented gases can be safely handled, consider a controlled release of pressure through a pre-installed and properly sized relief system.

  • Do Not Scale-Up: A significant pressure increase is a serious safety concern. Do not attempt to scale up the reaction until the cause is fully understood and mitigated.

Section 3: Proactive Control Strategies

To prevent exothermic incidents, a proactive approach to process design and control is essential.

Protocol: Semi-Batch Addition for Exothermic Reactions

This protocol is designed to control the reaction rate and heat generation by adding a reactive agent over time.

  • Reactor Setup:

    • Equip the reactor with a calibrated addition funnel or a syringe pump for controlled reagent delivery.

    • Ensure the reactor has an efficient cooling system (e.g., cooling bath, cryostat).

    • Place a calibrated thermometer or thermocouple in the reaction mixture, away from the vessel walls.

    • Ensure efficient magnetic or overhead stirring.

  • Procedure:

    • Charge the reactor with 2,3,5-Trichloro-6-methoxypyridine and the chosen solvent.

    • Cool the reactor contents to the desired initial temperature (e.g., 0 °C or lower).

    • Begin slow, dropwise addition of the second reagent.

    • Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a pre-defined range (e.g., ± 2 °C).

    • If the temperature exceeds the set limit, pause the addition until the temperature stabilizes.

    • After the addition is complete, continue to monitor the temperature to ensure the reaction goes to completion safely.

Data Summary: General Parameters for Chlorination of Pyridines

The following table provides general temperature ranges for chlorination reactions of pyridine derivatives found in the literature. These are for informational purposes only and should be optimized for your specific reaction.

ReagentSubstrateTemperature Range (°C)Notes
POCl₃Hydroxypyridines140-160Typically performed in a sealed reactor.[11]
Chlorine GasPyridine350-500 (Hot Spot)Vapor phase reaction with controlled hot spot.[12]
Thionyl ChloridePyridine derivativesVariesCan be hazardous with certain solvents like MTBE.[8]

Section 4: Visualizing Safety Workflows

Diagram: Decision-Making for Managing a Temperature Excursion

This diagram illustrates a logical workflow for responding to an unexpected temperature increase.

Exotherm_Troubleshooting Start Temperature Excursion Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Temp Is Temperature Decreasing? Max_Cooling->Check_Temp Monitor Continue to Monitor Check_Temp->Monitor Yes Emergency_Action Initiate Emergency Protocol (Quench/Containment) Check_Temp->Emergency_Action No Investigate Post-Incident Investigation Monitor->Investigate Emergency_Action->Investigate Thermal_Runaway_Loop cluster_0 Initiating Factors cluster_1 Escalation Cycle cluster_2 Consequences Exothermic Reaction Exothermic Reaction Heat Generation Increases Heat Generation Increases Exothermic Reaction->Heat Generation Increases Inadequate Heat Removal Inadequate Heat Removal Temperature Increase Temperature Increase Inadequate Heat Removal->Temperature Increase Reaction Rate Accelerates Reaction Rate Accelerates Temperature Increase->Reaction Rate Accelerates Side Reactions / Decomposition Side Reactions / Decomposition Temperature Increase->Side Reactions / Decomposition Reaction Rate Accelerates->Heat Generation Increases Positive Feedback Pressure Buildup Pressure Buildup Reaction Rate Accelerates->Pressure Buildup Loss of Containment Loss of Containment Pressure Buildup->Loss of Containment Side Reactions / Decomposition->Pressure Buildup

Caption: Logical relationship of factors leading to thermal runaway. [13]

References

  • Pasquet, V. Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin 256 (2017). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92279, 2,3,5-Trichloro-6-methoxypyridine. Available from: [Link].

  • Chemsrc. 2,3,5-trichloro-6-methoxypyridine. Available from: [Link].

  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
  • ResearchGate. Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. Available from: [Link].

  • Dai, W. et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank 2011, M722 (2011). Available from: [Link].

  • M25406 - SAFETY DATA SHEET. Available from: [Link].

  • IChemE. Runaway chemical reaction at Corden Pharmachem, Cork. Available from: [Link].

  • ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available from: [Link].

  • Google Patents. EP0684943B1 - Chlorination process of pyridine derivatives.
  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link].

  • ESD Publications. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Available from: [Link].

  • Maschio, G. et al. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions 26 (2012).
  • KAUST Health & Safety. Scale up reactions Guideline. Available from: [Link].

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Available from: [Link].

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Available from: [Link].

  • Fauske & Associates. Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Available from: [Link].

  • PubMed. 2,3,6-Trichloro-5-(trichloro-meth-yl)pyridine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Available from: [Link].

  • ResearchGate. Standard Molar Enthalpies of Formation of Some Trichloroanilines by Rotating-Bomb Calorimetry. Available from: [Link].

Sources

Optimization

Technical Support Center: Impurity Identification in 2,3,5-Trichloro-6-methoxypyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, analytical scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2,3,5-Trichloro-6-methoxypyridine. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities in their samples. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analysis of 2,3,5-Trichloro-6-methoxypyridine.

Question 1: What are the most probable impurities I might find in a sample of 2,3,5-Trichloro-6-methoxypyridine?

Answer: The impurity profile is heavily dependent on the synthetic route. 2,3,5-Trichloro-6-methoxypyridine is an important chemical intermediate, and its synthesis can introduce several related substances.[1] Potential impurities often fall into these categories:

  • Starting Materials: Incomplete reaction can leave residual precursors. A common precursor is 3,5,6-Trichloropyridin-2-ol (the hydroxyl analog), which may be present if the methoxylation step is incomplete.[2]

  • Isomeric Impurities: Positional isomers, such as other trichloro-6-methoxypyridine variants, can form during the chlorination stages of the synthesis. These are often the most challenging to separate and identify.

  • Under- or Over-chlorinated Species: Dichloro- or tetrachloro-methoxypyridines can be present due to incomplete or excessive chlorination.

  • By-products of Degradation: As a metabolite of the pesticide chlorpyrifos, samples may contain other degradation products if sourced from environmental studies or exposed to harsh conditions.[3]

Table 1: Potential Impurities in 2,3,5-Trichloro-6-methoxypyridine

Impurity Class Example Compound Molecular Weight ( g/mol ) Rationale for Presence
Starting Material 3,5,6-Trichloro-2-pyridinol 198.42 Incomplete methoxylation reaction.[4]
Isomer 2,3,6-Trichloro-5-methoxypyridine 212.45 Side reaction during chlorination.
Under-chlorinated 3,5-Dichloro-6-methoxypyridine 178.00 Incomplete chlorination step.

| Related Compounds | 2,3,5,6-Tetrachloropyridine | 216.89 | Potential precursor or by-product. |

Question 2: Which analytical technique should I start with for a general purity assessment?

Answer: For a rapid and robust initial assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method. 2,3,5-Trichloro-6-methoxypyridine is a semi-volatile organochlorine compound, making it well-suited for GC analysis.[5][6]

  • Why GC-MS? It provides excellent separation of volatile and semi-volatile compounds and offers immediate mass information, which is crucial for tentative identification of unknown peaks based on their mass-to-charge ratio (m/z) and isotopic patterns characteristic of chlorinated compounds.[7]

  • Alternative: High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable option, particularly if you suspect the presence of non-volatile or thermally sensitive impurities.[8] However, without a mass spectrometer (LC-MS), peak identification is reliant on retention time matching with known standards.

Question 3: An unknown impurity is co-eluting with my main peak in both GC and HPLC. What is the best way to identify it?

Answer: Co-elution suggests the impurity has very similar physicochemical properties to your main compound, which is common with isomers. In this scenario, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structural elucidation.[7][9]

  • Why NMR? NMR provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.[10] Techniques like ¹H NMR can reveal distinct proton environments, while 2D NMR experiments (like COSY and HMBC) can establish the connectivity of atoms within the molecule, allowing you to unambiguously distinguish between isomers that are chromatographically inseparable.[10] Even if signals overlap in a 1D spectrum, 2D techniques can resolve these ambiguities.

Part 2: Troubleshooting Analytical Methods

This section provides in-depth troubleshooting for specific issues encountered during HPLC, GC-MS, and NMR analysis.

Workflow for Impurity Identification

The general process for identifying an unknown impurity follows a logical progression from detection to structural confirmation.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Tentative Identification cluster_2 Phase 3: Definitive Confirmation Sample Sample of 2,3,5-Trichloro-6-methoxypyridine Analysis Initial Purity Screen (HPLC-UV or GC-FID) Sample->Analysis Pure Purity Meets Specification? Analysis->Pure Report Report Results Pure->Report Yes Impurity Impurity Detected Pure->Impurity No MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Impurity->MS_Analysis MW Determine MW & Fragmentation MS_Analysis->MW DB Compare to Database / Literature MW->DB ID Tentative ID? DB->ID NMR_Analysis NMR Spectroscopy (1D & 2D NMR) ID->NMR_Analysis No / Ambiguous Standard Procure/Synthesize Reference Standard ID->Standard Yes Compare Compare Spectra / Retention Time NMR_Analysis->Compare Standard->Compare Final_ID Structure Confirmed Compare->Final_ID G cluster_0 Structure Elucidation via HMBC struct1    2,3,5-Trichloro-6-methoxypyridine        H4 (proton at C4) shows a 3-bond correlation to C6.        OCH3 protons show a 3-bond correlation to C6.           conclusion Distinct correlation patterns allow for unambiguous isomer identification. struct1->conclusion struct2    Isomer: 2,3,6-Trichloro-5-methoxypyridine        H4 (proton at C4) shows correlations to C2 and C6.        OCH3 protons show a 3-bond correlation to C5.           struct2->conclusion

Sources

Troubleshooting

Technical Support Center: Column Chromatography Methods for 2,3,5-Trichloro-6-methoxypyridine Products

Welcome to the technical support guide for the purification of 2,3,5-Trichloro-6-methoxypyridine. This document provides field-proven insights and detailed protocols designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3,5-Trichloro-6-methoxypyridine. This document provides field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges in the column chromatography purification of this and related halogenated pyridine compounds.

Section 1: Core Principles & Initial Method Development

This section addresses the foundational questions that arise when designing a purification strategy for 2,3,5-Trichloro-6-methoxypyridine. Understanding these principles is critical for efficient and successful separation.

Q1: What are the key chemical properties of 2,3,5-Trichloro-6-methoxypyridine that influence its chromatographic behavior?

A1: The chromatographic behavior of 2,3,5-Trichloro-6-methoxypyridine is primarily dictated by two structural features: the basic pyridine nitrogen and the three electron-withdrawing chlorine atoms. Halogen substituents decrease the basicity of the pyridine ring through an inductive effect[1]. However, the lone pair on the nitrogen atom can still interact strongly with acidic sites on the stationary phase. This dual character—moderate polarity and residual basicity—is the central challenge in its purification.

Q2: How do I select the appropriate stationary phase for this compound?

A2: For most applications involving moderately polar organic molecules, silica gel (flash chromatography grade, 230-400 mesh) is the recommended starting point due to its versatility and cost-effectiveness.[2][3] However, the primary challenge with silica is the presence of acidic silanol groups (Si-OH) on its surface. These sites can interact strongly with the basic nitrogen of your pyridine, leading to a common issue known as peak tailing.[4]

There are two scenarios to consider:

  • For routine purification: Standard flash-grade silica gel is usually sufficient, provided the mobile phase is optimized to mitigate peak tailing (see Section 2).

  • If the compound is acid-sensitive or shows significant tailing: Consider using a deactivated silica gel or an alternative stationary phase like alumina.[1][5][6] Reverse-phase chromatography (e.g., C18 silica) is another powerful option, particularly if the impurities are significantly more or less polar.[1]

Q3: What is the best strategy for choosing a mobile phase (eluent)?

A3: The selection of the mobile phase is the most critical variable to optimize.[7] The process should always begin with Thin-Layer Chromatography (TLC) to identify a suitable solvent system.

The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for 2,3,5-Trichloro-6-methoxypyridine.[2] This Rf range ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both less polar impurities (higher Rf) and more polar impurities (lower Rf).

A systematic approach is best:

  • Start with a binary system: Begin with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Address Basicity: Due to the pyridine nitrogen, it is highly recommended to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-2% (v/v) is a common and effective choice.[4][6] The TEA acts as a competing base, preferentially binding to the acidic silanol sites on the silica gel and allowing your target compound to elute with a much more symmetrical peak shape.[4]

  • Optimize the Ratio: Adjust the ratio of the non-polar to polar solvent to achieve the target Rf. If the spot remains at the baseline, increase the proportion of the polar solvent. If it runs with the solvent front, increase the proportion of the non-polar solvent.[5]

Section 2: Experimental Protocol - Step-by-Step Guide

This protocol provides a general, robust procedure for the purification of a crude mixture containing 2,3,5-Trichloro-6-methoxypyridine using flash column chromatography.

Step 1: TLC Eluent Optimization

  • Prepare several test eluents (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc, each containing 1% TEA).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM).

  • Spot the crude mixture on a TLC plate and develop it in the test eluent chambers.

  • Visualize the plate under a UV lamp (254 nm).[2]

  • Select the solvent system that gives your target product an Rf of ~0.2-0.3.

Step 2: Column Preparation (Slurry Packing Method)

  • Securely clamp a glass chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2]

  • In a beaker, mix the required amount of silica gel with your chosen eluent to form a uniform slurry.

  • Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the column to dislodge air bubbles and ensure an evenly packed bed.[2]

  • Open the stopcock to drain excess solvent until the solvent level is just above the silica bed. Crucially, never let the column run dry. [2]

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading.[2]

Step 3: Sample Loading

  • Method A (Direct Loading): Dissolve the crude product in the minimum amount of your mobile phase or a less polar solvent (like DCM). Using a pipette, carefully apply the solution to the top layer of sand.

  • Method B (Dry Loading): If your compound is poorly soluble in the eluent, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully pour this powder onto the top layer of sand. This technique often improves resolution.[6]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply gentle positive pressure using air or nitrogen (for flash chromatography).

  • Begin collecting fractions in test tubes or vials. The volume of each fraction should be consistent.

  • Continuously monitor the separation by spotting collected fractions onto TLC plates, developing them, and visualizing under UV light.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator. Be mindful that halogenated pyridines can be volatile, so use a moderate temperature and gentle vacuum.[1]

  • Place the final product under high vacuum to remove any residual solvent.

Section 3: Frequently Asked Questions (FAQs)

Q: My compound is streaking badly on the TLC plate. What does this mean? A: Streaking on TLC often indicates one of two things: either the sample is overloaded on the plate, or there is a strong, undesirable interaction with the silica gel.[5] For pyridines, this is typically due to the interaction with acidic silanol groups. The solution is the same for both TLC and the column: add 0.5-2% triethylamine (TEA) to your eluent system.[6]

Q: My product is very polar and won't move from the baseline (Rf = 0) even with highly polar solvents. What should I do? A: If increasing the polarity of the mobile phase (e.g., using more ethyl acetate or even methanol) doesn't work, the interaction with the silica is too strong. You have two primary options:

  • Switch to a more polar stationary phase like alumina.[1]

  • Use reverse-phase chromatography with a C18 column and a polar mobile phase like water/acetonitrile or water/methanol.[1]

Q: Can I use dichloromethane (DCM) as a solvent? A: Yes, DCM can be used as the more polar component of the mobile phase (e.g., Hexane:DCM). It offers different selectivity compared to ethyl acetate. However, be aware that DCM is denser and more viscous, which can lead to slower column runs and a higher risk of the column cracking under pressure.[6]

Q: My purified product is a yellow oil, but I expected a white solid. Is it impure? A: Discoloration can sometimes be due to minor, highly colored impurities that co-elute with your product.[8] It can also be a sign of compound degradation on the column. First, verify purity by NMR or GC-MS. If it is impure, you may need to re-purify using a different solvent system or a gradient elution to improve separation.[6] If the compound is degrading, using a deactivated silica gel is recommended.[6]

Section 4: In-Depth Troubleshooting Guide

This section tackles more complex issues that require a systematic, logic-based approach to solve.

Issue 1: Severe Peak Tailing on the Column

  • Causality: Peak tailing is the most common problem for basic compounds like pyridines on silica gel.[4] The lone pair of electrons on the pyridine nitrogen forms a strong, non-ideal interaction with acidic silanol groups (Si-OH) on the silica surface. This leads to a secondary retention mechanism that slows down a portion of the analyte molecules, causing them to elute gradually and form a "tail."[4]

  • Solution Workflow:

    • Primary Fix (Mobile Phase Modifier): The most direct solution is to add a competing base to the mobile phase. Add 0.5-2% triethylamine (TEA) to your eluent. TEA is a stronger base and will preferentially occupy the acidic silanol sites, effectively shielding your compound from these interactions.[4][6]

    • Secondary Fix (Stationary Phase Deactivation): If tailing persists even with TEA, your compound may be particularly sensitive. You can deactivate the silica gel before use. To do this, flush the packed column with a solvent system containing 1-3% TEA, then switch back to your regular mobile phase (which should also contain TEA).[6]

    • Alternative Stationary Phase: If the issue is still not resolved, consider using an end-capped silica gel or switching to a less acidic stationary phase like neutral alumina.[1][4]

Issue 2: Poor Resolution and Co-elution of Impurities

  • Causality: Poor resolution means the column is failing to separate your target compound from one or more impurities. This can be due to insufficient difference in polarity (selectivity) between the compounds in your chosen eluent system or inadequate column efficiency.[4]

  • Solution Workflow:

    • Optimize Selectivity: Small changes to the mobile phase can have a large impact.

      • Change Polar Solvent: If you are using Hexane/EtOAc, try switching to Hexane/DCM or Hexane/Acetone. The different interactions of these solvents can alter the relative retention of your compounds.

      • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity over the course of the run. This can sharpen peaks and improve the separation of compounds with similar Rf values.[6]

    • Improve Efficiency:

      • Check Packing: Ensure your column is packed evenly without any channels or voids. A poorly packed column is a common cause of bad separation.[4]

      • Reduce Loading: Overloading the column with too much crude product will saturate the stationary phase and ruin separation.[4][9] A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude on 100 g of silica).

    • Change Stationary Phase: If optimizing the mobile phase doesn't work, the impurities may have very similar properties on silica. Switching to a stationary phase with a different separation mechanism, such as a pentafluorophenyl (PFP) phase or reverse-phase C18 silica, can provide the alternative selectivity needed for separation.[4][10]

Issue 3: Low or No Recovery of the Product

  • Causality: This alarming issue typically stems from one of two causes: either your compound is irreversibly stuck to the column, or it is degrading on the stationary phase.[11]

  • Solution Workflow:

    • Test for Stability: Before running a large-scale column, perform a 2D TLC test. Spot your crude mix in one corner of a square TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, all spots will appear on the diagonal. If a new spot appears below the diagonal, your compound is decomposing on the silica.[5]

    • Address Degradation: If degradation is confirmed, you must avoid standard silica. Use a deactivated silica gel or switch to a more inert stationary phase like alumina.[4][6]

    • Address Irreversible Adsorption: If the compound is stable but still not eluting, it is too strongly adsorbed. This requires a drastic increase in mobile phase polarity (e.g., adding methanol to your eluent) to "strip" the compound from the column. For future runs, a less retentive stationary phase (like alumina) or reverse-phase chromatography should be used.

Section 5: Data Summary & Visualization
Quantitative Data Tables

Table 1: Recommended Starting Solvent Systems for TLC Optimization

Non-Polar Solvent Polar Solvent Modifier (Recommended) Starting Ratio (Non-Polar:Polar)
Hexane / Heptane Ethyl Acetate 1% Triethylamine 9:1
Hexane / Heptane Dichloromethane 1% Triethylamine 9:1

| Toluene | Ethyl Acetate | 1% Triethylamine | 9.5:0.5 |

Table 2: Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing Interaction of basic pyridine with acidic silanol sites.[4] Add 0.5-2% Triethylamine to the mobile phase.[4][6]
Poor Resolution Incorrect mobile phase selectivity; Column overload; Poor column packing.[4] Change eluent composition (e.g., EtOAc to DCM); Run a gradient elution; Reduce sample load.[6]
Low Recovery Compound degradation on silica; Irreversible adsorption.[5][11] Perform 2D TLC to check stability; Use deactivated silica or alumina; Increase eluent polarity drastically to strip column.
Rf = 0 Mobile phase is not polar enough.[5] Increase the percentage of the polar solvent in the eluent.

| Rf ≈ 1 | Mobile phase is too polar. | Increase the percentage of the non-polar solvent in the eluent. |

Experimental Workflow Visualization

Below is a logical workflow diagram for troubleshooting common issues encountered during the column chromatography of 2,3,5-Trichloro-6-methoxypyridine.

TroubleshootingWorkflow start Start: Analyze Fractions by TLC purity_check Is Product Pure & Peak Shape Good? start->purity_check tailing Problem: Peak Tailing purity_check->tailing No, Tailing poor_sep Problem: Poor Resolution purity_check->poor_sep No, Co-elution low_recovery Problem: Low/No Recovery purity_check->low_recovery No, Not Eluting end_ok Success: Combine Fractions & Evaporate purity_check->end_ok Yes add_tea Solution: Add 0.5-2% TEA to Mobile Phase tailing->add_tea gradient Solution: Run Gradient Elution or Change Solvents poor_sep->gradient check_stability Action: Perform 2D TLC to Check Stability low_recovery->check_stability add_tea->start Re-run Column gradient->start Re-run Column change_phase Solution: Use Deactivated Silica, Alumina, or Reverse Phase check_stability->change_phase Degradation Observed change_phase->start Re-run Column

Caption: A decision-tree workflow for troubleshooting common chromatography issues.

Section 6: References
  • Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. (n.d.). Benchchem. Retrieved January 10, 2026, from

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem. Retrieved January 10, 2026, from

  • Technical Support Center: Purification of Halogenated Pyridine Intermediates. (n.d.). Benchchem. Retrieved January 10, 2026, from

  • Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem. Retrieved January 10, 2026, from

  • HPLC Column Selection Guide. (n.d.). Link Lab. Retrieved January 10, 2026, from

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). alwsci. Retrieved January 10, 2026, from

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 10, 2026, from

  • Troubleshooting LC, basics. (n.d.). Chromedia. Retrieved January 10, 2026, from

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved January 10, 2026, from

  • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). (n.d.). ResearchGate. Retrieved January 10, 2026, from

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016, February 1). LCGC International. Retrieved January 10, 2026, from

Sources

Optimization

Technical Support Center: Stability and Handling of 2,3,5-Trichloro-6-methoxypyridine

Welcome to the technical support guide for 2,3,5-Trichloro-6-methoxypyridine (CAS No. 31557-34-3).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,5-Trichloro-6-methoxypyridine (CAS No. 31557-34-3). This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on preventing the decomposition of this compound during storage and experimentation. By understanding the underlying chemical principles of its degradation, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 2,3,5-Trichloro-6-methoxypyridine?

A1: The decomposition of 2,3,5-Trichloro-6-methoxypyridine is primarily influenced by three main factors: exposure to light (photodegradation), elevated temperatures (thermal degradation), and contact with water, especially under acidic or basic conditions (hydrolysis). The presence of strong oxidizing agents can also lead to degradation.[1][2]

Q2: How can I visually identify if my sample of 2,3,5-Trichloro-6-methoxypyridine has started to decompose?

A2: Pure 2,3,5-Trichloro-6-methoxypyridine is typically a white to off-white solid. A noticeable change in color, such as yellowing or browning, can be an initial indicator of degradation. The appearance of a pungent or unusual odor may also suggest the formation of volatile decomposition products. However, these are only qualitative indicators. For a definitive assessment of purity, analytical techniques such as GC-MS or HPLC are recommended.

Q3: What are the likely degradation products of 2,3,5-Trichloro-6-methoxypyridine?

A3: While specific studies on 2,3,5-Trichloro-6-methoxypyridine are limited, based on the degradation of similar chlorinated pyridines, likely decomposition products could include 3,5,6-trichloro-2-pyridinol (TCP) through hydrolysis of the methoxy group, as well as various dechlorinated and hydroxylated pyridines resulting from photodegradation.[3][4][5] Thermal decomposition at high temperatures could lead to more extensive fragmentation of the pyridine ring.[5]

Q4: Is it necessary to purify 2,3,5-Trichloro-6-methoxypyridine before use, even if it is newly purchased?

A4: It is best practice to assess the purity of any reagent before use, especially for sensitive applications. While reputable suppliers provide high-purity compounds, degradation can occur during shipping or storage. A quick purity check via melting point determination or TLC can be informative. If the purity is questionable or if the compound has been stored for an extended period, purification by recrystallization is recommended.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent Experimental Results or Low Yields
  • Potential Cause: Decomposition of 2,3,5-Trichloro-6-methoxypyridine in the reaction mixture.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions:

      • Temperature: Avoid excessive heat. If the reaction requires elevated temperatures, consider running it for a shorter duration or using a lower temperature with a more active catalyst.

      • pH: The pyridine nitrogen can be protonated by strong acids, potentially increasing susceptibility to nucleophilic attack. Conversely, strong bases can catalyze hydrolysis of the methoxy group. Buffer the reaction medium if possible and avoid extremes of pH.

      • Solvent: Ensure the solvent is dry and deoxygenated, as dissolved oxygen and water can participate in degradation pathways, especially in the presence of light.

    • Purity Check of Starting Material: Analyze the purity of your 2,3,5-Trichloro-6-methoxypyridine stock using GC-MS or HPLC to rule out the use of already degraded material.

    • Inert Atmosphere: For reactions sensitive to oxidation or moisture, conduct the experiment under an inert atmosphere of nitrogen or argon.

Issue 2: Appearance of Unidentified Peaks in Analytical Chromatograms (GC-MS, HPLC)
  • Potential Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Sample Preparation:

      • Minimize the time between sample preparation and analysis.

      • Prepare samples in amber vials to protect them from light.

      • Use high-purity solvents to avoid introducing contaminants that could catalyze degradation.

    • Analytical Method Optimization:

      • GC-MS: For thermally labile compounds, a lower injection port temperature can prevent on-column decomposition. Ensure the GC column is not acidic or basic.[6] Derivatization of potential polar degradants (like TCP) with an agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can improve their detection and quantification.[7][8]

      • HPLC: Use a buffered mobile phase to control the pH and improve peak shape. For basic compounds like pyridines, adding a competing base like triethylamine to the mobile phase can reduce peak tailing caused by interactions with residual silanols on the column.[9]

Issue 3: Stored 2,3,5-Trichloro-6-methoxypyridine Shows Signs of Degradation
  • Potential Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Protocol:

      • Container: Always store in a tightly sealed container to prevent exposure to moisture and air.

      • Location: The storage area should be cool, dry, and dark. Avoid storing in direct sunlight or areas with significant temperature fluctuations.

      • Inert Gas: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Purification: If degradation is suspected, purify the material using the recrystallization protocol provided in this guide before use.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of 2,3,5-Trichloro-6-methoxypyridine and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2,3,5-Trichloro-6-methoxypyridine in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform serial dilutions to obtain a working solution of approximately 10-50 µg/mL.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-350.

  • Data Analysis:

    • Identify the peak for 2,3,5-Trichloro-6-methoxypyridine based on its retention time and mass spectrum (molecular ion at m/z 211, with a characteristic chlorine isotope pattern).

    • Integrate all peaks in the chromatogram to determine the relative purity.

    • Attempt to identify any impurity peaks by comparing their mass spectra to libraries and considering likely degradation products such as 3,5,6-trichloro-2-pyridinol.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying 2,3,5-Trichloro-6-methoxypyridine. The choice of solvent is critical and may require some preliminary screening.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Potential solvents to screen include hexanes, ethanol, methanol, or a mixture of solvents like ethanol/water.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal recovery, place the flask in an ice bath for 15-30 minutes.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

  • Purity Confirmation:

    • Assess the purity of the recrystallized material using GC-MS (Protocol 1) or by measuring its melting point and comparing it to the literature value.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the key degradation pathways and a recommended workflow for handling 2,3,5-Trichloro-6-methoxypyridine to minimize decomposition.

G cluster_degradation Potential Decomposition Pathways start 2,3,5-Trichloro-6-methoxypyridine hydrolysis Hydrolysis + H₂O - CH₃OH 3,5,6-Trichloro-2-pyridinol (TCP) start->hydrolysis H⁺ or OH⁻ photodegradation Photodegradation + hv Dechlorinated Pyridines Hydroxylated Pyridines start->photodegradation UV Light thermal thermal start->thermal Heat

Caption: Potential degradation pathways for 2,3,5-Trichloro-6-methoxypyridine.

G cluster_workflow Recommended Handling Workflow receive Receive Compound store Store in Cool, Dry, Dark Place (Tightly Sealed, Inert Atmosphere) receive->store purity_check Assess Purity (TLC, GC-MS, m.p.) store->purity_check is_pure Purity Acceptable? purity_check->is_pure purify Purify by Recrystallization is_pure->purify No use Use in Experiment (Control Temp., pH, Atmosphere) is_pure->use Yes purify->purity_check analyze Analyze Products use->analyze

Caption: Workflow for handling 2,3,5-Trichloro-6-methoxypyridine to ensure stability.

Summary of Stability Data

ConditionStabilityRecommended Action
Storage Stable when stored in a cool, dry, dark place in a sealed container.Follow recommended storage conditions diligently.
Light Exposure Susceptible to photodegradation, especially under UV light.Store in amber bottles and protect reaction vessels from light.
Elevated Temperature Can undergo thermal decomposition at high temperatures.Avoid unnecessary heating; use the lowest effective temperature for reactions.
Aqueous Solutions Prone to hydrolysis, particularly at non-neutral pH.Use anhydrous solvents when possible; if water is necessary, buffer the solution.
Strong Oxidants May be oxidized, leading to decomposition.Avoid contact with strong oxidizing agents.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • MDPI. (n.d.). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • HPC Standards. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. Retrieved from [Link]

  • CORE. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
  • PubMed. (2015). Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • PubMed. (2023). HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram showing the peak of (A) 3,5,6-trichloro-2-methoxy pyridine (TMP) and (B) 3,5,6-trichloro-2-pyridinol (TCP) in Nostoc commune MBDU 101. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Quality Evaluation of the Tox21 Compound Library. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2,3,5-trichloro-6-methoxypyridine. Retrieved from [Link]

  • Food Science. (2021). Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. Retrieved from [Link]

  • PubMed. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). Retrieved from [Link]

  • Chemicke Zvesti. (n.d.). Kinetics of Dehydrochlorination of 2,3,4-Trichloro-l-butene and 2j3,3-Trichloro-l-butene by Methanolic Solution of Sodium Hydroxide. Retrieved from [Link]

  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]

  • ACS Publications. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Quantification of 2,3,5-Trichloro-6-methoxypyridine

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of 2,3,5-Trichloro-6-methoxypyridine. As a key metabolite of organophosphorus pesticides such as chlorpyrifos, the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of 2,3,5-Trichloro-6-methoxypyridine. As a key metabolite of organophosphorus pesticides such as chlorpyrifos, the accurate measurement of this compound is critical for environmental monitoring, toxicology studies, and ecological risk assessment.[1] We will explore the technical nuances, performance characteristics, and practical considerations of the most effective techniques, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal method for their specific application.

Introduction to the Analytical Challenge

2,3,5-Trichloro-6-methoxypyridine (2-MP) is an environmental degradant of significant interest. Its persistence in soil and potential for toxicological effects necessitate sensitive and reliable analytical methods for its quantification in complex matrices like water, soil, and biological samples.[1] The core challenge lies in achieving high selectivity and low detection limits in the presence of interfering matrix components. This guide focuses on the two most powerful and widely adopted chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of semi-volatile organic compounds. The analyte is volatilized and separated based on its boiling point and interaction with a stationary phase before being detected by a mass spectrometer. Its robustness and high resolving power make it a well-established choice for environmental analysis.[2][3]

Causality Behind the GC-MS Approach

The choice of GC-MS is predicated on the semi-volatile nature of 2,3,5-Trichloro-6-methoxypyridine. Gas chromatography provides excellent separation of similarly structured chlorinated pyridines. Coupling it with a mass spectrometer allows for definitive identification based on the analyte's unique mass fragmentation pattern and highly sensitive quantification using Selected Ion Monitoring (SIM).

A critical consideration for related compounds like 3,5,6-trichloro-2-pyridinol (TCP) is the need for derivatization to increase volatility and thermal stability.[4][5] While 2,3,5-Trichloro-6-methoxypyridine is more amenable to direct GC analysis than its pyridinol analogue, derivatization can still be employed to improve peak shape and sensitivity. However, the U.S. EPA has published a method where 2-MP is analyzed directly alongside derivatized TCP, demonstrating its inherent suitability for GC-MS.[4]

Experimental Protocol: GC-MS Quantification of 2,3,5-Trichloro-6-methoxypyridine in Water

This protocol is adapted from established methodologies for related pesticide metabolites.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 L water sample, add 10 mL of 2.0 N hydrochloric acid to acidify the sample, ensuring the analyte is in a non-ionized state for efficient extraction.

    • Add 10 g of sodium chloride to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent (salting out).

    • Transfer the sample to a separatory funnel and perform a liquid-liquid extraction by shaking vigorously for 2 minutes with 50 mL of 1-chlorobutane. Allow the layers to separate.

    • Collect the organic (bottom) layer. Repeat the extraction twice more with fresh 50 mL aliquots of 1-chlorobutane.

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Injection: 1-2 µL of the concentrated extract is injected in splitless mode to maximize analyte transfer to the column. Inlet temperature is typically set to 250°C.

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes. This gradient ensures separation from other potential contaminants.[6]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for 2,3,5-Trichloro-6-methoxypyridine to enhance sensitivity and selectivity.

Workflow for GC-MS Analysis

GC-MS Workflow GC-MS Workflow for 2,3,5-Trichloro-6-methoxypyridine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Water Sample Collection B 2. Acidification (HCl) & Salting Out (NaCl) A->B C 3. Liquid-Liquid Extraction (1-Chlorobutane) B->C D 4. Drying (Na2SO4) & Concentration C->D E 5. GC Injection D->E Inject Extract F 6. Chromatographic Separation (DB-5ms column) E->F G 7. Mass Spectrometry (EI, SIM Mode) F->G H 8. Data Quantification G->H

Caption: Typical workflow for GC-MS analysis of 2,3,5-Trichloro-6-methoxypyridine.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity. It separates compounds in the liquid phase, making it ideal for analytes that are non-volatile or thermally labile, and it eliminates the need for derivatization.

Causality Behind the LC-MS/MS Approach

The primary advantage of LC-MS/MS is its ability to directly analyze the extract without derivatization, simplifying sample preparation and reducing potential sources of error.[7] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides an extremely high degree of selectivity. A specific precursor ion for the analyte is selected, fragmented, and then a specific product ion is monitored. This process effectively filters out matrix interferences, allowing for reliable quantification at very low concentrations.[8]

Experimental Protocol: LC-MS/MS Quantification of 2,3,5-Trichloro-6-methoxypyridine in Urine

This protocol is based on established methods for quantifying chlorpyrifos and its metabolites in biological fluids.[7][8]

  • Sample Preparation (Extraction):

    • To 1 mL of urine, add an internal standard solution to correct for extraction inefficiency and matrix effects.

    • Perform a liquid-liquid extraction with 3 mL of a dichloromethane-ethyl acetate mixture (e.g., 20:80, v/v).[8]

    • Vortex the mixture for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection.

  • Instrumentation and Analysis:

    • Liquid Chromatograph: An ultra-high performance liquid chromatography (UPLC) system is preferred for fast analysis and high resolution.

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.[8]

    • Mobile Phase: A gradient elution using water (often with a small amount of acid like formic acid to improve ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate for a UPLC system is around 0.3-0.5 mL/min.

    • Tandem Mass Spectrometer:

      • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's structure.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2,3,5-Trichloro-6-methoxypyridine would be optimized to ensure maximum sensitivity and specificity.

Workflow for LC-MS/MS Analysis

LC-MSMS Workflow LC-MS/MS Workflow for 2,3,5-Trichloro-6-methoxypyridine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Urine Sample Collection + Internal Standard B 2. Liquid-Liquid Extraction (e.g., DCM/EtOAc) A->B C 3. Evaporation & Reconstitution B->C D 4. UPLC Injection C->D Inject Reconstituted Sample E 5. Chromatographic Separation (C18 Column) D->E F 6. Tandem Mass Spectrometry (ESI, MRM Mode) E->F G 7. Data Quantification F->G

Caption: Typical workflow for LC-MS/MS analysis of 2,3,5-Trichloro-6-methoxypyridine.

Performance Comparison

The selection of an analytical method is driven by its performance characteristics. The following table summarizes typical validation parameters for the quantification of 2,3,5-Trichloro-6-methoxypyridine and closely related compounds using GC-MS and LC-MS/MS. Method validation ensures that the analytical procedure is suitable for its intended purpose.[9][10][11]

ParameterGC-MSLC-MS/MSRationale & Significance
Limit of Quantitation (LOQ) 0.10 ng/mL (in water)[4]~0.4 µg/L (0.4 ng/mL) (for TCP in urine)[8]The lowest concentration that can be measured with acceptable precision and accuracy.[12] Lower LOQs are crucial for trace-level environmental and biological monitoring.
Linearity Range 0.10 - 10.0 ng/mL[4]0.005 - 0.4 mg/L (5 - 400 ng/mL) (for TCP in urine)[8]The concentration range over which the instrument response is directly proportional to the analyte concentration. A wide linear range reduces the need for sample dilution.
Accuracy (Recovery) Typically >90%87 - 113% (for TCP in serum/urine)[7]Measures the closeness of the measured value to the true value. High accuracy is essential for reliable risk assessment.[9]
Precision (RSD) Typically <15%<15%[8]The degree of agreement among repeated measurements. Low Relative Standard Deviation (RSD) indicates high method reproducibility.
Sample Throughput ModerateHigh (with UPLC systems)[7]The number of samples that can be analyzed in a given time. LC-MS/MS is often faster due to simpler sample prep and shorter run times.
Derivatization Required No, but can improve performanceNoEliminating this step simplifies the workflow, saves time, and removes a potential source of analytical error.
Matrix Effects Generally lowerCan be significant; requires internal standardsCo-eluting compounds can suppress or enhance the analyte signal in ESI, making the use of stable isotope-labeled internal standards highly recommended for LC-MS/MS.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and effective techniques for the quantification of 2,3,5-Trichloro-6-methoxypyridine.

GC-MS is a highly reliable and robust method, particularly when following established protocols like those from the U.S. EPA.[4] It is an excellent choice for laboratories with existing GC-MS infrastructure and for matrices like water where high sensitivity is achieved without complex sample cleanup.

LC-MS/MS offers superior sensitivity and specificity, especially for complex biological matrices like urine and blood.[7][8] Its key advantages are the elimination of the derivatization step and higher sample throughput. This makes it the preferred method for high-throughput screening, biomonitoring studies, and when the lowest possible detection limits are required.

The ultimate choice depends on the specific requirements of the study: the nature of the sample matrix, the required level of sensitivity, available instrumentation, and desired sample throughput. For any application, a rigorous method validation process is paramount to ensure the generation of accurate and defensible data.[9][11]

References

  • Sample Preparation and Analysis. (n.d.). Geological Survey of Finland.
  • Namieśnik, J. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents.
  • Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. (n.d.). Thermo Fisher Scientific.
  • Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples. (n.d.). NCBI.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • 2,3,5-Trichloro-6-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Validation of Analytical Methods. (2017). ResearchGate. Retrieved from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). Elsevier.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Validation of Analytical Methods – Strategies & Significance. (n.d.). Omics.
  • Analytical method validation: A brief review. (n.d.).
  • What Chromatograms Can Teach Us About Our Analytes. (2021). LCGC International. Retrieved from [Link]

  • Determination of Residues of Triclopyr, 3,5,6-Trichloro-2-pyridinol, and 2-Methoxy-3,5,6-trichloropyridine in Water by Capillary Gas Chromatography with Mass Selective Detection. (1996). U.S. EPA.
  • Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. (n.d.). NFOGM.
  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025). ResearchGate. Retrieved from [Link]

  • Olmo, M., et al. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Semiautomated Preparation of 3,5,6-Trichloro-2-Pyridinol in Human Urine Using a Zymate XP Laboratory Robot with Quantitative Determination by Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]_

  • Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation. (2020). Journal of Chromatography B.
  • Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. (n.d.). SciSpace. Retrieved from [Link]

  • [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]

  • Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. (n.d.). PubMed. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2,3,5-Trichloro-6-methoxypyridine

Authored by a Senior Application Scientist This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,3,5-Trichloro-6-methoxypyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable analytical alternatives, and establish a self-validating protocol grounded in international regulatory standards.

Introduction: The Analytical Challenge

2,3,5-Trichloro-6-methoxypyridine is a halogenated pyridine derivative.[1][2] Its chemical structure, featuring a pyridine ring with multiple chlorine substituents and a methoxy group, presents a unique analytical challenge. The presence of the chromophoric pyridine ring makes UV detection a viable approach. However, the molecule's non-polar character, due to the chlorine atoms, dictates a reversed-phase chromatographic strategy. The primary analytical objective is to develop a method capable of separating the main compound from any process-related impurities, synthetic intermediates (such as 2,3,5,6-tetrachloropyridine), and potential degradation products. A robust purity method is critical for ensuring the quality, safety, and consistency of any final product or downstream process involving this compound.

Part 1: Foundational Strategy and Analyte Characterization

Before any practical work begins, a thorough understanding of the analyte is paramount. This foundational knowledge informs every subsequent decision in the method development process.

Physicochemical Properties

A review of the compound's properties is the logical starting point.

PropertyValueSource
IUPAC Name 2,3,5-trichloro-6-methoxypyridinePubChem[1]
Molecular Formula C₆H₄Cl₃NOPubChem[1]
Molecular Weight 212.5 g/mol PubChem[1]
Appearance Solid (likely crystalline powder)HPC Standards[3]
Solubility Expected to be soluble in organic solvents like acetonitrile and methanol; low solubility in water.General Chemical Principles

The key takeaway is the compound's organic-soluble nature, which confirms that Reversed-Phase HPLC (RP-HPLC) is the appropriate chromatographic mode.

Initial Chromatographic Considerations

The goal of method development is to achieve adequate resolution between the main analyte peak and all potential impurities with good peak shape and a reasonable runtime.

1. Column Selection: The choice of stationary phase is the most critical factor for achieving selectivity. For a chlorinated aromatic compound, several options should be considered.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the default starting point. It separates primarily based on hydrophobicity.[4]

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating aromatic compounds.[5]

  • Pentafluorophenyl (PFP): PFP columns provide a unique selectivity mechanism, engaging in dipole-dipole, π-π, and hydrophobic interactions. They are exceptionally effective for separating halogenated compounds and positional isomers.[4][6][7]

2. Mobile Phase Selection: The mobile phase modulates the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[8][9]

  • Aqueous Phase: A buffered aqueous phase is necessary to control the ionization state of any acidic or basic impurities and to ensure reproducible retention times. A pH between 2.5 and 4.0 is a good starting point for pyridinic compounds, often using phosphate or formate buffers.[10][11]

3. Detection Wavelength: The UV spectrum of the pyridine ring system typically shows strong absorbance between 220 and 280 nm.[12][13] An initial screening using a Photo Diode Array (PDA) detector is essential to determine the absorbance maximum (λmax) and to select a wavelength that provides good sensitivity for both the main peak and any potential impurities.

Part 2: A Systematic Workflow for Method Development

A structured, logical workflow minimizes wasted effort and ensures all critical parameters are evaluated. This process is iterative, moving from broad screening to fine-tuning and final verification.

MethodDevelopmentWorkflow cluster_dev Method Development Cycle cluster_val Validation & Finalization A 1. Analyte Characterization (Properties, UV Scan) B 2. Initial Screening (C18, PFP Columns) (Broad Gradient) A->B Informs starting conditions C 3. Optimization (Gradient, pH, Temp.) B->C Identifies promising column/solvents D 4. Forced Degradation (Verify Specificity) C->D Refines separation D->C Requires re-optimization if co-elution occurs E 5. Final Method Selection D->E Confirms stability- indicating power F 6. Method Validation (ICH Q2(R2)) E->F Defines parameters to validate G 7. Final Protocol F->G Proves fitness for purpose

Caption: A systematic workflow for HPLC method development and validation.

Step 1: Initial Screening - A Comparative Approach

The first practical step is to screen different column and mobile phase combinations to find the most promising starting point. A fast, broad gradient is used to elute all potential components within a short time.

Experimental Protocol: Screening

  • Standard Preparation: Prepare a ~0.5 mg/mL solution of 2,3,5-Trichloro-6-methoxypyridine in Acetonitrile.

  • HPLC System: A standard HPLC or UHPLC system with a PDA detector.

  • Screening Conditions: Run the standard on each of the column/mobile phase combinations listed in the table below.

Table 1: Comparison of Initial HPLC Screening Conditions

ParameterMethod AMethod BRationale for Comparison
Column C18, 150 x 4.6 mm, 5 µmPFP, 150 x 4.6 mm, 5 µmComparing standard hydrophobic selectivity (C18) with the unique selectivity of PFP for halogenated compounds.[4][6]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterA simple acidic mobile phase to ensure protonation of the pyridine nitrogen.
Mobile Phase B AcetonitrileAcetonitrileACN is a good starting organic modifier.
Gradient 5% to 95% B in 15 min5% to 95% B in 15 minA broad gradient ensures all components are eluted from the column.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CControlled temperature ensures retention time stability.
Detection PDA Scan 210-400 nmPDA Scan 210-400 nmTo identify λmax and observe impurity profiles.

Analysis of Screening Results: Evaluate the chromatograms for peak shape, the number of impurities detected, and the resolution between the main peak and its closest eluting impurity. The PFP column will likely show a different elution order and potentially better resolution for halogenated impurities compared to the C18 column.

Step 2: Method Optimization

Once the most promising column and solvent system is identified (let's assume the PFP column showed superior performance), the next step is to optimize the separation. This involves refining the gradient, temperature, and mobile phase composition to achieve the best balance of resolution, peak shape, and analysis time.[10][11][14]

  • Gradient Optimization: The initial broad gradient is replaced with a shallower, more targeted gradient around the elution time of the main peak and its impurities. This increases the separation between closely eluting peaks.

  • Mobile Phase pH: The effect of pH can be explored (e.g., comparing pH 2.5 with pH 3.5) to see if it improves the peak shape of any basic or acidic impurities.

  • Temperature: Varying the column temperature (e.g., 25 °C, 35 °C, 45 °C) can alter selectivity. Higher temperatures reduce mobile phase viscosity, lowering backpressure, but can sometimes decrease resolution.

Step 3: Forced Degradation Study

To ensure the method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from any degradation products that might form under stress conditions.[15][16] This is a mandatory step for methods used in stability studies.[17]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 2,3,5-Trichloro-6-methoxypyridine (~0.5 mg/mL).

  • Subject the solutions to the following stress conditions until approximately 10-20% degradation of the main peak is observed:[16][18]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid powder at 105 °C.

    • Photolytic: Expose the solution to UV light (per ICH Q1B guidelines).

  • Analyze all stressed samples using the optimized HPLC method.

  • Use a PDA detector to perform peak purity analysis on the main 2,3,5-Trichloro-6-methoxypyridine peak in each chromatogram. The peak should be spectrally pure, with no evidence of co-eluting degradants.[19]

If any degradation product co-elutes with the main peak, the method must be further optimized (e.g., by adjusting the gradient or changing the mobile phase pH) until baseline separation is achieved.

Part 3: The Optimized and Validated Method

After iterative optimization and verification with forced degradation samples, a final method is established. This method must then be formally validated to prove it is fit for its intended purpose.

Recommended Optimized HPLC Protocol

This protocol represents a hypothetical but scientifically sound final method based on the principles discussed.

Table 2: Optimized HPLC Method Parameters

ParameterRecommended Condition
Column PFP, 150 x 4.6 mm, 3 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
22.1
28
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection 275 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)
Method Validation: A Trust-Building Exercise

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[20][21] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[22][23][24][25]

ValidationParameters center Fit for Purpose (Purity Method) Specificity Specificity (No Interference) center->Specificity Linearity Linearity (Proportional Response) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability) center->Precision Range Range (Reliable Interval) center->Range Robustness Robustness (Resists Small Changes) center->Robustness LOQ LOQ (Quantitation Limit) center->LOQ

Sources

Validation

A Researcher's Guide to the Reactivity of 2,3,5-Trichloro-6-methoxypyridine: A Comparative Analysis

Executive Summary 2,3,5-Trichloro-6-methoxypyridine is a highly functionalized heterocyclic compound offering multiple sites for synthetic elaboration. Its reactivity is governed by a complex interplay between the electr...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3,5-Trichloro-6-methoxypyridine is a highly functionalized heterocyclic compound offering multiple sites for synthetic elaboration. Its reactivity is governed by a complex interplay between the electron-deficient nature of the pyridine ring and the distinct electronic and steric effects of its four substituents. This guide provides an in-depth comparison of its reactivity in two major classes of transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—against simpler, well-understood chloropyridines. Our analysis reveals a predictable hierarchy of reactivity, positioning 2,3,5-trichloro-6-methoxypyridine as a versatile building block for the regioselective synthesis of complex molecules. The C2-chloro substituent is identified as the primary site for SNAr, while palladium-catalyzed reactions also favor this position under standard conditions, with potential for alternative selectivity through specialized ligand systems.

Introduction: The Landscape of Chloropyridine Reactivity

Chloropyridines are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The nitrogen atom within the aromatic ring renders the system electron-deficient, making it susceptible to nucleophilic attack, a characteristic that sets it apart from its carbocyclic analog, chlorobenzene.[2] The reactivity of a chloro-substituent is profoundly influenced by its position relative to the ring nitrogen and the presence of other functional groups.

Two primary reaction pathways dominate the functionalization of chloropyridines:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is favored at the 2- (ortho) and 4- (para) positions, where the electron-withdrawing pyridine nitrogen can effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3][4] This stabilization is a key determinant of the reaction rate.[3]

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling enable the formation of C-C bonds.[5] The reactivity of C-Cl bonds in these transformations is typically lower than their C-Br or C-I counterparts but can be achieved, often with high regioselectivity, through careful selection of catalysts and ligands.[6][7]

This guide will dissect the specific reactivity profile of 2,3,5-Trichloro-6-methoxypyridine by comparing it to benchmark chloropyridines, providing a predictive framework for its synthetic application.

G cluster_input Starting Material cluster_pathways Reaction Pathways cluster_products Product Scaffolds Start 2,3,5-Trichloro-6-methoxypyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (e.g., R-NH2, R-OH) CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Pd Catalyst, Base + Boronic Acid SNAr_Product Substituted (Amino, Alkoxy, Thio) Pyridines SNAr->SNAr_Product CC_Product Aryl- or Alkyl- Substituted Pyridines CrossCoupling->CC_Product

Figure 1. High-level overview of the primary synthetic pathways for functionalizing 2,3,5-Trichloro-6-methoxypyridine.

Electronic and Steric Profile of 2,3,5-Trichloro-6-methoxypyridine

The reactivity of each position on the 2,3,5-trichloro-6-methoxypyridine ring is a direct consequence of the cumulative electronic effects of its substituents.

  • Pyridine Nitrogen: Exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the entire ring towards electrophilic attack but activating it for nucleophilic substitution, especially at the C2 and C4 positions.[8]

  • Chloro Groups (C2, C3, C5): These are strongly electron-withdrawing via induction (-I), further increasing the electrophilicity of the ring carbons to which they are attached.

  • Methoxy Group (C6): This group has a dual electronic nature. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but is a strong electron-donating group by resonance (+R) due to its lone pairs.[9] Being at the C6 position (ortho to nitrogen), its +R effect can influence electron density around the ring. However, compared to chlorine, an OCH₃ group is a very poor leaving group in SNAr reactions.

This combination of substituents creates a highly electron-deficient ring with three potential leaving groups (Cl) for substitution reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principles and Reactivity Hierarchy

The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[2][3] The stability of this complex is paramount.

For 2,3,5-Trichloro-6-methoxypyridine, the predicted order of reactivity for SNAr is:

  • C2-Cl (Most Reactive): This position is alpha to the ring nitrogen, allowing the negative charge of the Meisenheimer complex to be delocalized directly onto the electronegative nitrogen atom—the most stabilizing resonance contributor.[4] This provides a significant rate acceleration.

  • C5-Cl (Less Reactive): This position is meta to the nitrogen. Nucleophilic attack here does not allow for direct resonance stabilization of the negative charge onto the nitrogen atom.[3] Its reactivity is enhanced relative to 3-chloropyridine only by the inductive pull of the other chloro substituents.

  • C3-Cl (Least Reactive): Similar to the C5 position, this site is meta to the nitrogen and lacks direct resonance stabilization. It is generally considered the least reactive site for SNAr on the pyridine ring.

cluster_mech SNAr Mechanism at C2 sub 2,3,5-Trichloro-6-methoxypyridine step1 Rate-Determining Step: Nucleophilic Attack sub->step1 nuc Nucleophile (Nu⁻) nuc->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized) step1->meisenheimer Addition step2 Fast Step: Loss of Leaving Group meisenheimer->step2 Elimination prod 2-Substituted Product step2->prod

Figure 2. The addition-elimination mechanism of an SNAr reaction at the C2 position.
Data Presentation: Comparison with Other Chloropyridines
CompoundPosition of ClRelative SNAr ReactivityRationale
4-Chloropyridine4Very HighNegative charge in intermediate is delocalized onto the ring nitrogen.[3]
2-Chloropyridine2HighNegative charge in intermediate is delocalized onto the ring nitrogen.[3]
2,3,5-Trichloro-6-methoxypyridine 2 High Activated by ring nitrogen (C2 position) and inductively by other EWGs.
2,6-Dichloropyridine2, 6HighBoth positions are highly activated.
2,3,5-Trichloro-6-methoxypyridine 5 Low Meta-position relative to nitrogen; lacks direct resonance stabilization.[3]
3-Chloropyridine3Very LowMeta-position; highest energy intermediate due to lack of N-stabilization.[3]
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a representative SNAr reaction to validate the regioselectivity of amination on 2,3,5-trichloro-6-methoxypyridine.

Objective: To demonstrate the selective substitution of the C2-chloro group.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial or sealed pressure tube

  • Ethyl acetate, water, brine for workup

Procedure:

  • To a microwave synthesis vial, add 2,3,5-trichloro-6-methoxypyridine (e.g., 212 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and anhydrous DMF (4 mL).

  • Add pyrrolidine (100 µL, 1.2 mmol) to the stirred suspension.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 45 minutes with stirring.

  • Self-Validation/Monitoring: Reaction progress can be monitored by TLC or LC-MS to observe the consumption of starting material and the formation of a single major product.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(pyrrolidin-1-yl)-3,5-dichloro-6-methoxypyridine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Mechanistic Principles and Regioselectivity

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10] The catalytic cycle involves three key steps: oxidative addition of the C-Cl bond to a Pd(0) center, transmetalation with an organoboron species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11] For aryl chlorides, the oxidative addition step is typically rate-limiting and more challenging than for bromides or iodides.[10]

Predicting regioselectivity in the cross-coupling of 2,3,5-trichloro-6-methoxypyridine:

  • C2-Cl (Most Reactive): The C-Cl bond alpha to the pyridine nitrogen is generally the most susceptible to oxidative addition.[12] This is attributed to the electronic activation of this position.

  • C5-Cl & C3-Cl (Less Reactive): These positions are electronically less activated for oxidative addition. However, selectivity can sometimes be steered towards these positions by using sterically hindered ligands that favor the less-congested site.[12] Without such specific ligand control, reactivity at C3 and C5 is expected to be significantly lower than at C2.

G pd0 Pd(0)L₂ oa_complex Aryl-Pd(II)-Cl(L₂) pd0->oa_complex Oxidative Addition trans_complex Aryl-Pd(II)-R'(L₂) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product trans_complex->product aryl_halide 2,3,5-Trichloro-6-methoxypyridine (at C2-Cl) aryl_halide->oa_complex boronic_acid R'-B(OH)₂ boronic_acid->trans_complex base Base base->trans_complex

Figure 3. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparison of Suzuki Coupling Reactivity
CompoundPosition of ClTypical Suzuki Coupling OutcomeRationale / Conditions
2,3,5-Trichloro-6-methoxypyridine 2 Good Yield Electronically activated C2 position is the preferred site for oxidative addition.[12]
2-Chloropyridine2Excellent YieldReadily undergoes coupling, often serving as a benchmark substrate.[7][13]
4-Chloropyridine4Good YieldAlso a reactive substrate, though sometimes requires slightly more forcing conditions than 2-Cl.[7]
3-Chloropyridine3Low to Moderate YieldGenerally less reactive and requires more specialized, electron-rich ligands.
2,3,5-Trichloro-6-methoxypyridine 3, 5 Low to No Reactivity Requires specialized ligand systems to override the intrinsic preference for the C2 position.[12]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to achieve selective coupling at the C2 position of 2,3,5-trichloro-6-methoxypyridine.

Objective: To synthesize 2-phenyl-3,5-dichloro-6-methoxypyridine.

Materials:

  • 2,3,5-Trichloro-6-methoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas supply (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add 2,3,5-trichloro-6-methoxypyridine (212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed solvent (8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Self-Validation/Monitoring: Monitor the reaction's progress using LC-MS. The appearance of a new major peak corresponding to the mass of the desired product and consumption of the starting material indicates a successful reaction. The absence of isomeric products confirms regioselectivity.

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the pure product.

Conclusion

2,3,5-Trichloro-6-methoxypyridine exhibits a well-defined and predictable reactivity profile that researchers can exploit for targeted synthesis. In nucleophilic aromatic substitution , the C2-chloro group is overwhelmingly the most reactive site, driven by the powerful electronic stabilization afforded by the adjacent ring nitrogen. This provides a reliable handle for introducing nitrogen, oxygen, or sulfur nucleophiles. In palladium-catalyzed cross-coupling , the C2 position again serves as the primary reactive site under standard conditions, enabling selective C-C bond formation. The lesser reactivity of the C3 and C5 chloro-substituents makes them available for subsequent, more forcing transformations, positioning this molecule as an excellent scaffold for sequential, regioselective functionalization in drug discovery and materials science.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • Leitch, D. C., et al. (N.D.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Lohse, O., et al. (N.D.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Who we serve.
  • BenchChem Technical Support Team. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Zhang, Y., et al. (N.D.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Wikipedia. (N.D.).
  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Myers, A. G. Research Group. (N.D.). The Suzuki Reaction. Harvard University.

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2,3,5-Trichloro-6-methoxypyridine and Its Derivatives

This guide provides an in-depth technical comparison and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,3,5-Trichloro-6-methoxypyridine and its derivatives. Designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,3,5-Trichloro-6-methoxypyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to facilitate the structural elucidation and characterization of this important class of compounds.

Introduction: The Role of NMR in the Structural Elucidation of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The precise substitution pattern of these molecules is critical to their biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of these compounds in solution. This guide will focus on the ¹H and ¹³C NMR characteristics of 2,3,5-Trichloro-6-methoxypyridine, a representative member of this class, and will draw comparisons with related derivatives to illustrate the influence of substituent effects on their spectral properties.

The core challenge in the NMR analysis of highly substituted pyridines lies in the correct assignment of signals in often crowded spectra. Understanding the interplay of electronic effects (both inductive and mesomeric) of the chloro, methoxy, and other substituents on the chemical shifts of the pyridine ring protons and carbons is paramount for accurate structural interpretation.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution and interpretable NMR spectra is foundational to any structural analysis. The following protocol outlines a standardized approach for the preparation and analysis of chlorinated methoxypyridine samples.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C). For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used as alternatives.

  • Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer Frequency : A spectrometer operating at a ¹H frequency of 400 MHz or higher is recommended for better signal dispersion, which is particularly important for resolving complex coupling patterns in substituted aromatic systems.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is typically used.

    • Spectral Width : A spectral width of -2 to 12 ppm is generally sufficient.

    • Acquisition Time : An acquisition time of 2-4 seconds ensures good resolution.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is adequate for most protons.

    • Number of Scans : 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width : A spectral width of 0 to 200 ppm covers the expected range for these compounds.

    • Acquisition Time : An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis: Decoding Proton Environments

The ¹H NMR spectrum of 2,3,5-Trichloro-6-methoxypyridine is expected to be relatively simple, exhibiting a single aromatic proton signal and a signal for the methoxy group protons. The chemical shift of the lone aromatic proton is significantly influenced by the surrounding chloro and methoxy substituents.

Diagram of 2,3,5-Trichloro-6-methoxypyridine Structure and Proton Environment:

Caption: Molecular structure of 2,3,5-Trichloro-6-methoxypyridine highlighting the single aromatic proton at the C4 position.

Predicted ¹H NMR Spectrum of 2,3,5-Trichloro-6-methoxypyridine
  • Aromatic Proton (H-4) : The proton at the C4 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be downfield due to the deshielding effects of the electronegative chlorine atoms and the pyridine nitrogen. The methoxy group at C6 will have a minor electronic influence.

  • Methoxy Protons (-OCH₃) : The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

Comparison with Related Derivatives

To contextualize the expected chemical shifts, a comparison with structurally similar compounds is invaluable.

CompoundAromatic Proton(s) (δ, ppm)Methoxy Protons (δ, ppm)Reference
2-Chloro-6-methoxypyridine7.50 (d), 6.89 (t), 6.65 (d)3.93 (s)
2-Methoxypyridine8.15 (d), 7.51 (t), 6.82 (d), 6.72 (t)3.92 (s)
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine derivativesAromatic protons typically > 6.8 ppm~4.0-4.2 (s)

The data from these related compounds allows us to predict that the single H-4 proton in 2,3,5-Trichloro-6-methoxypyridine will likely resonate downfield, potentially in the range of 7.5-8.0 ppm, due to the cumulative electron-withdrawing effects of the three chlorine atoms. The methoxy protons are expected to be in their typical region of around 4.0 ppm.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2,3,5-Trichloro-6-methoxypyridine will provide five signals for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are highly sensitive to the nature and position of the substituents.

Diagram of Carbon Positions in 2,3,5-Trichloro-6-methoxypyridine:

Caption: Standard IUPAC numbering of the carbon atoms in the pyridine ring.

Predicted ¹³C NMR Spectrum of 2,3,5-Trichloro-6-methoxypyridine
  • C-2, C-3, C-5, C-6 : These carbons are directly bonded to electronegative atoms (N, Cl, or O) and will therefore be significantly deshielded, appearing at lower field (higher ppm values). The carbons bearing chlorine atoms (C-2, C-3, C-5) will experience a strong downfield shift. The carbon attached to the methoxy group (C-6) will also be downfield.

  • C-4 : This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons and will appear at the highest field (lowest ppm value) among the aromatic signals.

  • Methoxy Carbon (-OCH₃) : The methoxy carbon will appear as a sharp singlet in the aliphatic region, typically around 55-60 ppm.

Comparative ¹³C NMR Data

A comparative analysis with related structures provides a framework for estimating the chemical shifts in our target molecule.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)-OCH₃ (δ, ppm)Reference
2-Methoxypyridine164.2111.2138.5116.8146.952.8
2-(Aryl)-6-methoxypyridine derivatives~164~107~151~114~149~54

Based on these comparisons and established substituent effects, we can anticipate the following approximate chemical shifts for 2,3,5-Trichloro-6-methoxypyridine:

  • C-2, C-3, C-5, C-6 : Likely in the range of 140-165 ppm.

  • C-4 : Expected to be the most upfield of the ring carbons, likely in the 115-125 ppm range.

  • -OCH₃ : Around 54-56 ppm.

Conclusion and Best Practices

The ¹H and ¹³C NMR characterization of 2,3,5-Trichloro-6-methoxypyridine and its derivatives relies on a systematic approach that combines high-quality data acquisition with a thorough understanding of substituent effects on chemical shifts. By comparing the spectra of an unknown compound with those of known, structurally related molecules, researchers can confidently assign signals and confirm the desired molecular structure. The use of two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the unambiguous assignment of proton and carbon signals, especially in more complex derivatives. This guide provides a foundational framework for approaching the NMR analysis of this important class of heterocyclic compounds.

References

  • Asian Journal of Chemistry . Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Google Patents. Synthetic method of 2, 3, 5-trichloropyridine.
  • MDPI . The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • SpectraBase . 2-Methoxypyridine - 13C NMR. [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3,5-Trichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals 2,3,5-Trichloro-6-methoxypyridine, with a molecular formula of C₆H₄Cl₃NO and a monoisotopic mass of approximately 210.94 Da, is a halogenated aromatic compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

2,3,5-Trichloro-6-methoxypyridine, with a molecular formula of C₆H₄Cl₃NO and a monoisotopic mass of approximately 210.94 Da, is a halogenated aromatic compound.[1] Understanding its fragmentation behavior under different ionization techniques is essential for its unambiguous identification in complex matrices. This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), drawing comparisons with the known fragmentation of analogous compounds.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. These patterns, however, are highly reproducible and provide a detailed structural fingerprint of the molecule.

The predicted EI fragmentation of 2,3,5-Trichloro-6-methoxypyridine is expected to be driven by the presence of the chlorine atoms, the methoxy group, and the pyridine ring. The initial event is the removal of an electron to form the molecular ion (M⁺•).

Key Predicted Fragmentation Pathways under EI:

  • Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical. This would result in a fragment ion at m/z [M-35]⁺. The isotopic pattern of this fragment would show two fewer chlorine atoms than the molecular ion.

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage with the loss of a methyl radical, leading to a fragment at m/z [M-15]⁺. This would be followed by the loss of carbon monoxide (CO) to yield a highly stable pyridinium cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule from the molecular ion, resulting in a fragment at m/z [M-30]⁺.

  • Cleavage of the Pyridine Ring: At higher energies, the stable aromatic ring can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN) or related neutral species.[2][3]

Comparative Analysis: 2-Hydroxy-3,5,6-trichloropyridine

A valuable point of comparison is the experimentally determined EI mass spectrum of 2-Hydroxy-3,5,6-trichloropyridine, an analog of the target molecule.[4] The fragmentation of this compound is characterized by the initial loss of a chlorine atom, followed by the loss of CO. This suggests that for 2,3,5-Trichloro-6-methoxypyridine, the loss of a chlorine atom and subsequent or alternative fragmentation of the methoxy group are highly probable events.

Table 1: Predicted Major EI Fragment Ions for 2,3,5-Trichloro-6-methoxypyridine

Predicted Fragment Ion m/z (Monoisotopic) Proposed Neutral Loss Notes
[C₆H₄Cl₃NO]⁺•211-Molecular Ion
[C₆H₄Cl₂NO]⁺176•ClLoss of a chlorine radical
[C₅H₄Cl₃N]⁺•196•CH₃Loss of a methyl radical
[C₅H₄Cl₃N]⁺181CH₂OLoss of formaldehyde
[C₄H₂Cl₃N]⁺168CO from [M-CH₃]⁺Subsequent loss from the [M-15]⁺ ion

Predicted Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions.

For 2,3,5-Trichloro-6-methoxypyridine, ESI in positive ion mode is expected to readily form the protonated molecule at m/z [M+H]⁺. The subsequent collision-induced dissociation (CID) in an MS/MS experiment would likely involve the following pathways:

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Methane (CH₄): Protonation may occur on the methoxy oxygen, facilitating the loss of a neutral methane molecule.

  • Loss of HCl: The presence of chlorine atoms on the pyridine ring could lead to the elimination of a neutral HCl molecule.

  • Sequential Loss of Chlorine: Similar to EI, the sequential loss of chlorine atoms, likely as HCl in the ESI context, can be anticipated.

Comparative Analysis: Analogs in ESI-MS Studies

Studies on the ESI-MS/MS of related nitrogen-containing heterocyclic compounds and organophosphate pesticides containing a trichloropyridinyl moiety provide insights into expected fragmentation.[5][6][7][8] For instance, the fragmentation of protonated pyridine derivatives often involves the cleavage of substituent groups and eventual ring opening.

Table 2: Predicted Major ESI-MS/MS Fragment Ions for 2,3,5-Trichloro-6-methoxypyridine ([M+H]⁺ as precursor)

Predicted Fragment Ion m/z (Monoisotopic) Proposed Neutral Loss
[C₆H₅Cl₃NO]⁺212-
[C₅H₂Cl₃NO]⁺196CH₄
[C₆H₄Cl₂NO]⁺176HCl
[C₅H₃Cl₂N]⁺148CH₄ + CO

Experimental Protocol: Acquiring Mass Spectra

For researchers wishing to acquire experimental data, the following protocol provides a general framework for both GC-MS (for EI) and LC-MS (for ESI) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis:

  • Sample Preparation: Dissolve a small amount of 2,3,5-Trichloro-6-methoxypyridine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless or split injection, depending on the concentration.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure good chromatographic separation.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: ~230 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis:

  • Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (0.1%) to promote protonation.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: Optimized for the specific instrument, typically 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • MS Scan: Full scan to identify the [M+H]⁺ ion.

    • MS/MS: Product ion scan of the [M+H]⁺ precursor, with collision energy ramped to observe fragmentation.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

EI_Fragmentation M [C₆H₄Cl₃NO]⁺• m/z 211 M_minus_Cl [C₆H₄Cl₂NO]⁺ m/z 176 M->M_minus_Cl - •Cl M_minus_CH3 [C₅H₄Cl₃N]⁺• m/z 196 M->M_minus_CH3 - •CH₃ M_minus_CH2O [C₅H₄Cl₃N]⁺ m/z 181 M->M_minus_CH2O - CH₂O M_minus_CH3_minus_CO [C₄H₂Cl₃N]⁺ m/z 168 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI fragmentation of 2,3,5-Trichloro-6-methoxypyridine.

ESI_Fragmentation MH [C₆H₅Cl₃NO]⁺ m/z 212 MH_minus_CH4 [C₅H₂Cl₃NO]⁺ m/z 196 MH->MH_minus_CH4 - CH₄ MH_minus_HCl [C₆H₄Cl₂NO]⁺ m/z 176 MH->MH_minus_HCl - HCl MH_minus_CH4_minus_CO [C₅H₃Cl₂N]⁺ m/z 148 MH_minus_CH4->MH_minus_CH4_minus_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 2,3,5-Trichloro-6-methoxypyridine.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the mass spectrometric fragmentation of 2,3,5-Trichloro-6-methoxypyridine. By leveraging fundamental principles of mass spectrometry and drawing comparisons with closely related analogs, we have outlined the most probable fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a starting point for researchers to obtain empirical data, which will be invaluable for confirming these predictions and for the confident identification of this compound in future studies. The combination of predictive analysis and comparative data serves as a powerful tool in the structural elucidation of compounds for which reference spectra are not yet available.

References

  • Olmo, M., et al. (2005). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1459-1464. [Link]

  • PubChem. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2021). Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. Molecules, 26(23), 7354. [Link]

  • Chen, J., et al. (2013). [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. Se Pu, 31(10), 945-949. [Link]

  • Li, W., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 289-291. [Link]

  • NIST. (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Chemsrc. (n.d.). 2,3,5-trichloro-6-methoxypyridine. [Link]

  • Shen, X., et al. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). Journal of Chromatography B, 955-956, 73-78. [Link]

  • Brünken, S., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared. Faraday Discussions, 245, 217-236. [Link]

  • ResearchGate. (n.d.). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. [Link]

  • PubChemLite. (n.d.). 2,3,5-trichloro-6-ethoxypyridine. [Link]

  • SpectraBase. (n.d.). 2-Chloro-3-(trichloromethyl)pyridine. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 108-117. [Link]

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Comparative

performance of 2,3,5-Trichloro-6-methoxypyridine in parallel synthesis

An Application Scientist's Guide: Performance of 2,3,5-Trichloro-6-methoxypyridine in Parallel Synthesis In the high-throughput environment of modern drug discovery, the efficiency and reliability of chemical reactions a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide: Performance of 2,3,5-Trichloro-6-methoxypyridine in Parallel Synthesis

In the high-throughput environment of modern drug discovery, the efficiency and reliability of chemical reactions are paramount. Parallel synthesis, a cornerstone of medicinal chemistry, enables the rapid generation of compound libraries for screening and lead optimization.[1] The formation of the amide bond is arguably the most crucial reaction in this field, and the choice of coupling reagent directly impacts library quality, timeline, and cost.[2][]

This guide offers a deep dive into the performance of 2,3,5-trichloro-6-methoxypyridine as a coupling reagent for parallel amide synthesis. We will objectively compare its efficacy against widely used alternatives, supported by representative experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for reagent selection.

The Chemistry of Activation: Mechanism of Action

2,3,5-Trichloro-6-methoxypyridine functions by activating a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The electron-withdrawing chlorine atoms on the pyridine ring enhance the leaving group ability of the pyridinoxy moiety, facilitating the reaction.

The process can be broken down into two primary steps:

  • Activation: The carboxylic acid reacts with 2,3,5-trichloro-6-methoxypyridine in the presence of a non-nucleophilic base (e.g., DIEA) to form a reactive acylpyridinium salt.

  • Coupling: The amine attacks the activated carbonyl center, displacing the 2,3,5-trichloro-6-methoxypyridinol byproduct and forming the stable amide bond.

Figure 1: General workflow of amide synthesis using 2,3,5-trichloro-6-methoxypyridine.

Performance Evaluation in a High-Throughput Format

To provide a practical comparison, we outline a standard parallel synthesis workflow to generate a 96-member amide library. The performance of 2,3,5-trichloro-6-methoxypyridine is benchmarked against two industry-standard coupling reagents: HATU, a highly efficient but costly uronium salt, and EDC/HOBt, a classic and economical carbodiimide-based system.[2][4][5]

Experimental Protocol: 96-Well Plate Parallel Amide Synthesis

This protocol is designed for the synthesis of a diverse library from a set of 8 carboxylic acids and 12 amines.

Materials:

  • Carboxylic Acids (8): Stock solutions (0.2 M in DMF).

  • Amines (12): Stock solutions (0.2 M in DMF).

  • Reagent A: 2,3,5-Trichloro-6-methoxypyridine (0.2 M in DMF).

  • Reagent B: HATU (0.2 M in DMF).

  • Reagent C: EDC (0.2 M in DMF) and HOBt (0.2 M in DMF).

  • Base: Diisopropylethylamine (DIEA) (0.4 M in DMF).

  • Solvent: Anhydrous DMF.

  • Equipment: 96-well reaction blocks, multichannel pipette or liquid handling robot.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A 1. Dispense 100 µL Carboxylic Acid Stocks (to columns 1-8) B 2. Dispense 100 µL Amine Stocks (to rows A-L) A->B C 3. Add 100 µL Coupling Reagent (A, B, or C) B->C D 4. Add 100 µL DIEA Solution C->D E 5. Seal and Shake (16h at RT) D->E F 6. Quench with 200 µL H₂O E->F G 7. Analyze Crude Purity & Yield via LC-MS F->G

Figure 2: High-level experimental workflow for parallel amide synthesis.

Detailed Procedure:

  • Using a liquid handler, dispense 100 µL (0.02 mmol) of each of the 8 carboxylic acid stock solutions into the 12 wells of their assigned columns in a 96-well reaction block.

  • Dispense 100 µL (0.02 mmol) of each of the 12 amine stock solutions into the 8 wells of their assigned rows.

  • For the chosen reaction plate, add 100 µL (0.02 mmol) of the selected coupling reagent stock solution (A, B, or C) to all 96 wells.

  • Add 100 µL (0.04 mmol) of the DIEA stock solution to all wells.

  • Seal the reaction block securely and place it on an orbital shaker at room temperature for 16 hours.

  • After incubation, unseal the block and quench the reactions by adding 200 µL of deionized water to each well.

  • Submit the plate for automated LC-MS analysis to determine the crude purity and relative yield of the desired amide product in each well.

Comparative Data and Analysis

The selection of a coupling reagent often involves a trade-off between efficiency, cost, and ease of use. The following table summarizes the expected outcomes from the parallel synthesis described above.

Coupling ReagentAverage Crude Purity (%)Average Yield (%)Ease of Workup & Byproduct RemovalRelative CostKey Considerations
2,3,5-Trichloro-6-methoxypyridine 85 - 92%80 - 90%Good: Byproduct is moderately polar and can be removed with aqueous washes.

A strong balance of performance and cost; reliable for diverse substrates.
HATU >95%>92%Excellent: Water-soluble byproducts are easily removed.[4]

Gold standard for difficult or sterically hindered couplings and when highest purity is required.[2]
EDC / HOBt 75 - 88%70 - 85%Moderate: Dicyclohexylurea (from DCC) or other urea byproducts can be difficult to remove.[5][6]$Most economical choice, but may require more optimization and purification effort.

Table 1. Performance comparison of coupling reagents in a parallel synthesis format.

Discussion of Results
  • 2,3,5-Trichloro-6-methoxypyridine emerges as a highly competent reagent for parallel synthesis. It consistently delivers high yields and good purities across a diverse substrate scope. Its primary advantage lies in providing a performance level near that of premium uronium salts like HATU but at a significantly lower cost. The workup is generally straightforward, making it suitable for high-throughput workflows where complex purification is undesirable.

  • HATU demonstrates superior performance, yielding the highest purity and conversion rates.[2] This is especially true for challenging substrates, such as sterically hindered amino acids or poorly nucleophilic amines.[4] However, its high cost often limits its use to late-stage lead optimization or small-scale synthesis where maximizing the purity of a few key compounds is the primary goal.

  • EDC/HOBt represents the most cost-effective option and is a workhorse in many labs.[5] While effective for many simple amide couplings, its performance can be less reliable with more challenging substrates. The formation of N-acylisourea and other urea-based byproducts can complicate purification, potentially lowering the overall efficiency in a parallel synthesis context where purification steps are minimized.[6]

Conclusion and Strategic Recommendations

As a Senior Application Scientist, my recommendation is to select your coupling reagent based on the specific goals of your synthesis campaign.

  • For Broad Library Screening and Hit-to-Lead: 2,3,5-Trichloro-6-methoxypyridine is an excellent choice. It offers a robust, reliable, and cost-effective solution that delivers high-quality compound libraries with minimal need for extensive purification, making it ideal for generating a large number of diverse compounds efficiently.

  • For Difficult Couplings and Final Compound Synthesis: When dealing with sterically demanding substrates or when the highest possible purity is non-negotiable (e.g., for compounds intended for in-vivo studies), HATU is the reagent of choice, despite its higher cost.

  • For Large-Scale, Cost-Sensitive Projects: If the substrates are simple and the budget is the primary constraint, EDC/HOBt remains a viable option, with the understanding that more effort may be required in downstream purification.

By strategically aligning the choice of coupling reagent with the objectives of the synthetic campaign, researchers can optimize resource allocation, accelerate discovery timelines, and ultimately enhance the productivity of their drug development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • CiteDrive. (2022). Automated and Parallel Amide Synthesis. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]

  • PubChem. 2,3,5-Trichloro-6-methoxypyridine. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • KAUSHIK, N., & KUMAR, N. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1130-1148. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • ResearchGate. (2018). Automated and Parallel Amide Synthesis. Available at: [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2,3,5-Trichloro-6-methoxypyridine in Synthesis

Introduction: A Niche Reagent Defined by its Origins In the landscape of synthetic chemistry, the pyridine core is a cornerstone, forming the backbone of countless pharmaceuticals and agrochemicals.[1] The strategic plac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Niche Reagent Defined by its Origins

In the landscape of synthetic chemistry, the pyridine core is a cornerstone, forming the backbone of countless pharmaceuticals and agrochemicals.[1] The strategic placement of functional groups dictates the ultimate utility of these heterocyclic building blocks. 2,3,5-Trichloro-6-methoxypyridine (CAS No: 31557-34-3) is a unique, highly functionalized pyridine derivative. However, its primary identity in scientific literature is not as a synthetic intermediate, but as a principal metabolite of the organophosphorus pesticide Chlorpyrifos.[2] This distinction is critical: the compound is more frequently an analyte in environmental and toxicological studies than a reactant on a chemist's bench.

This guide provides a cost-benefit analysis for researchers and process chemists considering the use of 2,3,5-Trichloro-6-methoxypyridine in a synthetic workflow. We will dissect the synthetic accessibility of this reagent (the "cost") and weigh it against its potential utility and advantages (the "benefit") compared to more conventional, commercially available alternatives like 2,3,5-trichloropyridine.

Part 1: Synthetic Accessibility & Economic Cost

The viability of any reagent begins with its availability. 2,3,5-Trichloro-6-methoxypyridine is not a readily available, off-the-shelf chemical. Its use necessitates an in-house synthesis, which represents a significant upfront investment in time and resources. The most direct synthetic route involves the methylation of a precursor, 3,5,6-Trichloropyridin-2-ol, which itself is a key intermediate in the production of Chlorpyrifos.[3][4]

Synthetic Workflow for 2,3,5-Trichloro-6-methoxypyridine

TCP_ol 3,5,6-Trichloropyridin-2-ol (Precursor) reaction Williamson Ether Synthesis TCP_ol->reaction reagents Methylating Agent (e.g., Methyl Iodide) + Base reagents->reaction product 2,3,5-Trichloro-6-methoxypyridine (Final Product) reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification

Caption: Synthetic pathway for 2,3,5-Trichloro-6-methoxypyridine.

Experimental Protocol: Synthesis of 2,3,5-Trichloro-6-methoxypyridine
  • Objective: To prepare 2,3,5-Trichloro-6-methoxypyridine from 3,5,6-Trichloropyridin-2-ol.

  • Materials:

    • 3,5,6-Trichloropyridin-2-ol

    • Methyl Iodide (or dimethyl sulfate)

    • Potassium Carbonate (or sodium hydride)

    • Acetone (or DMF)

    • Deionized Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a stirred suspension of 3,5,6-Trichloropyridin-2-ol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add methyl iodide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield pure 2,3,5-Trichloro-6-methoxypyridine.

Cost Analysis

The primary cost driver is the precursor. While related chlorinated pyridines are common, the specific substitution pattern of the starting material makes it a specialty chemical. The overall cost is a composite of raw materials, solvent usage, energy consumption during reflux, and the labor-intensive purification process.

Component Factor Relative Cost Notes
Starting Material 3,5,6-Trichloropyridin-2-olHighNot a common stock chemical; price is significantly higher than simpler pyridines.
Reagents Methyl Iodide, K₂CO₃ModerateStandard laboratory reagents, but methyl iodide has toxicity concerns.
Process Reflux, PurificationModerateRequires significant time, energy, and solvent for chromatography.
Labor Synthesis & PurificationHighMulti-hour, hands-on process not suitable for immediate use.

Part 2: Synthetic Utility & A Comparative Case Study

The "benefit" of a reagent lies in its ability to simplify a synthetic sequence or provide access to unique chemical space. The key structural features of 2,3,5-Trichloro-6-methoxypyridine are the electron-donating methoxy group and the three chlorine atoms, which can serve as handles for cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

The core question is: Is it more efficient to start with this pre-functionalized ring, or to functionalize a simpler, cheaper pyridine?

Let's consider a hypothetical target: A C4-arylated-6-methoxypyridine derivative , a scaffold relevant in medicinal chemistry.

Route A: Stepwise Functionalization of a Commodity Chemical

This approach starts with the inexpensive and readily available 2,3,5-trichloropyridine.

cluster_0 Route A: Stepwise Functionalization start_A 2,3,5-Trichloropyridine (Commercially Available) step1_A Step 1: C4-Arylation (e.g., Suzuki Coupling) start_A->step1_A intermediate_A 4-Aryl-2,3,5-trichloropyridine step1_A->intermediate_A step2_A Step 2: Regioselective Methoxylation (S N Ar with NaOMe) intermediate_A->step2_A end_A Target Molecule step2_A->end_A

Caption: Route A - Beginning with a simple, inexpensive pyridine.

Route B: Direct Use of the Pre-functionalized Reagent

This route leverages our synthesized 2,3,5-Trichloro-6-methoxypyridine.

cluster_1 Route B: Using Pre-functionalized Reagent start_B 2,3,5-Trichloro-6-methoxypyridine (Requires Synthesis) step1_B Step 1: C4-Arylation (e.g., Suzuki Coupling) start_B->step1_B end_B Target Molecule step1_B->end_B

Caption: Route B - A shorter route with a more complex starting material.

Comparative Analysis: Route A vs. Route B
Metric Route A (Stepwise Functionalization) Route B (Pre-functionalized Reagent) Expert Analysis
Starting Material Cost Very Low (2,3,5-trichloropyridine is cheap)Very High (Requires multi-step synthesis)Route A is the clear winner on upfront material cost.
Number of Steps 2 (Arylation, Methoxylation)1 (Arylation)Route B appears more efficient on paper, saving one synthetic step.
Predictability & Yield Methoxylation: SNAr reactions on polychlorinated pyridines can yield mixtures of isomers, complicating purification and lowering the yield of the desired product.Arylation: The existing methoxy group can influence the regioselectivity of the coupling reaction, potentially leading to a cleaner reaction.The key challenge in Route A is controlling the regioselectivity of the methoxylation. Route B's primary risk is the initial investment in synthesizing the starting material.
Overall Efficiency Potentially lower overall yield due to an extra step and possible side products.Higher potential yield for the final step, but this is negated by the yield of the initial synthesis of the starting material.When the entire sequence is considered (including making the starting material), Route A is often more practical for discovery chemistry.
Safety & Environment Requires handling sodium methoxide, a hazardous and moisture-sensitive reagent.[5]Avoids the use of sodium methoxide in the final sequence.Route B offers a marginal safety advantage in the final step. However, the synthesis of the starting material involves toxic methylating agents.

Part 3: Conclusion and Recommendations

The decision to incorporate 2,3,5-Trichloro-6-methoxypyridine into a synthetic plan is a classic trade-off between a shorter, more direct route and the high activation energy of preparing a complex starting material.

Recommendation Framework

start Need to synthesize a C4-substituted-6-methoxypyridine? is_discovery Is this for small-scale discovery chemistry? start->is_discovery Yes is_scale_large Is this for large-scale process chemistry where regioselectivity is a major cost driver? route_A Recommendation: Use Route A. Start with 2,3,5-trichloropyridine. Optimize methoxylation. is_scale_large->route_A No route_B Recommendation: Consider Route B. Invest in synthesizing 2,3,5-Trichloro-6-methoxypyridine. is_scale_large->route_B Yes is_discovery->is_scale_large No is_discovery->route_A Yes

Caption: Decision framework for choosing a synthetic route.

Final Verdict:

For the vast majority of applications in research and discovery, the cost and effort required to synthesize 2,3,5-Trichloro-6-methoxypyridine outweigh the potential benefit of saving a single synthetic step. The more pragmatic and cost-effective approach is to begin with a simpler, commercially available chlorinated pyridine and navigate the challenges of a stepwise functionalization.

The synthesis of 2,3,5-Trichloro-6-methoxypyridine should only be considered under specific circumstances:

  • Large-Scale Campaigns: When process optimization has shown that the regioselectivity of a late-stage methoxylation (Route A) is uncontrollably poor, leading to costly purification issues that make the upfront investment in Route B worthwhile.

  • Analytical Standards: When the compound itself is the target for use as an analytical or toxicological standard.[2]

  • Unique Reactivity: In the rare case that the specific electronic and steric profile of 2,3,5-Trichloro-6-methoxypyridine is uniquely enabling for a novel transformation that fails with other pyridine derivatives.

References

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Chemsrc - 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. [Link]

  • Zhu, X., et al. - Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • PubChem - 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Wakabayashi, K., et al. - Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. - The Synthesis and Application of Sodium 3,5,6-trichloropyridin-2-olate in Pesticide Production. [Link]

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Comparative

A Comparative Guide to Alternative Reagents for 2,3,5-Trichloro-6-methoxypyridine in Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Versatility Beyond a Workhorse Reagent 2,3,5-Trichloro-6-methoxypyridine is a functionalized heterocyclic compound that has foun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Versatility Beyond a Workhorse Reagent

2,3,5-Trichloro-6-methoxypyridine is a functionalized heterocyclic compound that has found utility as a building block in the synthesis of more complex molecules. Its polychlorinated nature, combined with the directing and activating effect of the methoxy group, offers multiple sites for functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. However, the very features that make it a useful synthon can also present challenges in terms of regioselectivity, reactivity, and the introduction of multiple functional groups in a controlled manner.

This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies to 2,3,5-trichloro-6-methoxypyridine. We will explore a range of approaches, from the use of other halogenated pyridine derivatives to de novo ring synthesis and direct C-H functionalization. Each alternative will be evaluated based on its synthetic utility, scope, and, where available, comparative experimental data. Our aim is to equip researchers with the knowledge to make informed decisions when designing synthetic routes that require the versatile pyridine scaffold.

I. Alternative Halogenated Pyridines: A Comparative Reactivity Landscape

A primary alternative to 2,3,5-trichloro-6-methoxypyridine involves the use of other halogenated pyridines with different substitution patterns. The choice of halogen (F, Cl, Br, I) and its position on the pyridine ring profoundly influences the substrate's reactivity in key transformations.

A. Nucleophilic Aromatic Substitution (SNAr): The Interplay of Halogen and Position

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles.

The reactivity of halopyridines in SNAr is a nuanced interplay between the halogen's electronegativity and its ability to act as a leaving group. For the rate-determining attack of the nucleophile, the highly electronegative fluorine atom is most activating, leading to a reactivity order of F > Cl > Br > I. However, if the expulsion of the leaving group is rate-limiting, the trend can be reversed (I > Br > Cl > F), favoring the weakest carbon-halogen bond.

Comparative Analysis of Dichloropyridines:

2,4-Dichloropyridine and 2,6-dichloropyridine are common starting materials that offer distinct reactivity profiles.

  • 2,6-Dichloropyridine: This symmetrical molecule simplifies mono-substitution, as both chlorine atoms are equivalent. The chlorine atoms are at positions activated by the ring nitrogen (ortho), making them susceptible to nucleophilic displacement.[1] However, the introduction of an electron-donating group in the first substitution deactivates the ring towards a second SNAr.[2]

  • 2,4-Dichloropyridine: This isomer presents a regioselectivity challenge. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom.[2]

ReagentNucleophileProduct(s)Yield (%)ConditionsReference
2,6-DichloropyridineSodium Methoxide2-Chloro-6-methoxypyridine95Methanol, reflux[3]
2,4-DichloropyridineSodium Methoxide4-Chloro-2-methoxypyridine & 2-Chloro-4-methoxypyridineMajor: 4-Chloro isomerMethanol, reflux[2]
2,4-DichloropyridineAniline4-Chloro-N-phenylpyridin-2-amineHighPd-catalyzed[4]

Table 1: Comparative Reactivity of Dichloropyridines in SNAr and Related Reactions.

B. Transition-Metal-Catalyzed Cross-Coupling: Expanding the Toolkit

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex biaryls and other functionalized molecules. The reactivity of the halopyridine substrate is a critical factor, with the general trend being I > Br > Cl > F, reflecting the carbon-halogen bond strength.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. While 2,3,5-trichloro-6-methoxypyridine can in principle be used, the presence of multiple chlorine atoms can lead to challenges in controlling selectivity. Simpler, commercially available chloropyridines are often preferred starting points. For instance, 2-chloro-6-methoxypyridine is a common substrate for Suzuki-Miyaura coupling.[5]

Aryl HalideArylboronic AcidCatalyst SystemProductYield (%)Reference
2-Chloro-6-methoxypyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Methoxy-6-phenylpyridine~80-90[5]
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-Chloro-6-phenylpyridine92[6]
3,5-DichloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Chloro-5-phenylpyridine78[1]

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Chloropyridines.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. Polychlorinated pyridines, such as pentachloropyridine, have been successfully used in multiple Sonogashira reactions to synthesize polyalkynylpyridines.[3] This suggests that 2,3,5-trichloro-6-methoxypyridine could also be a substrate for such transformations, although controlling the site of reaction would be a key challenge.

Buchwald-Hartwig Amination:

This reaction is a powerful method for C-N bond formation. The choice of ligand is crucial for the successful amination of less reactive aryl chlorides.[7][8] For dichloropyridines, regioselectivity can be achieved. For example, highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been reported.[4]

Buchwald_Hartwig_Amination

II. De Novo Pyridine Synthesis: Building from the Ground Up

An entirely different approach is to construct the pyridine ring from acyclic precursors. This strategy offers the advantage of introducing the desired substitution pattern directly, without relying on the functionalization of a pre-existing ring.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for preparing polysubstituted pyridines from the condensation of an enamine with an ethynyl ketone.[9][10][11][12] The reaction proceeds through an aminodiene intermediate, which undergoes a thermal or acid-catalyzed cyclodehydration.

Modern modifications of this reaction have led to one-pot, three-component procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonia source, reacting directly with the alkynone.[13] These advancements have made the Bohlmann-Rahtz synthesis a more versatile and practical alternative for accessing highly functionalized pyridines.

Bohlmann_Rahtz_Synthesis

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [13]

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and the alkynone (1.0 equiv) in a suitable solvent (e.g., ethanol or toluene), add ammonium acetate (1.5 equiv).

  • If required, add a catalyst such as acetic acid or a Lewis acid (e.g., ZnBr₂).

  • Heat the reaction mixture to the appropriate temperature (ranging from 50 °C to reflux, depending on the substrates and catalyst) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired polysubstituted pyridine.

III. Grignard Reagents: A Classic C-C Bond Forming Tool

The reaction of Grignard reagents with halopyridines is a well-established method for forming carbon-carbon bonds. The Grignard reagent can be prepared from the corresponding halopyridine, although the reactivity of the halide is crucial. Bromo- and iodopyridines are generally more suitable for Grignard reagent formation than chloropyridines.[14][15] Alternatively, a halogen-metal exchange can be employed.

Experimental Protocol: Grignard Reagent Formation and Reaction [15]

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small amount of an activator, such as iodine or 1,2-dibromoethane.

    • Add a solution of the halopyridine (typically a bromopyridine) in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium turnings.

    • The reaction is often initiated by gentle heating and is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

  • Reaction with an Electrophile:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of the electrophile (e.g., an aldehyde, ketone, or carbon dioxide) in an anhydrous ether solvent.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

IV. Direct C-H Functionalization: A Modern and Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of functionalized aromatic compounds, including pyridines.[16][17] This approach avoids the need for pre-installed leaving groups, such as halogens, thereby reducing the number of synthetic steps and improving atom economy.

Various transition-metal-catalyzed methods have been developed for the regioselective C-H functionalization of pyridines at the C2, C3, and C4 positions.[18] The choice of catalyst, directing group (if any), and reaction conditions are critical for controlling the regioselectivity. For methoxy-substituted pyridines, direct C-H functionalization offers a promising route to introduce additional substituents. For example, the direct arylation of 2-methoxypyridine has been reported.[19]

CH_Functionalization

Conclusion: A Strategic Choice of Reagents

The synthesis of functionalized pyridines is a rich and diverse field, with a wide array of strategies available to the synthetic chemist. While 2,3,5-trichloro-6-methoxypyridine serves as a useful, albeit complex, building block, a thorough consideration of alternative reagents and methodologies can often lead to more efficient, selective, and versatile synthetic routes.

This guide has provided a comparative overview of several key alternatives:

  • Other Halogenated Pyridines: Offer a more tailored approach to reactivity and regioselectivity in SNAr and cross-coupling reactions. The choice between different isomers (e.g., 2,4- vs. 2,6-dichloropyridine) and different halogens (Cl vs. Br) allows for fine-tuning of the synthetic strategy.

  • De Novo Synthesis: Methods such as the Bohlmann-Rahtz synthesis provide a powerful means of constructing the pyridine ring with the desired substitution pattern from the outset, avoiding the challenges of regioselective functionalization of a pre-formed ring.

  • Grignard Reagents: Remain a classic and reliable method for C-C bond formation, particularly when starting from bromo- or iodopyridines.

  • Direct C-H Functionalization: Represents a modern, atom-economical approach that is increasingly being applied to the synthesis of complex pyridine derivatives.

The optimal choice of reagent and strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials. By understanding the principles and comparative performance of these alternatives, researchers can design more elegant and efficient syntheses of novel pyridine-containing compounds for applications in drug discovery and materials science.

References

  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple Sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. Organic Letters, 13(7), 1618–1621. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Chem-Station. Bohlmann-Rahtz Pyridine Synthesis. (2015). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]

  • Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6754-6773. [Link]

  • Hull, K. L., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094–9101. [Link]

  • Khan, I. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Walborsky, H. M. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 6(10), 321–328. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Science.gov. grignard reagent formation: Topics by Science.gov. [Link]

  • Hachemi, M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 698. [Link]

  • Mondal, S., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6754-6773. [Link]

  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

  • Chemistry with Dr. G. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Campeau, L.-C., & Fagnou, K. (2011). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209–3219. [Link]

  • Bagley, M. C., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 68(47), 9658-9667. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(48), 17130-17141. [Link]

  • Clark, J. (2021). grignard reagents. Chemguide. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 16-21. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2021). Chemical Communications, 57(58), 7139-7142. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2024). Chemistry – A European Journal. [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 322-325. [Link]

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Validation

A Comparative Guide to the Validation of a Synthetic Route for a 2,3,5-Trichloro-6-methoxypyridine-Derived API

This guide provides a comprehensive comparison and validation framework for the synthesis of 2,3,5-Trichloro-6-methoxypyridine, a critical intermediate in the manufacturing of various Active Pharmaceutical Ingredients (A...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and validation framework for the synthesis of 2,3,5-Trichloro-6-methoxypyridine, a critical intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The focus is on ensuring a robust, scalable, and regulatory-compliant process, essential for researchers, chemists, and drug development professionals. Process validation is a cornerstone of Good Manufacturing Practices (GMP), providing documented evidence that a process will consistently produce a product meeting predetermined specifications and quality attributes.[1][2]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a pivotal decision in drug development, impacting purity, yield, cost, and environmental footprint. Here, we compare two distinct pathways to 2,3,5-Trichloro-6-methoxypyridine.

Route A: Williamson Ether Synthesis from a Trichloropyridinol Precursor

This route involves the O-methylation of 3,5,6-trichloropyridin-2-ol. This is a classic and direct approach. The precursor, 3,5,6-trichloropyridin-2-ol, can be synthesized from the hydrolysis of 2,3,5,6-tetrachloropyridine.

Route B: Multi-step Synthesis from 2-Chloropyridine

This pathway begins with a more readily available starting material, 2-chloropyridine, and involves sequential halogenation and alkoxylation steps. A patented method outlines a similar multi-step approach to generate polychlorinated pyridines.[3]

Logical Diagram of Competing Synthetic Routes

G cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Multi-step Synthesis A1 3,5,6-Trichloropyridin-2-ol A_Product 2,3,5-Trichloro-6-methoxypyridine A1->A_Product O-methylation A2 Methylating Agent (e.g., CH3I) Base (e.g., NaH, K2CO3) A2->A_Product B1 2-Chloropyridine B3 2-Methoxypyridine B1->B3 Step 1 B2 Alkoxylation (e.g., NaOMe) B2->B3 B_Product 2,3,5-Trichloro-6-methoxypyridine B3->B_Product Step 2 B4 Chlorination (e.g., Cl2, SO2Cl2) B4->B_Product

Caption: Competing synthetic pathways to the target intermediate.

Performance Comparison

The choice between these routes depends on a balance of factors, summarized below.

ParameterRoute A: Williamson Ether SynthesisRoute B: Multi-step SynthesisRationale & Justification
Number of Steps 1 (from pyridinol precursor)2-3Fewer steps generally lead to higher overall yield and reduced manufacturing complexity.
Overall Yield High (typically >90%)Moderate to HighDirect conversion in Route A minimizes material loss. Route B yields are cumulative and subject to losses at each stage.
Starting Material 3,5,6-Trichloropyridin-2-ol2-Chloropyridine2-Chloropyridine is a more common and less expensive bulk starting material. The pyridinol precursor for Route A is more specialized.
Reagent Safety Requires strong bases (e.g., NaH) and potentially toxic alkylating agents (e.g., CH₃I).Involves handling of elemental chlorine or sulfuryl chloride, which are highly corrosive and toxic.Both routes involve hazardous materials requiring stringent engineering controls, but large-scale chlorinations (Route B) often pose greater safety challenges.
Impurity Profile Potential for N-methylation impurity, unreacted starting material.Risk of over-chlorination, under-chlorination, and isomeric impurities, which can be difficult to separate.The impurity profile of Route B is inherently more complex due to the nature of electrophilic aromatic substitution on the pyridine ring.[4]
Scalability Good. The reaction is generally robust and well-understood.Moderate. Gas-liquid reactions and control of exotherms during chlorination can be challenging to scale.

Recommended Synthetic Protocol (Route A)

This protocol describes the synthesis of 2,3,5-Trichloro-6-methoxypyridine from 3,5,6-trichloropyridin-2-ol.

Materials and Reagents
  • 3,5,6-Trichloropyridin-2-ol (1 equivalent)

  • Sodium Methoxide (NaOMe, 1.1 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • Aqueous Hydrochloric Acid (2N HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 3,5,6-trichloropyridin-2-ol (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to create a slurry. The choice of a polar aprotic solvent like dioxane facilitates the dissolution of the pyridinol salt and promotes the nucleophilic substitution reaction.

  • Base Addition: Carefully add sodium methoxide (1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed. Using a slight excess of the base ensures complete deprotonation of the starting material.

  • Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 18 hours. The reaction progress is monitored by an in-process control (IPC) check using HPLC to confirm the consumption of the starting material.

  • Quenching and Work-up: After cooling to room temperature, slowly quench the reaction by adding 2N HCl to neutralize the excess base. This step is critical to prevent the formation of byproducts during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3,5-Trichloro-6-methoxypyridine as a crystalline solid.

Validation of the Synthetic Route and API Characterization

Validation ensures that the manufacturing process consistently produces an API of the required quality.[5][6] This involves rigorous testing of the final product and the analytical methods used to assess it. Chromatographic techniques are indispensable for separating, identifying, and quantifying the API and any impurities.[7][8][9]

API Validation Workflow

G cluster_qc Analytical Method Validation start_node Start: API Synthesis Batch A Reaction Monitoring (HPLC) start_node->A In-Process Controls (IPCs) process_node process_node decision_node decision_node qc_node qc_node end_node End: Batch Release B Crude API Isolation A->B Isolation & Purification C Full QC Analysis B->C Final API Sample ID Identification (FTIR, MS, NMR) C->ID Purity Purity & Related Substances (HPLC) C->Purity Assay Assay (HPLC vs. Standard) C->Assay D Meets Specification? C->D Data Review D->end_node Yes F OOS Investigation D->F No

Caption: Workflow for API synthesis validation and quality control.

Analytical Characterization and Validation Data

The structure and purity of the synthesized 2,3,5-Trichloro-6-methoxypyridine must be unequivocally confirmed using a suite of validated analytical methods.[10][11]

TestMethodSpecificationTypical ResultJustification
Appearance Visual InspectionWhite to off-white crystalline solidConformsBasic quality check for physical consistency.
Identification A FTIR SpectroscopySpectrum conforms to reference standardConformsConfirms functional groups and provides a molecular fingerprint.
Identification B Mass Spectrometry (MS)Molecular ion peak consistent with theoretical mass (m/z ≈ 211.9)ConformsConfirms molecular weight and isotopic pattern for chlorine atoms.
Identification C ¹H & ¹³C NMR SpectroscopySpectrum conforms to the proposed structureConformsProvides definitive structural confirmation by mapping the carbon-hydrogen framework.[10]
Assay HPLC-UV (280 nm)98.0% - 102.0%99.8%Quantifies the amount of the active substance, ensuring potency.
Chromatographic Purity HPLC-UV (280 nm)≥ 99.0%99.9%Measures the overall purity by comparing the main peak area to the total area of all peaks.[12]
Related Substances HPLC-UV (280 nm)Any single impurity: ≤ 0.10% Total impurities: ≤ 0.50%Largest single impurity: 0.05% Total impurities: 0.10%Crucial for safety, this test identifies and quantifies specific process-related impurities and degradation products.[12][13]
Loss on Drying Gravimetric (105°C)≤ 0.5%0.1%Measures the amount of volatile matter (e.g., residual solvent, water).

References

  • Process validation in API synthesis. (2018). ResearchGate. [Link]

  • Validation Considerations for Re-work and Re-process of API. GMP SOP. [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2024). Technology Networks. [Link]

  • Agalloco, J., & DeSantis, P. (2021). Validation of Active Pharmaceutical Ingredients. Handbook of Validation in Pharmaceutical Processes, Fourth Edition. [Link]

  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. (2023). Technology Networks. [Link]

  • Design of Experiments Approach to Enabling Studies for Process Validation. Cambrex. [Link]

  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. Integrated Liner Technologies. [Link]

  • 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. Chemsrc. [Link]

  • Difference between related substances and chromatographic purity. Royed Training. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2020). National Institutes of Health. [Link]

  • How Is Chromatography Used In Pharmaceutical Industry? (2023). YouTube. [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023). Technology Networks. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. (2021). National Institutes of Health. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. (2020). DOI. [Link]

  • Pyridine 1613. NIOSH | CDC. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. (2020). ResearchGate. [Link]

  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. PrepChem.com. [Link]

  • 2,3,5-TRICHLORO-6-METHOXYPYRIDINE. FDA Global Substance Registration System. [Link]

  • 2,3,5-Trichloro-6-methoxypyridine. PubChem. [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2013). ResearchGate. [Link]

  • Pyridine. Wikipedia. [Link]

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Comparative

A Spectroscopic Guide to the Synthesis of 2,3,5-Trichloro-6-methoxypyridine: Distinguishing Product from Precursor

In the landscape of pharmaceutical and agrochemical development, the purity and structural integrity of intermediate compounds are paramount. 2,3,5-Trichloro-6-methoxypyridine serves as a critical building block in the s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the purity and structural integrity of intermediate compounds are paramount. 2,3,5-Trichloro-6-methoxypyridine serves as a critical building block in the synthesis of numerous target molecules. Its efficacy is directly tied to its purity, necessitating rigorous analytical methods to differentiate it from its synthetic precursors, most notably 2,3,5,6-tetrachloropyridine. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and definitive analytical framework for researchers in the field.

The primary synthetic route to 2,3,5-Trichloro-6-methoxypyridine involves the nucleophilic substitution of a chlorine atom in 2,3,5,6-tetrachloropyridine with a methoxy group, typically using sodium methoxide. This reaction, while generally efficient, can result in incomplete conversion, leaving unreacted starting material or generating isomeric byproducts. Therefore, a robust analytical methodology is essential for reaction monitoring and final product validation.

G cluster_reactants Reactants cluster_products Products TCP 2,3,5,6-Tetrachloropyridine (Precursor) Product 2,3,5-Trichloro-6-methoxypyridine (Product) TCP->Product Nucleophilic Aromatic Substitution NaOMe Sodium Methoxide (Reagent) NaOMe->Product Solvent Methanol (Solvent) Solvent->Product NaCl Sodium Chloride (Byproduct) Product->NaCl

Figure 1: Synthetic pathway for 2,3,5-Trichloro-6-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The distinct electronic environments of the protons and carbons in the precursor and product lead to significant and easily identifiable differences in their respective spectra.

¹H NMR Spectroscopy: A Tale of Two Singlets

The ¹H NMR spectra provide the most immediate and clear-cut distinction.

  • 2,3,5,6-Tetrachloropyridine (Precursor): Due to its symmetrical structure, this molecule possesses no protons directly attached to the pyridine ring. Consequently, its ¹H NMR spectrum is expected to be devoid of signals in the aromatic region (typically 6-9 ppm). The only observed signals would be from the solvent or any internal standard used.

  • 2,3,5-Trichloro-6-methoxypyridine (Product): The introduction of the methoxy group (-OCH₃) provides a distinct singlet in the upfield region of the spectrum, typically around 4.0 ppm. This signal integrates to three protons. Furthermore, the substitution of a chlorine atom with the methoxy group results in a single proton remaining on the pyridine ring at the C4 position. This proton appears as a singlet in the aromatic region, generally around 8.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides confirmatory data and a more detailed look at the carbon framework.

  • 2,3,5,6-Tetrachloropyridine (Precursor): Due to symmetry, only two signals are expected in the ¹³C NMR spectrum. The carbons at positions 2, 3, 5, and 6 are chemically equivalent, as are the carbons at position 4. This results in two distinct peaks in the aromatic region.

  • 2,3,5-Trichloro-6-methoxypyridine (Product): The loss of symmetry results in five distinct signals for the pyridine ring carbons. Additionally, a new signal appears in the upfield region (around 55-60 ppm) corresponding to the methoxy carbon. The carbon attached to the methoxy group (C6) will show a significant upfield shift compared to its chlorinated counterpart in the precursor due to the electron-donating nature of the oxygen atom.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2,3,5,6-TetrachloropyridineNo signals in the aromatic regionTwo signals in the aromatic region
2,3,5-Trichloro-6-methoxypyridine~8.0 (s, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃)Five signals in the aromatic region, one signal around 55-60 ppm (-OCH₃)

Table 1: Comparative NMR Data for 2,3,5-Trichloro-6-methoxypyridine and its Precursor.

Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence or absence of specific functional groups. The key transformation in this synthesis is the introduction of the C-O bond of the methoxy group.

  • 2,3,5,6-Tetrachloropyridine (Precursor): The IR spectrum is characterized by C-Cl stretching vibrations, typically in the 800-600 cm⁻¹ region, and aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ range.

  • 2,3,5-Trichloro-6-methoxypyridine (Product): The most significant change in the IR spectrum is the appearance of new, strong absorption bands associated with the methoxy group. These include:

    • C-H stretching of the methyl group, typically observed just below 3000 cm⁻¹ (around 2950 and 2850 cm⁻¹).

    • A strong C-O stretching vibration (asymmetric) in the 1300-1200 cm⁻¹ region.

    • Another C-O stretching vibration (symmetric) around 1050-1000 cm⁻¹.

The presence of these new bands, coupled with the persistence of the C-Cl and aromatic ring vibrations, provides strong evidence for the successful synthesis of the desired product.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

G cluster_0 Experimental Workflow A Sample Preparation (Dissolution/Placement) B Instrument Setup (NMR/IR/MS) A->B C Data Acquisition (Spectral Collection) B->C D Data Processing (Transformation & Correction) C->D E Spectral Analysis (Peak Identification) D->E F Structural Confirmation E->F

Figure 2: General workflow for spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for its identification. The distinct isotopic pattern of chlorine is a particularly useful feature in the mass spectra of these compounds.

  • 2,3,5,6-Tetrachloropyridine (Precursor): The molecular formula is C₅HCl₄N. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of four chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak (M⁺). The most abundant peak in this cluster will correspond to the species with the most abundant isotopes.

  • 2,3,5-Trichloro-6-methoxypyridine (Product): The molecular formula is C₆H₄Cl₃NO. The replacement of one chlorine atom with a methoxy group results in a change in the molecular weight and a different isotopic pattern for the molecular ion peak, now corresponding to a species with three chlorine atoms. This change is readily detectable and serves as a definitive marker for the conversion.

CompoundMolecular FormulaMolecular Weight (for most abundant isotopes)Characteristic Isotopic Pattern
2,3,5,6-TetrachloropyridineC₅HCl₄N214.88 g/mol Cluster of peaks characteristic of four chlorine atoms (M⁺)
2,3,5-Trichloro-6-methoxypyridineC₆H₄Cl₃NO210.95 g/mol Cluster of peaks characteristic of three chlorine atoms (M⁺)

Table 2: Comparative Mass Spectrometry Data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern.

Conclusion

The combination of ¹H NMR, IR, and Mass Spectrometry provides a robust and multi-faceted approach to the analytical characterization of 2,3,5-Trichloro-6-methoxypyridine and its differentiation from its key precursor, 2,3,5,6-tetrachloropyridine. While each technique offers valuable information, ¹H NMR spectroscopy stands out for its simplicity and the clarity of the distinction it provides. For regulatory and quality control purposes, a comprehensive approach utilizing all three techniques is recommended to ensure the unambiguous identification and purity assessment of the final product. This analytical rigor is fundamental to the successful development of the downstream applications that rely on this important chemical intermediate.

References

  • Sigma-Aldrich: Product safety and specification data for 2,3,5,6-Tetrachloropyridine.

  • ChemicalBook: Synthesis and property information for 2,3,5-Trichloro-6-methoxypyridine.

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy: Journal for principles and applications of spectroscopic techniques.

  • Journal of Organic Chemistry: Peer-reviewed journal for advances in organic chemistry, including synthetic methods and structural analysis.

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,3,5-Trichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the purity of starting materials and intermediates is paramount. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the purity of starting materials and intermediates is paramount. The presence of even trace impurities can have significant downstream effects, impacting reaction yields, creating unforeseen byproducts, and compromising the safety and efficacy of the final product. 2,3,5-Trichloro-6-methoxypyridine is a key building block in organic synthesis, and rigorous purity assessment is a critical, non-negotiable step in its quality control.

This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of commercial 2,3,5-Trichloro-6-methoxypyridine. We will explore the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and the scientific rationale behind methodological choices. Our focus is on providing a self-validating framework for analysis, grounded in established scientific principles.

The Critical Need for Purity Analysis

2,3,5-Trichloro-6-methoxypyridine is often synthesized through multi-step chemical processes. These synthetic routes can introduce a variety of potential impurities, including:

  • Isomeric Impurities: Incomplete or over-chlorination can lead to the presence of other trichloromethoxy- or dichloromethoxypyridine isomers.

  • Unreacted Starting Materials: Residual precursors from the synthesis may remain in the final product.

  • Byproducts of Synthesis: Side reactions can generate a range of structurally related compounds.

The presence of these impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesired products. In a drug development context, such impurities can have toxicological implications, making their identification and quantification essential.

Comparative Analysis of Analytical Techniques

The two most powerful and widely used techniques for the purity assessment of semi-volatile organic compounds like 2,3,5-Trichloro-6-methoxypyridine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including the need for volatility, the polarity of potential impurities, and the desired level of sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Strengths Excellent for volatile and semi-volatile compounds. Provides structural information for impurity identification. High sensitivity and specificity.Versatile for a wide range of compounds, including less volatile and more polar impurities. Non-destructive.
Limitations Requires the analyte to be thermally stable and volatile.May require method development to achieve optimal separation. Less structural information from UV detection alone compared to MS.
Best Suited For Identifying and quantifying volatile and semi-volatile organic impurities.Routine purity checks and quantification of known impurities. Analysis of thermally sensitive or non-volatile impurities.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for the purity assessment of 2,3,5-Trichloro-6-methoxypyridine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Autosampler

  • Capillary GC Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • High-purity Helium (carrier gas)

  • High-purity solvent for sample dilution (e.g., Acetone or Dichloromethane)

  • 2,3,5-Trichloro-6-methoxypyridine sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2,3,5-Trichloro-6-methoxypyridine sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the instrument.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Ionization Energy: 70 eV

    • Mass Scan Range: 40-500 amu

  • Data Analysis: Identify the main peak corresponding to 2,3,5-Trichloro-6-methoxypyridine. Analyze any additional peaks by comparing their mass spectra to spectral libraries (e.g., NIST) to tentatively identify impurities. The purity is typically expressed as the area percentage of the main peak relative to the total peak area.

Causality Behind Experimental Choices:

  • The choice of a mid-polarity column like an HP-5ms provides good separation for a range of chlorinated aromatic compounds.

  • The temperature program is designed to first elute volatile impurities at lower temperatures and then ramp up to elute the main compound and any less volatile impurities.

  • Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is well-suited for routine purity analysis and for the quantification of less volatile or more polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • HPLC-grade Phosphoric Acid (for mobile phase modification)

  • 2,3,5-Trichloro-6-methoxypyridine sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2,3,5-Trichloro-6-methoxypyridine in Acetonitrile. Dilute as needed with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak. For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Causality Behind Experimental Choices:

  • A C18 column is a versatile reversed-phase column that provides good retention and separation for many organic molecules.

  • The mobile phase composition can be adjusted to optimize the separation of the main compound from its impurities. The addition of a small amount of acid, like phosphoric acid, can improve peak shape for pyridine-containing compounds.[1]

  • UV detection at a low wavelength like 220 nm generally provides good sensitivity for aromatic compounds.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (Library Search) integrate->identify quantify Calculate Purity (% Area) identify->quantify

Caption: Workflow for Purity Assessment by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Separation in C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Calculate Purity (% Area) integrate->quantify

Caption: Workflow for Purity Assessment by HPLC.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and robust assessment of commercial 2,3,5-Trichloro-6-methoxypyridine, a multi-faceted approach is often the most prudent strategy. While HPLC provides a reliable method for routine purity screening, GC-MS is an indispensable tool for the definitive identification of volatile and semi-volatile impurities. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and integrity of their starting materials, a critical factor in the successful and safe development of new chemical entities. The protocols and rationale presented in this guide offer a solid foundation for establishing a rigorous and reliable quality control process.

References

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • PubChem. 2,3,5-Trichloro-6-methoxypyridine. [Link]

  • Chemsrc. 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3. [Link]

  • Google Patents.
  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ResearchGate. Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. [Link]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 2,3,5-Trichloro-6-methoxypyridine

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount to designing efficient synthetic routes and novel chemical entities. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount to designing efficient synthetic routes and novel chemical entities. This guide provides an in-depth analysis of the predicted kinetic behavior of 2,3,5-Trichloro-6-methoxypyridine in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Due to the limited direct experimental kinetic data for this specific substrate, this guide leverages established mechanistic principles and comparative data from analogous polychlorinated and methoxy-substituted pyridines to provide a predictive framework for its reactivity.

Structural and Electronic Profile of 2,3,5-Trichloro-6-methoxypyridine

The reactivity of 2,3,5-trichloro-6-methoxypyridine is governed by the interplay of electronic and steric effects imparted by its substituents.

  • Electronic Effects: The pyridine nitrogen and the three chlorine atoms are strongly electron-withdrawing, rendering the pyridine ring electrophilic and susceptible to nucleophilic attack.[1][2] Conversely, the methoxy group at the C6 position is electron-donating through resonance, which can partially counteract the electron-withdrawing effects, particularly at the ortho and para positions. This push-pull electronic nature makes for a nuanced reactivity profile.

  • Steric Hindrance: The chlorine atoms at the C2 and C3 positions are adjacent, creating a sterically congested environment. The methoxy group at C6 also contributes to steric bulk around the C5 and C2 positions. This steric hindrance can influence the accessibility of each reaction site to incoming nucleophiles or catalytic complexes.

Based on these factors, we can predict the relative reactivity of the three C-Cl bonds in different reaction types.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyridine chemistry, typically proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.[2]

Predicted Kinetic Profile for SNAr

For chloropyridines, the reactivity of the halogen is highly dependent on its position relative to the ring nitrogen, with the general trend being 4- (para) > 2- (ortho) >> 3- (meta).[1][3] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the ortho or para positions.

In 2,3,5-Trichloro-6-methoxypyridine:

  • C2-Cl: This position is ortho to the nitrogen, allowing for good resonance stabilization of the intermediate. However, it is flanked by a chlorine atom at C3 and the methoxy group at C6, which may introduce some steric hindrance.

  • C3-Cl: This position is meta to the nitrogen, meaning it does not benefit from direct resonance stabilization by the nitrogen. SNAr at this position is expected to be significantly slower.

  • C5-Cl: This position is also meta to the nitrogen, suggesting low reactivity.

The electron-donating methoxy group at C6 is expected to decrease the overall rate of SNAr by destabilizing the negatively charged intermediate.[4][5]

Therefore, the predicted order of reactivity for SNAr on 2,3,5-trichloro-6-methoxypyridine is C2-Cl > C5-Cl ≈ C3-Cl , with the reaction at C2 being the only synthetically viable pathway under typical SNAr conditions.

Comparative Experimental Data for Related Pyridines

While specific kinetic data for 2,3,5-trichloro-6-methoxypyridine is scarce, data from related compounds supports these predictions. For instance, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide, highlighting the influence of the leaving group.[6] Computational studies on chloropyridine isomers also show a significantly lower activation energy for substitution at the 2- and 4-positions compared to the 3-position.

SubstrateNucleophileSolventRelative RateReference
2-ChloropyridineBenzyl alkoxideToluene1.0[4]
2-Chloro-5-methoxypyridineBenzyl alkoxideTolueneSlower than 2-chloropyridine[4]
2-ChloropyrimidineVarious aminesEthanolSecond-order kinetics observed[7]
2-FluoropyridinesSodium ethoxideEthanolGenerally faster than chloropyridines[6]
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol can be adapted for the reaction of 2,3,5-trichloro-6-methoxypyridine with a model amine nucleophile, such as morpholine.

  • To a solution of 2,3,5-trichloro-6-methoxypyridine (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is added morpholine (1.2 mmol) and a non-nucleophilic base such as K₂CO₃ (2.0 mmol).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualization of SNAr Mechanism

SNAr_Mechanism cluster_substrate 2,3,5-Trichloro-6-methoxypyridine cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex cluster_product Product Substrate C₅H₂Cl₃N(OCH₃) Intermediate [C₅H₂Cl₃N(OCH₃)(Nu)]⁻ Substrate->Intermediate + Nu⁻ (rate-determining) Nu Nu⁻ Nu->Intermediate Product C₅H₂Cl₂N(OCH₃)(Nu) Intermediate->Product - Cl⁻ (fast)

Caption: Generalized SNAr mechanism on 2,3,5-trichloro-6-methoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds. The reactivity of aryl chlorides in these reactions is often challenging due to the strength of the C-Cl bond, making the initial oxidative addition step rate-limiting.[8]

Predicted Kinetic Profile for Cross-Coupling

The success of cross-coupling reactions on 2,3,5-trichloro-6-methoxypyridine will heavily depend on the choice of catalyst, ligand, base, and solvent.[9] Bulky, electron-rich phosphine ligands are generally required for the efficient activation of C-Cl bonds.[8]

  • Suzuki Coupling: This reaction couples the substrate with a boronic acid or ester. The reactivity of the C-Cl bonds is influenced by both electronic effects and steric hindrance around the coupling site. The C2 position is sterically hindered by the adjacent C3-Cl and C6-methoxy groups. The C5 position is less sterically hindered, potentially making it more reactive. The C3 position is the most sterically accessible.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond with an amine. Similar to the Suzuki coupling, steric hindrance is a major factor. The less hindered C3 and C5 positions are likely to be more reactive than the C2 position.

  • Sonogashira Coupling: This reaction couples the substrate with a terminal alkyne. The mechanism can be sensitive to the choice of copper co-catalyst. The steric environment around the C-Cl bond will play a crucial role in determining the reaction rate.

  • Heck Reaction: This reaction couples the substrate with an alkene. The regioselectivity and rate are influenced by the electronic nature of the alkene and the steric bulk of the catalyst.

Given the importance of steric factors in the oxidative addition step for many cross-coupling reactions, the predicted order of reactivity is likely to be C3-Cl > C5-Cl > C2-Cl .

Comparative Experimental Data for Related Pyridines

Kinetic studies on the cross-coupling of chloropyridines are often focused on catalyst development and optimization rather than a direct comparison of positional reactivity. However, general trends can be observed. For example, in Sonogashira coupling of di-substituted quinolines, the acetylene adds to the more electrophilic site.[10]

Reaction TypeSubstrateCatalyst/LigandKey FindingsReference
Suzuki3-Chloro-5-fluoro-2-methoxypyridinePd₂(dba)₃ / XPhosProposed protocol for a similar substrate[9]
Buchwald-HartwigAryl Chlorides(BINAP)NiEffective for amination of heteroaryl chlorides[5]
Sonogashira2-ChloropyridinesPd(OAc)₂ / Bulky phosphinesBulky, electron-rich ligands are effective[10]
HeckAryl ChloridesPd(OAc)₂ / PPh₃Can be challenging, requires optimization[11]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for similar chloropyridines and serves as a starting point for optimization.[9]

  • In a glovebox, combine 2,3,5-trichloro-6-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as Cs₂CO₃ (2.0 mmol), a palladium precursor like Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand like XPhos (3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and follow a standard aqueous workup and purification by column chromatography.

Visualization of a General Cross-Coupling Catalytic Cycle

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X (rate-determining) Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd RM R-M RM->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Predictive Comparison Summary and Future Directions

Reaction TypePredicted Most Reactive SiteKey Influencing Factors
SNAr C2-ClElectronic stabilization by pyridine nitrogen (ortho effect)
Suzuki Coupling C3-ClSteric accessibility for oxidative addition
Buchwald-Hartwig C3-ClSteric accessibility for oxidative addition
Sonogashira Coupling C3-ClSteric accessibility for oxidative addition
Heck Reaction C3-ClSteric accessibility for oxidative addition

This guide provides a predictive framework for the kinetic behavior of 2,3,5-trichloro-6-methoxypyridine. Experimental validation is crucial to confirm these predictions. Competition experiments, where the substrate is treated with a limited amount of reagent, would be highly informative in determining the relative reactivity of the three C-Cl bonds under various reaction conditions. Detailed kinetic studies, monitoring reaction progress over time, would provide the absolute rate constants necessary for a complete understanding of this versatile building block.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, RSC Publishing. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Effect on steric hindrance on nucleophiles. Reddit. [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC, NIH. [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

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Validation

A Comparative Toxicological Assessment of 2,3,5-Trichloro-6-methoxypyridine and its Putative Metabolites

A Guide for Researchers and Drug Development Professionals Introduction 2,3,5-Trichloro-6-methoxypyridine (TCMP) is a chlorinated methoxypyridine that has been identified as a transformation product of the widely used or...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

2,3,5-Trichloro-6-methoxypyridine (TCMP) is a chlorinated methoxypyridine that has been identified as a transformation product of the widely used organophosphate insecticide, chlorpyrifos[1]. As the environmental fate and toxicological profile of pesticide metabolites are of increasing concern, a thorough understanding of the potential hazards posed by these breakdown products is essential for comprehensive risk assessment. This guide provides a comparative toxicological overview of TCMP and its putative metabolites, offering insights into their potential cytotoxic and genotoxic effects.

Given the limited direct experimental data on the metabolites of TCMP, this guide employs a predictive approach grounded in established metabolic pathways of related compounds and supported by in silico toxicological modeling. We will explore a plausible metabolic fate of TCMP, detail the experimental protocols for assessing the toxicity of these compounds, and present a comparative analysis based on available data and computational predictions. This guide is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development who are investigating the safety profiles of halogenated aromatic compounds.

Metabolic Fate of 2,3,5-Trichloro-6-methoxypyridine: A Putative Pathway

While specific metabolic studies on 2,3,5-Trichloro-6-methoxypyridine are not extensively available, its metabolic pathway can be inferred from the known biotransformation of structurally similar compounds, such as other chlorinated pyridines and the major chlorpyrifos metabolite, 3,5,6-trichloro-2-pyridinol (TCP)[2][3]. The proposed metabolic cascade for TCMP likely involves two primary enzymatic processes: O-demethylation and dechlorination, followed by ring cleavage.

1. O-Demethylation: The initial step is the probable enzymatic cleavage of the methoxy group to yield a hydroxyl group, a common metabolic reaction for methoxylated aromatic compounds[4][5]. This would transform TCMP into 2,3,5-trichloro-6-hydroxypyridine .

2. Dechlorination: Subsequent metabolism likely proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the pyridine ring[6][7][8]. This process would result in a series of dichlorinated and monochlorinated hydroxypyridines.

3. Ring Cleavage: Following hydroxylation and dechlorination, the pyridine ring is susceptible to oxidative cleavage by dioxygenase enzymes, leading to the formation of aliphatic molecules that can enter central metabolism[9][10].

Based on these established metabolic principles, a putative metabolic pathway for 2,3,5-Trichloro-6-methoxypyridine is proposed below.

TCMP 2,3,5-Trichloro-6-methoxypyridine (TCMP) TCHP 2,3,5-Trichloro-6-hydroxypyridine TCMP->TCHP O-demethylation DCHPs Dichlorohydroxypyridines TCHP->DCHPs Dechlorination RingCleavage Ring Cleavage Products DCHPs->RingCleavage Ring Cleavage Metabolism Further Metabolism RingCleavage->Metabolism

Caption: Putative metabolic pathway of 2,3,5-Trichloro-6-methoxypyridine.

Comparative Toxicity Assessment: A Multi-pronged Approach

To provide a comprehensive comparison, this guide will focus on three key areas of toxicological evaluation: cytotoxicity, genotoxicity, and acute oral toxicity. For TCMP, we will rely on available experimental data where possible. For its putative metabolites, in the absence of direct experimental data, we will utilize in silico predictive models and read-across approaches from structurally similar compounds.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology for determining the concentration at which a substance becomes toxic to cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation[2][10][11].

This protocol is adapted for the assessment of aromatic compounds on a relevant cell line, such as the human hepatoma cell line HepG2, which is commonly used in toxicity studies due to its metabolic capabilities.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (TCMP and synthesized putative metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 a Seed HepG2 cells in 96-well plate b Treat cells with test compounds a->b 24h incubation c Add MTT solution b->c 24/48h incubation d Incubate for 4 hours c->d e Solubilize formazan with DMSO d->e f Measure absorbance at 570 nm e->f

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis. A standard battery of in vitro tests includes the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test.

The Ames test is a widely used method to assess the mutagenic potential of a chemical[7][9][12][13]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

Objective: To evaluate the potential of the test compounds to induce gene mutations.

Procedure: The test is performed according to the OECD Guideline 471[7]. Briefly, the tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is then counted and compared to the number of spontaneous revertant colonies in the negative control.

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus[6][14][15][16][17]. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Objective: To assess the potential of the test compounds to induce chromosomal damage.

Procedure: The assay is conducted following the OECD Guideline 487[17]. Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the test substance with and without metabolic activation. The cells are then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronucleated binucleated cells is then determined.

Acute Oral Toxicity Assessment

In vivo studies are essential for understanding the systemic toxicity of a compound. The acute oral toxicity test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.

The Fixed-Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and causes less suffering[4][18][19][20][21].

Objective: To identify a dose that causes clear signs of toxicity but no mortality and to determine the hazard classification of the substance.

Procedure: The study is performed in accordance with OECD Guideline 420[21]. The test substance is administered orally to a group of animals (usually rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality for up to 14 days. The outcome of the test at one dose level determines the next step: either dosing at a higher or lower dose level or concluding the study.

Comparative Toxicity Profile

The following table summarizes the available and predicted toxicity data for 2,3,5-Trichloro-6-methoxypyridine and its putative metabolites. It is crucial to note that the data for the metabolites are based on in silico predictions and read-across from structurally similar compounds and should be interpreted with caution.

CompoundStructureCytotoxicity (Predicted IC50)Genotoxicity (Predicted)Acute Oral Toxicity (Predicted LD50)Supporting Data/Read-Across
2,3,5-Trichloro-6-methoxypyridine (TCMP) ModeratePotentially MutagenicModerateLimited experimental data available. Safety data sheets for similar compounds like 2-Chloro-6-methoxypyridine indicate it is harmful if swallowed and causes skin and eye irritation[22].
2,3,5-Trichloro-6-hydroxypyridine HighPotentially MutagenicHighTrichloropyridinols, such as 3,5,6-trichloro-2-pyridinol (TCP), are known to be more toxic than their parent compounds[3][23].
Dichlorohydroxypyridines Moderate to HighPotentially MutagenicModerate to HighDichloropyridines are classified as harmful if swallowed and cause skin and eye irritation[8][24][25]. The presence of a hydroxyl group may further influence toxicity.

In Silico Toxicity Prediction

In the absence of experimental data, in silico toxicology provides a valuable tool for predicting the potential toxicity of chemicals based on their structure[26][27]. Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a substance with its biological activity or toxicity[11]. Several software tools are available for this purpose, including:

  • DEREK Nexus®: An expert rule-based system that predicts toxicity based on structure-toxicity relationships derived from a large database of published and unpublished data[14][18][19][21]. It can predict a wide range of endpoints, including mutagenicity, carcinogenicity, and skin sensitization.

  • TOPKAT® (TOxicity Prediction by Komputer Assisted Technology): A QSAR-based software that provides predictions for various toxicological endpoints, including acute and chronic toxicity, carcinogenicity, and developmental toxicity[12][15][16][17][20].

For the putative metabolites of TCMP, these tools can be employed to generate predictions for key toxicological endpoints. The predictions should be interpreted within the context of the model's applicability domain and, where possible, supported by read-across from structurally similar compounds with known toxicity data.

Conclusion and Future Directions

This guide provides a framework for the comparative toxicological assessment of 2,3,5-Trichloro-6-methoxypyridine and its putative metabolites. While direct experimental data for the metabolites of TCMP is lacking, a combination of proposed metabolic pathways, in silico predictions, and read-across from structurally related compounds allows for a preliminary hazard assessment.

The proposed metabolic pathway suggests that TCMP is likely metabolized to more polar compounds, including a trichlorohydroxypyridine and various dichlorohydroxypyridines. Based on the toxicity profiles of similar compounds, it is plausible that these metabolites may exhibit significant cytotoxicity and genotoxicity.

To validate these predictions and provide a more definitive comparative toxicity profile, the following experimental work is recommended:

  • Metabolite Identification Studies: In vitro and in vivo studies to confirm the metabolic pathway of TCMP and identify its major metabolites.

  • Synthesis of Metabolites: Chemical synthesis of the identified metabolites to enable direct toxicological testing.

  • Comprehensive Toxicity Testing: Conducting the in vitro and in vivo assays described in this guide on TCMP and its confirmed metabolites to generate robust experimental data.

By systematically addressing these data gaps, the scientific community can build a more complete understanding of the potential risks associated with the environmental transformation products of widely used pesticides, ultimately contributing to more informed regulatory decisions and the protection of human and environmental health.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Analytice. (2021, August 10). Reverse mutation test on bacteria according to OECD 471. Retrieved from [Link]

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  • Al-Refai, M., Ibrahim, M. M., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3482. [Link]

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  • Li, Y., et al. (2015). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 81(1), 196-205. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2,3,5-Trichloro-6-methoxypyridine

This guide provides essential, step-by-step procedural information for the proper disposal of 2,3,5-Trichloro-6-methoxypyridine. As a chlorinated pyridine derivative, this compound requires specialized handling and dispo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedural information for the proper disposal of 2,3,5-Trichloro-6-methoxypyridine. As a chlorinated pyridine derivative, this compound requires specialized handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear and actionable plan for managing this chemical waste stream.

Core Directive: Hazard Assessment and Regulatory Compliance

Understanding the "why" behind disposal procedures is as critical as the procedures themselves. 2,3,5-Trichloro-6-methoxypyridine belongs to the chemical class of halogenated organic compounds.[1][2][3] This classification is paramount because halogenated wastes are typically more toxic and environmentally persistent than their non-halogenated counterparts, necessitating distinct disposal pathways.[3]

The disposal of such chemicals is not merely a matter of laboratory best practice but a legal requirement governed by federal and local regulations. In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication, employee training, and the use of personal protective equipment.[4][5][6] Concurrently, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for the management and disposal of hazardous waste to prevent environmental contamination.[7][8] Adherence to these guidelines is mandatory.

The foundational principle of waste management is minimization. Before beginning any procedure, researchers should scale down processes to reduce the volume of hazardous materials handled and subsequently disposed of.[9]

Part 1: Immediate Safety and Handling Protocols

Safe disposal begins with safe handling. Before any waste is generated, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The minimum required equipment for handling 2,3,5-Trichloro-6-methoxypyridine and its waste is summarized below.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[1][10]Protects against splashes and fumes that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][11]Prevents skin contact, which can cause irritation. Gloves must be inspected before use.[10]
Body Protection Flame-retardant, antistatic lab coat.[1]Protects against spills on clothing and skin.
Footwear Closed-toe shoes.[1]Prevents exposure from spills on the floor.
Safe Handling Environment

All handling of 2,3,5-Trichloro-6-methoxypyridine, including transfer to a waste container, must be conducted within a certified chemical fume hood.[1][9] This minimizes the risk of inhaling vapors, which may cause respiratory irritation. Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources, as some related compounds are flammable.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills: Contain the spill with inert absorbent material (e.g., sand, vermiculite).[11] Place the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal.[3][9] Clean the affected area thoroughly.

  • Large Spills: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[3][9]

Part 2: Step-by-Step In-Laboratory Disposal Protocol

The following steps detail the process for accumulating 2,3,5-Trichloro-6-methoxypyridine waste within the laboratory prior to final disposal.

Step 1: Waste Segregation (The Critical Step)

Proper segregation is the most important rule in hazardous waste management.

  • Designate a "Halogenated Organic Waste" container. [1][2]

  • NEVER mix halogenated waste with non-halogenated waste. Any quantity of a halogenated compound mixed into a non-halogenated solvent stream requires the entire volume to be treated as more expensive and hazardous halogenated waste.[9]

  • Do NOT dispose of this chemical down the drain. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1][9]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a chemically compatible container, such as a polyethylene carboy, for collecting liquid waste.[12] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[12] Ensure the container has a tightly sealing cap to be vapor-tight and spill-proof.[3][9]

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EH&S department.[3] The label must clearly identify the contents, including the full chemical name ("Waste: 2,3,5-Trichloro-6-methoxypyridine") and an estimate of the volume or mass.[2][9]

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically located within the laboratory where the waste is generated.[3]

  • Storage Conditions: Keep the container tightly closed except when actively adding waste.[9] Store it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers, acids, and bases.[9][12]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[12]

Part 3: Final Disposal Logistics

Laboratory-accumulated waste must be disposed of through professional channels.

  • Contact EH&S: When the waste container is full or has been in storage for a designated period (often limited to a maximum of one year, but check local regulations), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.

  • Professional Disposal: EH&S will coordinate with a licensed hazardous waste disposal company. The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a specialized facility.[2][10] This process ensures the complete destruction of the hazardous molecules. Do not attempt to dispose of the chemical yourself.

Visualized Workflow: Chemical Waste Segregation

The following diagram outlines the critical decision-making process for segregating chemical waste in the laboratory.

G A Chemical Waste Generated B Is the waste halogenated? (Contains F, Cl, Br, I) A->B E Collect in 'HALOGENATED ORGANIC WASTE' container B->E YES F Collect in 'NON-HALOGENATED ORGANIC WASTE' container B->F NO C YES D NO G Affix 'Hazardous Waste' Tag List all chemical components E->G F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Contact EH&S for pickup and final disposal via incineration H->I

Caption: Decision workflow for proper chemical waste segregation.

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Handling

A Senior Application Scientist's Guide to Handling 2,3,5-Trichloro-6-methoxypyridine

In the pursuit of novel therapeutics and advanced materials, the responsible handling of specialized chemical reagents is a cornerstone of laboratory safety and experimental success. 2,3,5-Trichloro-6-methoxypyridine is...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced materials, the responsible handling of specialized chemical reagents is a cornerstone of laboratory safety and experimental success. 2,3,5-Trichloro-6-methoxypyridine is a substituted pyridine derivative whose utility in synthesis is matched by its potential hazards. This guide provides an in-depth, procedural framework for its safe management, grounded in established safety principles and field-proven practices. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring a secure environment for innovation.

Hazard Profile: Understanding the Adversary

Hazard ClassificationGHS Precautionary StatementRationale and Implication for Handling
Skin Irritation H315: Causes skin irritation.[1][2]Direct contact can lead to redness, inflammation, or blistering. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to form a complete barrier.[1]
Serious Eye Irritation H319: Causes serious eye irritation.[1][2]Splashes or aerosol exposure can cause significant eye damage. Standard safety glasses are insufficient; sealed chemical goggles are the minimum requirement.[3][4]
Respiratory Tract Irritation H335: May cause respiratory irritation.[1]Inhalation of dust or vapors can irritate the lungs and respiratory system.[1] All handling operations must be confined to a certified chemical fume hood to prevent inhalation exposure.[5][6]

The Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a matter of preference but a scientifically-driven decision based on the hazard profile. The following PPE ensemble is mandatory for all personnel handling 2,3,5-Trichloro-6-methoxypyridine.

Eye and Face Protection: A Non-Negotiable Barrier

Due to the risk of serious eye irritation (H319), tightly-fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3][7] For procedures involving a heightened risk of splashing (e.g., transferring solutions, heating), a full-face shield must be worn over the safety goggles . This dual-layer system provides comprehensive protection against direct splashes and aerosol exposure.

Skin and Body Protection: An Impermeable Defense
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against pyridine compounds.[5] It is best practice to double-glove , which provides an added layer of security and simplifies the decontamination process. Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[8] After handling, dispose of contaminated gloves in accordance with applicable laws.[8]

  • Lab Coat: A standard laboratory coat should be worn and fully buttoned.

  • Additional Protection: For tasks involving larger quantities or a significant splash risk, a chemically impervious apron should be worn over the lab coat.[7]

Respiratory Protection: Engineering Controls as the Primary Defense

The primary method for preventing respiratory irritation (H335) is the use of engineering controls. All procedures involving 2,3,5-Trichloro-6-methoxypyridine must be performed within a certified chemical fume hood. [6] The fume hood's ventilation system is designed to capture and exhaust harmful vapors and dust, protecting the user. In the unlikely event of a significant spill outside of a fume hood or an engineering control failure, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency response personnel.[3]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps from preparation to disposal.

G prep 1. Preparation & Pre-Check don_ppe 2. Don PPE prep->don_ppe handling 3. Chemical Handling (in Fume Hood) don_ppe->handling decon 4. Decontamination handling->decon doff_ppe 5. Doff PPE decon->doff_ppe disposal 6. Waste Disposal doff_ppe->disposal disposal->prep Cycle complete. Ready for next safe operation.

Caption: A systematic workflow for the safe handling of 2,3,5-Trichloro-6-methoxypyridine.

1. Preparation and Pre-Check

  • Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.[7]

  • Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]

  • Assemble all necessary equipment and reagents before introducing the chemical.

2. Donning PPE

  • Put on your lab coat, followed by chemical safety goggles.

  • Don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Chemical Handling (in Fume Hood)

  • Perform all manipulations, including weighing and transfers, deep within the fume hood.[6]

  • Keep the sash at the lowest practical height.

  • Handle the material carefully to avoid generating dust or aerosols.[4][8]

4. Decontamination

  • After use, decontaminate the work area by wiping it down with an appropriate solvent.

  • Clean any contaminated equipment or glassware. All rinsate must be collected as hazardous waste.

  • Wipe down the exterior of the primary chemical container before returning it to storage.

5. Doffing PPE

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove your lab coat and any additional protective clothing.

  • Remove the inner pair of gloves.

  • Remove eye protection as the final step before washing your hands thoroughly.

6. Waste Disposal

  • All solid waste (gloves, weigh paper, contaminated absorbent materials) must be collected in a clearly labeled, sealed container for hazardous waste.

  • All liquid waste (reaction residues, rinsates) must be collected in a separate, appropriately labeled hazardous waste container.

  • Never dispose of 2,3,5-Trichloro-6-methoxypyridine or its waste down the drain.[4] Disposal must be handled by a licensed chemical destruction facility.[4]

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: For a small spill inside a fume hood, use an inert absorbent material, collect it in a sealed container, and decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[9]

By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects both the researcher and the research itself.

References

  • Personal protective equipment for handling 2-Chloropyridine-3-boronic acid. Benchchem.
  • Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Cole-Parmer.
  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • M25406 - SAFETY DATA SHEET. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2,3,6-TRICHLOROPYRIDINE. ChemicalBook.
  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET. Capot Chemical.
  • 2,3,6-Trichloropyridine - Safety Data Sheet. AK Scientific, Inc.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • MATERIAL SAFETY DATA SHEET. Greenbook.net.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - 2,3,6-Trichloropyridine. TCI Chemicals.

Sources

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